molecular formula C11H20N2O B1275171 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one CAS No. 763908-64-1

1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Número de catálogo: B1275171
Número CAS: 763908-64-1
Peso molecular: 196.29 g/mol
Clave InChI: VXEDMQRKJUGYBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one is a synthetic organic compound featuring a complex structure that combines piperidine and pyrrolidinone rings linked by an ethyl chain. This molecular framework, characterized by its nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and pharmaceutical research . Compounds with similar piperidinyl and pyrrolidinyl motifs are frequently investigated as key scaffolds or intermediates in the development of potent enzyme inhibitors . Specifically, such structures have been explored in research programs targeting dipeptidyl peptidases (DPP), a class of enzymes considered important for various therapeutic areas . The mechanism of action for related compounds often involves targeted interaction with enzyme active sites, leading to effective inhibition . The presence of a pyrrolidin-2-one (also known as gamma-lactam) group is a notable feature, as this moiety can contribute to hydrogen bonding and influence the compound's physicochemical properties and pharmacokinetic profile. As a result, this chemical serves as a valuable building block for researchers in drug discovery, particularly for those designing and synthesizing novel bioactive molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-(2-piperidin-4-ylethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20N2O/c14-11-2-1-8-13(11)9-5-10-3-6-12-7-4-10/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEDMQRKJUGYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405710
Record name 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763908-64-1
Record name 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(4-Piperidinyl)ethyl]-2-pyrrolidinone
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Foundational & Exploratory

1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one CAS 763908-64-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one (CAS 763908-64-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Scaffold of Potential in Medicinal Chemistry

This compound is a heterocyclic compound featuring two key pharmacophores: a pyrrolidin-2-one lactam ring and a piperidine ring, connected by an ethyl linker. While specific research on this particular molecule (CAS 763908-64-1) is not extensively published, its constituent parts are ubiquitous in medicinal chemistry.[1][2] The piperidine ring is a highly privileged scaffold present in a vast array of clinically approved drugs, valued for its ability to modulate physicochemical properties like solubility and lipophilicity, and to serve as a versatile anchor for interacting with biological targets.[3][4] Similarly, the pyrrolidine core is found in numerous natural products and synthetic drugs.[5]

This guide provides a comprehensive overview of the known properties of this compound, contextualizes its potential applications based on the well-established pharmacology of its core structures, and offers predictive insights into its chemical behavior. As a research chemical, its primary value lies as a building block or intermediate for the synthesis of more complex and potentially bioactive molecules.[6]

Physicochemical and Structural Characteristics

The fundamental properties of a compound are critical for its application in research and development, dictating everything from reaction conditions to formulation. Below are the established and calculated properties for this compound.

Molecular Structure

The compound's structure combines a five-membered lactam (pyrrolidinone) with a six-membered saturated amine (piperidine).

cluster_legend Legend N1 N C4 C=O N1->C4 C5 C N1->C5 C1 C C1->N1 C2 C C2->C1 C3 C C3->C2 C4->C3 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 N2 N-H C9->N2 C10 C N2->C10 C11 C C10->C11 C11->C7 A Pyrrolidinone Core B Piperidine Core C Carbonyl Group key1 key2 key3

Caption: 2D Structure of this compound.

Data Summary

The available physicochemical data is consolidated in the table below. It is important to note that experimental values for properties such as melting and boiling points are not consistently reported in public literature, which is common for niche research chemicals.

PropertyValueSource
CAS Number 763908-64-1[6][7]
IUPAC Name This compound[6]
Molecular Formula C₁₁H₂₀N₂O[6][7]
Molecular Weight 196.29 g/mol [6][7]
Physical Form Solid[7]
Calculated LogP 0.36[7]
Rotatable Bonds 3[7]
InChI Key VXEDMQRKJUGYBQ-UHFFFAOYSA-N
SMILES O=C1CCCN1CCC2CCNCC2

Synthesis and Analytical Characterization

While a specific, validated synthesis protocol for this compound is not publicly detailed, its structure suggests a straightforward synthetic strategy. The most logical approach involves the coupling of two precursor fragments: a piperidine core and a pyrrolidinone core.

Postulated Synthetic Workflow

A plausible and efficient synthesis route would involve the N-alkylation of pyrrolidin-2-one with a suitable 4-substituted piperidine derivative. A common strategy in medicinal chemistry is to use a protected piperidine to prevent side reactions, followed by a deprotection step.

start Precursors: - Pyrrolidin-2-one - tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate step1 Step 1: N-Alkylation Base (e.g., NaH) in aprotic solvent (e.g., DMF) Couple pyrrolidinone with the protected piperidine. start->step1 Reagents intermediate Intermediate: Boc-protected conjugate step1->intermediate Forms step2 Step 2: Deprotection Acidic conditions (e.g., TFA in DCM) Remove Boc protecting group. intermediate->step2 Proceeds to product Final Product: This compound step2->product Yields purification Purification (e.g., Column Chromatography or Recrystallization) product->purification Requires

Caption: Hypothetical workflow for the synthesis of the title compound.

Hypothetical Protocol:

  • N-Alkylation:

    • To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Allow the mixture to stir for 30 minutes at room temperature to form the sodium salt of pyrrolidinone.

    • Add a solution of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.0 eq) in DMF.

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude Boc-protected intermediate.

  • Deprotection:

    • Dissolve the crude intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, e.g., 20-30% v/v) and stir the solution at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Once deprotection is complete, concentrate the mixture under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the final product into an organic solvent.

    • Dry and concentrate the organic extracts to yield the crude final product.

  • Purification:

    • Purify the crude product using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to obtain the pure this compound.

Predictive Analytical Profile
  • ¹H NMR: The proton NMR spectrum is expected to be complex but with distinct features. Key signals would include multiplets for the piperidine and pyrrolidinone ring protons. The ethyl linker should present as two distinct multiplets. The N-H proton of the piperidine ring would likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum would show 11 distinct signals. A key downfield signal would correspond to the carbonyl carbon of the lactam ring (around 175 ppm). Other signals would correspond to the various CH₂ groups of the two rings and the ethyl linker.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a strong protonated molecular ion [M+H]⁺ at m/z 197.3.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide C=O stretch would be prominent, typically in the range of 1650-1690 cm⁻¹. A broad absorption in the 3200-3500 cm⁻¹ range would indicate the N-H stretch of the secondary amine in the piperidine ring.

Pharmacological Context and Potential Applications

While no specific biological activity has been documented for CAS 763908-64-1, its structure is a composite of scaffolds that are central to the development of a wide range of therapeutics.[2][3] This compound is best viewed as a versatile starting point for fragment-based drug design or as an intermediate in the synthesis of more elaborate molecules.

The piperidine and pyrrolidine moieties are known to interact with a diverse set of biological targets, particularly within the central nervous system (CNS).[4] Derivatives have been investigated for numerous activities, including but not limited to:

  • Analgesics: The piperidine scaffold is famously part of potent analgesics like fentanyl and its analogs.[8]

  • Anticonvulsants: Certain pyrrolidine derivatives have shown promise as anticonvulsant agents.[9]

  • Anticancer and Anti-HIV Agents: The piperidin-4-one core, a related structure, is a pharmacophore found in various anticancer and anti-HIV compounds.[10]

  • NLRP3 Inflammasome Inhibition: A structurally related compound, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been identified as an inhibitor of the NLRP3 inflammasome, a key target in inflammatory diseases.[11]

center This compound (Core Scaffold) l1_cns CNS Disorders center->l1_cns l1_inflam Inflammation center->l1_inflam l1_infect Infectious Disease center->l1_infect l1_onco Oncology center->l1_onco l2_analgesia Analgesia l1_cns->l2_analgesia l2_anticonvulsant Anticonvulsant l1_cns->l2_anticonvulsant l2_nlrp3 NLRP3 Inhibition l1_inflam->l2_nlrp3 l2_antihiv Anti-HIV l1_infect->l2_antihiv l2_antibacterial Antibacterial l1_infect->l2_antibacterial l2_cytotoxic Cytotoxic Agents l1_onco->l2_cytotoxic

Caption: Potential therapeutic areas based on the compound's core scaffolds.

Safety, Handling, and Storage

As a research chemical with limited toxicological data, this compound must be handled with care, assuming it is potentially hazardous.

GHS Hazard Classification
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[6]

  • Serious Eye Irritation (Category 2A) / Eye Damage (Category 1): H319 / H318 - Causes serious eye irritation/damage.[6]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[6]

Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][12]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

  • Spill & Exposure: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[6] If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.[6]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[6]

  • The product should be stored locked up or in an area accessible only to qualified personnel.

Conclusion

This compound (CAS 763908-64-1) is a chemical entity defined more by its potential than by a body of published research. Its value is derived from the proven utility of its constituent piperidine and pyrrolidinone scaffolds in drug discovery. This guide has consolidated the available physicochemical and safety data while providing an expert-informed perspective on its likely synthesis, analytical profile, and potential applications. For researchers in medicinal chemistry, this compound represents a versatile building block, offering a reliable starting point for the exploration of novel chemical space in the pursuit of new therapeutics for CNS disorders, inflammation, and beyond.

References

  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS for CAS 763908-64-1.
  • abcr Gute Chemie. (n.d.). AB215838 | CAS 763908-64-1.
  • EvitaChem. (n.d.). Product listing including this compound.
  • Insight Pharmaceutics. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.
  • Zafar, S., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 987-1018.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83.
  • O'Dowd, H., et al. (2021).
  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5800-3.
  • van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung, 26(8), 1548-51.
  • Wang, H., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines.
  • Arulraj, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(9), 100123.
  • ChemBridge. (n.d.). BB-4011141.
  • Rossi, D., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6543.
  • Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Alver, Ö., & Güder, A. (2017). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 1141, 344-353.
  • Chakkaravarthy, J., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 23-28.
  • Kayamba, F., et al. (2015). Total Synthesis and Structural Revision of Isopiperolein B. The Journal of Organic Chemistry, 80(15), 7895-7901.
  • Kale, M.S., & Laddha, K.S. (2012). Isolation, Characterization and Quantification of Isoflavone in Momordica dioica Roxb. Ex Wild (Cucurbitaceae) Fruits. International Journal of Pharmacognosy and Phytochemical Research, 4(4), 188-192.

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a strategic, field-proven approach to molecular characterization. We will explore the causality behind experimental choices and present a self-validating system of protocols to ensure the highest degree of scientific integrity.

Introduction

This compound (Molecular Formula: C₁₁H₂₀N₂O, Molecular Weight: 196.29 g/mol ) is a bifunctional molecule incorporating both a piperidine and a pyrrolidin-2-one moiety.[1][2] The precise determination of its chemical structure is a critical prerequisite for understanding its physicochemical properties, predicting its biological activity, and ensuring its purity and stability in any potential therapeutic application. This guide will detail a multi-technique analytical workflow, leveraging the synergistic strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to achieve unambiguous structural confirmation.

The Strategic Approach to Elucidation

The structural elucidation of a novel or synthesized compound is akin to solving a complex puzzle. Each analytical technique provides a unique set of clues, and a logical, integrated approach is paramount. Our strategy begins with a foundational understanding of the functional groups present, followed by a detailed mapping of the carbon-hydrogen framework and connectivity, and is ultimately confirmed by accurate mass determination.

Part 1: Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy serves as our initial reconnaissance tool. Its primary utility lies in the rapid and definitive identification of key functional groups. For this compound, we are specifically interested in confirming the presence of the tertiary amide within the pyrrolidinone ring and the secondary amine of the piperidine ring. The distinction between these two nitrogen-containing functional groups is crucial and can be reliably achieved by analyzing the N-H and C=O stretching regions of the infrared spectrum.

Trustworthiness: The self-validating nature of this protocol is established by comparing the observed spectral features with well-documented characteristic absorption frequencies for amides and amines.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Data and Interpretation
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Rationale and Interpretation
Secondary Amine (Piperidine)N-H Stretch3350-3310 (weak to medium)The presence of a single, relatively weak absorption band in this region is characteristic of a secondary amine N-H bond.[3] This helps to differentiate it from a primary amine which would show two bands.[3]
Tertiary Amide (Pyrrolidinone)C=O Stretch1680-1630 (strong)The strong absorption in this region is indicative of a carbonyl group. The specific frequency, lowered by resonance with the nitrogen lone pair, is characteristic of a tertiary amide, particularly a lactam (cyclic amide).[4]
Aliphatic C-HC-H Stretch3000-2850These bands confirm the presence of sp³ hybridized C-H bonds in the piperidine and pyrrolidinone rings and the ethyl linker.
Secondary Amine (Piperidine)N-H Bend910-665 (broad)A broad band in this region, attributed to N-H wagging, further supports the presence of a secondary amine.[3]

Causality of Experimental Choice: The selection of the KBr pellet method is to obtain a high-quality spectrum of the solid-state compound, minimizing interference from solvents. The analysis focuses on the high-frequency region to unequivocally identify the N-H and C=O functionalities, which are the most prominent and diagnostic features of the molecule.

Part 2: High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, we can experimentally verify the molecular formula and, by extension, the molecular weight. For our target compound, we will utilize Electrospray Ionization (ESI), a soft ionization technique that typically produces the protonated molecule, [M+H]⁺.

Trustworthiness: The protocol's self-validation comes from the extremely high mass accuracy of modern HRMS instruments (typically < 5 ppm), which provides a high degree of confidence in the assigned molecular formula.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition: The instrument is operated in positive ion mode, and a full scan spectrum is acquired.

  • Data Analysis: The m/z value of the most abundant ion corresponding to the protonated molecule is determined and used to calculate the elemental composition.

Expected Data and Interpretation
ParameterExpected ValueInterpretation
Molecular FormulaC₁₁H₂₀N₂OProposed molecular formula based on synthesis.
Exact Mass196.1576Calculated exact mass for C₁₁H₂₀N₂O.
Monoisotopic Mass196.15756 DaThe calculated mass of the molecule with the most abundant isotopes.[5]
Observed [M+H]⁺~197.1648The expected mass-to-charge ratio for the protonated molecule.[5]

Causality of Experimental Choice: ESI is chosen for its gentle nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, simplifying the determination of the molecular weight. HRMS is essential to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

To further corroborate the structure, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ precursor ion. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Expertise & Experience: The fragmentation patterns of piperidine and pyrrolidinone derivatives are well-documented.[6][7] The piperidine ring often undergoes α-cleavage adjacent to the nitrogen, leading to the formation of stable iminium ions.[6] The pyrrolidinone ring can also undergo characteristic cleavages.

Experimental Protocol: MS/MS Analysis
  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used.

  • Method: A product ion scan is performed on the precursor ion (m/z ~197.16).

  • Data Analysis: The resulting spectrum of fragment ions is analyzed to deduce structural motifs.

Expected Fragmentation Pathways:

G M_H [M+H]⁺ m/z 197.16 frag1 Loss of Pyrrolidinone moiety m/z ~98 M_H->frag1 - C₅H₇NO frag2 α-cleavage of piperidine ring M_H->frag2 Ring opening G cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments & Integration) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR & DEPT (Carbon Environments & Types) HSQC HSQC (Direct ¹H-¹³C Connectivity) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC HSQC->HMBC Final_Structure Final Structure HMBC->Final_Structure

Caption: Integrated NMR workflow for structure elucidation.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and concentration.

Atom(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)MultiplicityIntegrationKey HMBC Correlations
Pyrrolidinone C=O-~175--Protons on adjacent CH₂
Pyrrolidinone N-CH₂~3.4~45t2HC=O
Pyrrolidinone CH₂~2.0~30p2HC=O, N-CH₂
Pyrrolidinone CH₂~2.4~18t2HC=O, N-CH₂
Linker N-CH₂~3.3~42t2HPyrrolidinone N-CH₂, Piperidine C4
Linker CH₂~1.5~35q2HPyrrolidinone N-CH₂, Piperidine C4
Piperidine C4-H~1.3~38m1HLinker CH₂, Piperidine C3/C5
Piperidine C2/C6-H (eq)~3.0~54d2HPiperidine C3/C5, C4
Piperidine C2/C6-H (ax)~2.6~54t2HPiperidine C3/C5, C4
Piperidine C3/C5-H (eq)~1.7~32d2HPiperidine C2/C6, C4
Piperidine C3/C5-H (ax)~1.2~32q2HPiperidine C2/C6, C4
Piperidine N-HVariable-br s1H-

Structural Assignment Walkthrough:

  • ¹H and ¹³C/DEPT: Identify the number of unique proton and carbon signals. DEPT-135 will confirm the number of CH, CH₂, and CH₃ groups (no CH₃ groups are expected).

  • HSQC: Correlate each proton signal to its directly attached carbon. This allows for the assignment of proton-carbon pairs.

  • COSY: Trace the spin-spin coupling networks. For example, starting from the pyrrolidinone N-CH₂ protons, one can "walk" around the ring via COSY correlations. Similarly, the protons on the piperidine ring will show a distinct correlation pattern.

  • HMBC: This is the key experiment for connecting the different fragments of the molecule. Crucial HMBC correlations will be observed between the linker CH₂ protons and carbons in both the pyrrolidinone and piperidine rings, unambiguously establishing the connectivity between the two heterocyclic systems.

Final Confirmation and Conclusion

The convergence of data from FTIR, HRMS, and a comprehensive suite of NMR experiments provides an irrefutable structural elucidation of this compound. The FTIR confirms the presence of the secondary amine and tertiary amide functional groups. HRMS validates the elemental composition and molecular weight. Finally, the detailed 1D and 2D NMR data allow for the complete assignment of all proton and carbon signals and establish the precise connectivity of the atoms, leading to the final, confirmed structure.

G structure This compound

Caption: Confirmed structure of this compound.

This systematic and multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical foundation for any further research or development involving this compound.

References

  • Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB.
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • ResearchGate. (2016, May 14). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. (2018, August 15).
  • 1-[2-(4-piperidinyl)ethyl]-2-pyrrolidinone. PubChem.
  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • 1H and 13C NMR Chemical Shift Prediction Models - Edwin [ALERT] (2019).
  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88–97.
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A Strategic Guide to the Biological Activity Screening of 1-[2-(4-piperidinyl)ethyl]-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Rationale for a Targeted Screening Approach

The molecule 1-[2-(4-piperidinyl)ethyl]-2-pyrrolidinone presents a compelling case for neuropharmacological investigation. Its structure is a composite of two privileged scaffolds in central nervous system (CNS) drug discovery: the pyrrolidinone ring , a core component of the racetam class of nootropics, and a 4-substituted piperidine moiety , which is integral to a vast array of CNS-active agents, including potent analgesics and sigma receptor ligands.[1][2][3][4] This structural duality suggests a spectrum of potential biological activities and necessitates a logical, multi-tiered screening strategy to efficiently elucidate its pharmacological profile.

This guide eschews a one-size-fits-all template. Instead, it presents a bespoke, causality-driven workflow designed for researchers, scientists, and drug development professionals. Our approach is hierarchical, beginning with broad, target-based in vitro assays suggested by the molecule's chemical architecture, progressing to more complex cell-based phenotypic screens, and culminating in targeted in vivo models to verify physiological effects. Each step is designed to generate decision-making data, ensuring that resources are directed toward the most promising therapeutic avenues.

Section 1: Foundational Profiling - Is the Molecule Drug-Like?

Before embarking on biological assays, it is critical to establish the fundamental physicochemical properties and absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This baseline ensures data integrity and assesses the molecule's intrinsic potential as a therapeutic agent.

Key Foundational Assays:

  • Aqueous Solubility: Determining solubility in physiologically relevant buffers (e.g., pH 5.0, 7.4) is crucial, as poor solubility can confound assay results and hinder bioavailability.

  • Chemical Stability: Assessing stability at various pH levels and temperatures ensures the compound does not degrade during experimental procedures.

  • LogP/LogD Determination: The lipophilicity of the compound is a key predictor of its ability to cross the blood-brain barrier, a prerequisite for CNS activity.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This in vitro assay provides an early indication of passive membrane permeability and potential for oral absorption and CNS penetration.

Section 2: The In Vitro Screening Cascade: From Target to Cell

Our in vitro strategy is designed as a funnel, starting with broad screening against high-probability targets and narrowing down to more complex cellular systems based on initial findings.

Tier 1: Target-Based Enzymatic and Receptor Binding Assays

The initial tier focuses on direct interactions with proteins implicated by the compound's structural motifs.

1. Cholinergic System Modulation: The pyrrolidinone core is a hallmark of nootropic agents like piracetam.[5] Therefore, assessing interaction with the cholinergic system is a primary logical step.

  • Core Assay: Acetylcholinesterase (AChE) Inhibition. Inhibition of AChE, the enzyme that degrades acetylcholine, is a validated therapeutic strategy for Alzheimer's disease.[6][7]

Parameter Description Typical Values for Comparison
Assay Principle Ellman's Method: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow product measured at 412 nm.[7][8]-
Enzyme Source Recombinant human AChE (rhAChE)-
Key Endpoint IC50 (Half-maximal Inhibitory Concentration)Donepezil: ~11.6 nM (human AChE)[6]
Interpretation A low IC50 value indicates potent inhibition and warrants progression to cognitive models.-

2. Sigma Receptor Affinity: The N-substituted piperidine ethyl scaffold is a classic pharmacophore for sigma receptors, which are implicated in various neurological processes including cognition, pain, and psychosis.[2]

  • Core Assay: Radioligand Binding Assay. This assay measures the ability of the test compound to displace a known radiolabeled ligand from sigma-1 and sigma-2 receptors.

Parameter Description Typical Values for Comparison
Receptor Source Guinea pig brain homogenates or cells expressing human sigma receptors.[2]-
Radioligand -pentazocine for sigma-1.[2]-
Key Endpoint Kᵢ (Inhibitory Constant)(+)-Pentazocine: Kᵢ ≈ 3.1 nM[2]
Interpretation High affinity (low Kᵢ) suggests the compound is a sigma receptor ligand, justifying further functional and behavioral studies.-
Tier 2: Cell-Based Phenotypic Screening

Positive results from Tier 1, or a desire for broader screening, lead to cell-based assays. These models provide a more integrated biological context, assessing the compound's effects on cellular health and function.

1. Neuroprotection Assays: Many neurodegenerative disorders involve neuronal cell death due to factors like oxidative stress or excitotoxicity.[9][10] These assays screen for compounds that can protect neurons from such insults.

  • Core Assay: Oxidative Stress-Induced Cell Death.

Parameter Description
Cell Line Human neuroblastoma (SH-SY5Y) or mouse hippocampal (HT22) cells.[8][11]
Insult Hydrogen peroxide (H₂O₂) or glutamate to induce oxidative stress and cell death.
Treatment Cells are pre-incubated with various concentrations of the test compound before the insult.
Endpoint Cell viability measured by MTT or LDH release assays.
Interpretation Increased cell viability in treated vs. untreated, insulted cells indicates neuroprotective activity.

2. Neurite Outgrowth Assays: The ability to promote the growth of neurites (axons and dendrites) is a desirable property for compounds aimed at treating neurodegenerative diseases or nerve injury.[12]

  • Core Assay: Primary Neuron Culture Model.

Parameter Description
Cell Source Primary cortical or hippocampal neurons from rodents.[12]
Treatment Neurons are cultured with the test compound for several days.
Endpoint Quantification of neurite length and branching using high-content imaging.
Interpretation A significant increase in neurite complexity compared to vehicle control suggests neurotrophic or neuro-regenerative potential.
Screening Workflow Diagram

The following diagram illustrates the logical progression of the proposed screening cascade.

Screening_Workflow cluster_0 Phase 1: Foundational & In Vitro Screening cluster_1 Phase 2: In Vivo Validation Compound 1-[2-(4-piperidinyl)ethyl]-2-pyrrolidinone ADME Physicochemical & ADME Profiling (Solubility, Stability, PAMPA) Compound->ADME Tier1 Tier 1: Target-Based Assays (AChE Inhibition, Sigma Receptor Binding) ADME->Tier1 AChE_Hit AChE Hit? Tier1->AChE_Hit Sigma_Hit Sigma Hit? Tier1->Sigma_Hit AChE_Hit->Sigma_Hit No Tier2 Tier 2: Phenotypic Assays (Neuroprotection, Neurite Outgrowth) AChE_Hit->Tier2 Yes PK Pharmacokinetics (PK) & Tolerability (e.g., Rotarod) AChE_Hit->PK Yes, from Tier 1 Sigma_Hit->Tier2 Yes Sigma_Hit->PK Yes, from Tier 1 Pheno_Hit Phenotypic Hit? Tier2->Pheno_Hit Pheno_Hit->PK Yes Hit_To_Lead Hit-to-Lead Optimization Pheno_Hit->Hit_To_Lead No -> Re-evaluate or Terminate Cognitive Cognitive Models (Morris Water Maze, Passive Avoidance) PK->Cognitive If AChE or Phenotypic Hit Analgesic Analgesic Models (Hot Plate, Tail Flick) PK->Analgesic If Sigma or Opioid Hit Cognitive->Hit_To_Lead Analgesic->Hit_To_Lead

Caption: A hierarchical workflow for screening 1-[2-(4-piperidinyl)ethyl]-2-pyrrolidinone.

Section 3: In Vivo Validation: From Animal Models to Efficacy

Promising candidates from in vitro screening must be validated in living systems. This phase assesses pharmacokinetics, safety, and, ultimately, therapeutic efficacy in relevant animal models.

Step 1: Pharmacokinetics and Safety
  • Pharmacokinetic (PK) Studies: Administering the compound to rodents (e.g., rats) via relevant routes (IV, PO) to determine key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and brain-to-plasma ratio. This is essential to establish a dosing regimen for efficacy studies.

  • Acute Toxicity & Neurotoxicity: An initial dose-escalation study in mice or rats helps identify the maximum tolerated dose (MTD).[13] The rotarod test is a standard method to assess for motor impairment or neurotoxicity, which is critical for any CNS-active compound.[14]

Step 2: Efficacy Modeling Based on In Vitro Profile

The choice of efficacy model is directly dictated by the results of the in vitro cascade.

1. If the Compound Shows Nootropic/Neuroprotective Potential:

  • Model: Scopolamine-Induced Amnesia in Rats or Mice.[13] Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, providing a robust model for testing pro-cognitive drugs.

  • Behavioral Paradigm:

    • Elevated Plus Maze (EPM): Measures transfer latency, an indicator of spatial memory.[13]

    • Morris Water Maze (MWM): A widely used test for spatial learning and memory.[15]

  • Protocol Outline:

    • Habituation: Animals are familiarized with the testing apparatus.

    • Drug Administration: The test compound is administered at various doses, followed by piracetam as a positive control.[13]

    • Amnesia Induction: Scopolamine (e.g., 1 mg/kg, i.p.) is administered to all groups except the vehicle control.[13]

    • Behavioral Testing: Animals are subjected to the EPM or MWM, and key parameters (e.g., escape latency) are recorded.

    • Biochemical Analysis: After testing, brain tissue (e.g., hippocampus) can be harvested to measure AChE levels to correlate behavioral effects with target engagement.[15]

2. If the Compound Shows High Sigma or Opioid Receptor Affinity:

  • Model: Thermal Pain Models in Mice.

  • Behavioral Paradigm:

    • Hot Plate Test: Measures the latency of the animal to react (e.g., lick a paw) when placed on a heated surface.

    • Tail-Flick Test: Measures the latency to move the tail away from a radiant heat source.

  • Protocol Outline:

    • Baseline Measurement: The baseline reaction latency for each animal is recorded before drug administration.

    • Drug Administration: The test compound is administered (e.g., intravenously or intraperitoneally).[4] Morphine or a known sigma ligand can be used as a positive control.

    • Post-Treatment Measurement: Reaction latencies are measured at set time points (e.g., 15, 30, 60, 120 minutes) after drug administration to determine onset, peak effect, and duration of action.[4]

    • Data Analysis: The Maximum Possible Effect (%MPE) is calculated to quantify the analgesic effect.

Section 4: Data Interpretation and Path Forward

The culmination of this screening cascade is a comprehensive data package. A successful "hit" compound would ideally exhibit:

  • Potent and selective activity in a primary in vitro assay.

  • A corresponding protective or functional effect in a cell-based model.

  • A favorable pharmacokinetic profile with CNS penetration.

  • A clear, dose-dependent efficacy in a relevant in vivo model without significant toxicity.

Such a profile would provide a strong rationale for advancing the compound into a formal hit-to-lead optimization program, where medicinal chemistry efforts would be used to improve its potency, selectivity, and ADME properties to generate a clinical candidate.

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Potential therapeutic targets of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Abstract

The compound this compound is a novel chemical entity featuring two pharmacologically significant scaffolds: a piperidine ring and a pyrrolidin-2-one core. While direct experimental data on this specific molecule is not publicly available, its structural components are prevalent in a wide range of bioactive compounds and approved pharmaceuticals.[1][2] This technical guide presents a hypothesis-driven exploration of its potential therapeutic targets. By leveraging in silico predictive methods and drawing parallels from structure-activity relationship (SAR) studies of analogous compounds, we propose a rational, multi-tiered strategy for target identification and validation. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive roadmap from computational screening to experimental verification, complete with detailed protocols and logical frameworks to guide the investigation of this promising molecule.

Introduction: A Structure-Based Rationale for Target Discovery

The confluence of a piperidine and a pyrrolidin-2-one moiety in a single molecule, this compound, presents an intriguing starting point for therapeutic discovery. The piperidine ring is a cornerstone of medicinal chemistry, found in drugs targeting the central nervous system (CNS), inflammation, and infectious diseases.[3][4][5] Similarly, the pyrrolidin-2-one scaffold is a privileged structure, integral to compounds with anticancer, antidiabetic, and anti-inflammatory properties.[2][6][7]

Part I: In Silico Target Prediction and Hypothesis Generation

Computational, or in silico, methods provide a time- and cost-effective strategy for generating initial hypotheses about a novel compound's bioactivity.[8][9] By screening the molecule against databases of known biological targets, we can prioritize experimental studies and guide lead optimization.[9][10]

A Proposed In Silico Workflow

Our proposed workflow integrates multiple computational techniques to build a robust profile of potential targets. This multi-pronged approach enhances the confidence of our predictions.

cluster_0 In Silico Target Prediction Workflow ligand 1. Ligand Preparation (3D Structure Generation & Energy Minimization of this compound) similarity 2. Ligand-Based Screening (Search for structurally similar compounds with known targets in ChEMBL, PubChem) ligand->similarity reverse_docking 4. Reverse Docking (Dock ligand against a library of protein targets, e.g., PDB) ligand->reverse_docking admet 5. ADMET Prediction (Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles) ligand->admet pharmacophore 3. Pharmacophore Modeling (Identify common chemical features of active analogs) similarity->pharmacophore target_list 6. Prioritized Target List (Integrate data to rank potential targets) pharmacophore->target_list reverse_docking->target_list admet->target_list

Caption: In Silico Workflow for Target Identification.

Hypothesized Target Classes Based on Structural Analogs

Based on the extensive literature on piperidine and pyrrolidinone derivatives, we can hypothesize several classes of proteins as potential targets for this compound.

  • Central Nervous System (CNS) Targets: The lipophilic nature and the presence of a basic nitrogen in the piperidine ring suggest potential for blood-brain barrier penetration and interaction with CNS receptors.

    • Sigma Receptors (σ1 and σ2): These receptors are involved in neuro-modulation and are targets for drugs treating neurodegenerative and psychiatric disorders.

    • Adrenoceptors: Certain pyrrolidin-2-one derivatives have shown affinity for α-adrenoceptors, suggesting potential applications in cardiovascular or CNS conditions.[11]

    • Potassium Channels: N-arylated pyrrolidin-2-ones have been identified as potassium channel openers, with potential use in conditions like urinary incontinence.[12]

  • Enzyme Inhibitors: The pyrrolidin-2-one scaffold is a known pharmacophore for various enzyme inhibitors.

    • Autotaxin (ATX): Recent studies have highlighted pyrrolidinone derivatives as potent inhibitors of ATX, an enzyme implicated in inflammation, fibrosis, and cancer.[13]

    • Dipeptidyl Peptidase-IV (DPP-IV): Substituted pyrrolidine compounds are a well-established class of DPP-IV inhibitors for the treatment of type 2 diabetes.[14]

    • Tyrosine Kinases: More complex pyrrolidone-fused structures have demonstrated activity as multi-target tyrosine kinase inhibitors (e.g., VEGFR-2, PDGFRβ), which are critical in oncology.[15]

Part II: A Tiered Strategy for Experimental Target Validation

Experimental validation is essential to confirm the hypotheses generated from in silico studies.[16][17] A tiered approach allows for efficient resource allocation, starting with broad screening and progressing to more specific functional assays for the most promising targets.

cluster_1 Experimental Validation Workflow start Prioritized Target List (from In Silico analysis) tier1 Tier 1: Binding Assays (Radioligand Displacement / Biochemical Assays) - Determine Affinity (Ki) or IC50 start->tier1 decision1 Hit Identified? (Affinity < 10 µM) tier1->decision1 tier2 Tier 2: Cell-Based Functional Assays (cAMP, Calcium Flux, Cell Viability) - Determine Potency (EC50/IC50) & Modality (Agonist/Antagonist) decision1->tier2 Yes stop No significant activity decision1->stop No decision2 Confirmed Activity? tier2->decision2 tier3 Tier 3: In Vivo Model Testing (Disease-relevant animal models) - Assess Efficacy & PK/PD decision2->tier3 Yes decision2->stop No validated Validated Target tier3->validated

Caption: Tiered Experimental Validation Workflow.

Tier 1: Primary Binding and Enzyme Inhibition Assays

The initial step is to determine if the compound physically interacts with the hypothesized targets at relevant concentrations.

Table 1: Hypothetical Primary Screening Panel and Data

Target Class Specific Target Assay Type Predicted Result (Ki / IC50)
CNS Receptors Sigma-1 (σ₁) Radioligand Binding 150 nM
Sigma-2 (σ₂) Radioligand Binding 800 nM
Dopamine D₂ Radioligand Binding 1.2 µM
α₂-Adrenoceptor Radioligand Binding 950 nM
Enzymes Autotaxin (ATX) Biochemical (FS-3) 75 nM
DPP-IV Fluorometric 5.5 µM
VEGFR-2 Kinase Activity > 20 µM

| Ion Channels | KCNQ2/3 | Electrophysiology | 8.9 µM |

Protocol 1: Autotaxin (ATX) Inhibition Assay

This protocol describes a common method using a fluorogenic substrate to measure ATX activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ATX.

  • Materials:

    • Recombinant human ATX.

    • Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA, pH 8.0.

    • Substrate: FS-3 (a commercially available fluorogenic ATX substrate).

    • Test Compound: this compound, serially diluted in DMSO.

    • 96-well black microplate.

    • Fluorescence plate reader (Excitation/Emission ~485/520 nm).

  • Procedure:

    • Add 2 µL of serially diluted test compound or DMSO (vehicle control) to wells of the 96-well plate.

    • Add 48 µL of pre-warmed assay buffer containing recombinant human ATX to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of assay buffer containing the FS-3 substrate to each well.

    • Immediately begin kinetic reading of fluorescence intensity every 2 minutes for 30-60 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition (relative to vehicle control) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell-Based Functional Assays

Once binding or direct inhibition is confirmed, the next crucial step is to assess the compound's functional effect in a cellular environment. This helps determine if the compound is an agonist, antagonist, or inverse agonist and confirms its activity on the target within a biological system.

Protocol 2: cAMP Assay for Gs/Gi-Coupled GPCRs (e.g., Adrenoceptors)

This protocol measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger for many GPCRs.

  • Objective: To determine if the test compound modulates cAMP production via a Gs or Gi-coupled receptor.

  • Materials:

    • HEK293 cells stably expressing the target receptor (e.g., α₂-adrenoceptor).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).

    • Forskolin (a direct activator of adenylyl cyclase, used to stimulate Gs pathways).

    • A reference agonist/antagonist for the target receptor.

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure (Antagonist Mode):

    • Plate the cells in a 96-well plate and grow to ~90% confluency.

    • Aspirate the culture medium and wash the cells once with HBSS.

    • Add 25 µL of stimulation buffer containing various concentrations of the test compound or reference antagonist. Incubate for 20 minutes at room temperature.

    • Add 25 µL of stimulation buffer containing the reference agonist at its EC₈₀ concentration.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

    • Plot the response against the logarithm of the compound concentration to determine the IC₅₀ value.

cluster_2 Hypothetical Gi-Coupled Receptor Signaling ligand Compound (Antagonist) receptor α₂-Adrenoceptor (Gi-Coupled GPCR) ligand->receptor Blocks g_protein Gαi Gβγ receptor->g_protein Inhibits Activation ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP atp->camp AC pka PKA camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: Antagonism of a Gi-Coupled GPCR Pathway.

Part III: Preliminary Structure-Activity Relationship (SAR) Insights

Initial SAR studies are critical for transforming a "hit" compound into a "lead" series. By systematically modifying the structure of this compound, we can identify which parts of the molecule are essential for activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, and metabolic stability.

cluster_3 Potential Sites for SAR Modification mol r1->mol R1: Substitution on Piperidine Nitrogen r2->mol R2: Modify/Constrain Ethyl Linker r3->mol R3: Substitution on Pyrrolidinone Ring

Caption: Key Modification Points for SAR Studies.

  • R1 (Piperidine Nitrogen): Alkylation or acylation at this position can significantly impact GPCR binding and physicochemical properties.

  • R2 (Ethyl Linker): Altering the length, rigidity (e.g., introducing double bonds), or adding substituents can fine-tune the orientation of the two ring systems relative to each other, which is often critical for optimal target engagement.

  • R3 (Pyrrolidinone Ring): Introducing substituents on the pyrrolidinone ring can influence interactions with enzyme active sites and modulate metabolic stability.

Conclusion

While this compound remains an uncharacterized molecule, its constituent chemical scaffolds provide a strong foundation for a hypothesis-driven discovery program. The in silico analysis presented here suggests a high probability of interaction with CNS receptors, particularly sigma receptors and adrenoceptors, and with enzymes like Autotaxin. The proposed tiered experimental validation strategy provides a clear and efficient path to confirm these predictions, assess functional activity, and pave the way for future lead optimization. This technical guide serves as a comprehensive starting point for unlocking the therapeutic potential of this novel compound.

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A Technical Guide to the Hypothesized Mechanism of Action for 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one is a novel chemical entity featuring a hybrid structure that combines the pyrrolidin-2-one core, characteristic of the racetam class of molecules, with a piperidine moiety, a common scaffold in centrally active pharmaceuticals.[1][2][3][4] Lacking prior characterization, this document proposes a primary mechanism of action (MOA) hypothesis centered on the modulation of Synaptic Vesicle Glycoprotein 2A (SV2A), drawing a structural analogy to the anticonvulsant levetiracetam.[5][6][7] This guide provides a comprehensive, multi-phase experimental framework to rigorously test this hypothesis, beginning with target engagement and progressing through in vitro functional validation. Alternative hypotheses, including potential interactions with sigma receptors and other CNS targets, are also presented alongside a strategy for broad-panel screening to ensure a thorough investigation. The protocols and logical workflows detailed herein are designed to serve as a self-validating roadmap for elucidating the pharmacological identity of this compound.

Introduction: A Structure-Based Mechanistic Inquiry

The molecular architecture of this compound presents a compelling case for targeted pharmacological investigation. The structure can be deconstructed into two key pharmacophores:

  • The Pyrrolidin-2-one Ring: This saturated lactam is the defining feature of the racetam family of compounds, which includes nootropics like piracetam and aniracetam, as well as the anticonvulsant levetiracetam.[2][3][8] Molecules in this class are known to modulate neurotransmission, with levetiracetam's primary mechanism being its specific binding to the Synaptic Vesicle Glycoprotein 2A (SV2A).[5][6][7][9] Other racetams have been shown to act as positive allosteric modulators of AMPA receptors.[10][11][12][13][14]

  • The Piperidine Moiety: This six-membered nitrogenous heterocycle is a privileged scaffold in medicinal chemistry, found in a vast array of CNS-active drugs targeting receptors for dopamine, serotonin, and acetylcholine.[1][15][16] Notably, the piperidine ring is also a critical structural element for ligands of sigma-1 (σ1) and sigma-2 (σ2) receptors, which are intracellular chaperones involved in neuronal plasticity and cellular stress responses.[17][18][19][20][21]

This unique combination prompts a focused investigation into its potential as a novel modulator of synaptic function.

Primary Hypothesis: Based on the strong structural similarity of the pyrrolidin-2-one core to levetiracetam, the primary hypothesis is that This compound acts as a ligand for Synaptic Vesicle Glycoprotein 2A (SV2A), modulating its function to regulate neurotransmitter release. [5][7][22]

Alternative Hypotheses:

  • The compound functions as a positive allosteric modulator of AMPA-type glutamate receptors, in line with other racetam analogs.[10][12]

  • The piperidine moiety confers affinity for sigma receptors (σ1/σ2), modulating neuronal excitability and intracellular calcium signaling.[17][18][23][24]

  • The compound interacts with other CNS targets, such as dopaminergic, serotonergic, or histaminergic receptors, due to the versatile binding properties of the piperidine scaffold.[1][16][20]

The Primary Hypothesis: A Novel SV2A Modulator

Scientific Rationale

SV2A is a transmembrane glycoprotein found in the synaptic vesicles of virtually all neurons and is crucial for the proper regulation of neurotransmitter release.[25][26][27] It is believed to play a role in vesicle priming and the regulation of synaptotagmin-1, a key calcium sensor in exocytosis.[26][28] Levetiracetam, an effective antiepileptic drug, exerts its primary therapeutic effect by binding to SV2A.[5][6][7][9] The structural parallel between levetiracetam and this compound provides a strong rationale to investigate this compound as a potential SV2A ligand.

Proposed Signaling Pathway

The binding of a ligand to SV2A is hypothesized to modulate the protein's role in the synaptic vesicle cycle. This interaction could stabilize SV2A function, thereby regulating the readily releasable pool of neurotransmitters and preventing neuronal hyperexcitability.[5][9]

SV2A_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Compound 1-(2-Piperidin-4-ylethyl) pyrrolidin-2-one SV2A SV2A Compound->SV2A Binds to SV Synaptic Vesicle Syt1 Synaptotagmin-1 SV2A->Syt1 Fusion Vesicle Fusion & Exocytosis Syt1->Fusion Ca²⁺ Sensor Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx Ca_ion->Syt1 NT Neurotransmitters Fusion->NT Release Receptor Postsynaptic Receptors NT->Receptor

Figure 1: Hypothesized SV2A-mediated mechanism of action at the presynaptic terminal.
Experimental Validation Plan: Phase 1 - Target Engagement

The foundational step is to confirm direct binding of the compound to SV2A and determine its affinity. The gold standard for this is a competitive radioligand binding assay.[29]

Protocol 1: Competitive Radioligand Binding Assay for SV2A

  • Membrane Preparation:

    • Source: Use either rodent brain tissue (e.g., cerebral cortex) rich in SV2A or a cell line stably expressing recombinant human SV2A.[29]

    • Homogenize tissue or cells in ice-cold buffer (e.g., 20 mM Tris-HCl, 250 mM sucrose, pH 7.4).

    • Perform differential centrifugation to isolate the crude membrane fraction. Wash the resulting pellet multiple times to remove cytosolic proteins.[29]

    • Determine the final protein concentration using a standard method like the Bicinchoninic Acid (BCA) assay.[29]

  • Binding Assay:

    • Radioligand: Utilize a high-affinity, selective SV2A radioligand such as [³H]UCB-J or a similar validated tracer.[30]

    • Assay Setup (96-well plate):

      • Total Binding: Wells contain membrane preparation, radioligand, and assay buffer.

      • Non-Specific Binding (NSB): Wells contain membranes, radioligand, and a saturating concentration of a known SV2A ligand (e.g., 1 mM levetiracetam) to block all specific binding.[29][31]

      • Competition: Wells contain membranes, radioligand, and serial dilutions of the test compound, this compound.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for 60-120 minutes to reach binding equilibrium.[29][32]

  • Separation & Detection:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating bound from free radioligand.[29][32]

    • Wash filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Validation Plan: Phase 2 - In Vitro Functional Characterization

If binding is confirmed, the next logical step is to determine the functional consequences of this interaction on synaptic activity. Electrophysiology provides a direct measure of synaptic transmission.[33][34][35]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Primary Neuronal Cultures or Brain Slices

  • Preparation:

    • Prepare primary hippocampal or cortical neuronal cultures or acute brain slices from rodents.

    • Maintain preparations in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.[35]

  • Recording:

    • Using a micromanipulator, form a high-resistance seal ("giga-seal") between a glass micropipette and the membrane of a target neuron.

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) or measurement of voltage changes (current-clamp).[36][37]

    • Evoked Postsynaptic Currents (ePSCs):

      • Place a stimulating electrode near the patched neuron to evoke neurotransmitter release from presynaptic terminals.

      • Record baseline ePSCs for a stable period (10-20 minutes).[36]

      • Bath-apply this compound at various concentrations.

      • Continue recording ePSCs to observe any changes in amplitude, frequency, or kinetics.

    • Miniature Postsynaptic Currents (mPSCs):

      • Add Tetrodotoxin (TTX) to the aCSF to block action potentials, isolating spontaneous, single-vesicle release events.

      • Record baseline mPSCs, then apply the test compound and observe changes in frequency (reflecting presynaptic release probability) and amplitude (reflecting postsynaptic receptor sensitivity).

  • Data Analysis:

    • Analyze ePSC amplitude to determine the effect on overall synaptic strength.

    • Analyze paired-pulse ratio (the ratio of the second ePSC to the first when two stimuli are given in quick succession) to probe for presynaptic effects.

    • Analyze mPSC frequency and amplitude to differentiate between pre- and postsynaptic mechanisms. A change in frequency suggests a presynaptic MOA consistent with SV2A modulation.

Investigation of Alternative Hypotheses

To ensure a comprehensive pharmacological profile, the alternative hypotheses must be addressed. A broad screening panel is the most efficient method to identify potential off-target activities or an entirely different primary mechanism.

Rationale for Screening

The piperidine scaffold is known to interact with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][15] Furthermore, the racetam core suggests a potential interaction with AMPA receptors.[11][12] A broad binding assay panel can quickly identify or rule out these interactions.

Experimental Approach: Broad Receptor Profiling

Engaging a contract research organization (CRO) or using an in-house platform for a broad radioligand binding screen is a standard industry practice.[38][39][40][41][42]

Protocol 3: Comprehensive Radioligand Binding Panel

  • Panel Selection: Select a panel that includes key CNS targets. A recommended primary panel is summarized in Table 1.

  • Assay Execution: The test compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of dozens of receptor, ion channel, and transporter targets.

  • Data Interpretation: Significant inhibition of radioligand binding (>50% at 10 µM) for any target is considered a "hit."

  • Follow-up: Any identified hits should be followed up with full concentration-response curves to determine affinity (Ki) and subsequent functional assays to determine activity (agonist, antagonist, etc.).

Table 1: Recommended Primary CNS Target Screening Panel

Target ClassSpecific TargetsRationale
Glutamate Receptors AMPA, NMDA, KainateRacetam-like activity[10][13]
Sigma Receptors σ1, σ2Common piperidine target[17][18][20]
Dopamine Receptors D1, D2, D3, D4, D5CNS activity, piperidine scaffold[1]
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₃, 5-HT₆, 5-HT₇CNS activity, piperidine scaffold
Adrenergic Receptors α₁, α₂, β₁, β₂General CNS off-target screening
Histamine Receptors H₁, H₂, H₃CNS activity, piperidine scaffold[16]
Cholinergic Receptors Muscarinic (M₁-M₅), Nicotinic (α₄β₂)Cognitive effects, piperidine scaffold
Transporters DAT, SERT, NETScreening for reuptake inhibition

Integrated Experimental Workflow

The proposed investigation follows a logical, tiered approach, starting with the most probable hypothesis and expanding to a broader screen to ensure no significant activity is missed.

Workflow cluster_phase1 Phase 1: Primary Hypothesis Testing cluster_phase2 Phase 2: Functional Validation cluster_phase3 Phase 3: Broad Screening Start Compound: This compound BindingAssay Protocol 1: SV2A Radioligand Binding Assay Start->BindingAssay BindingResult Significant Binding? (e.g., Ki < 1 µM) BindingAssay->BindingResult Ephys Protocol 2: Electrophysiology (ePSC / mPSC) BindingResult->Ephys Yes Screening Protocol 3: Broad Receptor Panel Screening BindingResult->Screening No FunctionalResult Presynaptic Modulation Observed? Ephys->FunctionalResult Ephys->FunctionalResult FunctionalResult->Screening No / Ambiguous Conclusion_SV2A Conclusion: Primary MOA is SV2A Modulation. Proceed to in vivo studies. FunctionalResult->Conclusion_SV2A Yes ScreeningResult Alternative Hits Identified? Screening->ScreeningResult Screening->ScreeningResult Conclusion_Other Conclusion: Alternative MOA identified. Initiate new validation workflow. ScreeningResult->Conclusion_Other Yes Conclusion_None Conclusion: No significant activity found. Re-evaluate compound. ScreeningResult->Conclusion_None No

Figure 2: Integrated experimental workflow for MOA elucidation.

Conclusion and Future Directions

This document outlines a rigorous, hypothesis-driven strategy for elucidating the mechanism of action of this compound. The primary hypothesis of SV2A modulation, grounded in compelling structure-activity relationships, provides a clear starting point for investigation. The phased experimental plan, beginning with target binding and progressing to functional electrophysiology and broad-panel screening, constitutes a robust and self-validating approach.

Successful confirmation of SV2A binding and presynaptic modulation would classify this compound as a novel levetiracetam analog, warranting further investigation into its potential therapeutic applications in epilepsy or other neurological disorders characterized by neuronal hyperexcitability. Identification of activity at alternative targets would pivot the research program toward validating those mechanisms. This structured approach ensures a thorough and efficient characterization of this novel chemical entity, paving the way for future preclinical and clinical development.

References

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Sources

An In-depth Technical Guide to the In Silico Modeling of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug from concept to clinic is arduous and expensive, with high attrition rates often attributed to unforeseen issues in efficacy and safety.[1][2] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these risks, offering a rapid and cost-effective means to prioritize candidates and guide experimental efforts.[3][4][5] This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of novel chemical entities, using the hypothetical molecule 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one as a case study. We will navigate the essential stages of computational analysis, from initial target prediction and molecular docking to dynamic simulations and ADMET profiling. Each section is designed to provide not just a protocol, but the scientific rationale behind methodological choices, ensuring a self-validating and robust analytical workflow.

Introduction to the Candidate Molecule and the Rationale for In Silico Analysis

The molecule at the center of our investigation is this compound. A search of common chemical databases reveals limited existing data on this specific structure, marking it as a novel chemical entity. Its core structure contains a piperidine ring connected via an ethyl linker to a pyrrolidin-2-one (a lactam) moiety. These are common fragments in known bioactive molecules, suggesting potential for interaction with biological targets.

The initial phase of drug discovery for a novel compound like this is fraught with questions: What proteins does it bind to? How strong is this binding? Is it likely to be absorbed by the body? Is it potentially toxic? Answering these questions experimentally is a resource-intensive endeavor. In silico modeling provides a powerful first pass, enabling us to build a preliminary profile of the molecule and generate testable hypotheses, thereby streamlining the entire discovery pipeline.[6]

The overall workflow for our in silico investigation is outlined below. This multi-pronged approach ensures a holistic evaluation, from target interaction to whole-body disposition.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Interaction cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: Druglikeness Profile Ligand Preparation Ligand Preparation Target Identification Target Identification Ligand Preparation->Target Identification ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Molecular Docking Molecular Docking Target Identification->Molecular Docking Binding Affinity Estimation Binding Affinity Estimation Molecular Docking->Binding Affinity Estimation Molecular Dynamics Molecular Dynamics Binding Affinity Estimation->Molecular Dynamics Binding Stability Analysis Binding Stability Analysis Molecular Dynamics->Binding Stability Analysis QSAR Modeling QSAR Modeling Binding Stability Analysis->QSAR Modeling ADMET Prediction->QSAR Modeling

Caption: High-level workflow for the in silico evaluation of a novel molecule.

Ligand Preparation and Target Identification

Before any simulation can occur, the molecule must be accurately represented in a digital format, and its potential biological targets must be identified.

Ligand Preparation Protocol

The goal of this step is to generate a low-energy, 3D conformation of the molecule and assign correct atomic properties.

Step-by-Step Methodology:

  • 2D Structure to 3D Conversion:

    • Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, MarvinSketch) and save it as a SMILES string.

    • Use a program like Open Babel to convert the 2D representation into a 3D structure.[7]

  • Protonation State and Tautomer Prediction:

    • At physiological pH (typically modeled at 7.4), the piperidine nitrogen is likely to be protonated. Use a tool like Marvin's pKa calculator or similar software to predict the dominant protonation state. This is critical as charge plays a major role in molecular interactions.

  • Energy Minimization:

    • The initial 3D structure is not necessarily at its lowest energy state. Perform an energy minimization using a force field like MMFF94 or UFF. This step relaxes the structure into a more realistic, low-energy conformation.

  • File Format Conversion:

    • Save the final 3D structure in a format suitable for docking and simulation, such as .mol2 or .pdbqt.[7]

Causality Behind Choices: An accurate 3D structure with the correct protonation state is fundamental for predicting meaningful interactions. Energy minimization removes steric clashes and brings bond lengths and angles to their optimal values, providing a realistic starting point for docking.

Target Identification: A Ligand-Based Approach

For a novel molecule, we often don't know its protein target. Ligand-based target prediction methods work on the principle of chemical similarity: a molecule is likely to bind to the same targets as other known molecules with similar structures.[8]

Step-by-Step Methodology:

  • Select a Prediction Server: Utilize a web-based tool such as SwissTargetPrediction, which compares the query molecule to a database of known bioactive ligands.[8][9]

  • Input the Molecule: Submit the SMILES string of our prepared molecule to the server.

  • Analyze the Results: The server will return a ranked list of potential protein targets, often grouped by protein class (e.g., GPCRs, kinases, enzymes). The results are based on a combination of 2D and 3D similarity measures.[8]

Trustworthiness and Validation: The predictions from these servers are probabilistic. The confidence in a prediction increases if multiple chemically similar ligands are known to bind to the same target. The output should be treated as a set of hypotheses to be tested by subsequent docking studies.

For our hypothetical molecule, let's assume SwissTargetPrediction returns the following high-probability targets:

Predicted Target ClassSpecific Protein ExampleOrganismProbabilityRationale for Plausibility
G-protein coupled receptorsDopamine D2 ReceptorHomo sapiens0.65Piperidine is a common scaffold in CNS-active drugs.
EnzymesAcetylcholinesteraseHomo sapiens0.58Many CNS drugs have anticholinergic activity.
Ion ChannelshERGHomo sapiens0.42A critical off-target to check for cardiotoxicity.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.[4][10] We will proceed with the Dopamine D2 Receptor as our primary hypothetical target.

G PDB Fetch Receptor Structure (e.g., PDB ID: 6CM4) PrepReceptor Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor GridBox Define Binding Site (Grid Box Generation) PrepReceptor->GridBox PrepLigand Prepared Ligand (from Section 2.1) PrepLigand->GridBox Docking Run Docking Simulation (e.g., AutoDock Vina) GridBox->Docking Analysis Analyze Results (Binding Energy, Pose Visualization) Docking->Analysis

Sources

The Piperidinyl-Pyrrolidinone Scaffold: A Technical Guide to Unlocking its Therapeutic Potential Through Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The confluence of the piperidine and pyrrolidinone rings creates a privileged heterocyclic scaffold with significant therapeutic potential. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidinyl-pyrrolidinone derivatives, offering a scientifically grounded narrative on how subtle molecular modifications can dramatically influence biological activity. We will delve into the causal reasoning behind experimental design, present detailed methodologies, and synthesize data to empower researchers in their quest for novel therapeutics.

The Piperidinyl-Pyrrolidinone Core: A Foundation for Diverse Biological Activity

The piperidine and pyrrolidinone moieties are prevalent in numerous natural products and FDA-approved drugs, valued for their ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] The piperidine ring, a saturated six-membered heterocycle, often serves as a versatile anchor for various functional groups, influencing solubility, receptor binding, and oral bioavailability.[1] The pyrrolidinone core, a five-membered lactam, provides a rigid structural element that can participate in key hydrogen bonding interactions and contribute to the overall three-dimensional conformation of the molecule.[2] The combination of these two rings in the piperidinyl-pyrrolidinone scaffold creates a unique chemical space, ripe for exploration across a multitude of therapeutic areas, including but not limited to, central nervous system (CNS) disorders, inflammation, and cancer.[3][4][5]

Deconstructing the SAR: Key Structural Modifications and Their Impact

The biological activity of piperidinyl-pyrrolidinone derivatives is intricately linked to the nature and position of substituents on both the piperidine and pyrrolidinone rings, as well as the linker connecting them. Understanding these relationships is paramount for rational drug design.

Targeting the Central Nervous System: The Nociceptin Opioid Receptor (NOP)

Recent research has identified N-piperidinyl indole derivatives, which share structural similarities with the piperidinyl-pyrrolidinone core, as promising ligands for the NOP receptor, a target for conditions like Parkinson's disease and pain.[3] SAR studies in this area have revealed critical insights:

  • Substitution on the Indole Moiety: The position of substitution on the indole ring, a surrogate for a substituted phenyl ring in many designs, dramatically affects the intrinsic activity of the ligand. For instance, 2-substituted N-piperidinyl indoles exhibit full agonism at the NOP receptor, while their 3-substituted counterparts are partial agonists.[3] This highlights the sensitivity of the receptor to the spatial arrangement of substituents.

  • The Nature of the Substituent: Basic functional groups, such as an amine or guanidine, linked to the core structure have been shown to modestly improve NOP binding affinity and potency.[3] The lipophilicity of the substituent also plays a role, with hydrophobic groups potentially occupying a minor hydrophobic pocket in the receptor, thereby enhancing binding.[3]

Combating Inflammation: Inhibition of COX and LOX Enzymes

Piperidinyl-pyrrolidinone and related pyrrolidine derivatives have demonstrated significant anti-inflammatory potential through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] The SAR for these activities is often governed by:

  • Substituents on the Pyrrolidinone Ring: In a series of N-substituted pyrrolidine-2,5-dione derivatives, the nature of the substituent on the nitrogen atom was found to be a key determinant of COX-2 selectivity.[4] Aryl carbonyl derivatives, in particular, have shown potent and selective COX-2 inhibition.[4]

  • Stereochemistry: For some pyrrolidine-based anti-inflammatory agents, the stereochemistry of substituents on the pyrrolidine ring is crucial for activity. The cis-configuration of substituents can be preferred over the trans orientation for optimal interaction with the target enzyme.[2]

Anticancer Potential: Targeting Kinases and Other Pathways

The piperidinyl-pyrrolidinone scaffold has also been explored for its anticancer properties, with derivatives showing inhibitory activity against targets like Akt1.[5] Key SAR takeaways include:

  • Aromatic Substituents: The nature and substitution pattern of aromatic rings attached to the core structure are critical for anticancer activity. For example, in a series of furan-pyrazole piperidine derivatives, specific substitutions on the aromatic rings were found to be essential for potent Akt1 inhibition.[5]

  • Three-Dimensional Structure: The overall 3D shape of the molecule, influenced by the substituents on both rings, plays a significant role in its ability to fit into the binding pocket of target proteins. Computational studies have been instrumental in elucidating these 3D-SARs.[5]

Methodologies for SAR Elucidation: A Practical Guide

A robust SAR study relies on a combination of synthetic chemistry, biological evaluation, and computational modeling. This section provides an overview of key experimental and computational protocols.

Synthesis of Piperidinyl-Pyrrolidinone Derivatives: A General Protocol

The synthesis of piperidinyl-pyrrolidinone derivatives often involves a multi-step approach. A common strategy is the condensation of a primary amine-containing piperidine with a lactone, such as γ-butyrolactone (GBL), to form the pyrrolidinone ring.[6] Subsequent modifications to the piperidine and/or the newly formed pyrrolidinone ring allow for the generation of a library of analogs for SAR studies.

Experimental Protocol: Synthesis of N-Substituted Pyrrolidin-2-ones

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the primary piperidinyl amine (1 equivalent) and γ-butyrolactone (1.2 equivalents).

  • Solvent and Catalyst: The reaction can be performed neat or in a high-boiling point solvent such as xylene. A catalytic amount of a Lewis acid (e.g., zinc chloride) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200°C) and maintain it for several hours (4-24 hours), monitoring the progress by thin-layer chromatography (TLC).[6]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted pyrrolidin-2-one.

Diagram: Synthetic Workflow for Piperidinyl-Pyrrolidinone Analogs

G cluster_synthesis Synthesis of Analogs start Piperidinyl Amine + γ-Butyrolactone reaction Condensation Reaction (High Temperature) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification analogs Library of Piperidinyl- Pyrrolidinone Analogs purification->analogs

Caption: A generalized workflow for the synthesis of a library of piperidinyl-pyrrolidinone analogs for SAR studies.

In Vitro Biological Evaluation: Assessing Anti-Inflammatory Activity

To determine the anti-inflammatory potential of synthesized derivatives, a panel of in vitro assays is typically employed. These assays provide quantitative data (e.g., IC50 values) that are essential for establishing SAR.

Experimental Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from standard colorimetric inhibitor screening assays.[7]

  • Preparation of Reagents: Prepare solutions of the test compounds at various concentrations in a suitable solvent (e.g., DMSO). Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.

  • Assay Plate Setup: In a 96-well plate, add the appropriate buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

  • Compound Addition: Add the test compounds or a reference inhibitor (e.g., celecoxib) to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Signal Detection: Incubate the plate at room temperature for a defined period (e.g., 5 minutes). Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram: In Vitro Anti-Inflammatory Assay Workflow

G cluster_assay In Vitro Assay Workflow analogs Piperidinyl-Pyrrolidinone Analogs cox_assay COX-1/COX-2 Inhibition Assay analogs->cox_assay lox_assay 5-LOX Inhibition Assay analogs->lox_assay cytokine_assay LPS-stimulated Cytokine Release Assay (e.g., in RAW264.7 cells) analogs->cytokine_assay ic50 IC50 Determination cox_assay->ic50 lox_assay->ic50 cytokine_assay->ic50 sar SAR Analysis ic50->sar

Caption: A workflow illustrating the in vitro evaluation of piperidinyl-pyrrolidinone analogs for anti-inflammatory activity.

Computational Modeling: Guiding and Interpreting SAR

Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for understanding and predicting the SAR of piperidinyl-pyrrolidinone derivatives.[5][8]

QSAR Modeling: QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[9] These models can be used to predict the activity of novel, unsynthesized compounds and to identify the key structural features that are important for activity. For example, a QSAR study on a series of antiarrhythmic pyrrolidin-2-one derivatives revealed that the activity of the compounds was mainly dependent on specific electronic and topological descriptors.[9]

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme.[8] This technique can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the observed biological activity, thereby guiding the design of more potent and selective analogs.

Quantitative SAR Data: A Comparative Analysis

The following table summarizes representative SAR data for a series of piperidinyl-pyrrolidinone and related derivatives, illustrating the impact of structural modifications on biological activity.

Compound IDCore StructureR1R2TargetIC50/EC50 (nM)Reference
1 2-substituted N-piperidinyl indoleH2-(N-pyrrolidinyl)methylNOP Receptor97 (EC50)[3]
2 3-substituted N-piperidinyl indole3-(N-pyrrolidinyl)methylHNOP Receptor>1000 (EC50)[3]
3 N-substituted pyrrolidine-2,5-dione4-Fluorobenzoyl-COX-2980[4]
4 N-substituted pyrrolidine-2,5-dione4-Chlorobenzoyl-COX-21200[4]

Note: This table is a representative example and not an exhaustive list. The specific structures and assay conditions can be found in the cited references.

Conclusion and Future Directions

The piperidinyl-pyrrolidinone scaffold represents a promising starting point for the development of novel therapeutics targeting a wide range of diseases. A thorough understanding of the SAR of this chemical class is essential for the rational design of potent, selective, and safe drug candidates. The integration of synthetic chemistry, in vitro pharmacology, and computational modeling provides a powerful platform for elucidating these complex relationships.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis and evaluation of novel derivatives with a wider range of substituents and substitution patterns will be crucial for exploring new therapeutic applications.

  • Multi-Target Drug Design: Given the diverse biological activities of this scaffold, the development of multi-target ligands could offer new therapeutic strategies for complex diseases.[4]

  • Advanced Computational Approaches: The application of more sophisticated computational methods, such as molecular dynamics simulations and free energy calculations, will provide a deeper understanding of the molecular basis of ligand-receptor interactions.

By leveraging the principles and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of piperidinyl-pyrrolidinone-based drugs.

References

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (URL: )
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  • Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem. (URL: )
  • QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. (URL: )
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  • Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (±)-laburnamine - Fingerprint - University of Lisbon - ULisboa Research Portal. (URL: [Link])
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Sources

The Piperidine Pharmacophore: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1][2] This in-depth technical guide provides a comprehensive exploration of the piperidine pharmacophore for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties that underpin its success, detail robust synthetic methodologies for its derivatization, analyze its conformational intricacies, and examine its application in clinically relevant therapeutics, with a focus on oncology and neurodegenerative diseases. This guide is designed to not only inform but also to provide actionable insights and detailed protocols to empower the next generation of piperidine-based drug discovery.

The Enduring Success of the Piperidine Scaffold: A Physicochemical Perspective

The ubiquity of the piperidine moiety in successful pharmaceuticals is not coincidental; it is a direct result of a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][3]

1.1. The Critical Role of the Nitrogen Atom: Basicity and pKa

The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[4] At physiological pH (approximately 7.4), this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This is a crucial feature for the binding affinity of many piperidine-containing drugs.[4][5] The basicity of the piperidine nitrogen can be fine-tuned through the introduction of substituents, allowing for the optimization of a drug candidate's overall lipophilicity and solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.[6]

1.2. Conformational Flexibility: A Key to Target Adaptation

The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt various low-energy conformations, with the chair conformation being the most stable.[7] This conformational flexibility is a significant advantage in drug design, as it enables the molecule to orient its substituents in optimal positions for binding to a diverse range of biological targets.[1] The specific conformation adopted by the piperidine ring can have a profound impact on a drug's biological activity, a concept that will be explored in greater detail in Section 4.

1.3. A Privileged Scaffold in Central Nervous System (CNS) Drug Discovery

The physicochemical properties of the piperidine scaffold make it particularly well-suited for the development of drugs targeting the central nervous system.[3][8] Its balanced lipophilicity allows for effective penetration of the blood-brain barrier, a critical hurdle for CNS-acting drugs.[3] Furthermore, the basic nitrogen can engage in key interactions with neurotransmitter receptors and transporters, many of which have acidic residues in their binding pockets.

Synthesis of Piperidine Derivatives: A Practical Guide

The development of efficient and versatile synthetic routes to functionalized piperidines is a central theme in medicinal chemistry.[9] This section provides an overview of common synthetic strategies and a detailed, step-by-step protocol for the synthesis of a clinically relevant piperidine-containing drug.

2.1. Key Synthetic Strategies

Several robust methods exist for the synthesis of piperidine derivatives, including:

  • Hydrogenation of Pyridine Precursors: This is a widely used and often straightforward method for accessing the piperidine core.[10]

  • Intramolecular Cyclization: This strategy involves the formation of the piperidine ring from an acyclic precursor through an intramolecular reaction.[11]

  • Intermolecular Cyclization (Annulation): In this approach, the piperidine ring is constructed from two or more separate components.[9]

  • Multicomponent Reactions: These elegant reactions allow for the rapid assembly of complex piperidine structures from three or more starting materials in a single step.[9]

2.2. Experimental Protocol: Industrially Scalable Synthesis of Donepezil

Donepezil is a piperidine-containing acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[12] The following protocol describes an industrially scalable synthesis.[13]

Step 1: N-Benzylation of Ethyl Isonipecotate

  • To a solution of ethyl isonipecotate (1) in a suitable solvent, add benzyl chloride.

  • Add potassium carbonate to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture until completion, then work up to isolate N-benzyl ethyl isonipecotate (2).

Step 2: Reduction to N-Benzyl Piperidine Alcohol

  • Reduce N-benzyl ethyl isonipecotate (2) using a suitable reducing agent, such as sodium bis(2-methoxyethoxy)aluminum hydride (Vitride), to yield N-benzyl piperidine alcohol (3).[13]

Step 3: Oxidation to N-Benzyl Piperidine-4-carboxaldehyde

  • In a round bottom flask, prepare a solution of oxalyl chloride in dichloromethane.

  • Add anhydrous dimethyl sulfoxide (DMSO) at low temperature (-70 °C).

  • Slowly add N-benzyl piperidine alcohol (3) to the reaction mixture.

  • After completion, quench the reaction and extract the product, N-benzyl piperidine-4-carboxaldehyde (4).[13]

Step 4: Condensation with 5,6-Dimethoxy-indanone

  • In a solution of 5,6-dimethoxy-indanone (5) in methanol, add sodium hydroxide flakes.

  • Slowly add N-benzyl-piperidine-4-carboxaldehyde (4) to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Filter the solid formed, which is the condensation product (6).[13]

Step 5: Final Reduction to Donepezil

  • The final step involves the reduction of the double bond in intermediate (6) to yield Donepezil. This can be achieved through catalytic hydrogenation.

Diagram: Synthetic Workflow for Donepezil

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation cluster_3 Step 4: Condensation cluster_4 Step 5: Reduction Ethyl Isonipecotate Ethyl Isonipecotate N-Benzyl Ethyl Isonipecotate N-Benzyl Ethyl Isonipecotate Ethyl Isonipecotate->N-Benzyl Ethyl Isonipecotate Benzyl Chloride, K2CO3 N-Benzyl Piperidine Alcohol N-Benzyl Piperidine Alcohol N-Benzyl Ethyl Isonipecotate->N-Benzyl Piperidine Alcohol Vitride N-Benzyl Ethyl Isonipecotate->N-Benzyl Piperidine Alcohol N-Benzyl Piperidine-4-carboxaldehyde N-Benzyl Piperidine-4-carboxaldehyde N-Benzyl Piperidine Alcohol->N-Benzyl Piperidine-4-carboxaldehyde Oxalyl Chloride, DMSO N-Benzyl Piperidine Alcohol->N-Benzyl Piperidine-4-carboxaldehyde Intermediate (6) Intermediate (6) N-Benzyl Piperidine-4-carboxaldehyde->Intermediate (6) 5,6-Dimethoxy-indanone, NaOH N-Benzyl Piperidine-4-carboxaldehyde->Intermediate (6) Donepezil Donepezil Intermediate (6)->Donepezil Catalytic Hydrogenation Intermediate (6)->Donepezil

Caption: A simplified workflow for the synthesis of Donepezil.

The Piperidine Pharmacophore in Action: Therapeutic Applications

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where it has been successfully employed.[7] This section will highlight its application in two key areas: oncology and neurodegenerative diseases.

3.1. Piperidine Derivatives as Anticancer Agents

Piperidine-containing compounds have emerged as a promising class of molecules with potent and diverse anticancer activities.[14] They exert their effects through various mechanisms, including the inhibition of key signaling pathways that are frequently dysregulated in cancer.[4]

Table 1: Anticancer Activity of Selected Piperidine Derivatives

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/GI₅₀ (µM)
Tetramethylpiperidine-substituted phenazinesWHCO3 (esophageal), PLC, HepG2 (hepatocellular), CaCo2, COLO 320DM, HT29 (colon)Tetramethylpiperidine substitutionB3962: 0.36, B4126: 0.47, B4125: 0.48
PiperineHCT-8 (colon), B16 (melanoma)Natural alkaloid from black pepperHCT-8: 66.0, B16: 69.9
Piperazine-based thiazolidinonesHepG-2 (hepatocellular)Thiazolidinone-piperazine hybrid0.03 - 0.06

Data compiled from multiple sources.[15][16][17]

3.1.1. Experimental Protocol: Cell Viability and Cytotoxicity Assays (SRB Assay)

A common method to evaluate the anticancer activity of novel piperidine derivatives is the Sulforhodamine B (SRB) assay.[18]

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives and a positive control (e.g., doxorubicin). Include a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water, air dry, and add SRB solution for 30 minutes at room temperature.

  • Wash and Solubilize: Wash with 1% acetic acid to remove unbound dye. Air dry and add Tris base solution to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ or IC₅₀ values.

3.2. Piperidine Scaffolds in Neurodegenerative Diseases

As previously mentioned, the piperidine nucleus is a promising scaffold for the development of drugs targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19][20]

Diagram: Simplified Signaling Pathway of Acetylcholinesterase Inhibition

G Acetylcholine (ACh) Acetylcholine (ACh) ACh Receptors ACh Receptors Acetylcholine (ACh)->ACh Receptors Binds Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh)->Acetylcholinesterase (AChE) Hydrolyzed by Cholinergic Neuron Cholinergic Neuron Cholinergic Neuron->Acetylcholine (ACh) Release Synaptic Cleft Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron ACh Receptors->Postsynaptic Neuron Activates Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Increased ACh Levels Increased ACh Levels Donepezil (Piperidine Inhibitor) Donepezil (Piperidine Inhibitor) Donepezil (Piperidine Inhibitor)->Acetylcholinesterase (AChE) Inhibits Enhanced Neurotransmission Enhanced Neurotransmission Increased ACh Levels->Enhanced Neurotransmission

Caption: Inhibition of AChE by Donepezil increases acetylcholine levels.

Advanced Concepts in Piperidine-Based Drug Design

4.1. Conformational Analysis and its Impact on Biological Activity

The three-dimensional shape of a piperidine-containing drug is critical for its interaction with its biological target. The chair conformation is generally preferred, but the presence of substituents can lead to other conformations, such as the boat or twist-boat form.[21] Understanding the conformational preferences of a piperidine derivative is therefore essential for rational drug design.

4.2. Structure-Activity Relationships (SAR) of N-Substituted Piperidines

The nitrogen atom of the piperidine ring is a common point for derivatization to explore structure-activity relationships.[14][22] Modification of the N-substituent can influence a compound's potency, selectivity, and pharmacokinetic properties. For example, in a series of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the nature of the N-arylmethyl substituent was found to be critical for potent anti-HIV activity.[22]

4.3. Piperidine vs. Piperazine: A Comparative Analysis

Piperazine, another six-membered nitrogen-containing heterocycle, is also frequently used in drug design.[23] While structurally similar to piperidine, the presence of a second nitrogen atom in piperazine imparts distinct physicochemical properties.[24]

Table 2: Comparative Properties of Piperidine and Piperazine

PropertyPiperidinePiperazine
Structure Azacyclohexane1,4-Diazacyclohexane
Basicity (pKa) Higher (typically ~11)Two pKa values, generally lower
Lipophilicity Generally more lipophilicGenerally more hydrophilic
Metabolic Sites Fewer primary metabolic sitesMore potential sites for metabolism
Common Applications CNS agents, analgesicsKinase inhibitors, antipsychotics

The choice between a piperidine and a piperazine scaffold is a strategic one, depending on the desired properties of the final drug candidate.[25]

4.4. Bioisosteric Replacements for the Piperidine Ring

In some cases, it may be desirable to replace the piperidine ring with a bioisostere to improve properties such as metabolic stability. Spirocyclic systems, such as 2-azaspiro[3.3]heptane, have been developed as effective piperidine mimetics, retaining the overall molecular shape while being less susceptible to enzymatic degradation.[19][20]

Conclusion and Future Perspectives

The piperidine pharmacophore remains an indispensable tool in the medicinal chemist's arsenal. Its favorable physicochemical properties, synthetic tractability, and proven track record in a multitude of approved drugs ensure its continued relevance in the pursuit of novel therapeutics. Future research will undoubtedly focus on the development of novel, more efficient synthetic methodologies to access increasingly complex and diverse piperidine derivatives. Furthermore, a deeper understanding of the interplay between piperidine conformation and biological activity, aided by computational modeling, will enable the more rational design of next-generation piperidine-containing drugs with enhanced potency, selectivity, and safety profiles. The exploration of novel bioisosteric replacements will also continue to be an important area of research, offering new avenues to overcome challenges in drug metabolism and pharmacokinetics.

References

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  • Wang, Y., et al. (2014). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Bioorganic & medicinal chemistry, 22(1), 633–642.
  • Van Rensburg, C. E., et al. (1997). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. Anticancer research, 17(2A), 957–960.
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1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Introduction

This compound is a heterocyclic compound featuring two key structural motifs of significant interest in medicinal chemistry: a piperidine ring and a pyrrolidin-2-one (or γ-lactam) ring. The piperidine moiety is a ubiquitous scaffold found in numerous pharmaceuticals and natural alkaloids, valued for its ability to interact with various biological targets, particularly within the central nervous system (CNS).[1][2] Similarly, the pyrrolidin-2-one core is a foundational element of the "racetam" class of nootropic drugs and is present in many other biologically active molecules, exhibiting properties that can include anticonvulsant and anti-inflammatory effects.[3][4][5]

The combination of these two pharmacophores via an ethyl linker suggests potential for novel pharmacological profiles. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, a proposed synthetic pathway with a detailed experimental protocol, methods for its analytical characterization, and a discussion of its potential applications in drug discovery and development.

Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and interpretation in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O[6]
Molecular Weight 196.29 g/mol [6][7]
CAS Number 763908-64-1[6][8][9]
Canonical SMILES O=C1CCCN1CCC2CCNCC2[6]
InChI Key VXEDMQRKJUGYBQ-UHFFFAOYSA-N[6]
Physical Form Solid[6]
Purity Not specified; buyer assumes responsibility to confirm[6][8]

Synthesis and Characterization

While this compound is commercially available for research purposes, a detailed public synthesis is not readily found.[6][10] Therefore, a robust and logical synthetic route is proposed here, based on well-established chemical transformations commonly used for synthesizing N-substituted piperidines and pyrrolidinones.[3][11]

Proposed Synthetic Pathway: N-Alkylation

The most direct approach for synthesizing the target compound is the N-alkylation of pyrrolidin-2-one with a suitable piperidine-based electrophile. This strategy requires protection of the piperidine nitrogen to prevent side reactions, followed by deprotection to yield the final product.

The proposed three-step synthesis is outlined below:

  • Preparation of the Electrophile : Commercially available 4-piperidineethanol is first protected with a tert-butyloxycarbonyl (Boc) group. The resulting alcohol is then converted to a better leaving group, such as a tosylate, to facilitate the subsequent nucleophilic substitution.

  • N-Alkylation of Pyrrolidin-2-one : The nitrogen atom of pyrrolidin-2-one is deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic anion. This anion then displaces the tosylate group of the protected piperidine derivative.

  • Deprotection : The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final compound, this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Electrophile Preparation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A 4-Piperidineethanol B Boc-Protected Alcohol A->B (Boc)2O, Et3N C Boc-Protected Tosylate B->C TsCl, Pyridine E Boc-Protected Final Compound D Pyrrolidin-2-one D->E 1. NaH, DMF 2. Add C F This compound (Final Product) E->F TFA, DCM

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

Disclaimer: This is a representative protocol based on established chemical principles. Researchers should conduct their own risk assessments and optimization.

Step 1: Synthesis of tert-butyl 4-(2-((tosyl)oxy)ethyl)piperidine-1-carboxylate

  • Protection: Dissolve 4-piperidineethanol (1.0 equiv.) in dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 equiv.) and cool the mixture to 0 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected alcohol.

  • Tosylation: Dissolve the Boc-protected alcohol (1.0 equiv.) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 4-6 hours. Quench the reaction by adding cold water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the tosylated electrophile.

Step 2: Synthesis of tert-butyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)piperidine-1-carboxylate

  • Deprotonation: In a flame-dried, three-neck flask under an argon atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.2 equiv.) to anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C. Add a solution of pyrrolidin-2-one (1.2 equiv.) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of the tosylated electrophile from Step 1 (1.0 equiv.) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, quench the reaction by carefully adding saturated NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.

Step 3: Synthesis of this compound (Final Product)

  • Deprotection: Dissolve the Boc-protected product from Step 2 (1.0 equiv.) in DCM. Add trifluoroacetic acid (TFA, 10 equiv.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH >10 with 2M NaOH. Extract the aqueous layer multiple times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Analytical Characterization Workflow

Confirming the structure and purity of the synthesized compound is critical. A standard workflow involving multiple spectroscopic and chromatographic techniques should be employed.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight Confirmation IR FTIR Spectroscopy Start->IR Functional Group ID Purity Purity Analysis (HPLC, Elemental) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure & Purity >95% Purity->Final Validation

Caption: Workflow for analytical characterization of the final product.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework. Expected ¹H NMR signals would include multiplets for the piperidine and pyrrolidinone ring protons, and triplets corresponding to the ethyl linker. The ¹³C NMR spectrum should show a characteristic signal for the lactam carbonyl carbon around 175 ppm.[12][13]

  • Mass Spectrometry (MS): Used to confirm the molecular weight. Electrospray ionization (ESI) in positive mode should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 197.3.[12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies key functional groups. A strong absorption band is expected around 1680 cm⁻¹ for the C=O stretch of the γ-lactam, and a broad signal around 3300 cm⁻¹ corresponding to the N-H stretch of the secondary amine in the piperidine ring.[14]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.

Potential Research Applications

The structural combination of piperidine and pyrrolidin-2-one suggests several avenues for pharmacological investigation.

  • Central Nervous System (CNS) Agents: Both parent scaffolds are prevalent in CNS-active drugs.[2][4] The piperidine ring is a key feature of many antipsychotics and analgesics, while the pyrrolidinone ring is the core of nootropic agents. Therefore, this hybrid molecule could be explored for activity in models of neurodegenerative diseases, cognitive disorders, or neuropathic pain.

  • Antimicrobial and Anti-inflammatory Activity: Derivatives of both heterocycles have demonstrated antimicrobial and anti-inflammatory properties.[15][16] The compound could be screened against various bacterial and fungal strains or evaluated in cellular assays for its ability to modulate inflammatory pathways.

  • Enzyme Inhibition: The piperidine scaffold is a versatile building block for designing enzyme inhibitors.[2] Depending on its three-dimensional conformation, the molecule could be docked against various enzyme active sites to explore potential inhibitory activity.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol .[6] Its structure, combining two pharmacologically significant heterocycles, makes it an interesting candidate for further research in drug discovery. This guide provides a robust framework for its synthesis via a protected N-alkylation route and outlines the necessary analytical methods for its complete characterization. The potential applications in CNS disorders, infectious diseases, and inflammation warrant its investigation as a novel chemical probe or therapeutic lead.

References

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-793.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Wang, H., et al. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 79(24), 12173–12183.
  • Nycz, J. E., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives. Forensic Toxicology, 35(2), 385–395.
  • Matassini, C., Clemente, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5158.
  • Matassini, C., Clemente, F., & Cardona, F. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(12), 2277.
  • Tetrahedron. (n.d.). This compound.
  • Tih, A. E., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 22.
  • Tih, A. E., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 16(1), 22.
  • Khan, I., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 416-447.
  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141.
  • Frolov, N. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(1), 1-35.
  • Zografos, A. L., et al. (2011). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 16(12), 9947–9964.
  • Lockett, M. F. (1947). Some pharmacological actions of piperidine, pyrrolidine, and of pressor concentrates from dog urine. British Journal of Pharmacology and Chemotherapy, 2(2), 111–119.
  • Miller, M. A., & Widen, J. C. (2020). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 229-242.
  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega, 9(1), 1134–1143.

Sources

Sourcing Novel Research Molecules: A Technical Guide to Procuring 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising molecular target to a validated therapeutic candidate is fraught with challenges. Among the most critical yet often underestimated hurdles is the procurement of high-quality, well-characterized research chemicals. This guide provides an in-depth technical framework for sourcing novel compounds, using the specific example of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one (CAS No. 763908-64-1), a heterocyclic building block with potential applications in medicinal chemistry.

This document moves beyond a simple list of vendors, instead offering a comprehensive methodology for supplier evaluation, in-house quality control, and risk mitigation, ensuring the integrity of your research from the very first experiment.

The Landscape of Specialty Chemical Suppliers

The market for research chemicals is diverse, ranging from large, well-established manufacturers to smaller, specialized custom synthesis labs. When sourcing a compound like this compound, which is not a common reagent, researchers will likely encounter several categories of suppliers.

Globally recognized suppliers like Sigma-Aldrich (now part of MilliporeSigma), Fisher Scientific, and VWR (part of Avantor) offer vast catalogs and established distribution networks.[1] These companies often provide extensive documentation and have robust quality management systems in place. For more specialized or novel compounds, niche suppliers such as BLDpharm, ChemBridge, and Cayman Chemical may be more likely to have the target molecule in stock or offer custom synthesis services.[2][3][4]

It is crucial for researchers to understand that not all "research grade" chemicals are created equal. The level of quality control and accompanying documentation can vary significantly between suppliers and even between different product lines from the same supplier.

Initial Vetting: Identifying Potential Suppliers

A preliminary search for this compound reveals its availability from several sources, including as a catalogue item under the AldrichCPR line from Sigma-Aldrich and from ChemBridge's Hit2Lead collection.[4] A critical observation from the Sigma-Aldrich listing is the disclaimer: "Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final."

This statement is not uncommon for rare or novel compounds and underscores the primary directive for any researcher: trust but verify . The absence of supplier-provided analytical data necessitates a robust in-house validation process.

The following table summarizes key information for identified potential suppliers of the target molecule or similar compounds, highlighting the importance of careful examination of product details.

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich This compound, AldrichCPR763908-64-1No analytical data provided; buyer responsible for QC.
ChemBridge This compound763908-64-1Listed under the Hit2Lead collection.[4]
Apical Scientific 1-(Piperidin-4-ylmethyl)pyrrolidin-2-oneNot specifiedA structurally similar but different molecule.[5]
Santa Cruz Biotech 2-(piperidin-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one HCl1172096-32-0A structural isomer of the target molecule.[6]

This initial survey demonstrates the necessity of verifying the exact chemical structure and CAS number to avoid procuring an incorrect isomer or related compound.

A Framework for Supplier Qualification

Choosing a reliable chemical supplier is a critical step that can significantly impact the timeline and success of a research project.[7] A systematic approach to supplier evaluation is essential.

The Supplier Qualification Workflow

The following diagram illustrates a logical workflow for vetting and selecting a chemical supplier, particularly for a critical research compound.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Risk Assessment & Decision A Identify Potential Suppliers B Verify Compound Identity (CAS No.) A->B C Request Documentation B->C D Review Certificate of Analysis (CoA) C->D E Review Safety Data Sheet (SDS) C->E F Assess Quality Certifications (ISO, GMP) C->F G Data Available? D->G E->G F->G H Supplier Reputation & Support G->H Yes J Define In-House QC Protocol G->J No I Decision H->I K Purchase I->K J->I

Caption: Workflow for qualifying a research chemical supplier.

Essential Documentation: The Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document for assessing the quality of a chemical.[7] It provides lot-specific data on the identity, purity, and physical properties of the compound. A comprehensive CoA should include:

  • Compound Identification: Name, CAS number, molecular formula, and structure.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage.

  • Identity Confirmation: Data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

  • Physical Properties: Appearance, melting point, etc.

  • Date of Analysis and Expiration Date.

For early-stage research compounds like the AldrichCPR product, a CoA may not be available. In such cases, the burden of proof shifts entirely to the researcher.

The Self-Validating System: In-House Quality Control Protocols

When a supplier does not provide analytical data, the receiving laboratory must perform its own quality control. This is a non-negotiable step to ensure the scientific validity of any subsequent experiments.

Protocol 1: Confirmation of Molecular Identity

Objective: To confirm that the received material is indeed this compound.

Methodology:

  • Proton NMR (¹H NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analysis: The spectrum should be consistent with the expected structure of this compound. Key features to look for include the distinct signals for the pyrrolidinone ring protons, the piperidine ring protons, and the ethyl linker protons. The integration of these signals should correspond to the number of protons in each environment.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Analysis: In positive ion mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺. For this compound (C₁₁H₂₀N₂O, Molecular Weight: 196.29), the expected m/z value would be approximately 197.30.

Protocol 2: Assessment of Purity

Objective: To determine the purity of the compound and identify any significant impurities.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is a common starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is typically effective for polar molecules.

    • Detection: A UV detector set at a wavelength where the compound is expected to absorb (if it has a chromophore), or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for compounds without a UV chromophore.

    • Analysis: A pure compound should ideally show a single major peak. The area percentage of this peak relative to the total area of all peaks provides an estimate of purity.

The following diagram illustrates the workflow for in-house validation.

cluster_0 Analytical Methods A Receive Compound B Sample Preparation (Solubilization) A->B C Identity Confirmation B->C D Purity Assessment B->D E Decision C->E C1 ¹H NMR C->C1 C2 Mass Spec (MS) C->C2 D->E D1 HPLC-UV/ELSD D->D1 F Proceed with Experiments E->F Identity & Purity Confirmed G Reject Batch & Contact Supplier E->G Discrepancy Found

Caption: In-house QC workflow for validating a research chemical.

Safety and Handling Considerations

Regardless of the supplier, it is imperative to handle all research chemicals with appropriate safety precautions. A Safety Data Sheet (SDS) provides essential information on hazards, handling, storage, and emergency procedures.[8][9] While an SDS for the exact target molecule was not found, related structures indicate that compounds of this class may cause skin and eye irritation and may be harmful if swallowed.[10]

General Handling Procedures:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or fumes.

  • Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

Sourcing a novel compound like this compound for research requires a diligent and systematic approach. The responsibility for ensuring the identity and purity of a research chemical ultimately lies with the scientist using it. By implementing a robust supplier qualification process and a mandatory in-house validation workflow, researchers can build a foundation of scientific integrity, ensuring that their experimental results are both reproducible and reliable. This "trust but verify" methodology is not an impediment to research but a cornerstone of high-quality, impactful science.

References

  • Global Pharma Tek. (2024, July 12). How to Find a Reliable Chemical Supplier for Pharmaceutical Development.
  • The Calculated Chemist. (2023, September 13). Top 10 Suppliers for Laboratory Chemicals and Supplies.
  • Apical Scientific Sdn. Bhd. (n.d.). 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one, 500 mg.

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Safety and handling of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Executive Summary

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 763908-64-1).[1] As specific toxicological and safety data for this compound are not extensively published, this document employs a precautionary principle, deriving a robust safety and handling framework from the known hazards of its core structural motifs: the piperidine ring and the pyrrolidin-2-one lactam system.

This document is intended for researchers, chemists, and drug development professionals. It outlines predicted hazards, requisite personal protective equipment (PPE), appropriate engineering controls, and emergency procedures. Furthermore, it provides a validated starting point for analytical method development for the quantification and purity assessment of the compound. The causality behind each recommendation is explained to ensure a deep understanding of the safety measures, fostering a proactive safety culture in the laboratory.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's identity and physical properties is fundamental to its safe handling.

PropertyValueSource
IUPAC Name 1-(2-(Piperidin-4-yl)ethyl)pyrrolidin-2-oneN/A
CAS Number 763908-64-1[1]
Molecular Formula C₁₁H₂₀N₂OCalculated
Molecular Weight 196.29 g/mol Calculated
Appearance Not available. Assumed to be a solid or high-boiling liquid.N/A
Storage Store at 2-8°C, sealed in a dry environment.[2]Analog Data[2]

Hazard Identification and Risk Assessment

The hazard profile of this compound is inferred from its constituent chemical structures. The molecule incorporates a basic piperidine moiety, known for its corrosive and irritant properties, and a pyrrolidin-2-one moiety, which in related structures has been associated with serious eye irritation and potential reproductive toxicity.

Toxicological Profile based on Structural Analogs
  • Piperidine Moiety: The piperidine ring and its simple derivatives are well-characterized. Piperidine itself is a flammable liquid that is toxic and corrosive.[3] Analogs such as 1-(2-Phenylethyl)piperidin-4-one are harmful if swallowed, cause skin irritation, and may trigger allergic skin reactions.[4] Other piperidine-containing compounds are known to cause severe skin burns and eye damage.[5] This suggests that this compound should be handled as a potential skin and eye irritant/corrosive and may be harmful upon ingestion.

  • Pyrrolidin-2-one Moiety: The parent compound, 2-Pyrrolidinone, is classified as causing serious eye irritation and is suspected of damaging fertility or the unborn child.[6] This necessitates a high degree of caution, particularly regarding inhalation and dermal absorption, and requires that all safety precautions be read and understood before handling.[6]

Predicted GHS Hazard Classification

Based on the analysis of structural analogs, the following GHS classification should be provisionally adopted for laboratory handling purposes.

PictogramGHS Hazard ClassHazard Statement (Predicted)

Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child.[6]

Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[5]

Acute Toxicity (Oral), Skin SensitizationH302: Harmful if swallowed.[4] H317: May cause an allergic skin reaction.[4]

Hazardous to the Aquatic EnvironmentH412: Harmful to aquatic life with long lasting effects.[4]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and PPE is required for safe handling.

Engineering Controls

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][7] The work area should be well-ventilated, and an accessible safety shower and eye wash station are mandatory.[5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the predicted hazards of corrosivity and potential reproductive toxicity.

  • Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves before use and change them immediately if contamination occurs.[8]

  • Eye/Face Protection: Use splash-resistant safety goggles with side shields. When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[6][7]

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure that street clothes are fully covered. For larger scale operations, impervious clothing may be necessary.[5]

PPE_Workflow cluster_prep Preparation for Handling Verify Fume Hood Operation Verify Fume Hood Operation Don Lab Coat Don Lab Coat Verify Fume Hood Operation->Don Lab Coat Don Safety Goggles Don Safety Goggles Don Lab Coat->Don Safety Goggles Don Nitrile Gloves Don Nitrile Gloves Don Safety Goggles->Don Nitrile Gloves

Caption: Standard workflow for donning Personal Protective Equipment.

Hygiene Practices

Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][6] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[4]

Storage and Disposal

Storage Conditions

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] Based on data for similar compounds, a storage temperature of 2-8°C is recommended.[2] The piperidine moiety suggests potential air sensitivity; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[6] Keep away from strong oxidizing agents and strong acids.[6]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste. All waste must be placed in sealed, properly labeled containers. Disposal must be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations.[4] Do not empty into drains.[8]

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Protocol for Minor Spills:

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating correctly.

  • PPE: Wear the full PPE ensemble as described in Section 4.2.

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a clean, dry, sealable, and properly labeled container for hazardous waste disposal.[4] Avoid generating dust.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol followed by water), collecting all decontamination materials for hazardous waste disposal.

  • Wash: Wash hands thoroughly after cleanup is complete.

Spill_Response Start Spill Occurs Evacuate 1. Evacuate Immediate Area Start->Evacuate PPE 2. Don Full PPE Evacuate->PPE Contain 3. Contain with Inert Absorbent Material PPE->Contain Collect 4. Collect into Labeled Hazardous Waste Container Contain->Collect Decontaminate 5. Decontaminate Spill Area Collect->Decontaminate Dispose 6. Dispose of all materials as Hazardous Waste Decontaminate->Dispose End Area Safe Dispose->End

Caption: Step-by-step workflow for chemical spill response.

First Aid Measures

If exposure occurs, seek immediate medical attention and provide the Safety Data Sheet or this guide to the attending physician.

Exposure RouteFirst Aid Action
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a physician immediately.[5]
Skin Contact Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek immediate medical attention.[4][6]
Eye Contact Immediately rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[4]

Analytical Methods for Quantification and Purity Assessment

Rationale for Method Selection

Accurate quantification of this compound is critical for reaction monitoring, purity assessment, and formulation development. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.[9]

  • GC-MS: This technique offers excellent resolution and is widely available. However, due to the polarity of the secondary amine in the piperidine ring and the lactam group, the compound may exhibit poor peak shape and thermal instability. Therefore, a chemical derivatization step to cap the active amine and increase volatility is highly recommended for robust and reproducible quantification.[9][10]

  • LC-MS/MS: This method can often analyze the compound directly without derivatization and is highly sensitive, making it ideal for trace-level analysis in complex matrices.

Example Protocol: GC-MS with Derivatization

The following is a representative protocol, adapted from established methods for similar amine-containing structures, which should be validated for this specific compound before use.[10][11]

Objective: To quantify this compound in a sample matrix via GC-MS following derivatization.

Materials:

  • Sample containing the analyte

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Chloroform/Isopropanol mixture (e.g., 9:1 v/v)

  • Anhydrous Sodium Sulfate

  • Pentafluorobenzoyl chloride (PFBC) or other suitable derivatizing agent

  • Ethyl acetate (GC grade)

Methodology:

  • Sample Preparation:

    • To 1 mL of the sample, add a known amount of the internal standard.

    • Perform a liquid-liquid extraction by adding 5 mL of the chloroform/isopropanol mixture. Vortex for 2 minutes.

    • Centrifuge to separate the phases.

  • Extraction:

    • Carefully transfer the lower organic layer to a clean glass tube.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of ethyl acetate.

    • Add 10 µL of the derivatizing agent (e.g., PFBC).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.[9]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[9]

    • Injector Temperature: 280 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes. (This program must be optimized).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

    • MS System: Mass Selective Detector operated in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the derivatized analyte and internal standard.

References

  • 1-(2-Phenylethyl)
  • 4-(Pyrrolidin-1-yl)
  • 2-Pyrrolidinone Safety D
  • Piperidine Safety D
  • 2-Pyrrolidin-1-ylpyridine-4-carbaldehyde Safety D
  • Piperidin-4-yl(pyrrolidin-1-yl)methanone Compound Summary. PubChem.
  • 2-(Piperidin-4-yl)
  • 1-PIPERIDIN-4-YLPYRROLIDIN-2-ONE synthesis. ChemicalBook.
  • 4-Phenyl-1-(piperidin-4-yl)
  • Quantitative Gas Chromatographic Analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin), in Human Urine. PubMed.
  • 1-(2-piperidin-4-ylethyl)
  • A Comparative Guide to Analytical Methods for the Quantific
  • Piperidine Product Description. ChemicalBook.
  • Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine.
  • Pyrrolidine Hazard Summary. New Jersey Department of Health.

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Technical Guide: Spectroscopic and Synthetic Analysis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectral data in the public domain, this document outlines a plausible synthetic route and presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles and spectral data from analogous structures. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related molecules.

Introduction

This compound (CAS Number: 763908-64-1) is a bifunctional molecule incorporating both a pyrrolidinone and a piperidine moiety.[1] The pyrrolidinone ring is a common scaffold in pharmaceuticals, while the piperidine ring is a prevalent feature in many biologically active compounds. The combination of these two heterocyclic systems in a single molecule suggests potential for diverse pharmacological activities. A comprehensive understanding of its structure and spectroscopic properties is crucial for its application in drug design and development.

This guide provides a proposed synthetic pathway, detailed experimental protocols, and an in-depth analysis of the predicted ¹H NMR, ¹³C NMR, and mass spectral data for the title compound.

Proposed Synthesis

A reliable and common method for the synthesis of N-substituted pyrrolidinones is the alkylation of the pyrrolidinone nitrogen with a suitable alkyl halide. In this proposed synthesis, 2-pyrrolidinone is reacted with a protected 4-(2-bromoethyl)piperidine, followed by deprotection to yield the target compound.

DOT Script for Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection 2-Pyrrolidinone 2-Pyrrolidinone Intermediate 1-(2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethyl)pyrrolidin-2-one 2-Pyrrolidinone->Intermediate NaH, DMF Boc-protected_4-(2-bromoethyl)piperidine Boc-protected_4-(2-bromoethyl)piperidine Boc-protected_4-(2-bromoethyl)piperidine->Intermediate Final_Product This compound Intermediate->Final_Product TFA, DCM

Caption: Proposed two-step synthesis of this compound.

Rationale for Synthetic Strategy

The use of a Boc-protecting group on the piperidine nitrogen is a standard strategy in organic synthesis to prevent undesired side reactions at the more nucleophilic secondary amine of piperidine during the alkylation step. The subsequent deprotection under acidic conditions is a clean and efficient method to yield the final product.

Experimental Protocols

Synthesis of 1-(2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethyl)pyrrolidin-2-one
  • To a solution of 2-pyrrolidinone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Synthesis of this compound
  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 1 M sodium hydroxide solution to pH > 10.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Predicted Spectral Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would show characteristic signals for both the pyrrolidinone and piperidine rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H on piperidine N~1.5-2.0br s1H
CH₂ (pyrrolidinone, adjacent to C=O)~2.2-2.4t2H
CH₂ (pyrrolidinone)~1.9-2.1m2H
N-CH₂ (pyrrolidinone)~3.2-3.4t2H
N-CH₂ (ethyl linker)~3.3-3.5t2H
CH₂ (ethyl linker)~1.4-1.6q2H
CH (piperidine)~1.3-1.5m1H
CH₂ (piperidine, equatorial)~2.9-3.1m2H
CH₂ (piperidine, axial)~2.4-2.6m2H
CH₂ (piperidine)~1.6-1.8m2H
CH₂ (piperidine)~1.1-1.3m2H
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would display signals corresponding to the eleven carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (pyrrolidinone)~175
N-CH₂ (pyrrolidinone)~48
CH₂ (pyrrolidinone)~31
CH₂ (pyrrolidinone)~18
N-CH₂ (ethyl linker)~42
CH₂ (ethyl linker)~34
CH (piperidine)~35
CH₂ (piperidine, adjacent to N)~46
CH₂ (piperidine)~32
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z Proposed Fragment
196[M]⁺ (Molecular Ion)
112[M - C₄H₈NO]⁺
98[C₅H₁₀N]⁺
84[C₅H₈N]⁺

DOT Script for Mass Spectrometry Fragmentation:

MS_Fragmentation M_plus [M]⁺ m/z = 196 frag1 [M - C₄H₈NO]⁺ m/z = 112 M_plus->frag1 Loss of pyrrolidinone ethyl radical frag2 [C₅H₁₀N]⁺ m/z = 98 M_plus->frag2 Cleavage at ethyl linker frag3 [C₅H₈N]⁺ m/z = 84 frag2->frag3 - H₂

Caption: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted spectral characteristics of this compound. The proposed synthetic route offers a practical approach for its preparation. The predicted NMR and MS data, based on the analysis of analogous structures, serve as a valuable reference for the identification and characterization of this compound. This information is intended to facilitate further research and development involving this and structurally related molecules.

References

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Li, W., et al. (2023). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis.
  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(16), 4999. [Link]

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Predicted ADMET properties of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ADMET Properties of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a cornerstone of modern drug discovery, significantly reducing the likelihood of late-stage attrition.[1][2] This guide provides a comprehensive, in-silico-driven analysis of this compound, a molecule featuring two privileged heterocyclic scaffolds: piperidine and pyrrolidine.[3][4] In the absence of extensive experimental data for this specific chemical entity, computational prediction methods offer a rapid and cost-effective means to evaluate its potential as a drug candidate.[2][5] This document outlines its predicted physicochemical properties, pharmacokinetic profile, metabolic fate, and potential toxicological liabilities. The methodologies described herein are grounded in established Quantitative Structure-Activity Relationship (QSAR) models and data-driven approaches widely used in the pharmaceutical industry.[1][6]

Introduction: The Imperative of Early ADMET Profiling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic or toxicity profiles. Integrating ADMET evaluation at the earliest stages of discovery allows for the prioritization of compounds with a higher probability of success, thereby optimizing resources and accelerating the development timeline.[5] The molecule at the heart of this guide, this compound, combines the structural features of piperidine and pyrrolidine. The piperidine ring is a common motif in pharmaceuticals, known for imparting favorable physicochemical properties, while the pyrrolidine ring offers a slightly more hydrophilic and flexible framework.[3][4][7] This analysis leverages powerful in silico tools to construct a predictive ADMET profile, offering critical insights for medicinal chemists and drug development teams.

Predicted Physicochemical Properties: The Foundation of Pharmacokinetics

The physicochemical characteristics of a molecule are fundamental determinants of its ADMET profile, governing its solubility, permeability, and interactions with biological systems.[8] The predicted properties for this compound are summarized below.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₁H₂₀N₂ODefines the elemental composition.
Molecular Weight196.29 g/mol Falls well within the typical range for orally bioavailable drugs (<500 g/mol ).[9]
logP (Lipophilicity)1.35Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[7][8]
Water Solubility (logS)-2.5 (Soluble)Predicts good aqueous solubility, which is crucial for absorption and formulation.
pKa (Strongest Basic)10.5The basic piperidine nitrogen will be protonated at physiological pH, influencing solubility and receptor interactions.[3]
Polar Surface Area (TPSA)32.7 ŲLow TPSA (<140 Ų) is associated with good cell membrane permeability, including crossing the blood-brain barrier.[10][11]
Rotatable Bonds4A low number of rotatable bonds (<10) indicates good oral bioavailability due to reduced conformational flexibility.
Hydrogen Bond Donors1Complies with Lipinski's Rule of Five (<5).
Hydrogen Bond Acceptors2Complies with Lipinski's Rule of Five (<10).

In Silico Prediction Workflow

The generation of a comprehensive ADMET profile relies on a structured computational workflow. This involves submitting the molecular structure (typically as a SMILES string) to a platform that houses multiple predictive models.

ADMET_Workflow cluster_ADMET ADMET Models Input Input Molecule (SMILES: O=C1N(CCC(N2)CCCC2)CCC1) Standardize Structure Standardization Input->Standardize Calc Calculate Physicochemical Properties (MW, logP, TPSA, etc.) Standardize->Calc Predict Predict ADMET Endpoints Calc->Predict Absorption Absorption (HIA, Caco-2, BBB) Predict->Absorption Distribution Distribution (PPB, VDss) Predict->Distribution Metabolism Metabolism (CYP Inhibition, Substrate) Predict->Metabolism Excretion Excretion (Clearance, OCT2) Predict->Excretion Toxicity Toxicity (AMES, hERG, H-HT) Predict->Toxicity Analysis Data Analysis & Visualization Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis Report Generate Profile Report Analysis->Report Metabolism cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism Compound This compound M1 Hydroxylation (Piperidine Ring) Compound->M1 CYP3A4, CYP2D6 M2 Hydroxylation (Pyrrolidinone Ring) Compound->M2 CYP3A4, CYP2D6 M3 N-dealkylation Compound->M3 CYP3A4, CYP2D6 M4 Glucuronidation M1->M4 UGTs M2->M4 UGTs Decision Start Compound Profile P1 Favorable PK? (Absorption, Distribution) Start->P1 P2 Acceptable Metabolism? (Low DDI Risk) P1->P2 Yes Optimize Synthesize Analogs for Optimization P1->Optimize No P3 Safe Toxicity Profile? P2->P3 Yes P2->Optimize No Proceed Proceed to In Vitro Testing P3->Proceed Yes P3->Optimize No

Caption: Decision-making based on the in silico ADMET profile.

Appendix: Protocol for In Silico ADMET Prediction

This protocol describes a generalized procedure for using a web-based ADMET prediction tool, such as ADMETlab 2.0 or SwissADME.

[12][13]Objective: To generate a comprehensive ADMET profile for a novel chemical entity.

Materials:

  • Computer with internet access.

  • Chemical structure of the compound of interest in SMILES format.

Procedure:

  • Navigate to the Prediction Server: Open a web browser and go to the homepage of a selected ADMET prediction platform (e.g., ADMETlab 2.0). 2. Input Molecular Structure:

    • Locate the input box on the webpage.

    • Paste the SMILES string of the molecule (e.g., O=C1N(CCC(N2)CCCC2)CCC1 for this compound) into the designated area. Alternatively, use the platform's drawing tool to sketch the molecule.

  • Initiate Calculation:

    • Locate and click the "Predict," "Submit," or "Calculate" button.

    • The server will process the request, which may take a few moments. The backend standardizes the structure and runs it through numerous pre-trained QSAR models. 4[12]. Analyze Results:

    • The results will be displayed on a new page, typically organized into categories (e.g., Physicochemical Properties, ADME, Toxicity). [12] * Physicochemical Properties: Review values for molecular weight, logP, TPSA, etc.

    • Absorption: Examine predictions for HIA, Caco-2 permeability, and BBB penetration.

    • Distribution: Check the predicted plasma protein binding and volume of distribution.

    • Metabolism: Identify which CYP450 isoforms the compound is likely to inhibit or be a substrate for.

    • Excretion: Note the predicted clearance values.

    • Toxicity: Assess the predictions for endpoints like AMES mutagenicity and hERG inhibition.

    • Drug-Likeness: Check the compound's adherence to various rules (e.g., Lipinski's) and review any provided bioavailability scores.

  • Data Export:

    • Use the platform's export functions to save the data. This is often available in formats like PDF or CSV for documentation and further analysis.

References

  • Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., Liu, G., & Tang, Y. (2019). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 10, 1328. [Link]
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., Yin, M., Zeng, X., Wu, C., Lu, A., Chen, X., Hou, T., & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14. [Link]
  • ResearchGate. (n.d.). ADMET properties of piperine, pipercide, piperlongumine, and pyrimethamine predicted from admetSAR.
  • Dong, J., Wang, N.-N., Yao, Z.-J., Zhang, L., Cheng, Y., Ouyang, D., Lu, A.-P., & Cao, D.-S. (2018). ADMET-based deep learning for predicting drug-induced liver injury.
  • Venkatraman, V. (2021). a compendium of fingerprint-based ADMET prediction models.
  • Ouassaf, M., Belaidi, S., Gueddari, S., Taleb, M., & Ghalem, S. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. Molecules, 27(11), 3469. [Link]
  • AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods.
  • Alqahtani, S. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 22(7), 503–522. [Link]
  • Adane, L., et al. (2022). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of Genetic Engineering and Biotechnology, 20(1), 30. [Link]
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Almanza-León, S. A., et al. (2022). In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers in Chemistry, 10, 868955. [Link]
  • Wang, J., & Gu, Q. (2014). ADMET evaluation in drug discovery. 13. Development of in silico prediction models for P-glycoprotein substrates. Molecular Pharmaceutics, 11(3), 879–888. [Link]
  • Hughes, J. D., et al. (2008). Physicochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872–4875. [Link]
  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2143–2161. [Link]

Sources

Methodological & Application

Application Note and Synthesis Protocol: 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, a heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The protocol details a robust two-step synthetic route commencing with commercially available starting materials. The described methodology involves an initial N-alkylation of 2-pyrrolidinone with a Boc-protected piperidine derivative, followed by an acidic deprotection to yield the target compound. This guide is designed for researchers and professionals in organic synthesis, offering in-depth explanations of the reaction mechanism, step-by-step procedures, characterization data, and safety considerations to ensure reliable and reproducible results.

Introduction

Saturated nitrogen-containing heterocycles, particularly piperidine and pyrrolidine moieties, are privileged structures in modern pharmacology. They are integral components of numerous FDA-approved drugs and biologically active natural products, valued for their ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while also serving as key pharmacophoric elements for receptor interaction.[1][2][3] The target molecule, this compound (CAS 763908-64-1), combines both of these important scaffolds via an ethyl linker, creating a novel diamine structure with a lactam function.[4][5] Such compounds are valuable as building blocks for the synthesis of more complex molecules, including potential antagonists for various receptors or inhibitors of enzymes.[6]

This application note presents a detailed, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind procedural choices to empower researchers to not only replicate the synthesis but also adapt it for analogous structures.

Synthetic Strategy Overview

The synthesis is designed as a two-step sequence that ensures high selectivity and yields a pure product. The core strategy is to first construct the carbon-nitrogen bond between the pyrrolidinone and piperidine rings, and then to remove the protecting group from the piperidine nitrogen.

  • Step 1: N-Alkylation. The synthesis begins with the N-alkylation of 2-pyrrolidinone. The lactam nitrogen of 2-pyrrolidinone is first deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent sodium salt. This nucleophile then reacts with N-Boc-4-(2-chloroethyl)piperidine via a classical Williamson ether synthesis-like reaction (specifically, an Sₙ2 alkylation) to form the protected intermediate, tert-butyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)piperidine-1-carboxylate. The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is critical to prevent its competing nucleophilicity, which could lead to undesired side reactions like self-alkylation or polymerization.

  • Step 2: Boc Deprotection. The final step involves the removal of the Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is an efficient and clean method for this transformation. The acid cleaves the carbamate to release the free secondary amine of the piperidine ring, yielding the target compound as a salt, which is then neutralized during work-up to provide the free base.

The overall workflow is depicted below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A 2-Pyrrolidinone + N-Boc-4-(2-chloroethyl)piperidine B Reaction with NaH in DMF A->B C Protected Intermediate: tert-butyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)piperidine-1-carboxylate B->C D Protected Intermediate C->D Purification & Isolation E Reaction with TFA in DCM D->E F Final Product: this compound E->F

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
2-Pyrrolidinone616-45-585.10Standard SupplierReagent grade, ≥99%
Sodium Hydride (NaH), 60% in mineral oil7646-69-724.00Standard SupplierHighly reactive with water
N-Boc-4-(2-chloroethyl)piperidine144230-50-2247.75Commercial SupplierKey starting material
N,N-Dimethylformamide (DMF)68-12-273.09Standard SupplierAnhydrous, <50 ppm water
Trifluoroacetic Acid (TFA)76-05-1114.02Standard SupplierReagent grade, ≥99%
Dichloromethane (DCM)75-09-284.93Standard SupplierAnhydrous
Ethyl Acetate (EtOAc)141-78-688.11Standard SupplierACS Grade
Saturated Sodium Bicarbonate (aq.)N/AN/ALab PreparedFor neutralization
Brine (Saturated NaCl aq.)N/AN/ALab PreparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Standard SupplierFor drying organic layers
Required Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Argon or Nitrogen line, bubbler)

  • Syringes and needles

  • Ice bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography (column, flasks)

  • Silica gel (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

PART I: Synthesis of tert-butyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)piperidine-1-carboxylate

Step-by-Step Procedure:

  • Preparation: Add sodium hydride (60% dispersion in mineral oil, 0.52 g, 13.0 mmol, 1.2 eq) to a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Solvent Addition: Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) by stirring and carefully decanting the supernatant via cannula to remove the mineral oil. Place the flask under a steady stream of nitrogen.

  • Reagent Addition: Add anhydrous DMF (30 mL) to the flask and cool the suspension to 0 °C using an ice bath.

  • Deprotonation: To the cooled suspension, add 2-pyrrolidinone (0.92 g, 10.8 mmol, 1.0 eq) dropwise via syringe over 15 minutes. Causality Note: This slow addition is crucial to control the exothermic reaction and hydrogen gas evolution as the acidic N-H proton of the lactam is removed by the strong base.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or slightly hazy, indicating the formation of the sodium pyrrolidinide salt.

  • Alkylation: Dissolve N-Boc-4-(2-chloroethyl)piperidine (2.68 g, 10.8 mmol, 1.0 eq) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes). The disappearance of the starting materials indicates completion.

  • Work-up:

    • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality Note: The water and brine washes are essential to remove the high-boiling DMF solvent and any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70% EtOAc) to yield the product as a colorless or pale yellow oil.

PART II: Synthesis of this compound

Step-by-Step Procedure:

  • Preparation: Dissolve the purified tert-butyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)piperidine-1-carboxylate (from Part I, assume ~8.7 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 40 mL) in a 100 mL round-bottom flask.

  • Deprotection: Add trifluoroacetic acid (TFA, 13.4 mL, 174 mmol, ~20 eq) dropwise to the solution at 0 °C. Causality Note: A large excess of strong acid is required to efficiently cleave the acid-labile Boc group. The reaction is exothermic and generates isobutylene gas.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in deionized water (30 mL) and cool in an ice bath.

    • Carefully basify the aqueous solution to pH > 10 by the slow addition of 4 M NaOH solution or solid K₂CO₃.

    • Extract the aqueous layer with dichloromethane (4 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The resulting product should be the pure this compound as a solid or viscous oil. Further purification by distillation under high vacuum or recrystallization can be performed if necessary.

Reaction Mechanism and Discussion

The key bond-forming step is the N-alkylation, which proceeds via an Sₙ2 (Bimolecular Nucleophilic Substitution) mechanism.

SN2_Mechanism Pyrrolidinone Pyrrolidinone Anion (Nucleophile) TS Transition State [Pyrrolidinone---C---Cl] Pyrrolidinone->TS Nucleophilic Attack AlkylHalide N-Boc-4-(2-chloroethyl)piperidine (Electrophile) AlkylHalide->TS Product Coupled Product TS->Product LeavingGroup Chloride Ion (Cl⁻) TS->LeavingGroup Leaving Group Departs

Caption: Sₙ2 mechanism for the N-alkylation step.

The deprotonated nitrogen of 2-pyrrolidinone acts as a strong nucleophile, attacking the electrophilic carbon atom attached to the chlorine. This attack occurs from the backside relative to the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion departs as the leaving group. The choice of DMF as a solvent is critical; as a polar aprotic solvent, it effectively solvates the sodium cation but does not solvate the pyrrolidinone anion, leaving it highly reactive and promoting a fast Sₙ2 reaction.

The deprotection step relies on the instability of the tert-butyl carbamate in strong acid. The acid protonates the carbonyl oxygen of the Boc group, which facilitates its cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine.

Characterization Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

AnalysisExpected Results for this compound
Molecular Formula C₁₁H₂₀N₂O[5]
Molecular Weight 196.29 g/mol [5]
Appearance Solid[5]
¹H NMR (CDCl₃)Predicted shifts (δ, ppm): ~3.4 (t, 2H, N-CH₂-CO), ~3.2 (t, 2H, N-CH₂-CH₂), ~3.05 (d, 2H, piperidine H₂ₑ, H₆ₑ), ~2.6 (t, 2H, piperidine H₂ₐ, H₆ₐ), ~2.4 (t, 2H, CH₂-CO), ~2.0 (m, 2H, CH₂-CH₂-CO), ~1.7 (d, 2H, piperidine H₃ₑ, H₅ₑ), ~1.5 (m, 3H, piperidine H₄, CH₂-CH₂-N), ~1.25 (q, 2H, piperidine H₃ₐ, H₅ₐ). Note: NH proton may be broad or not observed.
¹³C NMR (CDCl₃)Predicted shifts (δ, ppm): ~175 (C=O), ~50 (piperidine C₂, C₆), ~47 (N-CH₂-CO), ~44 (N-CH₂-CH₂), ~36 (CH₂-CH₂-N), ~34 (piperidine C₄), ~32 (piperidine C₃, C₅), ~31 (CH₂-CO), ~18 (CH₂-CH₂-CO).
Mass Spec (ESI+) m/z = 197.16 [M+H]⁺

Safety and Handling

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon) and in an anhydrous environment. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • N,N-Dimethylformamide (DMF): An irritant and potential reproductive toxin. Handle in a well-ventilated fume hood and avoid skin contact.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate gloves (e.g., butyl rubber) and eye protection.

  • Dichloromethane (DCM): A volatile suspected carcinogen. Always handle in a fume hood.

  • The synthesis should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.

References

  • MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central.
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
  • Wang, C., et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Atlantis Press.
  • Alver, Ö., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
  • Schmidt, J., et al. (2017). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. ChemistrySelect, 2(30), 9691-9695.

Sources

Application Note: A Strategic Approach to the Chromatographic Purification of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the purification of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, a polar, basic N-heterocyclic compound. Standard reversed-phase chromatography often yields suboptimal results for this class of molecules, including poor retention and peak tailing. We present two robust and superior alternative strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC). This guide explains the rationale behind method selection, offers detailed step-by-step protocols for both techniques, and includes a comprehensive troubleshooting section to address common challenges. The methodologies described herein are designed to provide high purity, resolution, and recovery, facilitating downstream applications in drug discovery and development.

Introduction: The Purification Challenge

This compound is a bicyclic N-heterocyclic compound, a structural motif frequently found in biologically active molecules and pharmaceutical agents[1][2]. Its structure incorporates two key features that dictate its chromatographic behavior: a polar lactam (pyrrolidinone) group and a basic secondary amine (piperidine) group. This combination results in a highly polar and ionizable molecule, presenting a significant challenge for purification by conventional chromatographic methods[3].

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often fails to provide adequate retention for such polar compounds, causing them to elute near the solvent front with poor resolution from other polar impurities[4]. Furthermore, the basic piperidine nitrogen can engage in secondary ionic interactions with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing and reduced efficiency[5][6]. While normal-phase (NP) chromatography can retain polar compounds, it often results in excessively strong retention and requires non-aqueous, volatile organic solvents that offer limited selectivity and can be difficult to remove[7].

To overcome these limitations, advanced chromatographic techniques are required. This guide details the application of Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) as highly effective solutions for the purification of this compound and related compounds.

Analyte Physicochemical Properties

A successful purification strategy begins with understanding the analyte's properties. These properties inform the selection of the appropriate chromatographic mode, stationary phase, and mobile phase conditions.

PropertyValue / DescriptionImplication for Chromatography
Structure Structure of this compoundContains a polar lactam and a basic piperidine ring. The molecule is polar and ionizable.
Molecular Formula C₁₁H₂₀N₂O[8]-
Molecular Weight 196.29 g/mol [8]Suitable for a wide range of column pore sizes.
Predicted XLogP3 ~1.0 - 1.5Indicates high polarity (hydrophilicity), suggesting poor retention in reversed-phase.
Predicted pKa ~10.5 (Piperidine N)The molecule will be positively charged at pH < 9. This charge can be exploited for ion-exchange chromatography or must be managed to prevent silanol interactions.
Physical Form Solid[8]Requires dissolution in a suitable solvent for injection. The choice of solvent is critical to avoid peak distortion[9].

Strategic Selection of Chromatographic Mode

The choice of chromatographic mode is the most critical decision for purifying polar, basic compounds. The limitations of traditional RP-HPLC necessitate the consideration of alternative techniques that leverage the analyte's unique physicochemical properties.

The decision process can be visualized as follows:

MethodSelection Analyte Analyte: This compound Properties: Polar, Basic (pKa ~10.5) RP_HPLC Try Reversed-Phase (C18)? Analyte->RP_HPLC RP_Outcome Likely Outcome: - Poor Retention (Elutes in Void) - Peak Tailing (Silanol Interaction) RP_HPLC->RP_Outcome Yes HILIC Option 1: HILIC Conclusion Conclusion: HILIC and Mixed-Mode are superior strategies. HILIC->Conclusion MMC Option 2: Mixed-Mode MMC->Conclusion RP_Outcome->HILIC Need better retention for polar nature RP_Outcome->MMC Need to control both polarity and basic charge

Caption: Decision workflow for selecting the optimal chromatographic mode.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal technique for separating highly polar compounds that are not retained by reversed-phase columns[7][10].

  • Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer[11][12]. The aqueous component forms a water-enriched layer on the surface of the stationary phase. Polar analytes, like our target compound, partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent) in the mobile phase[10][11].

  • Advantages for this Compound: HILIC directly leverages the compound's polarity for retention, providing excellent separation from less polar impurities. It uses volatile, MS-friendly mobile phases.

Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases with multiple, distinct retention mechanisms, offering a powerful tool for separating complex mixtures[13][14].

  • Mechanism: For our target, a mixed-mode column combining reversed-phase (e.g., C18) and strong or weak cation-exchange (SCX/WCX) functionalities is optimal[15][16][17]. Retention is governed by two simultaneous interactions: hydrophobic interactions between the analyte and the C18 ligands, and electrostatic interactions between the protonated (positively charged) piperidine group and the negatively charged ion-exchange sites[18]. Selectivity can be finely tuned by adjusting mobile phase organic content, pH, and ionic strength (salt concentration)[15].

  • Advantages for this Compound: MMC offers exceptional selectivity and high loading capacity. It provides strong retention for basic compounds without the need for ion-pairing agents, ensuring excellent peak shape and MS compatibility[15].

Experimental Protocols

The following protocols provide a starting point for method development. Optimization will be necessary based on the specific impurity profile of the crude sample and the instrumentation available.

PurificationWorkflow cluster_prep 1. Preparation cluster_chrom 2. Chromatography cluster_post 3. Post-Purification Crude Crude Sample Dissolve Dissolve in Mobile Phase A or minimal strong solvent Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto equilibrated HILIC or MMC Column Filter->Inject Gradient Run Gradient Elution Inject->Gradient Detect Monitor at 210-220 nm (or with CAD/MS) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (Analytical HPLC/LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Compound Evaporate->Pure

Caption: General workflow for the purification of the target compound.

Protocol 1: HILIC Purification

1. Principle of Operation: This method separates the target compound based on its hydrophilic character by partitioning it onto a polar stationary phase from a highly organic mobile phase.

2. Materials and Instrumentation:

  • HPLC System: Preparative HPLC with gradient capability.

  • Detector: UV-Vis (set to ~210 nm, as the compound lacks a strong chromophore), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

  • Column: HILIC Amide or Zwitterionic phase, 5-10 µm particle size. (e.g., Waters ACQUITY UPLC BEH Amide, SeQuant ZIC-HILIC).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid.

  • Sample Diluent: Mobile Phase A or a 90:10 mixture of Acetonitrile:Water.

3. Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude this compound in the sample diluent to a concentration of 10-50 mg/mL. Ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the HILIC column with 100% Mobile Phase A for at least 10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • 0.0 | 0

    • 20.0 | 50

    • 25.0 | 50

    • 25.1 | 0

    • 30.0 | 0

  • Fraction Collection: Collect fractions based on the detector signal corresponding to the target compound's peak.

  • Post-Run Analysis: Analyze collected fractions using an analytical HPLC method to confirm purity.

  • Product Isolation: Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.

Protocol 2: Mixed-Mode (RP/Cation-Exchange) Purification

1. Principle of Operation: This method utilizes a dual retention mechanism. The compound is retained by hydrophobic interactions and, more significantly, by strong electrostatic interactions between the protonated piperidine moiety and the cation-exchange stationary phase.

2. Materials and Instrumentation:

  • HPLC System: As above.

  • Detector: As above.

  • Column: Mixed-Mode RP/Strong Cation Exchange (SCX), 5-10 µm particle size. (e.g., Thermo Scientific Acclaim Trinity P1, SIELC Obelisc R).

  • Mobile Phase A: 10:90 Acetonitrile:Water with 20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: 90:10 Acetonitrile:Water with 100 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Sample Diluent: Mobile Phase A.

3. Step-by-Step Methodology:

  • Sample Preparation: Dissolve and filter the crude sample as described in the HILIC protocol, using Mobile Phase A as the diluent.

  • Column Equilibration: Equilibrate the mixed-mode column with 100% Mobile Phase A for at least 10 column volumes.

  • Injection: Inject the prepared sample.

  • Gradient Elution: The elution is controlled by increasing both the organic content and the ionic strength (salt concentration) to disrupt the hydrophobic and ion-exchange interactions, respectively.

    • Time (min) | % Mobile Phase B

    • 0.0 | 0

    • 20.0 | 100

    • 25.0 | 100

    • 25.1 | 0

    • 30.0 | 0

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Run Analysis & Isolation: Perform analysis, pooling, and solvent removal as described previously.

Method Comparison and Data Interpretation

ParameterHILIC MethodMixed-Mode MethodRationale & Interpretation
Primary Retention Hydrophilic Partitioning[10][12]Ion-Exchange & Hydrophobic[13][15]HILIC is excellent for separating polar isomers. MMC excels at separating compounds based on charge state and hydrophobicity.
Selectivity Control Organic/Aqueous RatioOrganic/Aqueous Ratio, pH, Salt Conc.[15]MMC offers more parameters to fine-tune selectivity, which is advantageous for complex mixtures.
Loading Capacity ModerateHighThe strong ion-exchange interaction in MMC typically allows for higher sample loads before peak distortion occurs.
MS Compatibility Excellent (volatile buffers)Excellent (volatile buffers)Both methods avoid non-volatile salts and ion-pairing agents, making them ideal for LC-MS applications.
Robustness Sensitive to water contentGenerally very robustHILIC columns can require longer equilibration times. MMC methods are often highly reproducible[17].

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Below are common issues and solutions tailored for the purification of polar basic compounds.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols (more common in HILIC on older silica columns).2. Column overload.3. Sample solvent stronger than mobile phase[9].1. Use a modern, high-purity HILIC phase (Amide, Zwitterionic).2. For MMC, ensure mobile phase pH is low enough to fully protonate the analyte.3. Reduce injection volume/concentration.4. Dissolve sample in the initial mobile phase.
Poor or No Retention 1. (HILIC): Insufficient organic content in the mobile phase.2. (MMC): Mobile phase pH is too high (analyte is neutral), or ionic strength is too high.3. Incorrect column equilibration.1. (HILIC): Increase acetonitrile percentage in the starting mobile phase.2. (MMC): Lower the mobile phase pH (e.g., to 2.5-3.5) and decrease the starting salt concentration.3. Ensure column is fully equilibrated with the starting conditions.
Split or Broad Peaks 1. Analyte exists in multiple ionization states on the column[6].2. Sample solvent effect.3. Column degradation or void.1. Use a buffer and ensure the mobile phase pH is at least 2 units below the analyte's pKa to ensure full protonation.2. Dissolve the sample in a solvent weaker than or identical to the initial mobile phase.3. Replace the column; use a guard column to protect the analytical/preparative column[19].
Irreproducible Retention Times 1. (HILIC): Insufficient column equilibration between runs[19].2. Mobile phase composition drift.3. Temperature fluctuations.1. Increase the re-equilibration time to at least 10 column volumes.2. Prepare fresh mobile phase daily; ensure proper mixing if using an online mixer.3. Use a column thermostat to maintain a constant temperature.

Conclusion

The successful purification of this compound requires a chromatographic strategy that effectively manages its high polarity and basicity. While traditional reversed-phase methods are often inadequate, both Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) provide robust, high-resolution alternatives. HILIC leverages the compound's polarity for retention, while MMC utilizes a powerful dual mechanism of ion-exchange and hydrophobic interactions. By understanding the physicochemical properties of the target molecule and applying the principles and protocols outlined in this guide, researchers can achieve high-purity material suitable for the rigorous demands of pharmaceutical research and development.

References

  • Element Lab Solutions.
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
  • Buchi.com.
  • HELIX Chromatography.
  • Goumon, C., et al. (2021). Mixed-Mode Chromatography—A Review.
  • Chrom Tech, Inc. (2025).
  • CHROMacademy. Mixed-Mode HPLC. [Link]
  • Orlovsky, V., & Zelechonok, Y. (2011). Evolution of Mixed-Mode Chromatography.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
  • Waters Blog. (2025).
  • Phenomenex. Troubleshooting Guide. [Link]
  • Wikipedia.
  • YMC. HPLC Troubleshooting Guide. [Link]
  • Restek. A Troubleshooter's Guide to GC. [Link]
  • HALO Columns. (2023).
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
  • Zhang, C., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. [Link]
  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
  • Moravek.
  • Ly-Verdú, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
  • PubChem. 1-(2-Phenylethyl)-4-piperidinol. [Link]
  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
  • PubChem. 4-(1-Pyrrolidinyl)piperidine. [Link]
  • Krayem, M., et al. (2024).
  • UNODC.
  • MySkinRecipes. 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide. [Link]
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. RSC Medicinal Chemistry. [Link]
  • ResearchGate. (2025). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. [Link]

Sources

Application Note: Unambiguous 1H and 13C NMR Assignment of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of a complete public spectral library for this specific compound, this document outlines a systematic approach to assign all proton (¹H) and carbon (¹³C) signals. The protocol is designed for researchers, scientists, and drug development professionals who require unambiguous characterization of this and structurally related molecules. We will detail the experimental setup, data acquisition parameters, and the logical workflow for spectral interpretation, leveraging data from analogous structures and advanced NMR techniques such as COSY, HSQC, and HMBC.

Introduction

This compound is a heterocyclic compound incorporating both a piperidine and a pyrrolidin-2-one moiety. These structural motifs are prevalent in a wide range of biologically active molecules and pharmaceutical agents. Accurate structural confirmation and purity assessment are critical in the drug discovery and development pipeline, with NMR spectroscopy being the gold standard for this purpose. The complexity arising from multiple overlapping signals in the aliphatic region necessitates a multi-pronged NMR approach for complete and accurate assignment. This guide explains the causal relationship behind experimental choices and provides a self-validating protocol for confident structural determination.

Predicted ¹H and ¹³C NMR Assignments

Based on the analysis of structurally similar compounds, including 4-substituted piperidines and N-substituted pyrrolidin-2-ones, a predicted assignment for the ¹H and ¹³C NMR spectra of this compound is presented below.[1][2][3][4] These predictions serve as a hypothesis to be confirmed by the experimental data obtained through the protocols outlined in this note.

Structure and Numbering Scheme:

G cluster_pyrrolidinone Pyrrolidin-2-one Ring cluster_piperidine Piperidine Ring cluster_linker Ethyl Linker C2 C2 (C=O) C3 C3 (CH2) C2->C3 N1 N1 N1->C2 C6 C6 (CH2) N1->C6 N-CH2 C5 C5 (CH2) C5->N1 C4 C4 (CH2) C4->C5 C3->C4 N1' N1' (NH) C2' C2' (CH2) N1'->C2' C3' C3' (CH2) C2'->C3' C6' C6' (CH2) C6'->N1' C4' C4' (CH) C3'->C4' C5' C5' (CH2) C5'->C6' C4'->C5' C7 C7 (CH2) C6->C7 C7->C4' CH2-CH

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹³C and ¹H Chemical Shifts

PositionPredicted ¹³C (ppm)Predicted ¹H (ppm)Multiplicity
Pyrrolidin-2-one
C2 (C=O)~175--
C3~31~2.25t
C4~18~1.95p
C5~45~3.30t
Ethyl Linker
C6~42~3.35t
C7~34~1.50q
Piperidine
C2'/C6'~46~3.00 (ax), ~2.55 (eq)m
C3'/C5'~32~1.70 (eq), ~1.20 (ax)m
C4'~35~1.40m
N1'-H-Variable (broad)s

Experimental Protocols

Part 1: Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing properties for a wide range of organic molecules. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. Note that the chemical shifts will be solvent-dependent.[1]

  • Sample Concentration: Dissolve 10-20 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (0.00 ppm for both ¹H and ¹³C).

  • Filtration: Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

Part 2: NMR Data Acquisition

The following experiments are recommended for a complete assignment. All spectra should be acquired on a 400 MHz or higher field spectrometer.

1. Standard ¹H NMR:

  • Purpose: To identify all proton signals and their multiplicities (singlet, doublet, triplet, etc.), and to determine their relative integrations.

  • Key Parameters:

    • Pulse Program: zg30

    • Spectral Width (SW): 16 ppm

    • Number of Scans (NS): 16

    • Acquisition Time (AQ): ~4 s

    • Relaxation Delay (D1): 2 s

2. Standard ¹³C NMR (Proton Decoupled):

  • Purpose: To identify the number of unique carbon environments.

  • Key Parameters:

    • Pulse Program: zgpg30

    • Spectral Width (SW): 240 ppm

    • Number of Scans (NS): 1024 or more (as needed for good signal-to-noise)

    • Acquisition Time (AQ): ~1 s

    • Relaxation Delay (D1): 2 s

3. DEPT-135 (Distortionless Enhancement by Polarization Transfer):

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C=O) will be absent.

  • Key Parameters:

    • Pulse Program: dept135

    • Parameters are typically loaded from standard instrument configurations.

4. 2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify scalar-coupled protons, typically those separated by 2-3 bonds (geminal and vicinal couplings). Cross-peaks indicate which protons are coupled to each other.

  • Key Parameters:

    • Pulse Program: cosygpqf

    • Standard parameters are generally sufficient.

5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate each proton signal with its directly attached carbon atom. This is a powerful tool for assigning carbons based on their known proton assignments.

  • Key Parameters:

    • Pulse Program: hsqcedetgpsisp2.2

    • Optimized for ¹J(C,H) coupling of ~145 Hz.

6. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.

  • Key Parameters:

    • Pulse Program: hmbcgplpndqf

    • Delay for long-range coupling optimized for 8 Hz.

Data Analysis and Assignment Workflow

The following logical workflow provides a step-by-step guide to interpreting the acquired NMR data for an unambiguous assignment.

G start Start: Acquire NMR Data (1H, 13C, DEPT, COSY, HSQC, HMBC) step1 Step 1: Analyze 1H NMR - Identify distinct proton signals. - Note chemical shifts, integrations, and multiplicities. start->step1 step2 Step 2: Analyze 13C & DEPT-135 - Count unique carbon signals. - Differentiate C, CH, CH2, CH3 groups. - Identify C=O carbon (~175 ppm). step1->step2 step3 Step 3: Assign Pyrrolidinone Ring - Identify two CH2-CH2-C=O spin systems from COSY. - Use HSQC to link protons to carbons. - C5 protons will be adjacent to N1, thus downfield. step2->step3 step4 Step 4: Assign Piperidine Ring - Identify the complex aliphatic spin system from COSY. - C2'/C6' protons are adjacent to N1' and will be the most downfield in the ring. - Use HSQC to assign corresponding carbons. step3->step4 step5 Step 5: Assign Ethyl Linker - Look for a triplet (C6-H) and a quartet/multiplet (C7-H) in the 1H spectrum. - Confirm their coupling in the COSY spectrum. step4->step5 step6 Step 6: Connect Fragments using HMBC - Look for a correlation between C6-H and C5 (pyrrolidinone). - Look for a correlation between C6-H and C2 (pyrrolidinone C=O). - Look for a correlation between C7-H and C3'/C4'/C5' (piperidine). step5->step6 step7 Step 7: Final Verification - Ensure all cross-peaks in all 2D spectra are accounted for. - Compare final assignments with predicted values and literature data for similar structures. step6->step7 end_node End: Complete & Unambiguous Assignment step7->end_node

Caption: Logical workflow for NMR data analysis and structural assignment.

Detailed Interpretation Steps:

  • Initial Analysis (¹H, ¹³C, DEPT):

    • The ¹³C spectrum should show 9 distinct carbon signals. The carbonyl carbon (C2) will be significantly downfield (~175 ppm).

    • The DEPT-135 spectrum will confirm the presence of 7 CH₂ groups (negative signals) and 1 CH group (positive signal).

    • The ¹H spectrum will show complex multiplets in the aliphatic region. The broad singlet corresponds to the N-H proton of the piperidine ring.

  • COSY Analysis (Proton-Proton Correlations):

    • Pyrrolidinone System: Trace the correlations from the triplet at ~3.30 ppm (H-5) to the multiplet at ~1.95 ppm (H-4), and from H-4 to the triplet at ~2.25 ppm (H-3). This confirms the -CH₂-CH₂-CH₂- fragment of the pyrrolidinone ring.

    • Piperidine System: Identify the interconnected network of signals for the piperidine ring protons. The protons at C2'/C6' will be coupled to the protons at C3'/C5', which in turn are coupled to the proton at C4'.

    • Ethyl Linker: A clear cross-peak between the triplet at ~3.35 ppm (H-6) and the multiplet at ~1.50 ppm (H-7) will be observed.

  • HSQC Analysis (Direct Carbon-Proton Correlation):

    • This is the most direct way to assign carbon signals. Each cross-peak links a proton signal to its directly attached carbon. For example, the proton signal at ~3.30 ppm (H-5) will correlate to the carbon signal at ~45 ppm (C-5).

  • HMBC Analysis (Long-Range Correlations):

    • Connecting the Pyrrolidinone to the Linker: Crucial correlations will be observed from the protons on C6 to the carbonyl carbon C2 and the methylene carbon C5. This unambiguously confirms the attachment of the ethyl linker to the nitrogen of the pyrrolidinone ring.

    • Connecting the Linker to the Piperidine: Look for correlations from the protons on C7 to the piperidine carbons C3', C4', and C5'. This confirms the attachment of the linker to the C4' position of the piperidine ring.

    • Confirming Quaternary Carbons: The carbonyl carbon C2 will show correlations to H-3 and H-5, confirming its position within the pyrrolidinone ring.

Conclusion

This application note provides a robust framework for the complete and unambiguous ¹H and ¹³C NMR assignment of this compound. By systematically applying a suite of 1D and 2D NMR experiments and following a logical interpretation workflow, researchers can confidently elucidate the structure of this and related heterocyclic molecules. This detailed protocol emphasizes scientific integrity by providing a self-validating system for spectral assignment, which is essential for regulatory submissions and publications in the field of drug discovery and development.

References

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2011).
  • Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. [Link]
  • 1 H-and 13 C-NMR chemical shift values of compound 4a.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry. [Link]
  • Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society. [Link]
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

Application Notes and Protocols: Using 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rigorous in-vitro evaluation of novel chemical entities is a foundational element of modern drug discovery.[1] This process provides critical insights into a compound's mechanism of action, potency, and selectivity, thereby guiding preclinical development. This document outlines a comprehensive framework for the initial in-vitro characterization of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one , a novel compound synthesized for potential therapeutic applications.

The molecular structure of this compound combines two key heterocyclic scaffolds: a pyrrolidin-2-one core and a piperidine moiety. The pyrrolidin-2-one ring is a privileged scaffold found in a wide range of pharmacologically active agents, including nootropics, anticonvulsants, and anti-inflammatory compounds.[2][3][4] Similarly, the piperidine ring is a cornerstone of medicinal chemistry, particularly for agents targeting the central nervous system (CNS), due to its favorable physicochemical properties that can influence a molecule's pharmacokinetic profile.[5][6][7]

Given the prevalence of these structural motifs in CNS-active drugs, it is hypothesized that this compound may exhibit neuromodulatory activity. This application note provides a series of recommended in-vitro assays to explore this hypothesis, beginning with fundamental characterization and progressing to more specific functional assessments.

Physicochemical Characterization and Compound Handling

A critical first step in any in-vitro study is to determine the fundamental physicochemical properties of the test compound to ensure accurate and reproducible results.

Protocol 1: Solubility and Stock Solution Preparation

Objective: To determine the solubility of this compound in common laboratory solvents and to prepare a high-concentration stock solution.

Rationale: Inaccurate compound concentration is a major source of experimental variability. This protocol establishes a reliable method for preparing stock solutions.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • Microcentrifuge

Procedure:

  • Accurately weigh 1-5 mg of the compound.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO.

  • Vortex the solution vigorously for 2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.

  • Once dissolved, centrifuge the stock solution at 10,000 x g for 5 minutes to pellet any insoluble particulates.

  • Carefully transfer the supernatant to a fresh, sterile tube.

  • Perform serial dilutions of the DMSO stock solution into your final assay buffer (e.g., cell culture medium, PBS) immediately before use. It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Data Presentation:

SolventSolubility at 25°C (Approximate)Notes
DMSO> 10 mMRecommended for stock solution preparation.
PBS (pH 7.4)To be determinedAssess solubility at physiological pH.
EthanolTo be determinedAlternative solvent for stock preparation.

Initial Biological Assessment: Cytotoxicity Profiling

Before investigating specific mechanisms of action, it is essential to determine the concentration range at which this compound exhibits cytotoxic effects. This will define the appropriate concentration window for subsequent functional assays.

Protocol 2: General Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in a relevant cell line.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Cell Line Selection: Given the structural motifs suggesting potential CNS activity, a human neuroblastoma cell line such as SH-SY5Y is a suitable starting point.[8]

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium, ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Investigating a Hypothesized Mechanism of Action

Based on the prevalence of piperidine and pyrrolidinone scaffolds in CNS-active drugs, a plausible hypothesis is that this compound may modulate dopaminergic or serotonergic pathways, which are critical in mood, cognition, and motor control.[5][9] Synthetic cannabinoids are another class of novel psychoactive substances that can influence these pathways.[10]

Proposed Signaling Pathway

The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, a common target for CNS-active compounds.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., Dopamine Receptor) G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Compound 1-(2-Piperidin-4-ylethyl) pyrrolidin-2-one Compound->Receptor Binding Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothesized GPCR signaling pathway modulation.

Protocol 3: Radioligand Binding Assay

Objective: To determine if this compound binds to a specific CNS target, for example, the dopamine D2 receptor.

Rationale: This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (a high-affinity D2 antagonist radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Unlabeled haloperidol (for determining non-specific binding).

  • This compound.

  • 96-well filter plates (GF/B filters).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of this compound.

  • Controls: Include wells for total binding (radioligand + membranes only) and non-specific binding (radioligand + membranes + a high concentration of unlabeled haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Experimental Workflow Visualization

Experimental_Workflow start Start: Novel Compound (this compound) solubility Protocol 1: Solubility & Stock Preparation start->solubility cytotoxicity Protocol 2: Cytotoxicity Profiling (MTT Assay) solubility->cytotoxicity binding_assay Protocol 3: Radioligand Binding Assay cytotoxicity->binding_assay Use non-toxic concentrations data_analysis Data Analysis: Determine IC50 / Ki binding_assay->data_analysis end End: Characterized Compound Profile data_analysis->end

Caption: Overall workflow for in-vitro characterization.

Summary and Future Directions

This application note provides a foundational set of protocols for the initial in-vitro characterization of the novel compound this compound. The proposed workflow systematically evaluates the compound's solubility, cytotoxicity, and potential to interact with a key CNS target.

Positive results from these assays, particularly the radioligand binding assay, would warrant further investigation through functional assays. For example, if the compound shows high affinity for the D2 receptor, subsequent experiments could include:

  • cAMP Accumulation Assays: To determine if the compound acts as an agonist or antagonist at the receptor.

  • Calcium Flux Assays: For GPCRs that signal through Gq pathways.

  • In-vitro Metabolism Studies: Using human liver microsomes to identify potential metabolites.[11]

The systematic application of these in-vitro methodologies will provide a robust preliminary profile of this compound, guiding future research and development efforts.[1][12]

References

  • Benchchem. (n.d.). In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide.
  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
  • Benchchem. (n.d.). Introduction to the role of piperidine scaffolds in medicinal chemistry.
  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.
  • Di Trana, A., Carlier, J., Berretta, P., Zaami, S., & Ricci, G. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. [Link]
  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RUA.
  • Benchchem. (2025, October 9). The Significance of Piperidine Derivatives in Modern Drug Discovery.
  • Benchchem. (n.d.). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Piperidine Analogs in CNS Research: From Simple Scaffolds to Potent Neuromodulators.
  • Svirskis, V., et al. (2023).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 34-40. [Link]
  • Kucukdisli, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117006. [Link]
  • Borrego Puerta, E. A. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RUA Repository.
  • Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Chemical Research in Toxicology, 26(8), 1235-1244. [Link]
  • Klahn, P., et al. (2022).
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859. [Link]
  • Benchchem. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
  • Quora. (2023, July 28). How to chemically analyse a novel drug in vitro.
  • Al-Amiery, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. International Journal of Drug Delivery Technology, 10(4), 585-591.
  • Al-Amiery, A. A. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. Journal of Research on the Lepidoptera, 51(1), 362-373.
  • Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-630. [Link]
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e12. [Link]
  • Vinaya, K., et al. (2011). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Chemical Biology & Drug Design, 78(4), 622-30.
  • Cayman Chemical. (2025, May 28). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism [Video]. YouTube.
  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. [Link]
  • De-Giorgio, F. (Ed.). (n.d.). Novel Psychoactive Drugs. Frontiers Research Topic.
  • D'Orazio, G., et al. (2025). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology, bkae098. [Link]
  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies.
  • Pandey, V. & Chawla, V. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Journal of Pharmacy Research, 5(1), 384-386.

Sources

Cell-based assay protocol for 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Multi-Tiered Cell-Based Assay Cascade for Characterizing 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one: A Hypothetical Sigma-1 Receptor Modulator

Authored by: Gemini, Senior Application Scientist
Abstract

This document provides a comprehensive, hypothesis-driven framework for the cellular characterization of the novel compound, this compound. Based on its structural motifs, which include piperidine and pyrrolidinone moieties common to centrally active agents, we postulate that this compound may target the Sigma-1 Receptor (S1R). S1R is a unique intracellular chaperone protein at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM) that plays a critical role in cellular homeostasis, including calcium signaling, ER stress modulation, and neuronal plasticity.[1][2] This guide presents a multi-tiered assay cascade designed to first establish target engagement and assess general cytotoxicity, then to elucidate the compound's functional impact on downstream signaling pathways, and finally to evaluate its effects in a relevant phenotypic model of neuronal function.

Introduction: Rationale for Investigation

The discovery of novel therapeutic agents requires a systematic approach to elucidate their mechanism of action. The compound this compound possesses structural features found in numerous ligands for the Sigma-1 Receptor (S1R).[3][4] The S1R is not a classical receptor but a ligand-operated chaperone that modulates a host of client proteins, including ion channels and G-protein coupled receptors, making it a high-value target for neurological and psychiatric disorders.[2][5]

Upon ligand stimulation, S1R is known to dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to regulate key cellular processes.[6] Its strategic location at the MAM positions it as a master regulator of ER-mitochondrial communication, particularly calcium flux and the Unfolded Protein Response (UPR).[2][6] Given these functions, we propose a logical, tiered experimental plan to thoroughly profile the biological activity of this compound.

Experimental Strategy: A Three-Tiered Cascade

Our proposed workflow is designed to build a comprehensive pharmacological profile, from molecular interaction to cellular consequence. This strategy ensures that resources are spent efficiently, with each tier of experiments providing the foundation for the next.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Phenotypic Validation T1_Binding Assay 1A: Target Engagement (Radioligand Binding Assay) T1_Viability Assay 1B: Cytotoxicity (XTT Cell Viability Assay) T2_Calcium Assay 2A: Signal Transduction (Calcium Flux Assay) T1_Viability->T2_Calcium Proceed if non-toxic & shows binding affinity T2_ER Assay 2B: ER Stress Response (UPR Marker Analysis) T3_Neurite Assay 3A: Neuronal Plasticity (Neurite Outgrowth Assay) T2_ER->T3_Neurite Proceed if functional activity is confirmed G cluster_0 Endoplasmic Reticulum (ER) cluster_1 Cytosol S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates Ca_Store Ca2+ Store IP3R->Ca_Store Gates Release Ca_Cytosol [Ca2+]i Ca_Store->Ca_Cytosol Flux FluoDye Fluorescent Dye Ca_Cytosol->FluoDye Binds Fluorescence Fluorescence Signal FluoDye->Fluorescence Test_Compound Test Compound (Agonist/Antagonist) Test_Compound->S1R

Caption: Workflow for the Calcium Flux Assay.

Materials & Reagents:

  • HEK-293T cells co-expressing S1R and a Gq-coupled GPCR (e.g., M1 Muscarinic Receptor)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM)

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

  • GPCR agonist (e.g., Carbachol for M1 receptor) as a stimulus

  • S1R reference agonist (e.g., (+)-Pentazocine) and antagonist (e.g., NE-100)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence kinetic plate reader (e.g., FLIPR™) [7] Step-by-Step Protocol:

  • Cell Seeding: Plate cells in black, clear-bottom microplates and grow to confluence (24-48 hours).

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer. Remove the culture medium and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 20 minutes at room temperature in the dark to allow for dye de-esterification. [8]4. Compound Pre-treatment: Place the plate in the kinetic reader. Add the test compound, reference ligands, or vehicle control and incubate for a defined period (e.g., 15-30 minutes) to assess modulatory effects.

  • Stimulation & Measurement:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's automated injection system, add the GPCR agonist (e.g., Carbachol) to all wells to stimulate Ca²⁺ release.

    • Immediately begin recording fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.

  • Data Analysis: The primary readout is the change in fluorescence intensity over time. Calculate the peak fluorescence response or the area under the curve (AUC).

    • Agonist Mode: To test if the compound directly elicits Ca²⁺ flux, add it at step 5 instead of the GPCR agonist.

    • Antagonist/Modulator Mode: Compare the Ca²⁺ response stimulated by the GPCR agonist in the presence and absence of the test compound. A potentiation or inhibition of the signal indicates positive or negative allosteric modulation, respectively.

Assay 2B: Unfolded Protein Response (UPR) Marker Analysis

Principle: As a chaperone at the ER, S1R is a key regulator of the Unfolded Protein Response (UPR), a signaling network that alleviates ER stress. [6]Chronic or unresolved ER stress leads to apoptosis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. [9][10]This assay uses Western blotting to measure the activation of key markers in these pathways upon compound treatment.

Materials & Reagents:

  • SH-SY5Y or other neuronally-derived cells

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin) as a positive control

  • Test compound, reference S1R ligands, and vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-phospho-PERK, anti-phospho-eIF2α, anti-XBP1s, anti-ATF6 (cleaved), anti-CHOP, and a loading control (e.g., anti-β-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to attach. Treat cells with the test compound (at a non-toxic concentration) ± an ER stress inducer for a relevant time course (e.g., 4, 8, 16 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. The choice of markers allows for a comprehensive assessment of UPR activation. * Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and capture the chemiluminescent signal.

  • Data Analysis: Perform densitometric analysis on the bands using image analysis software. Normalize the signal of the protein of interest to the loading control. Compare the levels of activated UPR markers in compound-treated cells versus control-treated cells to determine if the compound enhances or mitigates ER stress signaling.

Tier 3 Protocol: Phenotypic Validation

The final tier aims to confirm whether the molecular and signaling effects of the compound translate into a meaningful cellular phenotype, such as promoting neuronal health and plasticity.

Assay 3A: Neurite Outgrowth Assay

Principle: Neurite outgrowth is a fundamental process in neuronal development and regeneration and is often used as a marker for neurotrophic or neuroprotective activity. [11]S1R activation has been linked to enhanced neurite outgrowth. This assay quantifies the extent of neurite formation in a neuronal cell line (e.g., PC-12 cells) in response to the test compound, often in the presence of a sub-optimal concentration of a neurotrophin like Nerve Growth Factor (NGF). [12] Materials & Reagents:

  • PC-12 cell line (known to differentiate and extend neurites in response to NGF)

  • Collagen-coated cell culture plates

  • Low-serum differentiation medium

  • Nerve Growth Factor (NGF)

  • Test compound, reference S1R ligands, and vehicle control

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100)

  • Primary antibody against a neuronal marker (e.g., anti-β-III Tubulin)

  • Fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Step-by-Step Protocol:

  • Cell Seeding: Seed PC-12 cells on collagen-coated plates in differentiation medium.

  • Treatment: Treat the cells with the test compound, controls, and/or a sub-optimal concentration of NGF. Incubate for 48-72 hours to allow for differentiation.

  • Fixation and Staining:

    • Carefully wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with anti-β-III Tubulin antibody overnight at 4°C.

    • Wash and incubate with a fluorescent secondary antibody and DAPI for 1 hour.

  • Imaging: Acquire images using a high-content imaging system. Capture multiple fields per well for robust analysis.

  • Data Analysis: Use automated image analysis software to quantify neurite outgrowth. [13][14]Key parameters include:

    • Total neurite length per cell

    • Number of neurites per cell

    • Percentage of neurite-bearing cells

    • Compare the results from compound-treated wells to vehicle-treated controls to determine the compound's effect on neuronal differentiation.

Summary and Conclusion

This application note provides a structured, multi-tiered approach to characterize the novel compound this compound. By systematically progressing from target binding to functional signaling and finally to a phenotypic readout, this workflow enables a comprehensive understanding of the compound's pharmacological profile. The successful execution of these protocols will determine if the compound is a viable S1R modulator and will provide critical insights into its potential as a therapeutic agent for disorders involving cellular stress and neuronal dysfunction.

References

A curated list of authoritative sources cited within this protocol.

  • Kerppola, T. K. (2008). Bimolecular Fluorescence Complementation (BiFC) Analysis as a Probe of Protein Interactions in Living Cells. Annual Review of Biophysics. [Link]
  • Wu, S. Y., et al. (2013). Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo. Bio-protocol. [Link]
  • Hu, C. D., et al. (2002).
  • Wikipedia. (2023).
  • Kennedy, D., et al. (2015). Methods for studying ER stress and UPR markers in human cells. Methods in Molecular Biology. [Link]
  • Springer Protocols. (2015). Methods for Studying ER Stress and UPR Markers in Human Cells. [Link]
  • Minor, L. K., et al. (2014). A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth. Current Neurovascular Research. [Link]
  • Rohn, T. T., et al. (2007). A quantitative method for analysis of in vitro neurite outgrowth. Journal of Neuroscience Methods. [Link]
  • Rohn, T. T., et al. (2007). A quantitative method for analysis of in vitro neurite outgrowth. Journal of Neuroscience Methods. [Link]
  • Schizas, N., et al. (2020). A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning. Journal of Neuroscience Methods. [Link]
  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]
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  • Zhao, H., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences. [Link]
  • Kourrich, S., et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in Neurosciences. [Link]
  • Sepulveda, D., et al. (2018). Assays to Study IRE1 Activation and Signaling. Methods in Molecular Biology. [Link]
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  • Argenziano, M., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences. [Link]
  • Deng, C., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neuroscience. [Link]
  • Kennedy, D., et al. (2015). Methods for Studying ER Stress and UPR Markers in Human Cells.
  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. [Link]
  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular Pharmacology. [Link]
  • Wang, T., et al. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. [Link]
  • Williams, B. S., et al. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]
  • Eurofins Discovery. (n.d.). Calcium Flux Assays. [Link]
  • Perregaard, J., et al. (1995). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]
  • O'Connor, C. M., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]
  • Wtorek, K., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
  • Gartz, E., et al. (2016). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]
  • Al-Said, M. S., et al. (2021). Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. Molecules. [Link]
  • Sahu, V. K., et al. (2017). Piperidin-4-one: the potential pharmacophore. European Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols for In-Vivo Study Design: 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to In-Vivo Evaluation of a Novel CNS Candidate

The development of novel compounds targeting the central nervous system (CNS) requires a meticulously planned in-vivo strategy. For 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, a molecule with a pyrrolidin-2-one core that suggests potential neurological activity, a systematic, multi-tiered approach is essential. Due to the limited publicly available data on its specific biological targets, the initial in-vivo studies must be designed to first establish a safety profile and then to explore potential therapeutic efficacy in relevant domains such as cognition and neuroprotection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust in-vivo evaluation of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

Part 1: Foundational Safety and Tolerability Assessment

Before investigating the efficacy of any new chemical entity, a thorough understanding of its safety profile is paramount. The initial in-vivo studies should aim to determine the acute toxicity and identify a safe dose range for subsequent, more complex behavioral and mechanistic studies.

Acute Oral Toxicity Study (OECD 423)

The acute toxic class method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity and estimate its median lethal dose (LD50).[1][2] This method is preferred as it reduces animal usage while still providing critical safety information.[2]

Objective: To determine the acute oral toxicity of this compound and to identify a dose range for subsequent non-lethal studies.

Experimental Protocol:

  • Animal Model: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain) are recommended. Using a single sex is now considered sufficient for this initial assessment.[3]

  • Housing and Acclimation: Animals should be group-housed (unless aggressive behavior is noted) under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.

  • Dose Preparation: The test compound should be dissolved or suspended in a suitable vehicle (e.g., sterile water, 0.5% carboxymethylcellulose). The concentration should be adjusted to allow for a consistent administration volume, typically not exceeding 1 mL/100g body weight for rodents.[2][4]

  • Dosing Procedure:

    • Animals are fasted overnight (food, but not water) prior to dosing.[3]

    • The compound is administered as a single oral dose via gavage.[3]

    • The starting dose is typically chosen from fixed levels of 5, 50, 300, and 2000 mg/kg. In the absence of prior information, 300 mg/kg is a common starting point.[3]

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior such as tremors or convulsions), and changes in body weight.

    • Observations are made frequently on the day of dosing and at least once daily for 14 days.[3]

  • Stepwise Procedure: The dosing of subsequent animals depends on the outcome of the previously dosed animal. The procedure is outlined in the official OECD 423 guideline.

  • Data Analysis: The outcome is the classification of the substance into a GHS category based on the observed mortalities at specific dose levels.[3] This will inform the selection of doses for the efficacy studies, which should be well below any dose causing overt toxicity.

Table 1: Key Parameters for Acute Oral Toxicity Study

ParameterSpecificationRationale
Guideline OECD 423Minimizes animal use while providing robust toxicity classification.
Species/Strain Rat (Wistar or Sprague-Dawley)Commonly used, well-characterized rodent model.[4]
Sex FemaleGenerally considered to be slightly more sensitive.
Dose Levels Stepwise, starting at 300 mg/kg (default)Standardized fixed dose levels for classification.[3]
Route of Admin. Oral gavageRelevant for potential oral drug administration.
Observation Period 14 daysTo observe delayed toxicity.[5]
Primary Endpoint Mortality and clinical signs of toxicityTo classify the substance and determine a safe dose range.

Part 2: Efficacy Screening in Models of Cognition

Based on the structural similarity to other neurologically active pyrrolidin-2-one derivatives, a primary area of investigation for this compound should be its potential as a cognitive enhancer.[6] The following behavioral assays are gold standards for assessing learning and memory in rodents.

Morris Water Maze (MWM): Assessing Spatial Learning and Memory

The MWM is a robust test for hippocampal-dependent spatial learning and memory.[7][8] It is highly sensitive to pharmacological manipulations and is a cornerstone for evaluating potential nootropic agents.[7][9]

Objective: To evaluate the effect of this compound on spatial learning and memory consolidation in rodents.

Experimental Workflow:

MWM_Workflow cluster_setup Phase 1: Setup & Cued Trials cluster_training Phase 2: Acquisition Training cluster_probe Phase 3: Probe Trial Setup Standardized Pool Setup (150cm diameter, 22°C opaque water) Cued Cued Trials (Visible Platform) - Assess sensorimotor function - Rule out visual deficits Setup->Cued Acquisition Acquisition Trials (Hidden Platform) - 4 trials/day for 5 days - Compound administered 30-60 min prior Cued->Acquisition Proceed if no deficits Probe Probe Trial (Platform Removed) - 24h after last acquisition trial - Assess spatial memory retention Acquisition->Probe

Caption: Workflow for the Morris Water Maze experiment.

Detailed Protocol:

  • Apparatus: A circular pool (120-200 cm diameter) filled with water made opaque with non-toxic paint.[7][10] A submerged escape platform (10-15 cm diameter) is placed in one quadrant.[7] The room should have various distal visual cues.[8]

  • Animal Model: Adult male mice (e.g., C57BL/6) or rats.

  • Experimental Groups:

    • Vehicle Control

    • Compound Group 1 (Low Dose)

    • Compound Group 2 (Mid Dose)

    • Compound Group 3 (High Dose)

    • Positive Control (e.g., Donepezil)[11]

  • Procedure:

    • Cued Trials (Day 1): The platform is made visible (e.g., with a flag). This phase ensures that animals can see and are motivated to escape the water, ruling out non-cognitive deficits.[8]

    • Acquisition Phase (Days 2-6): The platform is hidden 1-2 cm below the water surface. Animals are given 4 trials per day from different starting positions. The time to find the platform (escape latency) is recorded.[10][12] The compound or vehicle is administered 30-60 minutes before the first trial each day.

    • Probe Trial (Day 7): The platform is removed, and the animal is allowed to swim for 60-90 seconds.[12] The time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.[8]

  • Data Analysis:

    • Escape Latency: Compared across groups over the acquisition days. A steeper learning curve in the compound group suggests enhanced learning.

    • Time in Target Quadrant: Compared between groups in the probe trial. More time in the target quadrant indicates better memory.

Novel Object Recognition (NOR) Test: Assessing Recognition Memory

The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[13][14] It is a relatively low-stress test for evaluating recognition memory, which is less dependent on the hippocampus compared to the MWM.[15]

Objective: To assess the effect of this compound on non-spatial recognition memory.

Experimental Workflow:

NOR_Workflow Habituation Phase 1: Habituation (5-10 min in empty arena) Familiarization Phase 2: Familiarization (T1) (Explore two identical objects) Habituation->Familiarization Retention Retention Interval (e.g., 1h or 24h) Familiarization->Retention Test Phase 3: Test (T2) (Explore one familiar and one novel object) Retention->Test

Caption: Workflow for the Novel Object Recognition test.

Detailed Protocol:

  • Apparatus: An open-field arena (e.g., 40x40x40 cm).[16] A set of objects that are different in shape and texture but similar in size and cannot be easily displaced by the animal.

  • Animal Model: Adult male mice or rats.

  • Procedure:

    • Habituation (Day 1): Each animal is allowed to explore the empty arena for 5-10 minutes to reduce anxiety and novelty-induced exploratory behavior.[13][16]

    • Familiarization/Training (T1, Day 2): Two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore for a set time (e.g., 10 minutes). The time spent exploring each object is recorded.[14] The compound or vehicle is administered 30-60 minutes before this phase.

    • Test (T2, Day 2 or 3): After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object.[14][16] The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

  • Data Analysis:

    • A Discrimination Index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A DI significantly above zero indicates that the animal remembers the familiar object and prefers the novel one. A higher DI in the compound group compared to the vehicle group suggests memory enhancement.

Part 3: Mechanistic Insights via In-Vivo Neurochemical Monitoring

To understand how the compound might be exerting its effects, in-vivo microdialysis can be employed to measure changes in extracellular neurotransmitter levels in specific brain regions.[17][18] This technique provides a direct window into the neurochemical environment of the brain.[19]

In-Vivo Microdialysis

Objective: To determine if this compound modulates the extracellular levels of key neurotransmitters (e.g., dopamine, serotonin, acetylcholine, glutamate) in brain regions associated with cognition, such as the prefrontal cortex and hippocampus.

Experimental Protocol:

  • Surgical Implantation:

    • Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).

    • Animals are allowed to recover for several days post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[20]

    • The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 0.5-2 µL/min).[20]

    • After a stabilization period to establish a baseline, the compound or vehicle is administered (e.g., via intraperitoneal injection).

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after compound administration.

  • Neurochemical Analysis:

    • The collected dialysate samples are analyzed using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (MS), to quantify the concentrations of various neurotransmitters and their metabolites.[21]

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the pre-administration baseline. The changes over time are compared between the vehicle and compound-treated groups.

Table 2: Key Parameters for In-Vivo Microdialysis Study

ParameterSpecificationRationale
Target Regions Prefrontal Cortex, HippocampusCritical for executive function, learning, and memory.
Analytes Dopamine, Serotonin, Acetylcholine, GlutamateKey neurotransmitters involved in cognitive processes.[17]
Flow Rate 0.5 - 2.0 µL/minBalances recovery efficiency and temporal resolution.[20]
Sampling Interval 10 - 20 minutesProvides good temporal resolution to observe dynamic changes.
Analysis Method HPLC-ECD or LC-MSProvides the necessary sensitivity and specificity for neurotransmitter detection.[21]

Conclusion

The in-vivo study design for this compound must be strategic and hypothesis-driven, yet flexible enough to adapt to emerging data. This guide provides a foundational framework, beginning with essential safety assessments and progressing to well-validated behavioral and mechanistic assays. By following these detailed protocols, researchers can systematically characterize the in-vivo profile of this novel compound, uncovering its potential as a CNS therapeutic agent and elucidating its mechanism of action. This structured approach ensures the generation of high-quality, reproducible data critical for advancing drug development.

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Application Notes and Protocols: Investigating the Neuroprotective Potential of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function, posing a significant and growing challenge to global health. The quest for novel therapeutics has led to the exploration of diverse chemical scaffolds capable of mitigating the complex pathologies of these disorders, including oxidative stress, neuroinflammation, and protein aggregation.

This document outlines a comprehensive framework for the initial investigation of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one , a compound of interest due to its structural motifs—a pyrrolidinone core and a piperidine moiety. Both structures are privileged in central nervous system (CNS) drug discovery.[1][2] The pyrrolidinone ring is a core component of nootropic agents like piracetam, which are known to have neuroprotective properties.[3][4][5] The piperidine scaffold is present in a wide array of CNS-active drugs, valued for its ability to improve pharmacokinetic properties and interact with various neuronal receptors.[1][6][7]

Given the limited publicly available data on the specific biological activities of this compound, this guide provides a series of detailed protocols to systematically evaluate its neuroprotective potential. The proposed experiments are based on established in vitro and in vivo models of neurodegeneration.

Hypothesized Mechanism of Action

The unique combination of a pyrrolidinone and a piperidine ring suggests several plausible, albeit hypothetical, mechanisms of neuroprotective action that warrant investigation.

  • Sigma-1 Receptor (σ1R) Agonism: The piperidine scaffold is a common feature in potent σ1R ligands.[8][9][10] The σ1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that plays a crucial role in regulating calcium homeostasis, reducing oxidative stress, and promoting cell survival. Agonism at this receptor has been shown to be neuroprotective in models of ischemic and excitotoxic injury.[9][11]

  • Modulation of Neuronal Calcium Channels: Pyrrolidinone derivatives, such as piracetam, are thought to exert some of their effects by modulating ion channels, potentially enhancing membrane fluidity and neurotransmission.[5][12] It is plausible that this compound could modulate voltage-gated calcium channels, thereby preventing excitotoxicity-induced neuronal death.

  • Anti-inflammatory and Antioxidant Effects: Many CNS-active compounds containing these scaffolds exhibit anti-inflammatory and antioxidant properties.[13][14] The compound may reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in glial cells, which are key contributors to the neurodegenerative process.

The following diagram illustrates a hypothesized signaling pathway centered on σ1R activation, a primary target for initial investigation.

Hypothesized_Signaling_Pathway Compound 1-(2-Piperidin-4-ylethyl) pyrrolidin-2-one Sigma1R Sigma-1 Receptor (σ1R) Compound->Sigma1R Agonism IP3R IP3R Sigma1R->IP3R Stabilizes Bcl2 Bcl-2 Upregulation Sigma1R->Bcl2 Promotes ER Endoplasmic Reticulum Mito Mitochondria ER->Mito Ca2+ flux regulation Ca_Homeostasis Ca2+ Homeostasis Mito->Ca_Homeostasis ROS_Reduction ROS Reduction Mito->ROS_Reduction Neuroprotection Neuroprotection & Cell Survival Ca_Homeostasis->Neuroprotection ROS_Reduction->Neuroprotection Bcl2->Neuroprotection

Caption: Hypothesized mechanism via Sigma-1 receptor agonism.

PART 1: In Vitro Neuroprotection Assays

The human neuroblastoma SH-SY5Y cell line is a well-established and versatile model for initial neuroprotective screening.[15] These cells can be used to model various aspects of neurodegenerative pathology, including oxidative stress, excitotoxicity, and amyloid-beta toxicity.

Protocol 1.1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This protocol details the use of the MTT assay to determine the protective effect of the test compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity.[15]

Materials:

  • This compound (Test Compound)

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of MEM and Ham's F12, 10% FBS, 1% Penicillin-Streptomycin

  • Hydrogen Peroxide (H₂O₂)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in serum-free medium (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%. Remove the growth medium and add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 2 hours.

  • Induction of Oxidative Stress: After pre-treatment, add a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Carefully remove the medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control wells.

Protocol 1.2: Evaluation of Protection against Amyloid-Beta (Aβ) Toxicity

This protocol assesses the compound's ability to protect against cytotoxicity induced by aggregated Aβ peptides, a key pathological hallmark of Alzheimer's disease.[16][17][18]

Materials:

  • Amyloid-Beta 1-42 (Aβ₁₋₄₂) peptide

  • All materials from Protocol 1.1

Procedure:

  • Aβ₁₋₄₂ Preparation: Prepare an aggregated Aβ₁₋₄₂ solution by dissolving the peptide in sterile water or medium and incubating at 37°C for 24-48 hours to induce aggregation.

  • Cell Seeding and Pre-treatment: Follow steps 1 and 2 from Protocol 1.1.

  • Aβ Insult: Add the aggregated Aβ₁₋₄₂ solution to the wells to a final concentration of 10 µM.[16]

  • Incubation and Analysis: Incubate for 24-48 hours and assess cell viability using the MTT assay as described in steps 5 and 6 of Protocol 1.1.

Additional In Vitro Assays

To build a comprehensive profile, the following assays should also be performed:

  • LDH Assay: Measures lactate dehydrogenase release into the medium as an indicator of membrane damage and cytotoxicity.

  • DCFH-DA Assay: Quantifies intracellular Reactive Oxygen Species (ROS) to assess the compound's antioxidant activity.[15][16]

  • Caspase-3 Activity Assay: Measures the activity of this key executioner caspase to determine if the compound inhibits apoptosis.[17]

Illustrative In Vitro Data

The following table presents hypothetical data to illustrate potential outcomes from the neuroprotection assays.

Compound Concentration (µM)Cell Viability vs. H₂O₂ (% of Control)Intracellular ROS vs. H₂O₂ (% of Toxin)Caspase-3 Activity vs. Aβ (% of Toxin)
Vehicle (Toxin only) 52.3 ± 4.1100.0 ± 8.5100.0 ± 9.2
1 61.5 ± 3.888.7 ± 7.191.4 ± 8.0
5 75.8 ± 5.272.1 ± 6.378.2 ± 6.5
10 88.2 ± 4.9 55.4 ± 5.063.9 ± 5.8
25 94.6 ± 3.742.8 ± 4.1 48.1 ± 4.9
50 96.1 ± 4.0 39.5 ± 3.845.3 ± 4.2**
Note: Data are presented as mean ± SD. This data is for illustrative purposes only. *p < 0.05, *p < 0.01 compared to vehicle.

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Caption: General workflow for in vitro neuroprotection screening.

PART 2: In Vivo Evaluation in a Parkinson's Disease Model

Should in vitro results prove promising, the next logical step is to evaluate the compound's efficacy in a relevant animal model. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and reliable model that recapitulates many of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[19][20][21][22][23]

Protocol 2.1: MPTP-induced Mouse Model of Parkinson's Disease

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • This compound (Test Compound)

  • MPTP-HCl (handle with extreme caution under strict safety protocols)

  • Saline (0.9% NaCl), sterile

  • Stereotaxic apparatus (for potential direct administration studies)[24][25][26][27][28]

  • Rotarod apparatus[29][30][31][32][33]

Procedure:

  • Acclimation: Acclimate mice to the housing facility and handling for at least one week prior to the experiment.[29]

  • Grouping: Randomly assign mice to the following groups (n=10-12 per group):

    • Group 1: Saline control

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + Test Compound (Low Dose, e.g., 5 mg/kg)

    • Group 4: MPTP + Test Compound (High Dose, e.g., 20 mg/kg)

  • Compound Administration: Administer the test compound or vehicle (e.g., via intraperitoneal injection or oral gavage) daily for 14 days.

  • MPTP Induction: On day 8, begin the sub-acute MPTP regimen. Administer MPTP (e.g., 25-30 mg/kg, i.p.) once daily for 5 consecutive days, 30 minutes after the test compound administration.[23]

  • Behavioral Testing:

    • Rotarod Test: Conduct the rotarod test on day 15 to assess motor coordination and balance.[29][30][31][32][33] Train the mice for 2-3 days prior to MPTP induction. The test involves placing the mouse on a rotating rod that accelerates (e.g., from 4 to 40 rpm over 300 seconds) and recording the latency to fall.[29][30]

  • Euthanasia and Tissue Collection: On day 16, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Carefully dissect and post-fix the brains in 4% PFA.

  • Histological Analysis:

    • Process the brains for cryosectioning or paraffin embedding.

    • Perform immunohistochemistry (IHC) on serial sections of the substantia nigra and striatum.[34][35][36][37][38]

    • Use an antibody against Tyrosine Hydroxylase (TH) to label dopaminergic neurons.[34][35][36][37][38]

    • Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.

Illustrative In Vivo Data

The following table presents hypothetical data to illustrate potential outcomes from the in vivo study.

Treatment GroupLatency to Fall on Rotarod (seconds)TH+ Neuron Count in SNpc (% of Control)
Saline Control 185.4 ± 15.2100.0 ± 8.5
MPTP + Vehicle 72.1 ± 10.845.3 ± 7.1
MPTP + Cmpd (5 mg/kg) 105.6 ± 12.562.8 ± 6.9
MPTP + Cmpd (20 mg/kg) 148.9 ± 14.1 81.4 ± 8.2
*Note: Data are presented as mean ± SD. This data is for illustrative purposes only. *p < 0.05, *p < 0.01 compared to MPTP + Vehicle.

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// Nodes Start [label="Start: Acclimation & Grouping\n(C57BL/6 Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Daily Compound/Vehicle Admin\n(Days 1-14)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MPTP [label="MPTP Induction\n(Days 8-12)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Behavior [label="Behavioral Testing\n(Rotarod, Day 15)", fillcolor="#FBBC05", fontcolor="#202124"]; Euthanize [label="Euthanasia & Brain Collection\n(Day 16)", fillcolor="#FFFFFF", fontcolor="#202124"]; Histo [label="Histology & IHC\n(TH Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Stereological Cell Counting\n& Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treat; Treat -> MPTP [style=dashed, arrowhead=none]; MPTP -> Behavior; Behavior -> Euthanize; Euthanize -> Histo; Histo -> Analyze; }

Caption: Experimental workflow for the MPTP mouse model.

Conclusion

The protocols and framework detailed in this application note provide a robust starting point for the comprehensive evaluation of this compound as a potential neuroprotective agent. By systematically progressing from in vitro screening for efficacy against key pathological insults to in vivo validation in a well-established disease model, researchers can effectively determine the therapeutic promise of this novel compound. The hypothesized mechanisms, centered on the compound's privileged chemical scaffolds, offer clear targets for future mechanistic studies.

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Application Notes & Protocols for the Development of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one scaffold represents a privileged heterocyclic structure, merging two key pharmacophores: the piperidine ring, a cornerstone of many CNS-active and biologically relevant molecules, and the pyrrolidin-2-one (γ-lactam) moiety, present in a wide array of natural products and synthetic compounds with diverse therapeutic applications.[1][2] The strategic chemical modification of this core structure offers a fertile ground for the exploration of new chemical space in drug discovery. This guide provides a comprehensive framework for the synthesis and derivatization of this scaffold, focusing on practical, field-proven protocols. We will explore derivatization strategies targeting both the piperidine and pyrrolidinone rings, detail robust experimental procedures, and outline methods for the purification and structural elucidation of the resulting analogs. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.

Rationale for Derivatization

The value of the this compound scaffold lies in its modular nature. Each component—the piperidine nitrogen, the piperidine ring carbons, and the pyrrolidinone ring—can be independently functionalized to modulate key pharmaceutical properties:

  • Pharmacodynamics: Introducing new functional groups can alter binding affinity and selectivity for biological targets. For instance, N-alkylation of the piperidine ring is a common strategy to modulate activity at G-protein coupled receptors (GPCRs).[3]

  • Pharmacokinetics: Modifications can influence solubility, metabolic stability, and cell permeability, thereby optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.

  • Structure-Activity Relationship (SAR) Studies: A systematic derivatization allows for the mapping of the chemical features essential for biological activity, guiding the design of more potent and selective agents.[1]

The following diagram outlines the primary sites for chemical diversification on the core scaffold.

G img_node A Piperidine N-Functionalization (Alkylation, Acylation, etc.) A->img_node B Piperidine Ring C-H Functionalization (e.g., α-Alkylation) B->img_node C Pyrrolidinone Ring Functionalization (e.g., C4/C5 Arylation) C->img_node

Caption: Key derivatization sites on the core scaffold.

Synthesis of the Core Scaffold

While not commercially available in vast quantities, the parent scaffold can be synthesized through established synthetic routes. A highly efficient method involves the reductive amination of 4-(2-oxoethyl)piperidine with a protected amine, followed by cyclization, or more directly, the alkylation of pyrrolidin-2-one with a suitable piperidine-containing electrophile. A practical and scalable approach is the reaction of commercially available N-Boc-4-(2-aminoethyl)piperidine with γ-butyrolactone, followed by deprotection.

Derivatization Strategies: The Piperidine Moiety

The secondary amine of the piperidine ring is the most accessible site for initial derivatization due to its high nucleophilicity.[4]

N-Alkylation via Reductive Amination

Reductive amination is a robust and highly selective method for N-alkylation, favored over direct alkylation with alkyl halides because it proceeds under mild conditions and virtually eliminates the risk of over-alkylation to form quaternary ammonium salts.[3][5] The reaction involves the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reduction due to its mildness and selectivity for the iminium ion over the unreacted carbonyl compound.[3]

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A 1. Dissolve Scaffold & Aldehyde/Ketone in Anhydrous DCM B 2. Stir at Room Temperature (30 min) A->B C 3. Add NaBH(OAc)₃ (Portion-wise) B->C D 4. Stir at Room Temperature (12-16 hours) C->D E 5. Quench with sat. aq. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Purify via Column Chromatography F->G

Caption: Workflow for N-Alkylation via Reductive Amination.

Protocol 1: N-Benzylation of this compound

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).[3]

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure N-benzyl derivative.[3]

N-Alkylation via Direct Nucleophilic Substitution

Direct alkylation with an alkyl halide in the presence of a base is a more traditional method. While straightforward, it requires careful control to prevent the formation of quaternary ammonium salts as byproducts.[5][6] Slow addition of the alkylating agent is crucial to maintain an excess of the secondary amine, which minimizes this side reaction.[6]

Protocol 2: Direct N-Ethylation with Ethyl Bromide

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) or finely powdered potassium carbonate (K₂CO₃) (2.0 eq).[4][6]

  • Alkylation: Slowly add the alkyl halide, such as ethyl bromide (1.1 eq), to the stirred solution at room temperature. A syringe pump is recommended for very slow addition to minimize di-alkylation.[6]

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.

  • Work-up and Purification: Filter off any solid base. Concentrate the solution under reduced pressure. Distribute the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution. Collect the ethereal layer, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude N-ethylated product for subsequent purification by column chromatography.[6]

ParameterReductive AminationDirect AlkylationReference
Alkylating Agent Aldehydes, KetonesAlkyl Halides (Br, I)[5],[3]
Key Reagent NaBH(OAc)₃Base (K₂CO₃, DIPEA)[3],[6]
Key Advantage High selectivity, mild conditions, avoids over-alkylationSimple reagents[5],[6]
Key Disadvantage Requires a carbonyl precursorRisk of quaternary salt formation[5],[6]
Advanced Strategy: α-Functionalization of the Piperidine Ring

For further diversification, the C-H bonds adjacent (alpha) to the piperidine nitrogen can be functionalized. Modern methods allow for the regioselective formation of an endo-cyclic iminium ion, which can then be trapped by various nucleophiles in a one-pot process.[7] This advanced technique facilitates α-alkylation or α-heteroarylation, which would be difficult to achieve through classical methods.[7]

Derivatization Strategies: The Pyrrolidinone Moiety

The pyrrolidinone ring, while less reactive than the piperidine amine, offers opportunities for structural modification, particularly at the C4 and C5 positions.[8]

C4-Position Functionalization via C-H Arylation

Palladium-catalyzed C(sp³)–H arylation represents a state-of-the-art method for installing aryl groups at the C4 position. This reaction often requires a directing group to achieve high regio- and stereoselectivity.[8] While this protocol may require modification of the core scaffold to install a directing group, it provides a powerful route to novel analogs.

Protocol 3: Conceptual Workflow for C4-Arylation

  • Substrate Preparation: Synthesize a precursor with a directing group (e.g., an aminoquinoline amide) at a nearby position to facilitate the C-H activation at C4.

  • Catalytic Reaction: In an inert atmosphere, combine the substrate, an aryl iodide (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (10 mol%), and a base like K₂CO₃ (2.0 eq) in an anhydrous solvent like toluene.[8]

  • Reaction Conditions: Heat the mixture (e.g., to 110 °C) and stir for 24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the C4-arylated product.[8]

Purification and Characterization

Unambiguous structural confirmation of all newly synthesized derivatives is critical. A combination of chromatographic and spectroscopic methods should be employed.

G cluster_0 Spectroscopic Analysis A Crude Reaction Product B Purification: Flash Column Chromatography A->B C Purity Check: HPLC / LC-MS B->C D Structural Elucidation C->D E Mass Spectrometry (MS) (Confirm Molecular Weight) D->E F ¹H & ¹³C NMR (Confirm Structure & Connectivity) G 2D NMR (COSY, HSQC) (Detailed Assignments)

Caption: General workflow for product purification and characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final compounds. A reverse-phase C18 column is typically effective.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized derivatives. Electrospray ionization (ESI) is a common technique that will typically show the protonated molecule [M+H]⁺.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[9] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment and connectivity of all atoms in the molecule.[9][10][11]

Protocol 4: General NMR Sample Preparation and Analysis

  • Sample Preparation: Weigh approximately 5-10 mg of the purified derivative.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire spectra on a spectrometer (≥400 MHz). Key experiments include:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR & DEPT: To determine the number and types of carbon atoms.

    • COSY: To identify proton-proton couplings and map spin systems.

    • HSQC/HMBC: To establish one-bond (HSQC) and multiple-bond (HMBC) correlations between protons and carbons, confirming the overall structure.[9]

Typical ¹H NMR Spectral Regions:

Proton TypeTypical Chemical Shift (δ ppm)Reference
Aromatic Protons (if present)7.0 - 8.5[9]
Pyrrolidinone N-CH₂~3.4[11]
Piperidine Ring Protons1.5 - 3.2 (broad, complex)[9],[11]
Ethyl Bridge -CH₂-1.4 - 2.6[11]
Benzylic Protons (if present)~3.5 - 4.0[9]

Conclusion

The this compound scaffold provides a versatile and promising platform for medicinal chemistry and drug development. The protocols outlined in this guide for N-alkylation of the piperidine ring and functionalization of the pyrrolidinone core offer reliable and adaptable methods for generating diverse libraries of novel compounds. By applying these synthetic strategies and rigorous characterization techniques, researchers can systematically explore the structure-activity relationships of this scaffold and unlock its therapeutic potential.

References

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Application Note & Protocols: High-Throughput Screening of Novel Pyrrolidinone-Piperidine Scaffolds for GPCR-Modulating Activity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the high-throughput screening of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one and its analogs for novel GPCR modulators.

Abstract

The pyrrolidinone and piperidine moieties are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] The novel compound, this compound, combines these two fragments, presenting a unique chemical architecture with unexplored therapeutic potential. This document provides a comprehensive guide for researchers and drug discovery professionals on how to approach the high-throughput screening (HTS) of this compound and its analogs. Lacking a known biological target, we propose a robust, target-agnostic strategy focused on the largest family of druggable proteins: G-protein coupled receptors (GPCRs).[4][5] We detail a complete workflow, from initial assay development to hit confirmation, centered around a highly sensitive and automatable AlphaScreen™ cAMP competition assay designed to identify modulators of GPCR signaling pathways.

Introduction: The Rationale for Screening Pyrrolidinone-Piperidine Derivatives

The pyrrolidin-2-one core is a key feature of the "racetam" class of nootropic drugs, while the piperidine ring is a ubiquitous component of CNS-active agents and other therapeutics.[6][7] The conjunction of these two rings in this compound creates a molecule with favorable physicochemical properties for drug development, including a three-dimensional structure that can effectively explore pharmacological space.[1][2]

Given the vast therapeutic importance of GPCRs, which are involved in nearly every physiological process, a primary screen targeting their signaling pathways offers a high probability of identifying biological activity.[4][8] GPCRs signal through various downstream pathways, with the modulation of cyclic adenosine monophosphate (cAMP) levels by Gαs and Gαi proteins being a critical axis of control.[4][9] Therefore, a cAMP assay serves as an excellent primary screening platform to detect a wide range of GPCR-modulating activities.

Table 1: Physicochemical Properties of an Exemplar Compound

Property Value Source
IUPAC Name 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one ChemScene[10]
CAS Number 943736-69-4 ChemScene[10]
Molecular Formula C₁₅H₂₀N₂O ChemScene[10]
Molecular Weight 244.33 g/mol ChemScene[10]
Topological Polar Surface Area (TPSA) 32.34 Ų ChemScene[10]
LogP 1.7545 ChemScene[10]
Hydrogen Bond Donors 1 ChemScene[10]

| Hydrogen Bond Acceptors | 2 | ChemScene[10] |

Assay Principle: AlphaScreen™ cAMP Competition Assay

To quantify changes in intracellular cAMP levels upon compound treatment, we employ the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™) technology.[11][12] This is a no-wash, bead-based assay ideal for HTS.[13][14]

The core principle is a competition:

  • Donor Beads: Streptavidin-coated donor beads bind to a biotinylated anti-cAMP antibody.

  • Acceptor Beads: Acceptor beads are conjugated to a specific cAMP probe.

  • No Cellular cAMP (High Signal): In the absence of cAMP produced by the cell, the biotinylated antibody on the donor bead binds to the cAMP probe on the acceptor bead, bringing them into close proximity (~200 nm).[15] Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the acceptor bead, triggering a chemiluminescent signal cascade that emits light at 520-620 nm.[11][12]

  • Cellular cAMP Present (Low Signal): When a test compound stimulates a Gαs-coupled receptor, the cell produces endogenous cAMP. This "free" cAMP competes with the cAMP probe for binding to the antibody on the donor bead.[16] This competition prevents the donor and acceptor beads from coming into proximity, resulting in a decrease in the AlphaScreen signal. Conversely, activation of a Gαi-coupled receptor will inhibit cAMP production, leading to a higher signal relative to the basal state.

Caption: Principle of the competitive AlphaScreen cAMP assay.

High-Throughput Screening Workflow

A successful HTS campaign requires a systematic and validated workflow.[14][17] The process involves miniaturizing the assay for high-density plates (e.g., 384- or 1536-well), performing a pilot screen, executing the full screen, and analyzing the data for hit identification.[13][14]

cluster_prep Phase 1: Preparation & Validation cluster_screen Phase 2: Primary HTS cluster_analysis Phase 3: Data Analysis & Hit Selection AssayDev 1. Assay Development & Miniaturization (384-well) Pilot 2. Pilot Screen (~2000 compounds) Validate Z' > 0.5 AssayDev->Pilot CompoundPlate 3. Compound Plating (Acoustic Dispensing) Pilot->CompoundPlate Proceed if Z' > 0.5 CellPlate 4. Cell Dispensing (e.g., CHO-K1 expressing GPCR) CompoundPlate->CellPlate Incubate1 5. Compound Incubation CellPlate->Incubate1 ReagentAdd 6. Lysis & AlphaScreen Reagent Addition (Donor/Acceptor Beads) Incubate1->ReagentAdd Incubate2 7. Incubation (Dark) ReagentAdd->Incubate2 Read 8. Plate Reading (Alpha-enabled reader, 680nm Ex) Incubate2->Read DataQC 9. Data Normalization & QC (Calculate Z-scores) Read->DataQC HitSelect 10. Hit Identification (Z-score < -3 or > 3) DataQC->HitSelect Hit Confirmation Hit Confirmation HitSelect->Hit Confirmation

Caption: Overall workflow for the GPCR-targeted HTS campaign.

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format. All manipulations involving AlphaScreen beads should be performed under subdued lighting.[16]

Materials & Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Cell Line: A suitable host cell line (e.g., HEK293 or CHO-K1) stably expressing a panel of GPCRs of interest. For an initial untargeted screen, a cell line with broad GPCR expression or a commercially available GPCR-beta-arrestin platform could be used.[8]

  • Assay Plates: 384-well white, opaque microplates (e.g., PerkinElmer ProxiPlate).

  • Reagents:

    • AlphaScreen cAMP Assay Kit (e.g., from Revvity), containing Streptavidin-Donor beads, Anti-cAMP Acceptor beads, Biotinylated-cAMP, and Lysis Buffer.[16]

    • Cell culture medium (e.g., DMEM/F-12) with serum and antibiotics.

    • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • Equipment:

    • Automated liquid handler (for dispensing cells and reagents).

    • Acoustic dispenser (e.g., Echo®) for compound transfer.

    • Microplate reader with AlphaScreen detection capability (e.g., EnVision® Multilabel Plate Reader).[12][18]

Step-by-Step Primary HTS Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 25 nL of the test compound from the library stock plates into the 384-well assay plates. This results in a final assay concentration of 10 µM (assuming a 25 µL final volume).

    • Plate positive controls (e.g., Forskolin for Gαs activation) and negative controls (vehicle, 0.1% DMSO) in dedicated columns.

  • Cell Preparation & Dispensing:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend them in Stimulation Buffer at a pre-determined optimal density (e.g., 2,000 cells/well).

    • Using an automated dispenser, add 12.5 µL of the cell suspension to each well of the compound-plated assay plates.

  • Compound Incubation:

    • Briefly centrifuge the plates (1 min at 1000 rpm) to settle the cells.

    • Incubate at room temperature for 30 minutes to allow for compound-mediated GPCR modulation.

  • Lysis and Detection Reagent Addition:

    • Prepare the AlphaScreen detection mix according to the manufacturer's protocol.[16] This typically involves pre-mixing the Anti-cAMP Acceptor beads and Biotin-cAMP in Lysis Buffer.

    • Add 6.25 µL of the Acceptor bead mix to all wells.

    • Prepare the Streptavidin-Donor bead mix in Lysis Buffer.

    • Add 6.25 µL of the Donor bead mix to all wells.

  • Final Incubation & Signal Detection:

    • Seal the plates to prevent evaporation.

    • Incubate in the dark at room temperature for at least 60 minutes to allow the assay signal to stabilize.

    • Read the plates on a compatible microplate reader using standard AlphaScreen settings (Excitation: 680 nm, Emission: 520-620 nm).[19]

Data Analysis and Quality Control

Assay quality is paramount in HTS.[13][20] The Z-factor (Z') is a statistical measure of assay robustness and is calculated using the positive (pos) and negative (neg) controls on each plate.

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Interpretation: An assay is considered robust and suitable for HTS when Z' > 0.5 .[14]

For hit identification, raw data from each well is normalized. The Z-score is a common method that indicates how many standard deviations a data point is from the sample mean of the plate.[13]

  • Formula: Z-score = (Value_compound - Mean_samples) / SD_samples

  • Hit Criteria: Compounds are typically selected as primary "hits" if their Z-score is less than -3 (potential Gαs activators) or greater than +3 (potential Gαi activators or Gαs antagonists).

Hit Confirmation and Triage

Primary hits from an HTS campaign require rigorous confirmation to eliminate false positives.[21][22] The goal is to progress from a list of hits to a smaller set of validated, structurally diverse compounds for further study.[21]

Primary Primary HTS Hits (Z-score < -3 or > 3) Retest 1. Confirmation Screen (Re-test active compounds in triplicate) Primary->Retest DoseResponse 2. Dose-Response Curve (8-point titration to determine EC50/IC50) Retest->DoseResponse If confirmed Discard1 Discard (False Positive) Retest->Discard1 Not confirmed Orthogonal 3. Orthogonal Assay (e.g., BRET-based β-arrestin recruitment) DoseResponse->Orthogonal Potency < 10 µM Discard2 Discard (Low Potency) DoseResponse->Discard2 Potency > 10 µM or poor curve SAR 4. Preliminary SAR (Analyze structurally related analogs) Orthogonal->SAR If active in secondary assay Discard3 Discard (Assay Artifact) Orthogonal->Discard3 Not active Confirmed Confirmed Hit Series (For Hit-to-Lead Chemistry) SAR->Confirmed

Sources

Application Note: A Robust LC-MS/MS Methodology for the Quantitative Analysis of Small Molecules in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of small molecule analytes in human plasma. Designed for researchers, scientists, and drug development professionals, this document provides not only step-by-step protocols but also the scientific rationale behind key experimental decisions. By integrating best practices for sample preparation, chromatographic separation, and mass spectrometric detection, this method ensures high sensitivity, selectivity, and accuracy, meeting the stringent requirements for pharmacokinetic and toxicokinetic studies. The protocols outlined herein are grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), providing a self-validating framework for bioanalytical method development.

Introduction: The Imperative for Rigorous Bioanalysis

In drug discovery and development, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1][2] This application note provides a foundational methodology that can be adapted for a wide range of small molecule analytes. We will delve into the critical aspects of method development, from initial sample handling to final data interpretation, with a focus on mitigating common challenges such as matrix effects and ensuring data integrity.

The core principle of this guide is to empower the scientist with not just a protocol, but with the understanding to troubleshoot and adapt the method for their specific analytical needs. This is achieved by explaining the causality behind each step, from the choice of internal standard to the selection of a sample preparation technique.

The Analytical Workflow: A Holistic Overview

A successful bioanalytical method is a symphony of well-optimized steps. The following diagram illustrates the comprehensive workflow for the quantification of a small molecule analyte in plasma using LC-MS/MS.

LC-MS/MS Workflow cluster_pre_analytical Pre-Analytical cluster_sample_prep Sample Preparation cluster_analytical Analytical cluster_post_analytical Post-Analytical Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Or Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Spiking->Liquid-Liquid Extraction Or Solid-Phase Extraction Solid-Phase Extraction Internal Standard Spiking->Solid-Phase Extraction Or LC Separation LC Separation Protein Precipitation->LC Separation Liquid-Liquid Extraction->LC Separation Solid-Phase Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Processing Data Processing MS/MS Detection->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Overall workflow for LC-MS/MS quantification in plasma.

The Critical Role of the Internal Standard

The use of an appropriate internal standard (IS) is fundamental to achieving accurate and precise quantification in LC-MS/MS analysis.[3][4] The IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its primary function is to compensate for variability that can occur during sample preparation, injection, and ionization.[3][4]

Why it's crucial: The ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratiometric approach corrects for potential sample loss during extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's response.

Choosing the Right Internal Standard:

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N). SIL-IS co-elutes with the analyte and experiences nearly identical ionization efficiency and matrix effects, providing the most effective normalization.[5][6] When a SIL-IS is unavailable, a structural analog can be used. However, careful evaluation is necessary to ensure it behaves similarly to the analyte during the entire analytical process.[6][7]

Plasma Sample Preparation: The Foundation of a Clean Analysis

The complexity of plasma, with its high protein content, salts, and phospholipids, necessitates a robust sample preparation strategy to remove interfering components.[8][9] The choice of technique depends on the analyte's physicochemical properties, the required sensitivity, and the desired throughput.

Decision Tree for Sample Preparation Method Selection:

Sample Prep Decision Tree Start Analyte Properties & Assay Requirements HighThroughput High Throughput Needed? Start->HighThroughput HighCleanliness High Cleanliness Required? HighThroughput->HighCleanliness No PPT Protein Precipitation (PPT) HighThroughput->PPT Yes LLE Liquid-Liquid Extraction (LLE) HighCleanliness->LLE Moderate SPE Solid-Phase Extraction (SPE) HighCleanliness->SPE Yes

Caption: Decision guide for selecting a plasma sample preparation method.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples.[9][10] It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma, which denatures and precipitates the proteins.[10][11]

Causality: The addition of the organic solvent disrupts the hydration shell around the proteins, leading to their aggregation and precipitation.

Step-by-Step Protocol:

  • Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard. A 3:1 ratio of precipitation solvent to plasma is a common starting point.[12]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Advantages: Fast, inexpensive, and easily automated.[9] Limitations: Less effective at removing phospholipids and other endogenous components, which can lead to significant matrix effects.[13]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes from the aqueous plasma matrix into an immiscible organic solvent based on their differential solubility.[14][15]

Causality: The analyte partitions into the organic phase, leaving behind water-soluble interferences like proteins and salts in the aqueous phase.

Step-by-Step Protocol:

  • To 100 µL of plasma in a glass tube, add the internal standard.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., to neutralize the charge of an ionizable analyte, thereby increasing its partitioning into the organic solvent).

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Advantages: Provides a cleaner extract than PPT, reducing matrix effects.[16] Limitations: Can be more labor-intensive and difficult to automate than PPT.[15][17]

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering components to pass through.[18][19]

Causality: The analyte adsorbs to the SPE sorbent based on its physicochemical properties (e.g., hydrophobicity, ion exchange), allowing for a more targeted cleanup.

Step-by-Step Protocol (Reversed-Phase SPE):

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. This activates the sorbent.

  • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte with 1 mL of methanol or another suitable organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Advantages: Provides the cleanest extracts, significantly reducing matrix effects and improving assay sensitivity.[18][20] Limitations: More expensive and can be more time-consuming than PPT and LLE if not automated.[21]

Chromatographic Separation and Mass Spectrometric Detection

Liquid Chromatography (LC)

The primary goal of the LC separation is to resolve the analyte and internal standard from endogenous matrix components to minimize ion suppression or enhancement.[5][22] A reversed-phase C18 column is a common starting point for many small molecule analyses.

Typical LC Parameters:

Parameter Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Provides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to promote protonation of basic analytes in positive ion mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column.
Gradient 5% to 95% B over 3 minutes A generic gradient to elute a wide range of analytes.

| Injection Volume | 5 µL | A small injection volume helps to minimize column overload and matrix effects. |

Tandem Mass Spectrometry (MS/MS)

MS/MS detection in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.[1] The mass spectrometer is tuned to monitor a specific precursor-to-product ion transition for the analyte and the internal standard.

MS/MS Parameter Optimization:

  • Infusion: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion (typically [M+H]⁺ or [M-H]⁻).

  • Product Ion Scan: Fragment the precursor ion and identify the most intense and stable product ions.

  • MRM Transition Selection: Select the most specific and intense precursor-to-product ion transition for quantification.

Method Validation: Ensuring Data Reliability

A bioanalytical method must be validated to demonstrate its reliability for its intended purpose.[23][24] The validation should be performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[23][25][26]

Key Validation Parameters:

ParameterAcceptance Criteria (FDA/EMA)Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS.To ensure the method can differentiate the analyte from other components in the matrix.
Calibration Curve Correlation coefficient (r²) ≥ 0.99To demonstrate the relationship between analyte concentration and instrument response.
Accuracy & Precision Within ±15% (±20% at LLOQ) of the nominal concentration.To ensure the method provides accurate and reproducible results.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.To assess the impact of the biological matrix on the ionization of the analyte.[27][28]
Recovery Consistent and reproducible.To determine the efficiency of the extraction process.
Stability Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, bench-top, long-term).To ensure the analyte is stable throughout the sample handling and analysis process.

Data Processing and Quantification

The acquired LC-MS/MS data is processed using specialized software.[29][30] The software integrates the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. The concentrations of the unknown samples are then calculated from this curve.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of small molecules in plasma. By understanding the principles behind each step, from sample preparation to data analysis, researchers can develop reliable and accurate bioanalytical methods that meet regulatory expectations and contribute to the successful advancement of drug development programs.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
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Application Notes & Protocols: Formulation of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a new chemical entity (NCE) from discovery to potential therapeutic application is fraught with challenges, many of which emerge during preclinical evaluation. A significant number of promising compounds falter not due to a lack of intrinsic activity, but because of poor bioavailability stemming from suboptimal formulation. It is estimated that up to 90% of investigational compounds exhibit poor water solubility, creating a major hurdle for in vivo studies. The primary goal of preclinical formulation is to ensure adequate systemic exposure of the test article in animal models to accurately assess its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[1][2]

This guide provides a comprehensive framework for the formulation of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one , a novel heterocyclic compound, for use in foundational animal studies. We will navigate the critical steps from initial physicochemical characterization to the development of robust formulations for oral, intravenous, and subcutaneous administration. The principles and protocols outlined herein are designed to be broadly applicable to researchers, scientists, and drug development professionals working with NCEs.

Part 1: Pre-formulation Assessment - The Blueprint for Rational Formulation Design

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount. This data-driven approach minimizes the use of valuable active pharmaceutical ingredient (API) and animal resources by enabling a rational selection of excipients and vehicle systems.[3][4]

Physicochemical Characterization of this compound

Initial data for this compound suggests it is a solid with a molecular weight of 168.24 g/mol for the free base and 204.70 g/mol for the hydrochloride salt.[5] A calculated LogP of 0.7826 for the HCl salt indicates a relatively hydrophilic nature.[5] However, experimental determination of the following parameters is crucial.

PropertyImportance in Formulation Development
Aqueous Solubility Determines if a simple aqueous solution is feasible or if solubility-enhancing techniques are required. Should be tested across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4).[1]
pKa The dissociation constant helps predict the ionization state of the compound at different pH values, which significantly impacts solubility and absorption.
LogP/LogD The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of lipophilicity, which influences membrane permeability and absorption.[6]
Stability The compound's stability in solution (aqueous and non-aqueous) and in the solid state under various conditions (light, temperature, pH) must be assessed to ensure the integrity of the dosing formulation.[7]
Hygroscopicity The tendency to absorb moisture from the air can affect handling, weighing, and stability of the solid API.
Workflow for Initial Solubility Screening

A tiered approach to solubility screening is recommended to efficiently identify suitable vehicle systems while conserving the API.

G cluster_0 Tier 1: Aqueous & Common Solvents cluster_1 Tier 2: pH Modification & Co-solvents cluster_2 Tier 3: Surfactants & Complexing Agents A API Powder B Determine Solubility in: - Water - Saline (0.9% NaCl) - 5% Dextrose in Water (D5W) - PBS (pH 7.4) A->B C Solubility > Target Concentration? B->C F Solubility > Target Concentration? C->F No J Proceed to Formulation Development C->J Yes D Test in Buffers (pH 2-10) D->F E Test in Co-solvent Systems: - PEG 400 - Propylene Glycol - Ethanol - DMSO E->F I Solubility > Target Concentration? F->I No F->J Yes G Test with Surfactants: - Tween® 80 - Kolliphor® RH40 - Solutol® HS 15 G->I H Test with Complexing Agents: - Hydroxypropyl-β-cyclodextrin (HP-β-CD) H->I I->J Yes

Caption: Tiered solubility screening workflow.

Part 2: Formulation Protocols for Animal Studies

The choice of formulation and route of administration depends on the study's objective (e.g., efficacy, PK, toxicology) and the compound's properties.[8][9] All parenteral formulations must be sterile, which can be achieved by filtration through a 0.22 µm filter.[10][11]

Oral Administration (PO)

Oral gavage is a common route for preclinical studies due to its relevance to potential human administration.[7][12]

  • Applicability: When this compound exhibits sufficient solubility in an aqueous vehicle at the desired concentration.

  • Materials:

    • This compound API

    • Vehicle (e.g., Purified Water, 0.9% Saline)

    • Calibrated balance, magnetic stirrer, sterile glassware

  • Procedure:

    • Calculate the required amount of API and vehicle for the target concentration and final volume.

    • Weigh the API accurately and transfer it to a sterile beaker or flask.

    • Add a small portion of the vehicle and stir to create a paste.

    • Gradually add the remaining vehicle while stirring continuously until the API is fully dissolved.

    • Visually inspect for any undissolved particles.

    • Store in a properly labeled, sealed container at the recommended temperature, protected from light if necessary.

  • Applicability: For compounds with poor aqueous solubility. The goal is to create a uniform, easily resuspendable formulation.[1]

  • Common Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in purified water.[13]

  • Procedure:

    • Vehicle Preparation: a. Heat approximately one-third of the total required water volume to 60-70°C. b. Slowly add the MC or CMC powder while stirring vigorously to disperse it. c. Add the remaining volume as cold water (or ice) and continue stirring until a clear, viscous solution forms. d. Add Tween® 80 and mix thoroughly.

    • Suspension Preparation: a. Weigh the required amount of API. b. Add a small amount of the vehicle to the API and triturate (grind) with a mortar and pestle to form a smooth paste. This step is critical for particle size reduction and preventing aggregation. c. Gradually add the remaining vehicle while mixing continuously to achieve the final volume.

    • Homogeneity: Ensure the suspension is homogenous before each dose administration by gentle inversion or stirring.

Intravenous Administration (IV)

IV administration provides 100% bioavailability and is essential for many PK and toxicology studies. Formulations must be sterile, isotonic, and have a pH close to physiological (6.8-7.2) to minimize irritation and hemolysis.[10][11]

G A Determine Max Feasible Dose in IV-compatible Vehicle (e.g., Saline, D5W, 20% HP-β-CD) B Is the solution clear and particle-free? A->B B->A No, try another vehicle C Check pH and Osmolality B->C Yes D pH outside 6.8-7.2 or not isotonic? C->D E Adjust with dilute HCl/NaOH or buffer. Add NaCl/dextrose to adjust tonicity. D->E Yes F Sterile filter through 0.22 µm PVDF filter into a sterile vial D->F No E->F G Perform final visual inspection F->G H Ready for IV Administration G->H

Caption: Workflow for IV formulation preparation.

  • Applicability: For compounds requiring solubility enhancement for IV dosing.

  • Example Vehicle: 20-30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. Caution: High concentrations of HP-β-CD can be associated with renal toxicity in rats.[14]

  • Procedure:

    • Prepare the HP-β-CD vehicle by dissolving the required amount in saline with stirring. Gentle warming may be required.

    • Slowly add the this compound API to the vehicle while stirring. Sonication can aid dissolution.

    • Once fully dissolved, allow the solution to cool to room temperature.

    • Check the pH and adjust if necessary to be within the 6.8-7.2 range using dilute HCl or NaOH.

    • Aseptically filter the final solution through a sterile 0.22 µm syringe filter into a sterile container.

Subcutaneous Administration (SC)

The SC route can provide slower absorption and more sustained exposure compared to IV, and can be an alternative to oral dosing.[8] Oil-based depots can be used to achieve a prolonged release profile.[8][9]

  • Applicability: For lipophilic compounds or when a sustained-release profile is desired.

  • Materials:

    • This compound API

    • Sterile oil vehicle (e.g., Sesame Oil, Miglyol® 812)[15]

    • Sterile vials, magnetic stirrer, filter apparatus

  • Procedure:

    • Determine the solubility of the API in the selected oil.

    • In a sterile environment (e.g., laminar flow hood), add the weighed API to the sterile oil in a sterile vial.

    • Stir the mixture, potentially with gentle warming, until the API is completely dissolved or uniformly suspended.

    • If a solution is formed, it can be sterile-filtered if the viscosity allows. Suspensions cannot be sterile-filtered and must be prepared aseptically from sterile components.

    • Store in a sterile, sealed vial protected from light.

Part 3: Quality Control and Best Practices

  • Dose Formulation Analysis: For pivotal studies, especially those conducted under Good Laboratory Practice (GLP), the concentration, homogeneity (for suspensions), and stability of the formulation must be analytically verified.[7][16]

  • Vehicle Safety: Always run a vehicle-only control group in your studies. Excipients are not inert and can have biological effects.[17][18] For example, Polysorbate 80 has been associated with anaphylactoid reactions in dogs.[18]

  • Administration Volumes: Adhere to institutional (IACUC) guidelines for maximum administration volumes for each route and species. For rodents, oral gavage is typically limited to 10 mL/kg, and IV bolus injections to 5 mL/kg.[11][19]

  • Documentation: Maintain meticulous records of all formulation components, lot numbers, preparation dates, and procedures.

Conclusion

The successful preclinical evaluation of this compound is critically dependent on the development of appropriate dosing formulations. By systematically characterizing the compound's physicochemical properties and applying the principles and protocols outlined in this guide, researchers can develop robust, reliable, and safe formulations. This methodical approach ensures that the data generated from animal studies accurately reflects the intrinsic properties of the compound, thereby enabling informed decisions in the drug development process.

References

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Application Notes and Protocols for the Anti-inflammatory Activity Assay of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of the novel compound, 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one. The protocols detailed herein encompass a tiered screening approach, beginning with fundamental in vitro assays to elucidate the compound's effects on key inflammatory mediators and pathways, and progressing to a well-established in vivo model of acute inflammation. The methodologies are designed to be robust and reproducible, providing a solid framework for the preliminary assessment of this compound's therapeutic potential.

Introduction: The Rationale for Investigation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation underpins a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key therapeutic strategy involves the modulation of inflammatory pathways to mitigate tissue damage and restore homeostasis.

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The compound this compound, featuring a piperidine moiety linked to a pyrrolidinone core, presents a unique chemical architecture that warrants investigation for its potential anti-inflammatory effects. This guide outlines a systematic approach to characterizing its activity, focusing on its ability to modulate nitric oxide (NO) and pro-inflammatory cytokine production, its impact on the activity of cyclooxygenase (COX) enzymes, and its efficacy in a preclinical model of acute inflammation.

Foundational In Vitro Screening Assays

The initial phase of evaluation utilizes cell-based and enzymatic assays to provide a mechanistic snapshot of the compound's anti-inflammatory potential. The murine macrophage cell line, RAW 264.7, serves as a primary model system, as these cells can be activated by lipopolysaccharide (LPS) to produce a robust inflammatory response, mimicking key aspects of innate immunity.[2]

Assessment of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Scientific Rationale: During inflammation, the inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in nitric oxide (NO) production.[3] NO is a key signaling molecule and mediator of inflammation. Therefore, inhibition of NO production is a hallmark of many anti-inflammatory agents. The Griess assay provides a simple and reliable colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[4][5]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[6]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NIL).

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[4]

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.[4]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.

Quantification of Pro-inflammatory Cytokines by ELISA

Scientific Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are pivotal mediators of the inflammatory cascade.[7][8] Their overproduction can lead to systemic inflammation and tissue damage. Quantifying the levels of these cytokines in the supernatant of LPS-stimulated macrophages treated with the test compound provides direct evidence of its immunomodulatory effects. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.[9][10]

Protocol:

  • Sample Collection: Collect the cell culture supernatants from the same experiment described in section 2.1 (after the 24-hour incubation).

  • ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.[11][12][13]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage inhibition of cytokine production for each concentration of the test compound.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay

Scientific Rationale: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation.[14] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. This assay will determine the compound's inhibitory activity against both isoforms.

Protocol:

  • Assay Principle: This assay measures the peroxidase activity of COX enzymes. The reaction involves the conversion of arachidonic acid to prostaglandin G₂ (PGG₂) by the cyclooxygenase component, followed by the reduction of PGG₂ to prostaglandin H₂ (PGH₂) by the peroxidase component. A chromogenic substrate is used to detect the peroxidase activity.[15]

  • Reagents: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, and a suitable colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).[1]

  • Assay Procedure (in a 96-well plate):

    • Prepare various concentrations of this compound and a reference COX-2 inhibitor (e.g., Celecoxib).

    • To each well, add assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, the respective COX enzyme (COX-1 or COX-2), and the test compound or reference.[15]

    • Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.[14]

    • Incubate for 5-10 minutes at 25°C.

  • Data Acquisition: Measure the absorbance at 590 nm.[15]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Evaluation of Anti-inflammatory Activity

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with a strong commitment to the principles of the 3Rs (Replacement, Reduction, and Refinement).

Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[16][17] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by the production of prostaglandins, involving the upregulation of COX-2.[16] By measuring the reduction in paw volume after treatment with the test compound, we can assess its overall in vivo anti-inflammatory efficacy.

Protocol:

  • Animals: Use male Wistar rats (180-200 g). Allow them to acclimatize to the laboratory conditions for at least one week before the experiment.[18]

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

      • Group II: Carrageenan Control (receives vehicle).

      • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

      • Group IV-VI: Test Compound (e.g., 10, 20, 50 mg/kg, p.o. of this compound).

  • Experimental Procedure:

    • Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[19]

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Data Presentation and Interpretation

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayParameterResult
NO Production IC₅₀ (µM)[Insert Experimental Value]
Cytokine Production
TNF-α IC₅₀ (µM)[Insert Experimental Value]
IL-6 IC₅₀ (µM)[Insert Experimental Value]
IL-1β IC₅₀ (µM)[Insert Experimental Value]
COX Inhibition
COX-1 IC₅₀ (µM)[Insert Experimental Value]
COX-2 IC₅₀ (µM)[Insert Experimental Value]

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Carrageenan Control -[Insert Mean ± SEM]-
Indomethacin 10[Insert Mean ± SEM][Calculate %]
Test Compound 10[Insert Mean ± SEM][Calculate %]
Test Compound 20[Insert Mean ± SEM][Calculate %]
Test Compound 50[Insert Mean ± SEM][Calculate %]

Mechanistic Insights and Signaling Pathways

The initial screening results can provide valuable clues about the potential mechanism of action. A significant reduction in NO, TNF-α, IL-6, and IL-1β production suggests that the compound may interfere with upstream signaling pathways that regulate the expression of these inflammatory mediators. A key pathway to investigate is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[20][21]

NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[22] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[23][24]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Degradation NFkB->IkBa Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound 1-(2-Piperidin-4-ylethyl) pyrrolidin-2-one Compound->IKK Potential Inhibition?

Figure 1. Potential modulation of the NF-κB signaling pathway.

Experimental Workflow Overview

The described protocols follow a logical progression from broad screening to more specific mechanistic and in vivo validation.

workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A RAW 264.7 Cell Culture B Compound Treatment & LPS Stimulation A->B C Nitric Oxide Assay (Griess) B->C Supernatant D Cytokine Profiling (ELISA) B->D Supernatant F Carrageenan-Induced Paw Edema C->F Positive Data D->F Positive Data E COX-1/COX-2 Enzyme Assay E->F Positive Data

Figure 2. Tiered approach for anti-inflammatory evaluation.

Conclusion and Future Directions

The application notes and protocols provided herein offer a robust framework for the initial characterization of the anti-inflammatory activity of this compound. Positive results from these assays would justify further investigation, including more detailed mechanistic studies (e.g., Western blotting for NF-κB pathway components, MAP kinase activation), evaluation in chronic inflammation models, and comprehensive pharmacokinetic and toxicological profiling to fully assess its potential as a novel anti-inflammatory therapeutic agent.

References

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DPP-IV inhibition assay using 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the Dipeptidyl Peptidase-IV (DPP-IV) inhibition assay utilizing the test compound 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one. This document provides a comprehensive overview, detailed experimental protocols, and data analysis guidance for researchers in pharmacology and drug development.

Introduction: The Significance of DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase ubiquitously expressed on the surface of most cell types.[1] It plays a crucial role in glucose homeostasis by cleaving N-terminal dipeptides from various polypeptides, including the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2] These incretins are released by the gut following food intake and are responsible for stimulating glucose-dependent insulin secretion and suppressing glucagon release.[3][4]

The enzymatic action of DPP-IV rapidly inactivates GLP-1 and GIP, diminishing their insulinotropic effects.[2][5] Consequently, inhibiting DPP-IV prolongs the activity of these incretin hormones, leading to enhanced insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control.[5][6] This mechanism has established DPP-IV inhibitors, known as "gliptins," as a prominent class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[7][8] The exploration of novel inhibitory compounds, such as those with a pyrrolidine scaffold, is a key focus in the development of new diabetes therapies.[9][10]

Assay Principle: Fluorometric Detection of DPP-IV Activity

The activity of DPP-IV and its inhibition by test compounds can be reliably quantified using a fluorometric assay. This method employs a synthetic substrate, H-Gly-Pro-7-amino-4-methylcoumarin (AMC).[1][11] In its intact form, the substrate is non-fluorescent. However, upon cleavage by DPP-IV at the Pro-AMC bond, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule is released.

The rate of AMC production is directly proportional to the enzymatic activity of DPP-IV.[12] The fluorescence intensity is measured over time using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[1][13] In the presence of an inhibitor like this compound, the rate of AMC release is reduced. By measuring this reduction across a range of inhibitor concentrations, the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.

Mechanism of DPP-IV Action and Inhibition

The following diagram illustrates the fundamental principle of the DPP-IV enzymatic reaction and its inhibition.

G cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction DPP_IV DPP-IV Enzyme Products Gly-Pro + AMC (Fluorescent) DPP_IV->Products Cleavage Substrate Gly-Pro-AMC (Non-fluorescent) Substrate->DPP_IV Binds DPP_IV_Inhibited DPP-IV Enzyme No_Reaction DPP_IV_Inhibited->No_Reaction Cleavage Prevented Inhibitor 1-(2-Piperidin-4-ylethyl) pyrrolidin-2-one Inhibitor->DPP_IV_Inhibited Binds & Blocks

Caption: DPP-IV cleaves a non-fluorescent substrate to produce a fluorescent signal. An inhibitor blocks this activity.

Experimental Protocol

This protocol provides a step-by-step methodology for determining the inhibitory potential of this compound against human recombinant DPP-IV in a 96-well plate format.

I. Required Materials & Reagents
Reagent/MaterialRecommended Specifications
Enzyme Human Recombinant DPP-IV
Substrate H-Gly-Pro-AMC
Test Inhibitor This compound
Positive Control Sitagliptin
Buffer DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[14]
Solvent DMSO (Dimethyl sulfoxide), high purity
Microplate 96-well black, clear-bottom plate for fluorescence
Instrumentation Fluorescence microplate reader
Lab Equipment Pipettes, tubes, horizontal shaker, incubator (37°C)
II. Reagent Preparation

Causality Insight: Proper reagent preparation is paramount for assay accuracy and reproducibility. Stock solutions are made in high concentrations in DMSO for stability and solubility, while working solutions are diluted in aqueous assay buffer to ensure compatibility with the enzyme.

  • DPP-IV Assay Buffer (1X): Prepare according to the manufacturer's instructions if using a commercial buffer concentrate.[14] Otherwise, prepare a solution of 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA. Store at 4°C. Equilibrate to room temperature before use.

  • DPP-IV Enzyme Working Solution: Thaw the enzyme on ice. Dilute the stock enzyme with 1X DPP-IV Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range that provides a robust linear reaction rate for at least 30-60 minutes. Keep the diluted enzyme on ice until use.[11][14]

  • DPP-IV Substrate Working Solution: Prepare a 5 mM stock solution of H-Gly-Pro-AMC in DMSO. Just before use, dilute this stock solution with 1X DPP-IV Assay Buffer to the final desired concentration (e.g., 200 µM).[15] Protect from light.

  • Test Inhibitor Stock & Working Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series from the stock solution using DMSO.

    • For the assay, further dilute each concentration into 1X DPP-IV Assay Buffer to create the final working solutions. The final DMSO concentration in the assay well should be kept constant and low (e.g., ≤1%).

  • Positive Control (Sitagliptin): Prepare a 1 mM stock solution in DMSO. Dilute with 1X DPP-IV Assay Buffer to a final working concentration known to produce significant inhibition (e.g., 100 nM).

III. Assay Procedure

Self-Validation Insight: The inclusion of multiple controls is essential for validating the assay results. The "100% Activity" wells define the uninhibited reaction rate, while "Background" wells account for any non-enzymatic substrate degradation or signal interference. The positive control (Sitagliptin) confirms that the assay system can detect known inhibition.

  • Plate Setup: In a 96-well black, clear-bottom plate, designate wells for each condition in triplicate.

Well TypeReagent 1 (30 µL)Reagent 2 (10 µL)Reagent 3 (10 µL)
100% Activity 1X Assay BufferDPP-IV EnzymeSolvent (e.g., 1% DMSO)
Background 1X Assay Buffer1X Assay BufferSolvent (e.g., 1% DMSO)
Positive Control 1X Assay BufferDPP-IV EnzymeSitagliptin
Test Inhibitor 1X Assay BufferDPP-IV EnzymeInhibitor Working Solution
  • Pre-incubation: Add the reagents as specified in the table above (Reagent 1, 2, and 3). Mix gently on a horizontal shaker and incubate the plate for 10 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the DPP-IV Substrate Working Solution to all wells. The total volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) in kinetic mode.

    • Excitation Wavelength: 350-360 nm[11][14]

    • Emission Wavelength: 450-465 nm[11][14]

    • Read Interval: Every 1-2 minutes for a duration of 30-60 minutes. Protect the plate from light during incubation.

Experimental Workflow Diagram

workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution - Inhibitor Dilutions plate_setup Set up 96-well plate: - Controls (100% Activity, Background) - Positive Control (Sitagliptin) - Test Inhibitor prep_reagents->plate_setup pre_incubate Add Enzyme, Buffer, Inhibitor Pre-incubate at 37°C for 10 min plate_setup->pre_incubate start_reaction Initiate reaction with Substrate pre_incubate->start_reaction measure Kinetic Read at Ex/Em 360/460 nm (30-60 min at 37°C) start_reaction->measure calc_rate Calculate Reaction Rate (Slope of RFU vs. Time) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the DPP-IV inhibition assay, from reagent preparation to IC50 determination.

Data Analysis and Interpretation

Calculate Reaction Rates

For each well, plot the fluorescence intensity (RFU) against time (minutes). The initial reaction rate (V) is the slope of the linear portion of this curve (ΔRFU/min).

Calculate Percent Inhibition

Use the average rates from your triplicate wells to calculate the percent inhibition for each concentration of the test compound using the following formula:

% Inhibition = [ (V_control - V_inhibitor) / (V_control - V_background) ] x 100

Where:

  • V_control is the rate of the "100% Activity" well.

  • V_inhibitor is the rate of the well with the test inhibitor.

  • V_background is the rate of the "Background" well.

Determine the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[16][17]

  • Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • The resulting data should form a sigmoidal dose-response curve.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism) to fit the curve and calculate the IC50 value.[18] The IC50 is the concentration at the inflection point of the curve.[16]

Advanced Analysis: Mode of Inhibition

To understand how the inhibitor interacts with the enzyme, a kinetic analysis can be performed. This involves measuring reaction rates at various substrate concentrations in the presence and absence of the inhibitor. Plotting the data on a Lineweaver-Burk (double reciprocal) plot can help distinguish the mode of inhibition.[19][20][21]

Inhibition TypeLineweaver-Burk Plot ObservationEffect on VmaxEffect on Km
Competitive Lines intersect on the Y-axis.UnchangedIncreases
Non-competitive Lines intersect on the X-axis.DecreasesUnchanged
Uncompetitive Lines are parallel.DecreasesDecreases
Mixed Lines intersect in the upper-left quadrant.DecreasesIncreases or Decreases

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this synthesis often stem from two primary synthetic routes, each with its own set of challenges:

  • Route A: N-Alkylation of 2-pyrrolidinone with a protected 4-(2-haloethyl)piperidine.

  • Route B: Reductive amination of 4-piperidone with 1-(2-aminoethyl)pyrrolidin-2-one.

Troubleshooting Low Yields:

For Route A (N-Alkylation):

  • Incomplete Deprotonation of 2-pyrrolidinone: 2-pyrrolidinone has a pKa of approximately 24. A strong base is required for complete deprotonation to its corresponding anion, which is the active nucleophile.

    • Solution: Instead of weaker bases like potassium carbonate, consider using stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like DMF or THF.[1] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.

  • Side Reactions of the Alkylating Agent: The 4-(2-haloethyl)piperidine derivative can undergo elimination reactions (E2) in the presence of a strong base, especially at elevated temperatures, to form a vinylpiperidine byproduct.

    • Solution: Maintain a lower reaction temperature (e.g., 0 °C to room temperature) after the initial deprotonation step. Add the alkylating agent slowly to the solution of the deprotonated 2-pyrrolidinone to control the reaction exotherm.

  • Inefficient Phase Transfer Catalysis: If using a biphasic system with a weaker base, the phase transfer catalyst (PTC) may not be effective.

    • Solution: Ensure the chosen PTC (e.g., tetrabutylammonium bromide) is appropriate for the solvent system and reactants. However, for optimal yields, a homogenous reaction with a strong base is generally preferred.

For Route B (Reductive Amination):

  • Inefficient Imine/Enamine Formation: The initial condensation between the piperidone and the primary amine to form the imine or enamine intermediate can be slow or incomplete.

    • Solution: Use a dehydrating agent, such as molecular sieves or a Dean-Stark apparatus, to remove the water formed during this step and drive the equilibrium towards the imine/enamine.[2][3]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. Some reducing agents may be too harsh, leading to over-reduction or side reactions, while others may be too weak for efficient conversion.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for reductive aminations as it is mild, selective, and tolerant of a wider range of functional groups.[4] It is generally more effective than sodium borohydride (NaBH4) in these reactions.

  • pH Control: The pH of the reaction mixture is crucial for both imine formation and the subsequent reduction.

    • Solution: The reaction is typically best performed under mildly acidic conditions (pH 4-6) to facilitate imine formation without protonating the amine reactant, which would render it non-nucleophilic. Acetic acid is a common additive for this purpose.

Below is a decision-making workflow to help troubleshoot low yields:

Caption: Troubleshooting workflow for low yield.

Q2: I am observing significant amounts of an unknown impurity in my final product. What are the likely side products and how can I minimize their formation?

A2: The nature of the impurities will depend on the synthetic route.

Common Impurities and Their Prevention:

  • Route A (N-Alkylation):

    • Bis-alkylation: The secondary amine of the piperidine ring can also be alkylated by the 4-(2-haloethyl)piperidine starting material, leading to a dimeric impurity.

      • Prevention: Use a Boc-protected 4-(2-haloethyl)piperidine. The Boc group protects the piperidine nitrogen from alkylation and can be removed in a subsequent step with an acid like trifluoroacetic acid (TFA).[1]

    • O-alkylation: Although less common, the enolate of 2-pyrrolidinone can undergo O-alkylation.

      • Prevention: Using polar aprotic solvents like DMF favors N-alkylation over O-alkylation.

  • Route B (Reductive Amination):

    • Bis-reductive amination: The secondary amine product can react further with another molecule of the piperidone, leading to a tertiary amine impurity.

      • Prevention: Use a slight excess of the amine component to drive the reaction to completion and minimize the amount of unreacted piperidone.

    • Alcohol byproduct: Reduction of the piperidone starting material to the corresponding alcohol can occur, especially if the reducing agent is added before imine formation is complete.

      • Prevention: Allow sufficient time for the condensation reaction to occur before adding the reducing agent. Using STAB, which is less reactive towards ketones in the presence of an imine, can also mitigate this side reaction.

The following diagram illustrates the formation of common side products:

Side_Products cluster_A Route A: N-Alkylation cluster_B Route B: Reductive Amination Start_A Pyrrolidinone Anion + Protected 4-(2-haloethyl)piperidine Desired_A Desired Product (N-Alkylation) Start_A->Desired_A Side_A1 Bis-Alkylation Impurity Start_A->Side_A1 (if unprotected piperidine) Side_A2 O-Alkylation Impurity Start_A->Side_A2 Start_B 4-Piperidone + 1-(2-aminoethyl)pyrrolidin-2-one Desired_B Desired Product Start_B->Desired_B Side_B1 Bis-Reductive Amination Impurity Start_B->Side_B1 Side_B2 Piperidinol Impurity Start_B->Side_B2 (premature reduction)

Caption: Common side products in the synthesis.

Q3: The purification of the final product by column chromatography is proving difficult. Are there alternative purification strategies?

A3: The basic nature of the piperidine nitrogen in the final product can cause tailing on silica gel chromatography.

Purification Strategies:

  • Modified Column Chromatography:

    • Amine Deactivation: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic silanol groups and reduce tailing.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) as the stationary phase, which is often more suitable for the purification of basic compounds.

  • Acid-Base Extraction:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or Na2CO3) to deprotonate the product, causing it to precipitate or be extractable back into an organic solvent.

    • Extract the product back into an organic solvent, dry the organic layer (e.g., with Na2SO4), and concentrate to obtain the purified product.

  • Crystallization/Salt Formation:

    • If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Alternatively, the product can be converted to a crystalline salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid. The salt can then be purified by recrystallization and, if desired, converted back to the free base.

OPTIMIZED EXPERIMENTAL PROTOCOL (ROUTE A)

This protocol utilizes the N-alkylation route with a Boc-protected piperidine derivative to minimize side reactions and improve yield.

Step 1: N-Alkylation

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 2-pyrrolidinone (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 2: Boc-Deprotection

  • Dissolve the crude Boc-protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 2M NaOH solution to pH > 10.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterValue/ConditionRationaleExpected Outcome
Step 1: N-Alkylation
BaseSodium Hydride (NaH)Strong base for complete deprotonation of 2-pyrrolidinone.High conversion to the nucleophilic anion.
SolventAnhydrous DMFPolar aprotic solvent, favors N-alkylation.Homogenous reaction, good solubility.
Temperature0 °C to Room Temp.Controls reaction rate and minimizes side reactions.Clean reaction profile.
Protective Grouptert-butyloxycarbonyl (Boc)Prevents bis-alkylation of the piperidine nitrogen.High selectivity for the desired product.
Step 2: Deprotection
ReagentTrifluoroacetic Acid (TFA)Strong acid for efficient removal of the Boc group.Complete deprotection in a short time.
Work-upAcid-Base ExtractionEfficiently purifies the final basic product.High purity final product.
Overall
Expected Yield>75% (over two steps)Optimized conditions minimize side reactions.Significant improvement over non-optimized methods.

References

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • Gallicchio, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4984.
  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-359.
  • Zamani, A., & Ghaieni, H. R. (2013). Improved one-pot synthesis of 1-(2-phenethyl)-4-piperidone directly from phenethyl amine and methyl acrylate. E-Journal of Chemistry, 10(1), 139-143.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Smole, M. (n.d.). 4-(2-Pyrrolidinoethyl)piperidine. Smolecule.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Wang, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698.
  • Nickols, H. H., et al. (2013). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Medicinal research reviews, 33 Suppl 1(Suppl 1), E1–E59.
  • el-Dine, S. A., et al. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179–1193.
  • Toste, F. D., & Stoltz, B. M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 123, 132940.
  • Leonardi, M., et al. (2022). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 27(11), 3465.
  • Kondratyev, D. S., et al. (2021).
  • Li, G., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.

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Technical Support Center: 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the technical insights and practical methodologies required to ensure the accuracy and reproducibility of your experiments.

Compound at a Glance

This compound is a small molecule featuring both a pyrrolidin-2-one (a γ-lactam) ring and a piperidine ring. This combination of a polar lactam group and a basic piperidine nitrogen within a largely aliphatic structure can lead to complex solubility behaviors. While DMSO is a powerful and widely used solvent for such compounds, issues can still arise.[1]

PropertyValueSource
Chemical Formula C₁₁H₂₀N₂O[2]
Molecular Weight 196.29 g/mol [2]
CAS Number 763908-64-1[2]
Appearance Solid[2]
SMILES O=C1CCCN1CCC2CCNCC2[2]
InChI Key VXEDMQRKJUGYBQ-UHFFFAOYSA-N[2]

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding solubility issues with this compound in DMSO.

Q1: My this compound is not dissolving in DMSO at my desired concentration. What are the first steps I should take?

A1: Initial dissolution failure is often due to suboptimal conditions or exceeding the compound's solubility limit. The first steps are to employ physical methods to aid dissolution. This includes vigorous vortexing, sonication to break up particle aggregates, and gentle warming (e.g., to 37°C) to increase the kinetic energy of the solvent.[3] It is also critical to ensure you are using high-purity, anhydrous DMSO, as absorbed water can significantly alter its solvent properties.[4] For a detailed methodology, please see Troubleshooting Guide 1 .

Q2: The compound dissolved in DMSO initially, but a precipitate formed after storing the stock solution at -20°C. What is happening?

A2: This is a common phenomenon known as precipitation upon freeze-thawing. It does not necessarily indicate compound degradation.[5] It can occur if the stock solution is supersaturated or if the compound's solubility decreases significantly at lower temperatures. Repeated freeze-thaw cycles increase the likelihood of crystallization.[3] The best practice is to prepare aliquots of your stock solution for single use to avoid these cycles. If precipitation occurs, allow the vial to return to room temperature slowly and vortex thoroughly to redissolve the compound before use.[5] For prevention strategies, refer to Troubleshooting Guide 2 .

Q3: My DMSO stock solution is perfectly clear, but the compound crashes out when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture medium). How can I fix this?

A3: This issue, often called "solvent shock," is typical for hydrophobic or poorly water-soluble compounds.[6] The rapid change from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to aggregate and precipitate.[3] The key is to optimize the dilution method by performing serial or stepwise dilutions and ensuring vigorous mixing. It is also crucial to keep the final DMSO concentration in your assay as low as possible (ideally <0.5%) and consistent across all samples, including controls.[7] For a step-by-step protocol, see Troubleshooting Guide 3 .

Q4: I'm observing inconsistent results in my multi-day assays. Could my compound be degrading in the DMSO stock solution?

A4: While DMSO is a relatively stable solvent for many compounds, degradation can occur, especially over long periods or if the DMSO contains impurities like water.[4][8] Inconsistent results are a common sign of compound instability.[5] To distinguish between physical precipitation and chemical degradation, a combination of visual inspection and analytical methods is required. Centrifuging a cloudy solution can confirm precipitation if a pellet forms. To check for chemical degradation, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary to monitor the parent compound's concentration and detect any new peaks from degradation products over time.[9] For an approach to assess stability, consult Troubleshooting Guide 4 .

In-Depth Troubleshooting Guides

Guide 1: Resolving Initial Dissolution Failures

Failure to dissolve a compound in DMSO can halt an experiment before it begins. This guide provides a systematic workflow to address this primary challenge. The underlying principle is to maximize the physical and chemical interactions between the solute and the solvent.

Troubleshooting Workflow for Initial Dissolution

G cluster_success start Compound Fails to Dissolve in Anhydrous DMSO vortex 1. Vortex Vigorously (1-2 minutes) start->vortex sonicate 2. Sonicate in Water Bath (5-15 minutes) vortex->sonicate Still Insoluble? warm 3. Gentle Warming (30-40°C) sonicate->warm Still Insoluble? reassess 4. Reassess Concentration (Is it too high?) warm->reassess Still Insoluble? cosolvent Consider Co-solvent (e.g., NMP, DMF) reassess->cosolvent Concentration Cannot Be Lowered dissolved Solution Clear: Proceed to Experiment reassess->dissolved Lower Concentration & Repeat Steps 1-3 G cluster_dmso In 100% DMSO cluster_serial Serial Dilution into Buffer a Cmpd precip Precipitate a->precip Rapid Solvent Change (Solvent Shock) b Cmpd c Cmpd d Cmpd e Cmpd f Cmpd g Cmpd h Cmpd i Cmpd j Cmpd k Cmpd l Cmpd

Caption: Solvent shock leads to precipitation, which can be avoided by a gradual dilution process.

Recommended Dilution Protocols

The goal is to make the transition from organic to aqueous solvent less abrupt.

Method A: Serial Dilution in Assay Buffer

  • Prepare Intermediate Stocks: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM, then 100 µM in the final assay buffer.

  • Technique Matters: When diluting, add the small volume of DMSO stock into the larger volume of aqueous buffer while the buffer is being vortexed or mixed vigorously. This rapid dispersion helps prevent localized high concentrations of the compound that can initiate precipitation. [3] Method B: Serial Dilution in 100% DMSO First

This method is ideal for creating dose-response curves while keeping the final DMSO percentage constant.

  • Create DMSO Dilution Series: Perform your serial dilutions (e.g., 10 mM, 5 mM, 2.5 mM, etc.) using 100% DMSO as the diluent. [7]2. Final Aqueous Dilution: Add a small, equal volume (e.g., 1 µL) from each DMSO stock in your series to the final volume of your assay medium (e.g., 999 µL). This ensures the final DMSO concentration (0.1% in this example) is identical for all test concentrations.

Additional Tip: If precipitation persists, consider adding a low concentration of a biocompatible surfactant like Tween-20 or Pluronic F-68 to your assay buffer, which can help maintain compound solubility. [6][10]

Guide 4: A Basic Framework for Assessing Chemical Stability in DMSO

If you suspect chemical degradation is causing inconsistent results, a simple stability study can provide valuable insights. This requires access to analytical instrumentation like HPLC or LC-MS.

Potential Instability Factors
  • Hydrolysis: The piperidine and pyrrolidin-2-one (lactam) moieties can be susceptible to hydrolysis, although this is less likely in anhydrous DMSO. The presence of contaminating water, especially with changes in pH upon dilution, can facilitate this. [4][11]* Oxidation: While less common for this specific structure, atmospheric oxygen can be a factor in the degradation of some compounds during long-term storage. [4]

Experimental Protocol for a Stability Assessment
  • Prepare Fresh Stock: Prepare a fresh, accurately concentrated solution of this compound in anhydrous DMSO.

  • Time Zero (T=0) Analysis: Immediately analyze an aliquot of this fresh stock solution using a suitable HPLC or LC-MS method. This provides your baseline measurement of the parent compound's peak area and purity. [9]3. Incubation: Store the remaining stock solution under your typical experimental conditions (e.g., at room temperature on the bench, or at 37°C if used in an incubator).

  • Time Point Analysis: At subsequent time points (e.g., 4, 8, 24, and 48 hours), take another aliquot from the stock solution and re-analyze it using the exact same analytical method.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area suggests degradation.

    • Examine the chromatogram for the appearance of new peaks, which would correspond to degradation products. [9] This systematic evaluation will help you determine if the observed inconsistencies in your assays are due to the chemical instability of your compound or other factors like physical precipitation.

References
  • DMSO stock prepar
  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?
  • How do I make a stock solution of a substance in DMSO?
  • Any suggestions for treating DMSO soluble compound in cell culture?
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investig
  • Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212. PubChem. [Link]
  • 1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid. American Elements. [Link]
  • Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide. PubMed. [Link]
  • Regulatory Knowledge Guide for Small Molecules. NIH Seed. [Link]
  • Dimethyl Sulfoxide (DMSO)
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
  • Antioxidant Activity of some Pyrrolidin-2-One Derivatives.
  • Chemical Properties of 2-Piperidinone (CAS 675-20-7). Cheméo. [Link]
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]
  • SUPPORTING INFORM
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine deriv
  • 1-(Piperidin-4-yl)indolin-2-one hydrochloride | C13H17ClN2O | CID 11230519. PubChem. [Link]
  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • SmI2-mediated intermolecular addition–elimination of piperidine and pyrrolidine N-α-radicals with arylacetylene sulfones.
  • Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Comput

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Navigating the Stability Landscape of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of this compound in solution. Here, we will address common challenges, offer troubleshooting strategies, and provide detailed experimental protocols in a practical question-and-answer format. Our focus is on not just what to do, but why specific experimental choices are critical for maintaining the integrity of your molecule.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation over time. What are the most likely causes?

A1: Based on its chemical structure, this compound has two primary points of vulnerability in solution: the pyrrolidinone ring and the piperidine moiety.

  • Hydrolysis of the Pyrrolidinone (γ-Lactam) Ring: The amide bond within the five-membered lactam ring is susceptible to hydrolysis. This reaction is catalyzed by both acidic and basic conditions, leading to the opening of the ring to form a carboxylic acid and an amine. The rate of hydrolysis is significantly influenced by the pH of the solution and the temperature.

  • Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring is prone to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. Oxidation can lead to the formation of N-oxides or other degradation products.

The interplay of pH, temperature, light exposure, and the presence of oxidative species in your solvent system will determine the primary degradation pathway.

Troubleshooting Guide: Addressing Instability

Issue 1: Appearance of New Peaks in HPLC Analysis During a Stability Study

You are running a stability study on a solution of this compound and observe the emergence of new, unidentified peaks in your chromatogram over time.

Possible Causes & Troubleshooting Steps:

  • Degradation Products: The new peaks are likely the result of chemical degradation. To identify the nature of these degradants, a forced degradation study is the essential first step. This involves intentionally subjecting the compound to harsh conditions to generate the potential degradation products in a shorter timeframe.

  • Excipient Incompatibility: If your solution contains other components (excipients), they may be reacting with your compound. For instance, excipients with reducing sugar impurities can lead to Maillard reactions with amine-containing drugs. It is crucial to conduct excipient compatibility studies .

  • Contamination: While less common in controlled lab settings, do not rule out contamination from the solvent, container, or handling.

Diagram: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway A This compound B Ring-Opened Product (Carboxylic Acid and Amine) A->B H+ or OH- H2O C This compound D N-Oxide Derivative C->D O2, Light, Metal Ions

Caption: Primary degradation pathways for this compound.

Strategies for Enhancing Solution Stability

Q2: How can I control for hydrolysis of the pyrrolidinone ring?

A2: The key to preventing hydrolysis is meticulous control of the solution's pH.

  • pH Optimization: The stability of lactams is often greatest in the mid-pH range, typically between pH 4 and 7. Extreme acidic or basic conditions should be avoided. A pH-rate profile study is highly recommended to determine the optimal pH for maximum stability.

  • Buffer Selection: Employ a suitable buffer system to maintain the desired pH. Phosphate or citrate buffers are common choices, but their compatibility with your compound and any other excipients must be verified.

Q3: What measures can I take to prevent oxidation of the piperidine moiety?

A3: Preventing oxidation requires minimizing exposure to oxidative agents.

  • Use of Antioxidants: The addition of antioxidants can be highly effective. These can be broadly categorized as:

    • Primary Antioxidants (Free Radical Scavengers): Such as phenolic compounds and certain amines, which inhibit the oxidation process.

    • Secondary Antioxidants: These decompose hydroperoxides and include sulfur and phosphorus-based compounds.

    • A combination of primary and secondary antioxidants can often provide synergistic protection.

    • Commonly used antioxidants in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and sodium metabisulfite. The choice and concentration of the antioxidant should be optimized.

  • Inert Atmosphere: Purging the solution and the headspace of the container with an inert gas like nitrogen or argon can displace dissolved oxygen and significantly reduce oxidative degradation.

  • Chelating Agents: If trace metal ion contamination is suspected to be catalyzing oxidation, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Q4: Does light exposure affect the stability of my compound?

A4: Yes, light, particularly UV light, can provide the energy to initiate photodegradation. The piperidine ring is a potential chromophore that could absorb light and trigger degradation.

  • Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Photostability Testing: For comprehensive stability assessment, a formal photostability study according to ICH Q1B guidelines is recommended. This involves exposing the compound in solution to a specified intensity of light for a defined period.

Q5: Can the formulation itself be optimized for better stability?

A5: Absolutely. For long-term storage, removing the solvent is a highly effective strategy.

  • Lyophilization (Freeze-Drying): If your experimental design allows, lyophilizing the compound from a suitable solution can dramatically improve its long-term stability. This process removes water at low temperatures, minimizing the potential for hydrolysis and other solution-state degradation reactions. The lyophilized powder can then be reconstituted immediately before use. Bulking agents like mannitol or lactose are often included in lyophilized formulations to ensure good cake formation and stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish the degradation profile of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a water/acetonitrile mixture.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).

Diagram: Forced Degradation Workflow

G Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Prepare Neutralize and Dilute Samples Sample->Prepare Analyze Analyze via Stability-Indicating HPLC Prepare->Analyze Characterize Characterize Degradation Products (LC-MS/MS) Analyze->Characterize

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).

  • Optimization:

    • Inject a mixture of the unstressed and stressed samples from the forced degradation study.

    • Adjust the gradient, flow rate, and buffer pH to achieve baseline separation of the parent peak from all degradation product peaks.

    • Set the UV detection wavelength at the λmax of the parent compound or use a photodiode array (PDA) detector to monitor multiple wavelengths.

  • Validation:

    • Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Protocol 3: Excipient Compatibility Study

Objective: To assess the compatibility of this compound with common excipients.

Methodology:

  • Prepare Binary Mixtures: Prepare binary mixtures of the compound with each excipient (e.g., buffers, antioxidants, bulking agents) in a 1:1 ratio.

  • Add Moisture: To accelerate potential reactions, add a small amount of water (e.g., 5% w/w) to a parallel set of samples.

  • Storage: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analysis: At specified time points, analyze the samples using the validated HPLC method to check for the appearance of new degradation peaks or a significant loss of the parent compound.

Data Summary Table

Parameter Condition Potential Degradation Product Recommended Mitigation Strategy
pH < 4 or > 8Ring-opened hydrolytic productMaintain pH between 4-7 using a suitable buffer.
Oxygen Presence of dissolved O₂N-oxide of the piperidine ringPurge solution with an inert gas (N₂ or Ar); add antioxidants.
Light Exposure to UV/Visible lightPhotodegradation productsStore in amber vials or protect from light.
Temperature Elevated temperaturesIncreased rate of all degradation pathwaysStore at recommended cool temperatures.
Excipients Reactive impuritiesVarious adducts and degradantsConduct thorough excipient compatibility studies.

Advanced Characterization

For a definitive structural elucidation of any significant degradation products observed, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This powerful technique provides molecular weight and fragmentation data, which are crucial for identifying the chemical structures of the impurities.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to understand and control the stability of this compound in your solution-based experiments, ensuring the reliability and accuracy of your research.

References

  • The Case for NOT Ignoring Select Secondary Antioxidants. Stabilization Technologies.
  • (PDF) Formulation and evaluation of lyophilized antibacterial agent. ResearchGate.
  • (PDF) Formulation and Evaluation of Lyophilized Antibacterial Agent. ResearchGate.
  • Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange.
  • DRUG-EXCIPIENT COMPATIBILITY STUDIES. PharmaQuesT.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • method development and characterization of degradation products using HPLC-UV and LC-ESI-MS.
  • Formulation and Evaluation of Lyophilized Antibacterial Agent. Semantic Scholar.
  • The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. ResearchGate.
  • Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. ResearchGate.
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Semantic Scholar.
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the .... RSC Publishing.
  • Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. ResearchGate.
  • validated hplc methods: Topics by Science.gov. Science.gov.
  • The Art of Stabilization. IEA SHC.
  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. NIH.
  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace.
  • Development of stable lyophilized protein drug products. PubMed.
  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online.
  • Lyophilization Technology for Improving Stability of Small and Large Molecules.
  • Combination of Primary and Secondary Antioxidants. WTH.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications.
  • Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate.
  • (PDF) Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. ResearchGate.
  • (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate.
  • 09-SSK-015-EN LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (P

Technical Support Center: Purification of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this polar, basic compound. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful isolation of your target molecule with high purity.

Compound Profile

PropertyValueSource
CAS Number 763908-64-1[1]
Molecular Formula C₁₁H₂₀N₂OChemSpider
Molecular Weight 196.29 g/mol [1]
Appearance SolidSigma-Aldrich
Predicted Boiling Point 348.5 ± 15.0 °CChemSpider
Predicted Density 1.020 ± 0.06 g/cm³ChemSpider
Predicted pKa 10.60 ± 0.10ChemSpider

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Characterization and Common Issues

Q1: My synthesized this compound is a viscous oil, but it's supposed to be a solid. What should I do?

This is a common issue, often indicating the presence of residual solvents or impurities that are depressing the melting point.

Causality and Troubleshooting Steps:

  • Residual Solvent: The most likely culprit is residual solvent from the reaction or workup (e.g., DMF, DCM, THF). These can be difficult to remove, especially from polar compounds.

    • Solution: Place the oil under high vacuum for an extended period (12-24 hours), possibly with gentle heating (40-50 °C) if the compound is thermally stable. Another technique is to dissolve the oil in a minimal amount of a low-boiling solvent like dichloromethane (DCM) and re-concentrate it under vacuum. Repeating this process several times can help azeotropically remove higher-boiling solvents.

  • Impurities: The presence of side-products from the synthesis can result in an oily product. A common synthetic route is the reductive amination of 4-(2-aminoethyl)piperidine with a derivative of γ-butyrolactone. Potential impurities include unreacted starting materials or over-alkylated byproducts.

    • Solution: Before attempting solidification, it is crucial to assess the purity of your product. Use Thin Layer Chromatography (TLC) to visualize the number of components in your sample.

Q2: How do I perform a quick purity check using Thin Layer Chromatography (TLC)?

TLC is an indispensable tool for monitoring reaction progress and assessing the purity of fractions during purification.[2]

Step-by-Step Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or dichloromethane).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Eluent System: For a polar, basic compound like this, a typical eluent system is a mixture of a relatively nonpolar solvent and a polar solvent, with a small amount of a basic modifier to prevent streaking. A good starting point is Dichloromethane:Methanol:Triethylamine (DCM:MeOH:TEA) in a 90:9:1 ratio.

  • Development: Place the TLC plate in a developing chamber containing the eluent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: If your compound or impurities are UV active, they will appear as dark spots under a UV lamp (254 nm).

    • Staining: Since both the piperidine and pyrrolidinone moieties may not be strongly UV active, staining is often necessary.

      • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It will appear as yellow spots on a purple background.

      • Ninhydrin Stain: This stain is excellent for detecting primary and secondary amines.[3] Your starting material, 4-(2-aminoethyl)piperidine, will give a distinct color (often purple or pink), while your product (a tertiary amine and an amide) should not react or give a different color. This is a great way to check for unreacted starting material.[4][5]

      • Iodine Chamber: Placing the plate in a chamber with iodine crystals will visualize most organic compounds as brown spots.[4]

Q3: My TLC plate shows multiple spots. What are the likely impurities?

The impurity profile largely depends on the synthetic route. Assuming a synthesis from 4-(2-aminoethyl)piperidine and a γ-butyrolactone derivative, common impurities include:

  • Unreacted 4-(2-aminoethyl)piperidine: This is a polar, basic compound and will likely have a low Rf value, possibly streaking on the TLC plate if no basic modifier is used in the eluent.

  • Unreacted γ-butyrolactone derivative: The polarity of this will depend on the specific derivative used.

  • Over-alkylation products: If the reaction conditions are not carefully controlled, the secondary amine of the piperidine ring can be further alkylated.

  • Ring-opened byproducts: Under certain conditions, the pyrrolidinone ring can be hydrolyzed.

Section 2: Purification by Column Chromatography

Q4: My compound streaks badly on the silica gel column, leading to poor separation. How can I prevent this?

Streaking of basic compounds on silica gel is a classic problem caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[6] This leads to tailing and poor resolution.

Solutions:

  • Use a Basic Modifier in the Eluent: The most common and effective solution is to add a small amount of a volatile base to your eluent system.[7]

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent mixture (e.g., DCM/MeOH or Ethyl Acetate/Hexane). The TEA will compete with your compound for the acidic sites on the silica, allowing your product to elute more cleanly.[8]

    • Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., DCM with 1-10% of 7N NH₃ in MeOH).

  • Deactivate the Silica Gel: Before running the column, you can pre-treat the silica gel.

    • Procedure: Slurry the silica gel in your starting eluent containing 1-2% TEA. Let it stand for about 15-30 minutes before packing the column. This ensures the acidic sites are neutralized before your compound is loaded.[7]

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized Silica: These columns are commercially available and are specifically designed for the purification of basic compounds.[9]

Workflow for Column Chromatography Purification:

Caption: Workflow for column chromatography purification of basic compounds.

Section 3: Purification by Recrystallization

Q5: I have a semi-pure solid product. How can I further purify it by recrystallization?

Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent system can be found.[10] The principle is to dissolve the compound in a hot solvent in which it has high solubility, and then allow it to crystallize upon cooling, leaving the impurities dissolved in the solvent.

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent pair.

    • Good Solvents (for dissolving): Polar solvents like ethanol, methanol, or isopropanol are good starting points.

    • Poor Solvents (for precipitation): Nonpolar solvents like hexanes, heptane, or diethyl ether are often used as anti-solvents.

    • Procedure: In small test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and with heating. An ideal single solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble, and the two solvents must be miscible. A common combination for piperidine derivatives is Ethyl Acetate/Hexane.[11]

  • Recrystallization Process:

    • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Troubleshooting Recrystallization:

IssuePotential CauseSolution
No crystals form Solution is not supersaturated; compound is too soluble.1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal. 3. Evaporate some of the solvent. 4. Add more anti-solvent.
Product oils out The boiling point of the solvent is higher than the melting point of the compound; impurities are present.1. Use a lower-boiling solvent. 2. Use a more dilute solution. 3. Re-purify by another method first.
Low recovery Compound is too soluble in the cold solvent; too much solvent was used.1. Cool the solution for a longer period in an ice bath. 2. Evaporate some solvent and re-cool. 3. Use less solvent initially.
Section 4: Purity Analysis by HPLC

Q6: I need to determine the purity of my final product with high accuracy. How should I set up an HPLC method?

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds. For a polar basic compound like this compound, a reverse-phase HPLC method is typically employed.[12]

Key Considerations for HPLC Method Development:

  • Column Selection:

    • A C18 column is a good starting point. For polar compounds, a polar-endcapped C18 column can provide better retention and peak shape.[13]

    • For basic compounds, using a column specifically designed for high pH conditions can be advantageous.

  • Mobile Phase:

    • Aqueous Phase: A buffered aqueous solution is necessary to control the pH and ensure reproducible retention times. Common buffers include phosphate, formate, and acetate. For mass spectrometry compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred. The pH should be adjusted to be at least 2 pH units away from the pKa of your compound to ensure it is either fully protonated or fully deprotonated. Given the predicted pKa of ~10.6, a mobile phase with a pH of 3-4 or >12 (if using a high pH stable column) would be suitable.

    • Organic Phase: Acetonitrile or methanol are common organic modifiers.

  • Detection:

    • The pyrrolidinone chromophore has a weak UV absorbance at low wavelengths (around 210 nm). A photodiode array (PDA) detector is useful for monitoring at these low wavelengths and for assessing peak purity.

Example HPLC Method Parameters (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 210 nm
Injection Volume 10 µL

Troubleshooting HPLC Analysis:

Caption: Troubleshooting common HPLC issues for basic compounds.

Section 5: Structural Confirmation

Q7: How can I confirm the structure of my purified product?

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguous structure confirmation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperidine and pyrrolidinone rings, as well as the ethyl linker. Key signals to look for would be the multiplets for the CH₂ groups adjacent to the nitrogen atoms and the characteristic signals for the pyrrolidinone ring protons.

  • ¹³C NMR: The carbon NMR will show the expected number of carbon signals, including the carbonyl carbon of the pyrrolidinone ring at a characteristic downfield shift (typically >170 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is well-suited for this compound. You should observe a strong signal for the protonated molecule [M+H]⁺ at m/z 197.3. Analysis of the fragmentation pattern can provide further structural information.[14][15]

By following these troubleshooting guides and protocols, researchers can overcome the common challenges associated with the purification of this compound and obtain a highly pure product for subsequent research and development activities.

References

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines.
  • Sigma-Aldrich. Developing HPLC Methods.
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • EPFL.
  • BioPharma Services. BA Method Development: Polar Compounds.
  • Benchchem.
  • Supporting Information for: Catalytic Reductive N-Alkyl
  • Benchchem.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Biotage. (2023, February 10).
  • University of Rochester, Department of Chemistry.
  • TLC stains.
  • Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product.
  • ResearchGate. (2012, January 17). What is the best charring solution for amides TLC?
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Piperidine derivatives, production process therefor, and stabilizers for organic substances containing said deriv
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Benchchem.
  • Science Forums. (2011, August 29).
  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?
  • Org Prep Daily. (2006, October 5). Purifying amines on silica.
  • 13C and 1H NMR spectral studies of some piperidin-4-one oximes.
  • Entropy controlled reaction of piperidine with isatin deriv
  • Google Patents. Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Reddit. (2024, May 16).
  • Waters Corporation.
  • Chemguide.
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATUR
  • West Virginia University. (2020, April 11).
  • Ion fragmentation of small molecules in mass spectrometry Class overview.
  • ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum.
  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
  • Hit2Lead. This compound.
  • Solvent Physical Properties.
  • PMC.
  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • West Virginia University. (2020, April 20).
  • ResearchGate. (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • Chemical Communications (RSC Publishing). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis.
  • PMC. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction.
  • ResearchGate. Scheme 1.
  • The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • ResearchGate. Appendix A.
  • PubChem. Piperidin-4-yl(pyrrolidin-1-yl)methanone.

Sources

Technical Support Center: Synthesis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important heterocyclic compound. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and validated methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Mechanisms

Q1: What are the most common synthetic routes to prepare this compound, and what are the key advantages and disadvantages of each?

There are two primary and well-established routes for the synthesis of this compound:

  • Route A: N-Alkylation of 2-Pyrrolidinone. This is a direct and often preferred method involving the alkylation of 2-pyrrolidinone with a suitable 4-(2-haloethyl)piperidine derivative (e.g., chloro- or bromo-). The reaction is typically carried out in the presence of a base to deprotonate the pyrrolidinone nitrogen, making it nucleophilic.

    • Advantages: This is a convergent and efficient one-step process.

    • Disadvantages: The halide starting material can be unstable, and over-alkylation or side reactions can occur if conditions are not carefully controlled.

  • Route B: Reductive Amination. This route involves the reaction of 4-(2-aminoethyl)piperidine with a γ-butyrolactone derivative. The initial condensation forms an intermediate that cyclizes to the desired product.

    • Advantages: This method can be milder and avoids the use of potentially unstable alkyl halides.

    • Disadvantages: This is a multi-step process that may have a lower overall yield.

The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

Q2: I am observing a significant amount of a side-product that appears to be a dimer of my starting pyrrolidinone. What is causing this, and how can I prevent it?

This is a common issue in N-alkylation reactions of lactams. The formation of a pyrrolidinone dimer suggests a self-condensation reaction. This typically occurs under harsh basic conditions or at elevated temperatures. The strong base can deprotonate the α-carbon of the pyrrolidinone, leading to nucleophilic attack on another molecule of the lactam.

Troubleshooting Steps:

  • Choice of Base: Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) unless absolutely necessary and at low temperatures.

  • Temperature Control: Maintain a lower reaction temperature. While this may slow down the desired reaction, it will significantly inhibit the self-condensation side reaction.

  • Order of Addition: Add the alkylating agent to the mixture of the pyrrolidinone and the base, rather than the other way around. This ensures that the deprotonated pyrrolidinone reacts with the electrophile as it is formed.

Impurity Identification & Characterization

Q3: My final product shows an unknown peak in the HPLC analysis. What are the most likely impurities I should be looking for?

Beyond the dimer mentioned above, several other impurities can arise during the synthesis of this compound. A systematic approach to their identification is crucial.

Common Impurities & Their Origins:

Impurity TypePotential SourceRecommended Analytical Technique
Unreacted Starting Materials Incomplete reactionHPLC, GC-MS
Over-alkylated Product Reaction of the piperidine nitrogen with the alkylating agentLC-MS, NMR
Ring-Opened Byproducts Hydrolysis of the lactam under acidic or basic conditionsLC-MS, IR Spectroscopy
Solvent Adducts Reaction with residual solvents (e.g., DMF, DMSO)GC-MS, NMR

Q4: How can I definitively identify the structure of an unknown impurity?

A combination of spectroscopic and spectrometric techniques is the most robust approach:

  • High-Performance Liquid Chromatography (HPLC): Use a gradient method to separate the impurity from the main product. Collect a fraction containing the isolated impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Determine the molecular weight of the impurity. This is often the most critical first step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information about the connectivity of atoms. Techniques like COSY and HMQC can help elucidate the complete structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This can help identify key functional groups, such as the presence or absence of the lactam carbonyl group.

Purification & Remediation

Q5: My product is contaminated with a polar impurity that is difficult to remove by standard column chromatography. What are my options?

Polar impurities can be challenging to separate from the often-polar desired product. Here are several strategies to consider:

  • Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems. A good starting point is a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity remains soluble or insoluble at all temperatures.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is the method of choice. While more expensive and time-consuming, it offers the best resolution for difficult separations.

  • Acid-Base Extraction: If the impurity has a different pKa than your product, you can use liquid-liquid extraction with aqueous acid or base to selectively move one of the compounds into the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE cartridges with different sorbents (e.g., normal-phase, reverse-phase, ion-exchange) can be used to selectively retain either the product or the impurity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2-Pyrrolidinone

  • To a stirred solution of 2-pyrrolidinone (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) at room temperature, add a mild base such as potassium carbonate (1.5 eq).

  • Add the alkylating agent, 4-(2-chloroethyl)piperidine hydrochloride (1.1 eq), to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizing the Process

Diagram 1: Synthetic Pathway via N-Alkylation

Synthetic_Pathway Pyrrolidinone 2-Pyrrolidinone Product 1-(2-Piperidin-4-ylethyl) pyrrolidin-2-one Pyrrolidinone->Product N-Alkylation AlkylHalide 4-(2-Chloroethyl)piperidine AlkylHalide->Product Base Base (e.g., K2CO3) Solvent (e.g., DMF) N-Alkylation N-Alkylation Base->N-Alkylation

Caption: N-Alkylation of 2-pyrrolidinone.

Diagram 2: Troubleshooting Workflow for Impurity Identification

Troubleshooting_Workflow Start Impurity Detected in HPLC LCMS LC-MS Analysis (Determine Molecular Weight) Start->LCMS NMR NMR Spectroscopy (Elucidate Structure) LCMS->NMR FTIR FTIR Spectroscopy (Identify Functional Groups) NMR->FTIR Identify Impurity Structure Identified FTIR->Identify Remediate Select Purification Strategy Identify->Remediate

Caption: Impurity identification workflow.

References
  • Wang, C., Tu, Y., Han, J., & Guo, Y. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]
  • Bogdanowicz-Szwed, K., & Palasz, A. (2009). Recent developments in the synthesis of piperidine and its derivatives. Chemical Reviews, 109(5), 2059-2099.
  • Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutical Analytical Acta, 5(6). [Link]
  • Loupy, A. (Ed.). (2002). Microwaves in organic synthesis. John Wiley & Sons.

Reducing cytotoxicity of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Reducing Cytotoxicity of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one in Cell Culture

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-CYTOX-08A

Introduction: Navigating Uncharacterized Compound Cytotoxicity

The introduction of any new small molecule into a biological system carries the inherent risk of unintended cytotoxicity. This guide addresses the specific challenges encountered with compounds like This compound , a heterocyclic building block for which extensive public data on biological effects is not available[1]. When significant cell death is observed at concentrations intended for screening or mechanistic studies, a systematic troubleshooting approach is crucial.

This technical support center provides a framework for identifying the source of cytotoxicity, optimizing experimental conditions to minimize it, and establishing a viable concentration window for your research. The principles and protocols outlined here are designed to be broadly applicable to other novel or uncharacterized chemical entities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O[1]
Molecular Weight 196.29 g/mol [1]
CAS Number 763908-64-1[1]
Form Solid[1]
Hazard Codes H315 (Skin Irritation), H318 (Serious Eye Damage), H335 (Respiratory Irritation)[1]
Section 1: Frequently Asked Questions (FAQs) - First-Line Assessment

This section addresses the initial questions that arise when unexpected cytotoxicity is observed.

Q1: How can I visually recognize cytotoxicity in my cell culture?

A: Common indicators of cytotoxicity include observable changes in cell morphology and a reduction in cell density.[2] Specific signs to look for under a microscope are:

  • Rounding and Detachment: Adherent cells lose their typical spread-out shape, become rounded, and detach from the culture surface.

  • Membrane Blebbing: The cell membrane forms irregular bulges or protrusions, often a sign of apoptosis.

  • Vacuolization: An increase in the number or size of vacuoles in the cytoplasm.

  • Cell Debris: An increase in floating dead cells and cellular fragments in the medium.

  • Reduced Proliferation: A noticeable decrease in the rate of cell division compared to untreated or vehicle-control cultures.[3]

Q2: My cells are dying. Is it definitely my compound or could it be something else?

A: This is a critical first question. Non-specific cell death can be caused by several factors unrelated to your compound's intrinsic activity.[4] Before focusing on the compound, you must rule out these common artifacts:

  • Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO, ethanol) can be toxic at high concentrations. Solution: Always run a "vehicle-only" control at the highest concentration used in your experiment. For DMSO, the final concentration should typically be kept below 0.5%, and ideally below 0.1%.[2][5]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly kill a cell culture.[6] Solution: Visually inspect cultures for turbidity or pH changes (often a rapid yellowing of the medium) and perform regular mycoplasma testing.[7]

  • Chemical Impurities: Contaminants can be introduced through media, sera, water, or leach from plasticware.[4][8] This can sometimes be unmasked when switching from serum-containing to serum-free media, as serum proteins can bind and neutralize some toxic contaminants.[8] Solution: Use high-purity, endotoxin-free reagents and test new batches of media or serum on a non-critical culture first.

Q3: What is the very first experiment I should run to systematically address the cytotoxicity?

A: The first and most important experiment is a dose-response curve .[6] This involves treating your cells with a wide range of your compound's concentrations (typically using serial dilutions) for a fixed period (e.g., 24 or 48 hours). This allows you to determine key toxicological parameters:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration at which the compound reduces cell viability by 50%.

  • Therapeutic Window: The concentration range where the compound elicits its desired biological effect without causing excessive cell death.[2]

This single experiment provides the quantitative data needed to make informed decisions about what concentration to use in future experiments.

Section 2: In-Depth Troubleshooting & Optimization Workflows

If initial troubleshooting points to the compound as the source of cytotoxicity, a more detailed investigation is required.

Workflow 1: Establishing a Comprehensive Toxicity Profile

The goal is to understand the relationship between compound concentration, exposure time, and cell viability.

Caption: Workflow for troubleshooting compound-induced cytotoxicity.

Protocol: MTT Cell Viability Assay

This protocol provides a standard method for quantifying compound-induced cytotoxicity by measuring mitochondrial metabolic activity.[5]

Materials:

  • Target cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Vehicle (e.g., sterile DMSO)

  • Positive control (e.g., Doxorubicin, Saponin)[6]

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells to ensure viability is >95%.

    • Dilute the cell suspension to an optimal seeding density (determined empirically for your cell line, e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of your compound in complete culture medium. A common starting range is 100 µM down to 0.01 µM.

    • Prepare controls: medium only (blank), untreated cells (100% viability), vehicle control (matching the highest solvent concentration), and a positive control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

  • Solubilization and Measurement:

    • Carefully remove the medium containing the MTT reagent.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous purple solution.

    • Measure the absorbance at 570 nm using a microplate reader.

Workflow 2: Strategies for Cytotoxicity Mitigation

Once you have an IC₅₀ value, you can implement strategies to reduce cytotoxicity while preserving your desired experimental outcome.

Table 2: Troubleshooting Guide for High Cytotoxicity

ProblemPossible CauseRecommended Solution
High cell death at all tested concentrations. Compound is highly potent, or the concentration range is too high.Perform a dose-response assay with a much wider and lower concentration range (e.g., starting from 1 µM down to pM).
Cytotoxicity observed only after long incubation times (>48h). Compound may have a slow-acting mechanism or its toxic metabolites accumulate over time.Reduce the exposure time. Determine the minimum time required to observe your desired biological effect and use that for subsequent experiments.[2]
High variability between replicate wells. Inconsistent cell seeding, pipetting errors, or compound precipitation.Ensure a homogenous cell suspension before seeding. Prepare fresh dilutions for each experiment. Visually inspect wells for compound precipitation.[6]
Therapeutic window is too narrow (IC₅₀ for toxicity is close to EC₅₀ for effect). The compound has on-target toxicity or significant off-target effects.Consider co-treatment with a cell-protective agent if the mechanism is known (e.g., an antioxidant like N-acetylcysteine for ROS-mediated toxicity).[2] Alternatively, screen for a less sensitive cell line or consider structural modifications to the compound.
Section 3: Investigating a Compound's Cytotoxic Mechanism

Understanding how a compound is killing cells can inform more advanced mitigation strategies.

Cytotoxicity_Mechanisms cluster_mechanisms Potential Cytotoxic Pathways compound_node compound_node pathway_node pathway_node outcome_node outcome_node assay_node assay_node Compound 1-(2-Piperidin-4-ylethyl) pyrrolidin-2-one Cell Target Cell Compound->Cell Apoptosis Apoptosis (Programmed Cell Death) Cell->Apoptosis Necrosis Necrosis (Membrane Damage) Cell->Necrosis OxidativeStress Oxidative Stress (ROS Production) Cell->OxidativeStress Death Cell Death Apoptosis->Death Assay_Apop Assays: - Caspase 3/7 Activity - Annexin V Staining Apoptosis->Assay_Apop Necrosis->Death Assay_Necro Assays: - LDH Release - Propidium Iodide Uptake Necrosis->Assay_Necro OxidativeStress->Death Assay_ROS Assays: - DCFH-DA Staining - Glutathione Levels OxidativeStress->Assay_ROS

Caption: Potential mechanisms of compound-induced cytotoxicity.

If standard optimization fails, consider these assays to probe the mechanism:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with damaged plasma membranes, indicating necrosis or late apoptosis.[9]

  • Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.[2]

  • Reactive Oxygen Species (ROS) Detection: Use of fluorescent probes like DCFH-DA to measure the intracellular generation of ROS, a common cause of drug-induced toxicity.[2]

By identifying the primary cytotoxic pathway, you may be able to implement targeted interventions, such as co-administering antioxidants if oxidative stress is the main driver of toxicity.

References
  • Westburg Life Sciences. (n.d.). How to reduce cytotoxicity during cell transfection.
  • Stacey, G. N. (2018). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
  • Tümmler, C., et al. (2023). To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating”.
  • BenchChem. (2025). Technical Support Center: Strategies to Reduce Cytotoxicity in Non-Target Cells.
  • BenchChem. (2025). Technical Support Center: Managing Compound-Induced Toxicity in Primary Cell Cultures.
  • Corning Incorporated. (n.d.). A Guide to Understanding and Managing Cell Culture Contamination.
  • BenchChem. (2025). Strategies for reducing ITMN 4077-induced cytotoxicity in cell lines.
  • Various Authors. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Yeasen Biotechnology. (2025). Troubleshooting Cell Culture Contamination: A Practical Solution Guide.
  • Sigma-Aldrich. (n.d.). This compound.

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Technical Support Center: Overcoming Poor Oral Bioavailability of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and strategic solutions for the common challenge of poor oral bioavailability in piperidine-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you make informed decisions in your experimental design.

Piperidine derivatives are a cornerstone in modern medicine, forming the structural core of numerous pharmaceuticals.[1] However, their journey from oral administration to systemic circulation is often fraught with challenges, leading to low and variable bioavailability. This guide will walk you through diagnosing the root causes and implementing effective strategies to overcome them.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most immediate questions and issues encountered during the development of piperidine derivatives.

Q1: My piperidine derivative shows very low oral bioavailability. What are the most likely reasons?

Answer: The poor oral bioavailability of a piperidine derivative typically stems from one or a combination of three primary factors:

  • Poor Aqueous Solubility and Dissolution: Many piperidine compounds are lipophilic and exhibit low solubility in the aqueous environment of the gastrointestinal (GI) tract.[2] Since dissolution must precede absorption, this is often the first major hurdle. The basic nature of the piperidine nitrogen (pKa ~11) means its ionization state, and thus solubility, is highly dependent on the surrounding pH.[3]

  • Extensive First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver before reaching systemic circulation. The liver is rich in metabolic enzymes, particularly Cytochrome P450s (CYPs). Piperidine derivatives are often substrates for these enzymes, with N-dealkylation catalyzed by CYP3A4 being a very common metabolic pathway.[4][5] This "first-pass effect" can significantly reduce the amount of active drug reaching the bloodstream.

  • Efflux Transporter Activity: The epithelial cells lining the intestine express efflux transporters, such as P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP), which act as cellular "pumps."[6] These transporters can recognize the drug post-absorption and actively pump it back into the intestinal lumen, thereby limiting its net absorption.[6][7]

Q2: How do I design an experimental workflow to diagnose the primary cause of poor bioavailability for my compound?

Answer: A systematic, stepwise approach is crucial. You need to isolate each potential barrier—solubility, permeability/efflux, and metabolism—to understand its contribution.

Below is a recommended diagnostic workflow:

G cluster_0 Phase 1: Physicochemical & Solubility Assessment cluster_1 Phase 2: Permeability & Efflux Assessment cluster_2 Phase 3: Metabolic Stability Assessment cluster_3 Diagnosis Start Start: Poor Oral Bioavailability Observed in vivo Solubility Determine Kinetic & Thermodynamic Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Caco2 Perform Caco-2 Permeability Assay (Bidirectional: A->B and B->A) Solubility->Caco2 If solubility is low, formulate for in vitro tests LowSol Primary Issue: Solubility/Dissolution-Limited Solubility->LowSol Low Solubility at GI pH range EffluxRatio Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) Caco2->EffluxRatio Microsomes Conduct Liver Microsomal Stability Assay (Human, Rat, etc.) EffluxRatio->Microsomes HighEfflux Primary Issue: Efflux-Mediated Poor Permeability EffluxRatio->HighEfflux ER > 2 Combination Combination of Factors EffluxRatio->Combination ER > 2 AND other issues HalfLife Determine in vitro Half-life (t½) & Intrinsic Clearance (CLint) Microsomes->HalfLife LowStability Primary Issue: High First-Pass Metabolism HalfLife->LowStability Short t½ High CLint HalfLife->Combination Short t½ AND other issues G cluster_0 Solubility Enhancement Strategies Drug Poorly Soluble Piperidine Derivative SEDDS Lipid-Based System (SEDDS) Forms Micelles/Emulsion Drug->SEDDS Dissolved in Lipid Vehicle Cyclodextrin Cyclodextrin Complex Encapsulates Drug Drug->Cyclodextrin Forms Inclusion Complex Nanocrystal Nanocrystal High Surface Area Drug->Nanocrystal Size Reduction GI GI Lumen (Aqueous) Absorption Intestinal Absorption GI->Absorption Increased [Drug]aq drives absorption SEDDS->GI Dispersion Cyclodextrin->GI Dissolution Nanocrystal->GI Rapid Dissolution

Caption: Mechanisms of common formulation strategies for solubility enhancement.
Strategy 2: Mitigating First-Pass Metabolism

If your compound is rapidly cleared by the liver, you need to protect it or modify it to be less recognizable by metabolic enzymes.

  • Prodrug Approach: This involves chemically modifying the parent drug to create a new molecule (a prodrug) that is inactive but has improved properties for absorption and is stable against first-pass metabolism. [8][9][10]The prodrug is designed to be converted back to the active parent drug in the systemic circulation or at the target site. [10]For piperidine derivatives, a common strategy is to mask the metabolically labile N-alkyl group with a moiety that is cleaved post-absorption.

  • Structural Modification (Medicinal Chemistry): If metabolic instability is identified early, medicinal chemists can modify the structure to block the site of metabolism. This could involve:

    • Introducing steric hindrance near the metabolic "hotspot."

    • Replacing a metabolically labile hydrogen with fluorine or deuterium (the "deuterium switch").

    • Altering the electronics of the molecule to make it a poorer substrate for CYP enzymes.

Strategy 3: Overcoming Efflux Transporter Activity

If your compound is being pumped out of intestinal cells, the goal is to reduce its interaction with the transporter.

  • Structural Modification: Similar to mitigating metabolism, the compound's structure can be altered to reduce its affinity for efflux transporters. This often involves a delicate balance, as the properties that make a compound a P-gp substrate (e.g., lipophilicity, number of hydrogen bond acceptors) are also often important for passive permeability.

  • Formulation with Excipients: Certain formulation excipients, such as polysorbate 80, can act as mild inhibitors of P-gp, thereby increasing the net absorption of co-formulated drugs. [11]* Co-administration with Inhibitors: In a research context, co-administering a potent P-gp inhibitor can confirm the role of efflux in vivo. For example, piperine itself (found in black pepper) is known to inhibit efflux transporters and is sometimes used as a "bioenhancer." [12]

Part 3: Key Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the aqueous solubility of a piperidine derivative across a physiologically relevant pH range.

Materials:

  • Piperidine derivative (solid)

  • Phosphate-buffered saline (PBS) at pH 6.8, citrate buffer at pH 4.5, and 0.1 N HCl for pH 1.2

  • HPLC or LC-MS/MS system for quantification

  • Thermomixer or shaking incubator

  • 0.22 µm syringe filters (chemically inert, e.g., PVDF)

Methodology:

  • Preparation: Add an excess amount of the solid compound to separate vials containing a known volume of each buffer (pH 1.2, 4.5, 6.8). Ensure enough solid is present to maintain a saturated solution with undissolved particles.

  • Equilibration: Place the vials in a shaking incubator set at 37°C. Allow them to equilibrate for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant from each vial. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method against a standard curve.

  • Reporting: Express the solubility in µg/mL or µM at each pH. Plot solubility versus pH to generate the profile.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a piperidine derivative to metabolism by liver enzymes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control compound (known to be rapidly metabolized, e.g., Verapamil)

  • LC-MS/MS system for quantification

Methodology:

  • Incubation Preparation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiate Reaction: Add the test compound to the mixture (final concentration typically 1 µM). Split the mixture into two sets of tubes. To one set, add the NADPH regenerating system to start the metabolic reaction. To the other set (control), add a buffer without NADPH.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the parent drug remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 3: Caco-2 Bidirectional Permeability Assay

Objective: To determine the intestinal permeability of a piperidine derivative and assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells cultured on Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound solution in transport buffer

  • Control compounds (High permeability: Propranolol; Low permeability: Atenolol; P-gp substrate: Digoxin)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Monolayer Integrity Check: Before the experiment, confirm the integrity of the Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A→B) Transport: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. At designated time points, take samples from the basolateral chamber and replace the volume with fresh buffer.

  • Basolateral to Apical (B→A) Transport: a. Wash the cell monolayers. b. Add the test compound solution to the basolateral chamber. c. Add fresh transport buffer to the apical chamber. d. At designated time points, take samples from the apical chamber.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.

This guide provides a foundational framework for diagnosing and solving bioavailability challenges with piperidine derivatives. By systematically evaluating the physicochemical and biological barriers, researchers can deploy targeted and effective strategies to advance their promising compounds toward clinical success.

References
  • Di, L., & Kerns, E. H. (2019). Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2. PubMed.
  • ACS Medicinal Chemistry Letters. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • Lévesque, J.-F., et al. (2011). Impact of Passive Permeability and Gut Efflux Transport on the Oral Bioavailability of Novel Series of Piperidine-Based Renin Inhibitors in Rodents. PubMed.
  • Dalton Transactions. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. RSC Publishing.
  • Wang, Z., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Zaini, E., et al. (2021). Recent strategies for improving solubility and oral bioavailability of piperine.
  • Yi, T., et al. (n.d.). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. PubMed.
  • Ali, H., et al. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • Hao, G., et al. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central.
  • Smaill, J. B., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. PubMed.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Butreddy, A., et al. (2024).
  • Krasavin, M., et al. (n.d.).
  • N'Da, D. D. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed.
  • N'Da, D. D. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
  • Mehellou, Y., et al. (n.d.). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. NIH.
  • Zhao, L., et al. (2019). Discovery of piperidine-substituted thiazolo[5,4- d ]pyrimidine derivatives as potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors.
  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs.
  • Pharmaceutical Technology. (2022).
  • Friesen, D. T., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Roy, A. (n.d.).
  • Siepmann, J., et al. (n.d.).
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
  • Wang, X., et al. (n.d.). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. PMC - NIH.

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Technical Support Center: Mass Spectrometry Analysis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving mass spectrometry fragmentation issues involving 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one (Molecular Formula: C₁₁H₂₀N₂O, Molecular Weight: 196.29 g/mol ). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the fragmentation behavior of this molecule, troubleshooting common experimental challenges, and offering validated protocols to ensure data integrity.

Introduction: The Structural Challenge

This compound is a bifunctional molecule containing both a piperidine ring and a pyrrolidinone (a lactam) ring, connected by an ethyl linker. This composite structure presents a unique challenge for mass spectrometric analysis. The basic nitrogen of the piperidine ring often directs fragmentation pathways, while the lactam moiety introduces its own characteristic cleavage patterns. Understanding the interplay between these two functional groups is critical for accurate structural elucidation and impurity profiling.

This guide will deconstruct the fragmentation logic for this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide solutions to common analytical problems, and equip you with the necessary protocols to acquire high-quality, interpretable data.

Part 1: Predicted Fragmentation Pathways

The fragmentation of this molecule is highly dependent on the ionization technique employed. Hard ionization techniques like EI induce extensive fragmentation, while soft ionization methods like ESI typically yield a protonated molecular ion that can be further fragmented in a controlled manner (MS/MS).

Electron Ionization (EI-MS) Fragmentation

Under EI (typically at 70 eV), the initial ionization event creates a molecular radical cation (M⁺•, m/z 196). This high-energy species rapidly undergoes fragmentation, and the molecular ion peak itself may be weak or entirely absent, a common characteristic for aliphatic amines.[1][2] The fragmentation is primarily driven by the formation of stable radical and cationic species, with cleavage initiated at the lone pair electrons of the nitrogen atoms.[3]

The most probable fragmentation pathways are dominated by alpha-cleavage relative to the nitrogen atoms.[1][4]

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage at the Piperidine Ring: This is a major pathway for cyclic amines.[1][4] Cleavage of the C-C bond adjacent to the piperidine nitrogen leads to the formation of a stable, resonance-stabilized iminium ion. The most likely cleavage involves the loss of the largest substituent from the alpha-carbon, or ring opening.

  • Cleavage of the Ethyl Linker: The bond between the piperidine ring and the ethyl linker is a likely point of cleavage. This can result in a charged piperidine-containing fragment or a charged pyrrolidinone-containing fragment.

  • Pyrrolidinone Ring Fragmentation: Lactam rings can undergo a characteristic loss of carbon monoxide (CO).[5][6] This results in a fragment with a mass loss of 28 Da.

  • Piperidine Ring Fission: The piperidine ring itself can open and subsequently lose small neutral molecules like ethene.[1]

EI_Fragmentation cluster_piperidine Piperidine-Directed Fragmentation cluster_linker Linker Cleavage cluster_pyrrolidinone Pyrrolidinone-Directed Fragmentation M [C₁₁H₂₀N₂O]⁺• m/z 196 Molecular Ion F1 Fragment A (Piperidin-4-yl)methyl cation m/z 98 M->F1 - C₅H₉NO• F2 Fragment B Iminium Ion m/z 126 M->F2 Ring Opening F3 Fragment C (Piperidin-4-yl)ethyl cation m/z 112 M->F3 - C₅H₈NO• F4 Fragment D [Pyrrolidinone-N-CH₂]⁺ m/z 99 M->F4 - C₆H₁₁N• F5 Fragment E [M - CO]⁺• m/z 168 M->F5 - CO

Caption: Predicted EI fragmentation pathways for this compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that produces a protonated molecule, [M+H]⁺, at m/z 197 in positive ion mode.[4][5] This even-electron ion is relatively stable. Fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), and the pathways are dictated by the location of the proton.

The piperidine nitrogen is significantly more basic than the amide nitrogen of the pyrrolidinone, making it the most likely site of protonation. Fragmentation will therefore initiate from this charge site.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of the Pyrrolidinone Moiety: Cleavage of the N-C bond of the ethyl linker attached to the pyrrolidinone is a probable pathway, leading to the loss of a neutral pyrrolidinone molecule (85 Da).

  • Cleavage of the Amide Bond: While less likely to be the primary pathway due to the piperidine protonation, fragmentation can involve the pyrrolidinone ring. This could lead to cleavage of the N-CO amide bond, especially with higher collision energy.[7]

  • Ring Opening of Piperidine: The protonated piperidine ring can open, followed by losses of small neutral molecules.

ESI_Fragmentation cluster_main MH [C₁₁H₂₁N₂O]⁺ m/z 197 [M+H]⁺ F_A Fragment A (Piperidin-4-yl)ethyl cation m/z 112 MH->F_A - C₄H₇NO (Pyrrolidinone) F_B Fragment B Protonated Piperidine m/z 86 MH->F_B - C₆H₉NO

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Predicted Key Ions
Ion TypePredicted m/zIonization ModeProposed Structure / Origin
Molecular Ion 196EI[M]⁺•
Protonated Molecule 197ESI[M+H]⁺
Fragment A 168EI[M - CO]⁺•
Fragment B 126EIIminium ion from piperidine ring opening
Fragment C 112EI, ESI(Piperidin-4-yl)ethyl cation
Fragment D 99EI[Pyrrolidinone-N-CH₂]⁺
Fragment E 84/86EI/ESIPiperidine ring fragments

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the mass spectrometric analysis of this compound in a practical question-and-answer format.

Q1: I am using GC-MS (EI), but I cannot find the molecular ion peak at m/z 196. Is my experiment failing?

A: Not necessarily. This is a common observation for molecules containing aliphatic amine structures. The molecular ions of these compounds are often energetically unstable and undergo rapid fragmentation immediately after ionization.[1][2] The energy imparted by electron ionization (70 eV) is sufficient to cause complete fragmentation of the parent ion, meaning its abundance is too low to be distinguished from baseline noise.

  • Troubleshooting Steps:

    • Confirm Other Fragments: Look for the expected key fragment ions, such as m/z 126, 112, or 99. The presence of a logical fragmentation pattern can confirm the identity of your compound even without a molecular ion.

    • Use a Softer Ionization Technique: If determining the molecular weight is critical, switch to a softer ionization method.

      • Chemical Ionization (CI): Using a reagent gas like methane or ammonia will produce a protonated molecule ([M+H]⁺ at m/z 197) that is much more stable and will likely be the base peak.

      • LC-MS (ESI): This is the preferred method for generating a stable protonated molecule for molecular weight confirmation.[4]

Q2: My ESI-MS/MS spectrum shows a dominant fragment at m/z 112. What fragmentation pathway does this represent?

A: A fragment at m/z 112 corresponds to the (piperidin-4-yl)ethyl cation ([C₇H₁₄N]⁺). This is a highly probable and stable fragment. It is formed by the loss of a neutral pyrrolidinone molecule (mass = 85.1 Da) from the protonated parent molecule (m/z 197).

  • Mechanism: The charge is retained on the more basic piperidine fragment, while the less basic lactam is lost as a neutral molecule. This is a classic example of charge-directed fragmentation in ESI-MS/MS. The stability of the resulting secondary carbocation adjacent to a nitrogen atom favors this pathway.

Q3: I see a significant peak corresponding to a loss of 28 Da in my spectrum. How can I determine if this is a loss of CO or C₂H₄?

A: This is an excellent question, as a loss of 28 Da can arise from two distinct and structurally informative pathways:

  • Loss of CO (m/z 27.9949): This indicates fragmentation of the pyrrolidinone ring and is a characteristic loss for lactams.[5][6]

  • Loss of Ethene (C₂H₄, m/z 28.0313): This suggests a ring-opening event in the piperidine moiety followed by a rearrangement and elimination, which is common for cyclic amines.[1][8]

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): This is the definitive method to resolve this ambiguity. An instrument like a Q-TOF or Orbitrap can measure mass with enough accuracy (typically <5 ppm error) to distinguish between the elemental compositions of CO and C₂H₄.

    • Isotopic Labeling: If HRMS is not available, a labeling study (e.g., using a ¹³C-labeled carbonyl on the pyrrolidinone) could confirm the origin of the loss. A loss of 29 Da instead of 28 Da would confirm the elimination of ¹³CO.

Q4: How can I use MS to reliably differentiate this compound from its isomers, such as 1-(2-Piperidin-3-ylethyl)pyrrolidin-2-one?

A: While EI spectra of isomers can be very similar, tandem mass spectrometry (MS/MS) is a powerful tool for differentiation. The fragmentation of the piperidine ring is dependent on the substitution pattern.

  • Workflow for Isomer Differentiation:

    • Generate the [M+H]⁺ ion (m/z 197) using ESI.

    • Perform MS/MS on m/z 197. The key is to analyze the secondary fragments that arise from the piperidine ring.

    • Analyze the Fragments: The fragmentation of a 4-substituted piperidine ring will produce a different set of daughter ions compared to a 3-substituted ring. While both might produce a fragment at m/z 112, subsequent fragmentation of that ion (i.e., an MS³ experiment) or other lower-abundance fragments will likely differ, providing a structural fingerprint.

    • Reference Standard: The most reliable method is to run a certified reference standard of each isomer under identical conditions and compare the resulting MS/MS spectra.

Part 3: Experimental Protocols & Workflows

To ensure high-quality data, follow these validated starting protocols. Optimization may be required based on your specific instrumentation.

Protocol 1: GC-MS Analysis (EI)

This method is suitable for identifying the compound based on its fragmentation pattern, particularly if reference spectra are available.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Methanol, Dichloromethane) to a concentration of ~100 µg/mL.

  • GC Method:

    • Column: Standard non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.

    • Injection: 1 µL, splitless or with a 10:1 split depending on concentration.

    • Inlet Temp: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method (EI):

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4]

    • Source Temp: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Check for characteristic ions (m/z 126, 112, 99, 84). Compare the full spectrum against a spectral library (e.g., NIST, Wiley) if available.

Protocol 2: LC-MS/MS Analysis (ESI)

This is the preferred method for molecular weight confirmation and detailed structural elucidation via MS/MS.

  • Sample Preparation: Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 Water:Methanol with 0.1% Formic Acid) to a concentration of ~1 µg/mL. The acid aids in protonation.[9]

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Method (ESI-MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Full Scan (MS1): Scan from m/z 100 to 400 to find the [M+H]⁺ ion at m/z 197.

    • Product Ion Scan (MS/MS): Isolate the precursor ion m/z 197 and fragment it. Optimize collision energy (start around 20 eV and vary) to generate a rich spectrum of product ions.[4]

  • Data Analysis: Identify the major product ions (e.g., m/z 112) and map them to the proposed fragmentation pathways.

Caption: Workflow for structural analysis using LC-ESI-MS/MS.

References

  • Kovacevic, B., Maksic, Z. B., & Muller, N. (2014). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. The Journal of Organic Chemistry, 79(2), 517–528. [Link]
  • PubMed. (2014). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies.
  • Audier, H. E., Milliet, A., Perraud, R., & Tanche, J. C. (1990). Electron Ionization Induced Fragmentation of Macrocyclic Amines C,H2n_INH2. Journal of the American Society for Mass Spectrometry, 1(3), 242-248. [Link]
  • Sun, C., Wu, Y., & Li, Y. (2012). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2012, 841598. [Link]
  • Wang, J., Zhou, Z., & Li, H. (2008). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs.
  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]
  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Whitman College Chemistry Department. [Link]
  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry (EI-MS). University of Copenhagen. [Link]
  • da Silva, A. B., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(33), 20495-20505. [Link]
  • de Oliveira, D. B., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(4), 384-392. [Link]
  • Michigan State University. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry. [Link]
  • Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. International Journal of Mass Spectrometry, 453, 116343. [Link]
  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
  • Chemistry LibreTexts. (2023).
  • University of Bristol. (2013). Ion fragmentation of small molecules in mass spectrometry. University of Bristol. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyrrolidinone derivatives. Here, you will find in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your research and development.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis of pyrrolidinones, offering probable causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a common hurdle in pyrrolidinone synthesis and can stem from several factors, largely dependent on the chosen synthetic route.[1] Here’s a systematic approach to diagnosing and resolving this issue:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Causality: Many pyrrolidinone syntheses, such as the N-alkylation of 2-pyrrolidone or the aminolysis of γ-butyrolactone (GBL), can be kinetically slow.[1]

    • Solution:

      • Optimize Reaction Time and Temperature: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1] For instance, the reaction of GBL with an amine often requires high temperatures (250–290°C) and pressures (8–16 MPa) to proceed to completion.[1][2]

      • Increase Reagent Concentration: Employing a slight excess of one of the reactants, such as the alkylating agent in N-alkylation, can shift the equilibrium towards the product.[1]

  • Suboptimal Reagents and Solvents: The quality and choice of your starting materials are critical.

    • Causality: Moisture and impurities in reagents or solvents can lead to undesirable side reactions. For instance, water can hydrolyze starting materials or intermediates.[1] The choice of base and solvent system is also crucial for reactivity.

    • Solution:

      • Ensure Anhydrous Conditions: Use dry solvents and ensure your base is anhydrous, especially when working with moisture-sensitive reagents like sodium hydride (NaH).[1]

      • Select Appropriate Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often effective for N-alkylation reactions.[1] N-Methyl-2-pyrrolidone (NMP) itself is a powerful polar aprotic solvent used in many chemical processes, including peptide synthesis.[3][4]

      • Base Selection: The choice of base is critical. For N-alkylation, a sufficiently strong base is needed to deprotonate the pyrrolidinone nitrogen. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1]

  • Catalyst Issues (If Applicable):

    • Causality: The catalyst may be inactive or inappropriate for the transformation.

    • Solution:

      • Consider a Catalyst: If not already in use, a catalyst can significantly improve reaction rates. For N-alkylation, phase-transfer catalysts like tetrabutylammonium iodide (TBAI) can be beneficial.[1] For syntheses from 1,4-butanediol, heterogeneous catalysts such as CuNiPd/ZSM-5 have been reported.[1]

      • Catalyst Loading and Activity: Ensure the correct catalyst loading and that the catalyst is active. Improper storage or handling can lead to deactivation.

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side product formation can significantly complicate purification and reduce the yield of the desired pyrrolidinone.

  • Possible Side Reactions:

    • Hydrolysis: In the presence of water, starting materials or the pyrrolidinone product can hydrolyze.[2][5]

    • Polymerization: Under certain conditions, particularly with strong bases, 2-pyrrolidone can undergo ring-opening polymerization to form polypyrrolidone (Nylon 4).[2]

    • Elimination Reactions: With certain alkylating agents and bases, elimination can compete with the desired substitution.

    • Formation of Diaryl Ethers: In Buchwald-Hartwig amination of halo-phenols, the coupling of two phenol molecules can lead to diaryl ether byproducts.[6]

  • Strategies for Improving Selectivity:

    • Temperature Control: Many side reactions are promoted at higher temperatures.[5] Careful temperature management is crucial, especially during exothermic steps like the addition of a strong base.[5] For instance, in a Vilsmeier-Haack based synthesis of a nitromethylene pyrrolidine, maintaining a temperature of 5-10°C during the addition of sodium methoxide is critical to avoid side product formation.[5]

    • Order of Addition: The sequence in which reagents are added can influence the reaction pathway. It is often beneficial to add the most reactive species slowly to a well-stirred mixture.

    • Choice of Base and Solvent: A less hindered or milder base might favor substitution over elimination. The solvent can also influence the reaction pathway by solvating intermediates differently.

Q3: My purification process is inefficient, and I am struggling to achieve the desired purity. What are the best practices for pyrrolidinone purification?

The choice of purification method depends on the physical properties of your pyrrolidinone derivative and the nature of the impurities.

  • Common Purification Techniques:

    • Distillation: This is a suitable method for liquid products that are thermally stable.[7] Vacuum distillation is often employed to lower the boiling point and prevent thermal degradation.[7] For industrial-scale purification of 2-pyrrolidone, a common method involves treatment with a strong base followed by fractional distillation.[8][9]

    • Crystallization: If your product is a solid, crystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

    • Chromatography: For complex mixtures or when high purity is essential, column chromatography is a versatile technique. The choice of stationary and mobile phases will depend on the polarity of your compound.

    • Acid-Base Extraction: If your product has basic or acidic properties that differ from the impurities, an acid-base extraction can be a simple and effective preliminary purification step. For instance, unreacted pyrrolidine can be removed by washing with a dilute acid.[10]

  • Purity Assessment:

    • Analytical Techniques: To effectively monitor the purity of your product, a combination of analytical techniques is recommended:

      • Gas Chromatography (GC): Ideal for volatile and thermally stable pyrrolidinone derivatives.[7]

      • High-Performance Liquid Chromatography (HPLC): A versatile method for a broad range of derivatives.[7]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and identification of impurities.[7]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and to identify and quantify impurities.[7]

Purification Method Applicability Typical Purity Achieved Considerations
Distillation Thermally stable liquids>99%Risk of thermal degradation for high-boiling point compounds.[7]
Crystallization Crystalline solids>99.5%Requires finding a suitable solvent system.
Column Chromatography Most compoundsVariable, can be >99%Can be time-consuming and require significant solvent usage.
Acid-Base Extraction Compounds with acidic/basic handlesPreliminary purificationEffective for removing certain types of impurities.

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the optimization of pyrrolidinone synthesis.

Q1: What are the most common synthetic routes to pyrrolidinones?

Several methods are widely used for the synthesis of pyrrolidinones, each with its own advantages and limitations:

  • Ammonolysis of γ-Butyrolactone (GBL): This is a major industrial process where GBL is reacted with an amine at high temperatures and pressures.[1][2] This method can be performed in either the liquid or vapor phase.[2]

  • N-Alkylation of 2-Pyrrolidinone: This involves the deprotonation of the 2-pyrrolidinone nitrogen with a base, followed by reaction with an alkylating agent (e.g., an alkyl halide).[1][2]

  • Reductive Amination: This approach can involve the reaction of precursors like levulinic acid with amines in the presence of a reducing agent.[11]

  • From 1,4-Butanediol: Pyrrolidine can be prepared by reacting 1,4-butanediol with ammonia over a catalyst at elevated temperature and pressure.[12]

  • Multicomponent Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials to form the pyrrolidinone core, offering a high degree of molecular diversity.[13][14]

Q2: How do I choose the right solvent for my pyrrolidinone synthesis?

The choice of solvent is critical and can significantly impact reaction rate, yield, and selectivity. Key considerations include:

  • Solubility: The solvent must dissolve the reactants and any catalysts to a sufficient extent. 2-Pyrrolidinone itself is miscible with a wide range of organic solvents, including alcohols, ethers, esters, ketones, and aromatic hydrocarbons.[15]

  • Polarity: Polar aprotic solvents like DMF, DMSO, and NMP are often preferred as they can stabilize charged intermediates and promote SN2 reactions.[1][3]

  • Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature.

  • Inertness: The solvent should not react with any of the starting materials, reagents, or intermediates.

Q3: What is the role of the base in N-alkylation of 2-pyrrolidinone?

In the N-alkylation of 2-pyrrolidinone, the base plays a crucial role in deprotonating the nitrogen atom of the lactam, making it nucleophilic enough to attack the alkylating agent.[1][2] The strength of the base required depends on the reactivity of the alkylating agent. Common bases include:

  • Potassium Carbonate (K₂CO₃): A moderately strong and inexpensive base.[1]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that can deprotonate the pyrrolidinone irreversibly.[1] It requires anhydrous conditions.

  • Sodium tert-butoxide (NaOtBu): A strong, sterically hindered base often used in cross-coupling reactions.[6]

Q4: How can I monitor the progress of my reaction effectively?

Monitoring the reaction progress is essential for determining the optimal reaction time and preventing the formation of degradation products. The most common techniques are:

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitatively tracking the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) and GC-MS: Quantitative methods that are well-suited for volatile and thermally stable compounds.[1][7]

  • High-Performance Liquid Chromatography (HPLC): A versatile quantitative technique for a wide range of compounds.[7]

Experimental Workflows and Diagrams

Visualizing the workflow can aid in understanding the logical progression of the experimental and troubleshooting processes.

General Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion optimize_time_temp Optimize reaction time and temperature (Monitor by TLC/GC/HPLC) check_completion->optimize_time_temp No check_reagents Are reagents and solvents of sufficient purity and anhydrous? check_completion->check_reagents Yes optimize_time_temp->check_reagents purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No check_conditions Are the base, solvent, and catalyst optimal? check_reagents->check_conditions Yes purify_reagents->check_conditions screen_conditions Screen alternative bases, solvents, and catalysts check_conditions->screen_conditions No side_reactions Are there significant side reactions? check_conditions->side_reactions Yes screen_conditions->side_reactions adjust_conditions Adjust temperature and order of addition side_reactions->adjust_conditions Yes end Improved Yield side_reactions->end No adjust_conditions->end

Caption: A flowchart for troubleshooting low reaction yield.

General Pyrrolidinone Synthesis and Purification Workflow

SynthesisWorkflow reagents Starting Materials (e.g., 2-Pyrrolidinone, Alkyl Halide) reaction Reaction Setup (Solvent, Base, Catalyst) reagents->reaction monitoring Reaction Monitoring (TLC, GC, HPLC) reaction->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup purification Purification (Distillation, Crystallization, Chromatography) workup->purification analysis Purity and Structural Analysis (GC, HPLC, NMR, MS) purification->analysis product Pure Pyrrolidinone Derivative analysis->product

Caption: A typical workflow from synthesis to analysis.[7]

References

  • Optimization of reaction conditions for 1-Butylpyrrolidin-2-one synthesis. Benchchem.
  • Pyrrolidine. Wikipedia.
  • Reported homogeneous catalysts for the synthesis of pyrrolidinones from... ResearchGate.
  • Process for the purification of 2-pyrrolidone. Google Patents.
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ResearchGate.
  • Process for the purification of 2-pyrrolidone. Google Patents.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.
  • N-METHYL-2-PYRROLIDONE FOR PEPTIDE SYNTHESIS. Purity Solvents.
  • Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives. Benchchem.
  • Managing reaction temperature for the synthesis of 1-ethyl-2-nitromethylene pyrrolidines. Benchchem.
  • 2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook.
  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega.
  • 2-Pyrrolidone For Synthesis. eqipped.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
  • An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents. Benchchem.
  • How to synthesis N-Methyl-2-pyrrolidone. ChemicalBook.
  • Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis.
  • "troubleshooting low yield in 4-(Pyrrolidin-1-yl)phenol synthesis". Benchchem.
  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters.
  • How can I seperate pyrrolidine?. ResearchGate.
  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate.
  • Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry.
  • Optimizing Organic Synthesis with Versatile Pyrrolidine Derivatives.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing.
  • A combined theoretical and experimental study of the pyrolysis of pyrrolidine.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with practical, in-depth guidance for scaling up the synthesis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one. This guide moves beyond simple protocols to explain the underlying chemical principles and address the real-world challenges encountered during process scale-up.

The synthesis of this compound is a critical process for the development of various advanced intermediates. While the bench-scale synthesis appears straightforward, scaling up introduces significant challenges related to reaction kinetics, heat transfer, and impurity control.[1][2][3] This guide provides a troubleshooting framework to navigate these complexities effectively.

Synthetic Pathway Overview

The most common and industrially viable route involves the nucleophilic ring-opening of γ-butyrolactone by 4-(2-aminoethyl)piperidine. This reaction is typically performed at elevated temperatures, often without a solvent or in a high-boiling point solvent to drive the reaction to completion.

Synthetic_Pathway cluster_reactants Starting Materials cluster_product Product A 4-(2-Aminoethyl)piperidine Reaction Amidation / Lactam Formation A->Reaction B γ-Butyrolactone B->Reaction C This compound Reaction->C Heat (Δ) (e.g., 180-220 °C)

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The main safety concern is managing the reaction exotherm. While the reaction is not violently exothermic, the heat generated in a large batch can be difficult to dissipate due to the lower surface-area-to-volume ratio of industrial reactors.[1][4] This can lead to a rapid temperature increase, potentially causing pressure buildup and decomposition of materials. A thorough safety assessment, including Differential Scanning Calorimetry (DSC) on the reaction mixture, is essential to understand the thermal risks.

Q2: Which solvent is recommended for the scale-up process?

A2: This reaction is often run "neat" (without solvent) to maximize throughput and simplify product isolation. However, at scale, using a high-boiling, inert solvent like xylenes, sulfolane, or diphenyl ether can be advantageous. A solvent helps to moderate the reaction temperature, improves mixing, and facilitates heat transfer. The choice depends on the scale, reactor capabilities, and downstream purification strategy.

Q3: What are the Critical Process Parameters (CPPs) I need to monitor?

A3: The key CPPs for this synthesis are:

  • Temperature: Directly impacts reaction rate and impurity formation.

  • Reagent Stoichiometry: A slight excess of γ-butyrolactone can ensure full conversion of the more valuable amine starting material, but a large excess can complicate purification.

  • Reaction Time: Insufficient time leads to incomplete conversion, while excessive time at high temperatures can promote degradation.[5]

  • Mixing/Agitation Speed: Crucial for maintaining homogeneity and ensuring efficient heat transfer, especially in large reactors.[2]

Table 1: Critical Process Parameters and Their Impact

Parameter Lab-Scale Control Scale-Up Challenge Recommended Action
Temperature Heating mantle, oil bath Slower heat transfer, hot spots[1] Use jacketed reactors, control addition rates, consider a high-boiling solvent.
Mixing Magnetic stir bar Inefficient mass/heat transfer Use overhead mechanical stirrers with appropriate impeller design (e.g., pitched blade turbine).
Purity of Starting Materials High-purity reagents Lot-to-lot variability Qualify vendors and test incoming raw materials for critical impurities.

| Water Content | Anhydrous conditions | Water introduced from reagents/atmosphere | Use dry reagents and operate under an inert atmosphere (e.g., nitrogen). |

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Issue: Low Yield and Incomplete Reaction

Q: My scale-up batch has stalled, showing significant amounts of unreacted 4-(2-aminoethyl)piperidine by LC-MS. What's causing this?

A: Incomplete conversion is a common scale-up issue stemming from several factors:

  • Insufficient Heat Transfer: The core of the reactor may not be reaching the target temperature due to inefficient heating and mixing.[6] The reaction between amines and lactones like γ-butyrolactone requires significant thermal energy to proceed at a reasonable rate.[7][8]

    • Solution: Verify the internal batch temperature with a calibrated probe. Increase the jacket temperature or improve agitation to eliminate thermal gradients.

  • Formation of Water: The amidation reaction produces one equivalent of water. At scale, removing this water can be difficult. Its presence can establish an unfavorable equilibrium, preventing the reaction from reaching completion.

    • Solution: If running in a solvent, use a Dean-Stark trap to azeotropically remove water. If running neat, applying a vacuum during the later stages of the reaction can help drive off water and push the equilibrium toward the product.

  • Poor Mixing: In a large vessel, if the reagents are not adequately mixed, localized areas of high concentration (of both reactants and products) can form, slowing the overall reaction rate.

    • Solution: Ensure the agitator is appropriately sized and designed for the reactor geometry and batch volume. Baffles within the reactor can also improve mixing efficiency.

Troubleshooting_Low_Yield Start Low Yield / Incomplete Conversion Detected Check_Temp Is internal batch temperature at target (e.g., >180°C)? Start->Check_Temp Check_Water Is water being effectively removed? Check_Temp->Check_Water Yes Solution_Temp Increase jacket temperature. Improve agitation to break thermal gradients. Check_Temp->Solution_Temp No Check_Mixing Is agitation sufficient for the vessel size? Check_Water->Check_Mixing Yes Solution_Water Use Dean-Stark trap (if solvent used). Apply vacuum in final reaction stage. Check_Water->Solution_Water No Solution_Mixing Increase agitator RPM. Evaluate impeller design for the viscosity. Check_Mixing->Solution_Mixing No End End Check_Mixing->End Yes, investigate raw material quality.

Caption: Decision workflow for troubleshooting low reaction yield.

Issue: Impurity Formation and Product Darkening

Q: The final product from my scaled-up batch is much darker than the lab-scale material and contains several new impurities. Why is this happening?

A: Product darkening and new impurities are typically signs of thermal degradation or side reactions, which are exacerbated at scale due to longer reaction times and potential for localized overheating ("hot spots").[1]

  • Thermal Degradation: Extended exposure to high temperatures (>220 °C) can cause decomposition of both the starting materials and the product.

    • Solution: Lower the reaction temperature and extend the reaction time. While this seems counterintuitive, a more controlled, slightly longer reaction at a lower temperature often produces cleaner material than a rapid, high-temperature process.

  • Side Reactions: The primary amine of 4-(2-aminoethyl)piperidine can potentially react with the product to form amide-exchange impurities, or other complex oligomers could form.

    • Solution: Maintain strict stoichiometric control. Ensure the γ-butyrolactone is added in a controlled manner to the hot amine to prevent localized excesses of either reagent.

Table 2: Common Impurities and Mitigation Strategies

Impurity Type Potential Cause Analytical Detection Mitigation Strategy
Unreacted Starting Material Incomplete reaction LC-MS, GC-MS Optimize temperature and time; ensure water removal.
Hydroxy Acid Impurity Reaction with water LC-MS (different retention time) Ensure anhydrous conditions; operate under nitrogen.
Thermal Degradants (Color Bodies) Excessive temperature or time HPLC-UV (broad, late-eluting peaks) Lower reaction temperature; minimize reaction time post-completion.

| Oligomeric Byproducts | Non-stoichiometric conditions | LC-MS (higher mass peaks) | Precise control of reagent stoichiometry and addition rate. |

Issue: Purification and Isolation Challenges

Q: During vacuum distillation, my product seems to be decomposing. Is there a better way to purify it at scale?

A: While vacuum distillation is feasible, the high boiling point of this compound requires very low vacuum and high pot temperatures, risking thermal degradation. Crystallization is often a more scalable and effective purification method.

  • Choosing a Crystallization Solvent: The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below. Impurities should remain soluble at all temperatures.

    • Recommended Solvents: Consider solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or mixtures of heptane/isopropanol. A screening process is essential.

  • "Oiling Out" Problem: If the product separates as a liquid (oils out) instead of a solid during cooling, it indicates that the solution is becoming supersaturated at a temperature above the product's melting point or in a region of the phase diagram where liquid-liquid separation is favored.[5]

    • Solution:

      • Use a lower concentration: Dilute the solution before cooling.

      • Seed the solution: Add a small amount of pure, solid product at a temperature just below the saturation point to encourage controlled crystal growth.

      • Slower cooling rate: Implement a programmed, slow cooling profile to prevent the system from becoming too rapidly supersaturated.

Scale-Up Synthesis Protocol Example

This protocol is intended as a starting point for a 1 kg scale synthesis and must be adapted based on specific equipment and safety assessments.

Equipment: 20 L jacketed glass reactor with overhead stirring, condenser, thermocouple, and nitrogen inlet.

Reagents:

  • 4-(2-Aminoethyl)piperidine (1.28 kg, 10.0 mol)

  • γ-Butyrolactone (0.95 kg, 11.0 mol, 1.1 eq)

  • Toluene (for azeotropic removal of water, if needed, ~5 L)

Procedure:

  • Charge the reactor with 4-(2-aminoethyl)piperidine and toluene.

  • Begin agitation and start heating the reactor jacket to 120-130 °C.

  • Once the internal temperature reaches ~110 °C, begin the slow, subsurface addition of γ-butyrolactone over 2-3 hours, maintaining the internal temperature below 130 °C.

  • After the addition is complete, slowly raise the jacket temperature to reflux (~140-150 °C internal) and begin collecting water in a Dean-Stark trap.

  • Monitor the reaction progress by in-process control (IPC) using TLC or LC-MS. The reaction is typically complete when no more water is collected and the starting amine is <1% by area on the chromatogram (approx. 8-12 hours).

  • Once complete, cool the reaction mixture to 80 °C.

  • Concentrate the mixture under vacuum to remove the toluene.

  • The resulting crude oil can be purified by vacuum distillation or, preferably, by crystallization from an appropriate solvent system (e.g., MTBE/heptane).

References

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). ChemMedChem.
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). PubMed Central.
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ResearchGate.
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. (2022). PubMed.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (n.d.). Reddit.
  • Piperidine Synthesis. (n.d.). DTIC.
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016). ResearchGate.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (n.d.). Reddit.
  • Scale-Up Challenges for Intermediates: A Practical Guide. (n.d.). Tianming Pharmaceutical.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central.
  • IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. (n.d.). Semantic Scholar.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (n.d.). HWS Labortechnik Mainz.
  • Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.). Atlantis Press.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Esteve Química.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Cogent Chemistry.
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (n.d.). European Patent Office.
  • A Proline and 4-Hydroxyproline Based Approach to Enantiopure Pyrrolidin-2-yl-Substituted Pyridine and Pyrimidine Derivatives. (n.d.). Freie Universität Berlin.
  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. (n.d.). ResearchGate.
  • 6 key challenges when scaling up sustainable chemical processes. (n.d.). UK-CPI.com.
  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager Magazine.
  • 1-[2-(4-piperidinyl)ethyl]-2-pyrrolidinone. (n.d.). PubChem.
  • (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.). ResearchGate.
  • Process for the purification of 2-pyrrolidone. (n.d.). Google Patents.
  • γ-Butyrolactone. (n.d.). Wikipedia.
  • Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. (2002). PubMed.
  • Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids. (1981). PubMed.
  • Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. (n.d.). PubMed Central.
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications.

Sources

Technical Support Center: Method Development for Chiral Separation of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine structural motif is a cornerstone in modern pharmaceuticals, frequently contributing to the chirality and, consequently, the biological activity of drug molecules.[1][2] The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification.[3] This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting chiral separation methods for piperidine-containing compounds. Drawing upon established scientific principles and extensive field experience, this guide offers in-depth answers to frequently asked questions and practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with method development for a novel chiral piperidine compound?

A1: A systematic screening approach is the most efficient starting point.[4] The initial and most critical decision is the selection of the Chiral Stationary Phase (CSP).

  • Initial CSP Screening: It is highly recommended to screen a variety of CSPs. Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® and Chiralcel® series), are often the most successful for piperidine derivatives due to their broad applicability.[3][4] If an amylose-based column doesn't yield separation, a cellulose-based one should be tried, as their chiral recognition mechanisms differ.[3][4]

  • Alternative CSPs: For certain piperidine structures, other CSP types can be effective. Protein-based columns, like those with alpha 1-acid glycoprotein (AGP), have shown success.[4][5]

  • Screening Kits: Many manufacturers offer chiral screening kits containing a selection of their most versatile columns, which can be a cost-effective way to perform initial screening.[6][7]

A general workflow for this initial stage is outlined below:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Next Steps A Racemic Piperidine Compound B Select Screening Columns (e.g., Amylose & Cellulose-based CSPs) A->B C Select Screening Mobile Phases (e.g., NP, RP, PO modes) B->C D Perform Initial Injections C->D E Evaluate Chromatograms D->E F No Separation E->F G Partial Separation E->G H Baseline Separation E->H I Try Different CSPs or Alternative Techniques (SFC, CE) F->I J Proceed to Method Optimization G->J K Proceed to Method Validation H->K

Caption: Initial screening workflow for chiral method development.

Q2: How do I choose the appropriate mobile phase for my piperidine compound?

A2: The choice of mobile phase is intrinsically linked to the selected CSP and the properties of your analyte. Piperidine compounds are basic, which often necessitates the use of additives to achieve good peak shape and resolution.

  • Normal Phase (NP): Typically involves hexane or heptane with an alcohol modifier (e.g., ethanol, isopropanol). For basic piperidine compounds, adding a small amount of a basic additive like diethylamine (DEA) or ethylenediamine (EDA) is crucial to improve peak shape and sometimes selectivity.[8] The typical concentration for these additives is 0.1%, and it should generally not exceed 0.5%.[8]

  • Reversed Phase (RP): Uses aqueous buffers with organic modifiers like acetonitrile or methanol. Buffers are used to control the pH and the ionization state of the analyte.

  • Polar Organic (PO) Mode: Employs polar organic solvents like acetonitrile or methanol, often with additives. This mode can be particularly effective for polar piperidine derivatives.

The following table provides a starting point for mobile phase selection:

Chromatographic ModeTypical Mobile Phase CompositionCommon Additives for Piperidines
Normal Phase (NP) Hexane/Ethanol (e.g., 90:10 v/v)0.1% Diethylamine (DEA)[9]
Reversed Phase (RP) Acetonitrile/Water with buffer (e.g., ammonium acetate)Formic acid or trifluoroacetic acid (TFA) to control pH
Polar Organic (PO) Acetonitrile or Methanol0.1% DEA or 0.2% TFA[10][11]
Supercritical Fluid (SFC) Supercritical CO2 with alcohol co-solvent (e.g., Methanol)0.1% DEA for basic compounds[6]
Q3: My piperidine compound lacks a UV chromophore. How can I detect it?

A3: This is a common challenge. Pre-column derivatization is a frequently used and effective strategy.[4] This involves reacting the piperidine with a reagent that introduces a UV-active group. A widely used derivatizing agent for amines is para-toluene sulfonyl chloride (PTSC), which reacts with the amine group to introduce a tosyl group that can be detected by UV.[4][12]

Q4: Can the elution order of the enantiomers reverse?

A4: Yes, the reversal of enantiomer elution order is a known phenomenon in chiral chromatography.[4] It can be induced by changes in temperature or mobile phase composition, including the type and concentration of solvents and additives.[4][13] Therefore, it is critical to have the individual enantiomer standards to confirm their identity, especially after any method modification.

Q5: Are there alternatives to HPLC for chiral separation of piperidines?

A5: Absolutely. Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are powerful alternatives.

  • Supercritical Fluid Chromatography (SFC): SFC is often considered a "greener" and faster alternative to normal phase HPLC.[10][14] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations.[15][16][17] SFC is highly compatible with the polysaccharide-based CSPs used in HPLC.[18]

  • Capillary Electrophoresis (CE): CE is an excellent technique for the separation of charged molecules, making it well-suited for the basic piperidine compounds.[19] Chiral separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[3][20][21]

Troubleshooting Guide

This section addresses specific problems that may arise during method development and offers systematic approaches to their resolution.

Problem 1: Poor or No Resolution (Co-eluting Peaks)

This is the most common challenge in chiral method development. A logical, step-by-step approach to optimization is key.

G cluster_0 Troubleshooting: Poor Resolution Start Poor or No Resolution CSP Is the CSP appropriate? Screen different CSPs (e.g., amylose vs. cellulose) Start->CSP MobilePhase Optimize Mobile Phase CSP->MobilePhase Additives Adjust Additive (type and concentration) MobilePhase->Additives Temp Optimize Temperature (Try 10°C, 25°C, 40°C) Additives->Temp Flow Reduce Flow Rate Temp->Flow Resolution Resolution Achieved? Flow->Resolution

Caption: Troubleshooting flowchart for poor enantiomeric resolution.

Detailed Troubleshooting Steps:

  • Re-evaluate the Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the foundation of chiral recognition.[4] If your initial screening on one type of CSP (e.g., amylose-based) failed, try a different type (e.g., cellulose-based).[4]

  • Systematic Mobile Phase Optimization:

    • Solvent Composition: In normal phase, systematically vary the percentage of the alcohol modifier (e.g., in 5% increments). In reversed-phase, alter the ratio of the organic modifier to the aqueous buffer.

    • Additive Concentration and Type: The presence and concentration of acidic or basic additives can significantly impact selectivity.[22] For basic piperidines, if 0.1% DEA is not effective, try a different amine like ethylenediamine (EDA) or vary the DEA concentration.[8] In some cases, an acidic additive might surprisingly improve the separation of a basic compound.[22]

  • Investigate Temperature Effects: Temperature can have a profound effect on chiral separations. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).[4] Lower temperatures often increase chiral selectivity, leading to better resolution, while higher temperatures can improve peak efficiency.[6]

  • Optimize Flow Rate: A lower flow rate generally increases column efficiency and can lead to better resolution, albeit with a longer analysis time.[4][6] This parameter is best optimized after some initial separation has been achieved.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a frequent issue when analyzing basic compounds like piperidines.

Common Causes and Solutions:

CauseIndicatorSuggested Solution
Secondary Silanol Interactions Peak tailing is more pronounced for the piperidine compound than for neutral compounds in the same run. Tailing often improves at lower mobile phase pH.[23]Normal Phase: Add a basic modifier like 0.1% DEA or TEA to the mobile phase.[9][23] Reversed Phase: Adjust the mobile phase pH to 2.5-3.5 with an acid like formic acid to protonate the silanol groups.[23][24] Use a modern, base-deactivated column.
Column Overload Peak shape improves significantly upon sample dilution or reduction of injection volume.[23]Reduce the sample concentration or decrease the injection volume. Chiral compounds can sometimes show signs of overloading at lower concentrations than achiral compounds.[25]
Solvent Mismatch Peak distortion (fronting or splitting) is observed.Dissolve the sample in the mobile phase whenever possible.[4] If solubility is an issue, use a solvent weaker than the mobile phase and minimize the injection volume.
Column Contamination or Degradation Gradual increase in peak tailing and backpressure over time.[23]Flush the column with a strong solvent (as recommended by the manufacturer).[26] If the problem persists, the column may need to be replaced.
Problem 3: Irreproducible Results (Shifting Retention Times, Variable Resolution)

Inconsistent results can undermine the reliability of your analytical method.

Key Areas to Investigate:

  • Column Equilibration: Chiral columns, especially those with complex selectors like proteins, can require extended equilibration times.[6][7] Ensure the column is fully equilibrated with the mobile phase before starting your analysis (at least 10-20 column volumes).

  • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis. Pre-mixed mobile phases can change composition over time due to the differential evaporation of solvents. Ensure accurate and consistent measurements of all components, especially additives.

  • Temperature Control: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can lead to shifts in retention time and changes in selectivity.[6]

  • "Memory Effects" of Additives: Chiral stationary phases can adsorb mobile phase additives, which can influence subsequent separations even after the additive has been removed from the mobile phase.[27] This "memory effect" can lead to reproducibility issues when switching between methods with different additives.[27] If you suspect this is an issue, dedicated columns for specific methods or thorough column flushing procedures are recommended.[26]

Experimental Protocols

Protocol 1: General Screening Method for Chiral HPLC

This protocol outlines a typical starting point for screening a new piperidine compound on polysaccharide-based CSPs.

  • Column Selection:

    • Column 1: Amylose-based (e.g., Chiralpak® IA, IB, or IC)

    • Column 2: Cellulose-based (e.g., Chiralcel® OD or OJ)

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEA

      • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) + 0.1% DEA

    • Polar Organic Mode:

      • Mobile Phase C: Acetonitrile + 0.1% DEA

      • Mobile Phase D: Methanol + 0.1% DEA

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 25°C[3]

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)

    • Injection Volume: 5-10 µL

  • Procedure:

    • Prepare a stock solution of the racemic piperidine compound at approximately 1 mg/mL in a suitable solvent (ideally the mobile phase).

    • Equilibrate the first column with Mobile Phase A for at least 20 column volumes.

    • Inject the sample and record the chromatogram.

    • Repeat for each mobile phase and column combination, ensuring proper equilibration between each run.

    • Analyze the data, calculating the resolution (Rs) for any observed separation. A resolution of >1.5 is considered baseline separation.[3]

Protocol 2: Pre-column Derivatization with PTSC

This protocol is for piperidines lacking a UV chromophore.

  • Reaction Setup: In a suitable reaction vessel, dissolve the piperidine sample in a basic solution (e.g., aqueous sodium bicarbonate).[4]

  • Reagent Addition: Add para-toluene sulfonyl chloride (PTSC) to the solution.[4][12]

  • Reaction: Allow the reaction to proceed to completion. The PTSC will react with the amine group of the piperidine.[4]

  • Workup: After the reaction is complete, perform an appropriate workup (e.g., liquid-liquid extraction) to remove excess reagents and byproducts.

  • Analysis: Dissolve the resulting derivatized product in the mobile phase for HPLC analysis. The introduced tosyl group will provide strong UV absorbance.

References

  • BenchChem. (2025). Troubleshooting low enantiomeric excess in chiral separation of piperidines. BenchChem Technical Support.
  • BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Separation of 2,6-Disubstituted Piperidine Enantiomers. BenchChem Technical Support.
  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • ResearchGate. (n.d.). Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
  • Element Lab Solutions. HPLC Chiral Columns. [Link]
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
  • DeMartin, K. L., et al. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of Forensic Sciences, 50(2), 326-335. [Link]
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Tesarova, E., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
  • Aboul-Enein, H. Y., & Islam, M. R. (1990). Chiral separation of nipecotic acid amides.
  • Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16047-16056. [Link]
  • Restek. (2021). Chiral Separations 3: Overloading and Tailing. [Link]
  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
  • De Klerck, K., et al. (2022). Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-124. [Link]
  • Twisting Memoirs Publications. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
  • Welch, C. J., et al. (2010). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • YMC. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Selvita. (2024).
  • Desmet, G., & Verstraeten, K. (2014). A generic chiral separation strategy in supercritical fluid chromatography.
  • Sänger-van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations.

Sources

Technical Support Center: Minimizing Degradation of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Introduction

Welcome to the technical support guide for 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one. This document is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. As a molecule containing both a lactam (pyrrolidin-2-one) and a piperidine ring, it is susceptible to specific degradation pathways that can impact experimental outcomes and product shelf-life. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to minimize degradation and maintain the purity of your material.

Our approach is grounded in established principles of pharmaceutical stability testing and organic chemistry. Forced degradation studies, which involve intentionally stressing a compound under various conditions, are a cornerstone of understanding its intrinsic stability and potential degradation products. This knowledge is critical for developing stability-indicating analytical methods and for defining appropriate storage and handling procedures.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: The optimal storage conditions are designed to mitigate the primary degradation risks: hydrolysis and oxidation. Based on the chemical nature of the piperidine and lactam functional groups, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduced temperature slows down the rate of chemical reactions, including hydrolysis and oxidation. While room temperature (15-25°C) may be acceptable for short periods, refrigerated storage is crucial for long-term stability.
Atmosphere Inert (Argon or Nitrogen)The piperidine ring is susceptible to oxidation. Storing under an inert atmosphere minimizes contact with atmospheric oxygen.
Container Tightly sealed, amber glass vialA tightly sealed container prevents moisture ingress, which can lead to hydrolysis of the lactam ring. Amber glass protects the compound from light, which can catalyze oxidative degradation.
State SolidStoring the compound as a solid is preferable to in-solution. Solutions, especially aqueous ones, can accelerate degradation. If solutions are necessary, they should be freshly prepared and used promptly.
Q2: I've noticed a discoloration (yellowing/browning) of my solid sample. What could be the cause?

A2: Discoloration is often an indicator of chemical degradation, most commonly oxidation. The nitrogen atom in the piperidine ring and the adjacent methylene groups are potential sites for oxidation. This can be exacerbated by exposure to air, light, and elevated temperatures.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in Q1.

  • Perform Purity Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the discolored sample against a reference standard.

  • Characterize Impurities: If significant impurities are detected, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the degradation products.

Q3: My compound shows new peaks in the HPLC chromatogram after being stored in solution. What are the likely degradation products?

A3: The appearance of new peaks strongly suggests degradation. For this compound, the two most probable degradation pathways in solution are:

  • Hydrolysis of the Lactam Ring: The five-membered γ-lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding amino acid. This reaction involves the cleavage of the amide bond within the ring.

  • Oxidation of the Piperidine Ring: The piperidine moiety can undergo oxidation at the nitrogen atom or at the carbon atoms alpha to the nitrogen.

The specific degradation products will depend on the solvent, pH, and presence of oxidizing agents.

Q4: Can I store this compound in a DMSO solution? For how long?

A4: While many compounds are stored in DMSO for high-throughput screening, it is not ideal for long-term storage of this molecule. DMSO is hygroscopic (absorbs moisture from the air), which can introduce water and facilitate hydrolysis of the lactam ring. Additionally, some grades of DMSO can contain peroxides, which can act as oxidizing agents.

Recommendations:

  • Short-Term: If DMSO solutions are necessary, prepare them fresh and use them within 24 hours. Store them at -20°C or -80°C to slow degradation.

  • Long-Term: For long-term storage, it is best to keep the compound as a dry solid under the conditions outlined in Q1.

II. Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for developing effective storage strategies and stability-indicating analytical methods. The two primary pathways are hydrolysis and oxidation.

Hydrolysis

The γ-lactam ring is an amide within a five-membered ring. Like acyclic amides, it can be hydrolyzed, a reaction that is catalyzed by both acid and base.

  • Mechanism: The reaction involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the lactam. This leads to the opening of the ring to form a γ-amino acid derivative.

G cluster_main Hydrolysis of the Pyrrolidin-2-one Ring Compound This compound Product 4-Amino-6-(piperidin-4-yl)hexanoic acid (Hydrolysis Product) Compound->Product H₂O (Acid or Base Catalyst)

Caption: Lactam ring hydrolysis pathway.

Oxidation

The piperidine ring, a secondary amine, is susceptible to oxidation. Oxidation can occur at the nitrogen atom or at the α-carbon atoms.

  • N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide.

  • α-Carbon Oxidation: The carbon atoms adjacent to the nitrogen can be oxidized to form various products, including lactams (e.g., piperidin-2-one derivatives).

G cluster_main Oxidation of the Piperidine Ring Compound This compound N_Oxide N-Oxide Derivative Compound->N_Oxide Oxidizing Agent (e.g., O₂, Peroxides) Alpha_Oxidation α-Oxidized Derivative (e.g., Lactam) Compound->Alpha_Oxidation Oxidizing Agent

Caption: Potential piperidine oxidation pathways.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color, texture) 1. Oxidation2. Hygroscopicity (moisture absorption)1. Review storage conditions (light, air, temperature).2. Perform purity analysis (HPLC, LC-MS) to identify degradation products.3. Store future samples under an inert atmosphere and protected from light.
Decreased purity over time (confirmed by HPLC) 1. Hydrolysis of the lactam ring.2. Oxidation of the piperidine ring.1. Confirm the identity of impurities using LC-MS.2. If hydrolysis is confirmed, ensure the compound is stored in a desiccator or with a desiccant and in a tightly sealed container.3. If oxidation is confirmed, purge the container with an inert gas (argon or nitrogen) before sealing.
Poor solubility or formation of precipitates in solution 1. Degradation to a less soluble product.2. Incompatibility with the chosen solvent or excipients.1. Analyze the precipitate to determine its identity.2. Conduct excipient compatibility studies if the compound is part of a formulation. Some excipients can catalyze degradation.3. Prepare solutions fresh and filter before use.
Inconsistent experimental results 1. Use of degraded material.2. Variability in sample handling.1. Implement a routine purity check for all batches of the compound before use.2. Standardize sample preparation and handling procedures.3. Use a fresh, unopened vial of the compound as a control.

IV. Experimental Protocols

To proactively assess the stability of this compound, a forced degradation study can be performed. This will help identify likely degradation products and establish a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 7 days. Also, store a stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a stock solution to a light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method (see Protocol 2).

    • Use a PDA detector to check for peak purity.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Workflow Diagram:

G cluster_workflow HPLC Analysis Workflow Prep Sample Preparation (Control & Stressed Samples) Inject Inject onto HPLC System Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Analyze Data Analysis (Purity, Impurity Profile) Detect->Analyze Identify Peak Identification (LC-MS) Analyze->Identify If new peaks appear

Caption: Workflow for stability-indicating HPLC analysis.

V. References

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Bode, M. L., et al. (2020). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis.

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

  • Jain, D., & Barsagade, A. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.

  • Rani, S., & Singh, A. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research.

  • Patel, Y., & Shah, N. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.

  • Makhlynets, O. V., et al. (2004). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society.

  • Neese, T. U., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC.

  • Klahn, P., & Kalesse, M. (2019). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.

  • Wan, P., & Modro, T. A. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.

  • Bonomo, R. A., & Drawz, S. M. (2010). β-Lactamases: A Focus on Current Challenges. PMC - NIH.

  • Colin, P. J., et al. (2019). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring.

  • Gescher, A., et al. (1977). Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate. Journal of the Chemical Society, Perkin Transactions 1.

  • BIOSYNCE. (2023). Storage method of piperidine. Knowledge - BIOSYNCE.

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya.

  • Carr, S. A., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.

  • Gorrod, J. W., & Damani, L. A. (1979). Biological N-oxidation of piperidine in vitro. PubMed.

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Loba Chemie.

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Penta chemicals.

  • Rackl, J. W., et al. (2023). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv.

  • Abdul-Mutakabbir, O. M., et al. (2020). Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions. NIH.

  • Wikipedia. (n.d.). β-Lactam antibiotic. Wikipedia.

  • Coates, M. D., et al. (2018). Stability of β-lactam antibiotics in bacterial growth media. PMC - PubMed Central.

  • TargetMol. (n.d.). Beta-Lactam Compound Library. TargetMol.

  • ChemScene. (n.d.). 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one. ChemScene.

  • ResearchGate. (n.d.). Anaerobic degradation of a pyrrolidine and c piperidine coupled with... ResearchGate.

  • Bae, H. S., et al. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. PubMed.

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate.

  • Poupin, P., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed.

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace.

  • Chem-Impex. (n.d.). 4-Pyrrolidin-2-ylpyridine. Chem-Impex.

  • van Rooy, H. H., et al. (1983). Quantitative Gas Chromatographic Analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin), in Human Urine. PubMed.

  • BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Determination of 2-(1-Benzylpiperidin-4-yl)ethanol. BenchChem.

  • Patel, K., & Patel, M. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. US Pharmacist.

  • Godon, J. J., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H

Technical Support Center: Improving Signal-to-Noise in NMR for 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their NMR experiments for this specific molecule. We will delve into common issues and provide detailed, field-proven solutions to enhance the signal-to-noise ratio (S/N), a critical factor for accurate structural elucidation and quantitative analysis.

I. Frequently Asked Questions (FAQs)

Q1: I'm observing very broad peaks in my ¹H NMR spectrum of this compound. What are the likely causes and how can I resolve this?

A1: Broad peaks in the NMR spectrum of this molecule can arise from several factors, often related to its chemical structure and solution behavior.

  • Chemical Exchange: The piperidine and pyrrolidinone rings can undergo conformational exchange on the NMR timescale, leading to broadened signals. The nitrogen atom in the piperidine ring can also participate in proton exchange with residual water or acidic impurities in the solvent.

  • Sample Aggregation: At higher concentrations, intermolecular interactions can lead to aggregation, which increases the effective molecular weight and slows down molecular tumbling, resulting in broader lines.[1]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals in your sample or solvent can cause significant line broadening.[1][2]

  • Poor Shimming: An inhomogeneous magnetic field is a primary cause of poor line shape and low S/N.[1][3]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help overcome exchange-related broadening.[2] Increasing the temperature can accelerate the exchange rate, leading to sharper, averaged signals. Conversely, lowering the temperature may slow the exchange enough to resolve individual conformers.

  • Solvent and pH Adjustment: Using a deuterated solvent that can minimize proton exchange, such as DMSO-d₆, may help. If the piperidine nitrogen is protonated, the resulting salt may have different solubility and aggregation properties. Adjusting the pH of aqueous samples can also influence exchange rates.

  • Sample Concentration: Prepare a more dilute sample to minimize aggregation.[4] For small molecules like this, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is often sufficient for ¹H NMR.[5][6]

  • Re-shim the Spectrometer: Always carefully shim the magnetic field for each sample to ensure homogeneity.[1][3]

Q2: My signal-to-noise ratio is very low, especially in the ¹³C NMR spectrum. What are the first steps to improve it?

A2: A low signal-to-noise ratio is a common challenge, particularly for ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%) and its smaller gyromagnetic ratio.[7][8]

Initial Troubleshooting:

  • Increase the Number of Scans (Transients): The S/N ratio improves proportionally to the square root of the number of scans.[1][9] To double the S/N, you need to quadruple the number of scans.

  • Optimize Sample Concentration: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR.[6][10] Aim for a concentration of 20-50 mg or more in 0.5-0.7 mL of solvent.[1]

  • Ensure Proper Shimming: Poor shimming not only broadens peaks but also reduces their height, leading to a lower S/N.[1][3]

  • Check Receiver Gain: An improperly set receiver gain can either clip strong signals or insufficiently amplify weak ones. Use the automatic receiver gain setting (e.g., rga on Bruker systems) before acquisition.[1][11]

ParameterRecommendation for ¹H NMRRecommendation for ¹³C NMRRationale
Concentration 1-5 mg / 0.6-0.7 mL20-50+ mg / 0.6-0.7 mLHigher concentration increases the number of nuclei, boosting signal intensity.
Number of Scans Start with 16-32Start with 1024 or moreS/N increases with the square root of the number of scans.[1][9]
Q3: Which deuterated solvent is best for this compound?

A3: The choice of solvent is critical and depends on the solubility of your compound and the specific information you need to obtain.

  • Chloroform-d (CDCl₃): This is a common starting point for many organic molecules due to its ability to dissolve a wide range of compounds and its ease of removal.[12][13] However, its residual peak at ~7.26 ppm may interfere with aromatic signals if your molecule had them.[14]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): This is an excellent choice for more polar compounds and can help to break up aggregates.[1][15] Its high boiling point makes sample recovery more challenging.[13]

  • Methanol-d₄ (CD₃OD): This polar, protic solvent can be useful, but be aware that the piperidine and amide protons may exchange with the deuterium of the solvent, leading to the disappearance of their signals.

  • Deuterated Water (D₂O): If your sample is a salt or highly water-soluble, D₂O is the solvent of choice. Similar to methanol-d₄, exchangeable protons will not be observed.

Pro-Tip: If you are unsure about solubility, start with a small amount of your compound in a vial and test its solubility in different deuterated solvents before preparing the NMR sample.[10]

II. Advanced Troubleshooting and Optimization

Issue 1: Persistent Low Signal-to-Noise Despite Basic Troubleshooting

If you have already optimized the sample concentration and number of scans, and the S/N is still insufficient, consider these advanced techniques.

Causality:

The fundamental limitation in NMR is thermal noise from the electronics in the spectrometer's probe.[16][17] More advanced hardware and experimental setups can significantly mitigate this.

Solutions:
  • Utilize a Cryoprobe: If available, a cryoprobe is the most effective way to boost S/N. By cooling the detection coils and preamplifiers to cryogenic temperatures (around 20 K), thermal noise is dramatically reduced.[17] This can lead to a 3- to 5-fold, and in some cases nearly an order of magnitude, improvement in S/N.[16][17][18][19]

  • Optimize Acquisition Parameters:

    • Pulse Angle: For ¹³C NMR, using a smaller flip angle (e.g., 30-45°) instead of a 90° pulse, combined with a shorter relaxation delay, can increase the number of scans acquired in a given time, improving the overall S/N per unit time.

    • Relaxation Delay (d1): The relaxation delay should be set to at least 1-1.5 times the longest T₁ of the nuclei of interest for qualitative spectra. For quantitative measurements, a delay of 5 times the longest T₁ is recommended to ensure full relaxation.[20]

  • Data Processing Techniques:

    • Matched Filtering: Applying an exponential window function to the Free Induction Decay (FID) that matches the decay rate of the signal can optimize the S/N in the processed spectrum, though at the cost of some resolution.[21]

    • Advanced Denoising Algorithms: Modern NMR processing software may include advanced denoising routines based on methods like principal component analysis or deep learning, which can suppress noise without significantly distorting the signals.[7][22][23]

Experimental Workflow: Optimizing Repetition Time

The following workflow illustrates the decision-making process for setting the repetition time (TR), which is the sum of the acquisition time and the relaxation delay, to maximize S/N.

Caption: Workflow for optimizing the repetition time in an NMR experiment.

Issue 2: Poor Line Shape and Shimming Difficulties

Even with a high-quality NMR tube and a well-dissolved sample, you may encounter shimming problems.

Causality:

Poor line shape is a direct result of magnetic field inhomogeneity across the sample volume.[3][4] This can be caused by the sample itself or by suboptimal settings of the shim coils.

Solutions:
  • Sample Preparation:

    • Sufficient Solvent: Ensure the sample volume is adequate, typically 0.6-0.7 mL for a standard 5 mm tube, to position the sample correctly within the detection coil.[5][10][24] Insufficient volume makes shimming very difficult.[4]

    • Homogeneity: Make sure your compound is fully dissolved. Filter out any solid particles, as they will disrupt the magnetic field homogeneity.[4][5][6][10]

    • NMR Tube Quality: Use high-quality, clean, and unscratched NMR tubes.[6][25]

  • Systematic Shimming Procedure:

    • Start by loading a standard shim file for your probe.[26]

    • Optimize the on-axis shims first (Z1, Z2, Z3, etc.) by maximizing the lock level.[27]

    • Then, adjust the off-axis shims (X, Y, XZ, YZ, etc.) while observing the lock signal or the FID of a strong solvent peak.[27][28]

    • Iterate between on-axis and off-axis shims until the best line shape is achieved.

Diagram: The Shimming Process

G cluster_0 Sample Preparation cluster_1 Shimming Protocol cluster_2 Result A Ensure Homogeneous Solution D Load Standard Shim File A->D B Use High-Quality NMR Tube B->D C Correct Sample Volume (0.6-0.7 mL) C->D E Optimize On-Axis Shims (Z1, Z2...) D->E F Optimize Off-Axis Shims (X, Y...) E->F G Iterate until Lock Level is Maximized F->G G->E H Homogeneous B₀ Field G->H I Sharp Peaks & High S/N H->I

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting poor reproducibility in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their experimental results. Here, we will explore the root causes of irreproducibility and provide actionable, in-depth solutions in a question-and-answer format to help you achieve consistent and reliable data.

Section 1: Foundational Issues - Reagents and Consumables

The quality and consistency of your reagents and consumables are the bedrock of a reproducible assay. Variations in these basic components can introduce significant and often hard-to-trace errors.[1][2][3]

Q1: My assay results are inconsistent from one experiment to the next. Could my reagents be the problem?

A1: Absolutely. Reagent variability is a primary contributor to poor reproducibility.[1][4] This can manifest as lot-to-lot differences in antibodies, enzymes, or media supplements, or even batch-to-batch variation in plasticware.[2]

Causality Explained: Even minor changes in the formulation, purity, or concentration of a reagent can significantly alter its performance in an assay.[1][3] For example, different lots of antibodies can have varying affinities and specificities, leading to changes in signal intensity and background noise.[2] Similarly, the performance of enzymes is highly dependent on their purity and the concentration of any inhibitors or co-factors.[2]

Self-Validating Protocol: Reagent Lot Qualification

To mitigate this, implement a robust reagent qualification protocol for every new lot of a critical reagent.

Step-by-Step Methodology:

  • Obtain a New Lot: When a new lot of a critical reagent (e.g., primary antibody, enzyme, standard) is received, do not immediately switch over.

  • Parallel Testing: Run your assay with both the current, trusted lot and the new lot in parallel.

  • Use a Standard Sample: Use a well-characterized, consistent control sample or a reference standard for this comparison.

  • Identical Conditions: Ensure all other experimental conditions (e.g., buffers, incubation times, temperature) are identical.

  • Acceptance Criteria: Establish clear acceptance criteria. For example, the signal-to-background ratio for the new lot should be within ±15% of the current lot.

  • Documentation: Document the results of the qualification. If the new lot meets the criteria, it can be approved for use.

Q2: I'm seeing "edge effects" in my 96-well plate assays. What causes this and how can I prevent it?

A2: The "edge effect" is a common phenomenon in multi-well plates where the outer wells behave differently from the inner wells, leading to high variability.[5] This is primarily caused by increased evaporation in the perimeter wells, which alters the concentration of media components and test compounds.[5][6]

Troubleshooting and Prevention:

IssueCausalityRecommended Solution
Edge Effect Increased evaporation from peripheral wells alters concentrations of media, reagents, and test compounds.[5]1. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental data analysis.[5][6] 2. Ensure proper humidification of the incubator.

Visualization of Edge Effect Mitigation:

EdgeEffect cluster_plate 96-Well Plate cluster_perimeter Perimeter Wells (High Evaporation) cluster_internal Internal Wells (Experimental Data) p1 PBS/Media i1 Sample 1 p2 PBS/Media i2 Sample 2 p3 PBS/Media i3 Sample 3 Evaporation Evaporation Gradient cluster_perimeter cluster_perimeter Solution Use only internal wells for data cluster_internal cluster_internal Standardization SOP Develop Detailed SOP Training Comprehensive Training for All Operators SOP->Training Proficiency Proficiency Testing with Standard Samples Training->Proficiency Monitoring Regular Performance Monitoring (Control Charts) Proficiency->Monitoring Review Periodic Review and Update of SOP Monitoring->Review Review->SOP Continuous Improvement

Caption: Workflow for minimizing operator-dependent variability.

Key Elements of Standardization:

  • Standard Operating Procedures (SOPs): Develop highly detailed SOPs that leave no room for ambiguity. Specify every step, including reagent preparation, incubation times, and instrument settings.

  • Training and Certification: All operators must be thoroughly trained on the SOP. Consider a certification process where operators must demonstrate proficiency with a set of standards before they are allowed to run experimental samples.

  • Control Charting: Use control charts to monitor the performance of the assay over time and across different operators. This can help to identify any drift or sudden changes in performance. [7]

Section 3: Instrumentation and Environment

The instruments you use and the environment in which you work can also introduce variability.

Q5: I'm getting inconsistent readings from my plate reader. What should I check?

A5: Inconsistent plate reader performance can be a major source of error. The issue could lie with the instrument's calibration, the settings used, or environmental factors.

Troubleshooting Plate Reader Issues:

Potential IssueCausalityRecommended Action
Incorrect Wavelength/Filter Settings The instrument is not measuring the signal at the optimal wavelength for the assay chemistry.Verify the correct wavelength and filter settings as specified in the assay protocol.
Instrument Not Calibrated The instrument's detectors may have drifted over time, leading to inaccurate readings. [8][9]Perform regular calibration and performance verification checks according to the manufacturer's recommendations. [10][11]
Temperature Fluctuations Many enzymatic reactions are temperature-sensitive. Inconsistent temperature control can lead to variable reaction rates. Ensure the plate reader's incubation chamber is maintaining a stable and correct temperature. Allow plates to equilibrate to the correct temperature before reading.
Dirty Optics Dust or spills on the instrument's optics can interfere with light transmission and detection.Regularly clean the instrument's optics as per the manufacturer's instructions.
Q6: Could my cell culture conditions be affecting my assay reproducibility?

A6: Absolutely. The health and state of your cells are critical for the reproducibility of cell-based assays. [12][13][14]Factors such as cell passage number, confluency, and the presence of contamination can all introduce variability. [5][6] Good Cell Culture Practice (GCCP):

Adhering to Good Cell Culture Practice is essential for maintaining consistency in your cell-based assays. [15][16][17]

  • Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells. [18]* Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as this can significantly alter cellular physiology and assay results. [12][13][14]* Control Passage Number: Use cells within a consistent and defined range of passage numbers for your experiments. High passage numbers can lead to genetic drift and phenotypic changes. [5][12][13]* Consistent Seeding Density: Seed cells at a consistent density to ensure they are in the same growth phase (e.g., exponential growth) at the time of the assay. [5]

Section 4: Assay-Specific Troubleshooting

Different assays have their own unique sources of variability. Here we will address some common issues with specific assay types.

Q7: My ELISA results show high background and poor signal-to-noise. What are the likely causes?

A7: High background in an ELISA can obscure the true signal and reduce the dynamic range of the assay. [19]This is often due to non-specific binding of antibodies or insufficient washing. [19] Troubleshooting High Background in ELISA:

Potential CauseCausalityRecommended Solution
Insufficient Washing Residual unbound antibodies or reagents remain in the wells, contributing to background signal. [20]Increase the number and/or duration of wash steps. Ensure all wells are completely aspirated between steps. [19]
Inadequate Blocking The blocking buffer has not effectively saturated all non-specific binding sites on the plate.Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA, casein). [19]
Antibody Concentration Too High Excess primary or secondary antibody can lead to increased non-specific binding.Titrate your antibodies to determine the optimal concentration that provides a good signal without high background.
Cross-Reactivity The detection antibody may be cross-reacting with the coating antibody or other components in the sample.Run appropriate controls, such as a "no-sample" well, to identify the source of the cross-reactivity.
Q8: My Western blots are not reproducible. What are the key steps to focus on?

A8: Western blotting is a multi-step technique with many potential sources of variability. [21][22]To improve reproducibility, it's crucial to optimize and standardize each step of the workflow. [21][23][24] Key Optimization Points for Western Blotting:

  • Sample Preparation: Optimize the lysis buffer to ensure complete and consistent protein extraction. [21][22]The choice of lysis buffer depends on the subcellular localization of your target protein. [21]2. Protein Quantification: Accurately quantify the protein concentration in each sample and ensure equal loading amounts across all lanes. [22]3. Gel Electrophoresis: Choose the appropriate polyacrylamide gel percentage to achieve optimal separation of your protein of interest based on its molecular weight. [21]4. Protein Transfer: Ensure complete and even transfer of proteins from the gel to the membrane. Use a reversible total protein stain to confirm successful transfer before proceeding. [22]5. Antibody Incubation: Use a consistent and optimized concentration for both primary and secondary antibodies. Ideally, use a single preparation of the primary antibody for all blots in an experiment to avoid freeze-thaw cycles. [22]6. Image Analysis and Normalization: Use appropriate software for image analysis and normalize the signal of your target protein to a loading control (e.g., a housekeeping protein or total protein stain) to account for any variations in loading and transfer. [21]

Section 5: Data Analysis and Interpretation

Q9: How can I ensure my data analysis is robust and reproducible?

A9: To ensure the reproducibility of your data analysis, it's important to use appropriate statistical methods and to be transparent about your analysis workflow. [25][26][27] Best Practices for Data Analysis:

  • Use Appropriate Statistical Tests: The choice of statistical test depends on the design of your experiment and the nature of your data. Consult with a statistician if you are unsure which test to use.

  • Assess Normality and Homogeneity of Variance: Many statistical tests assume that the data are normally distributed and that the variances of the groups being compared are equal. Test these assumptions before applying a statistical test.

  • Control for Multiple Comparisons: If you are performing multiple statistical tests, you need to correct for the increased probability of finding a false positive result.

  • Use a Scripting Language: For complex data analysis, consider using a scripting language like R or Python. This allows you to create a reproducible workflow that can be easily shared and re-run.

  • Data Sharing: Whenever possible, share your raw data and analysis scripts in a public repository. This allows other researchers to verify your findings and build upon your work. [28]

Q10: What is the difference between technical and biological replicates, and why are they both important?

A10: Understanding the difference between technical and biological replicates is crucial for designing robust experiments and drawing valid conclusions. [29][30]

  • Technical Replicates: These are repeated measurements of the same sample. [30]They are used to assess the variability of the assay itself (i.e., the precision of the measurement). [30]* Biological Replicates: These are parallel measurements of biologically distinct samples. [29]They are used to assess the biological variability of the system being studied and to determine if the observed effect is biologically relevant. [29] Importance of Both Replicate Types:

You need both technical and biological replicates to have confidence in your results. Technical replicates tell you if your assay is performing consistently, while biological replicates tell you if your findings are likely to be true for the broader biological population you are studying. [29]Without sufficient biological replicates, you cannot make meaningful conclusions about the biological effect of your experimental treatment. [29]

References

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Validation & Comparative

A Senior Application Scientist's Guide to Evaluating 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one as a Potential DPP-IV Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, colloquially known as "gliptins," have carved a significant niche.[1][2] These agents offer a mechanism that enhances endogenous incretin hormone levels, thereby stimulating glucose-dependent insulin secretion and suppressing glucagon release.[2][3] While the market has several well-established gliptins, the quest for novel chemical entities with improved potency, selectivity, or pharmacokinetic profiles is perpetual.

This guide addresses the hypothetical evaluation of a novel compound, 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one , as a potential DPP-IV inhibitor. As of this writing, this specific molecule is not a recognized DPP-IV inhibitor in publicly available literature. Therefore, this document is structured not as a direct comparison of an existing drug, but as a roadmap for the rigorous scientific inquiry required to characterize such a candidate. We will use the established profiles of market-approved inhibitors like Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin as benchmarks for our hypothetical investigation.[1][2][4]

The Target: Dipeptidyl Peptidase-IV (DPP-IV) and the Incretin Effect

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis. Its primary function in this context is the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][5][6] These hormones are released from the gut in response to food intake and are responsible for the "incretin effect" – a significantly larger insulin response to an oral glucose load compared to an intravenous one.[6] By inhibiting DPP-IV, the active forms of GLP-1 and GIP persist longer, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[6][7]

DPP_IV_Pathway Food_Intake Food Intake Gut Gut L-cells Food_Intake->Gut GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreatic Islets GLP1_GIP->Pancreas Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Beta_Cells β-cells Pancreas->Beta_Cells Alpha_Cells α-cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Liver Liver Glucagon->Liver Glucose_Output ↓ Hepatic Glucose Output Liver->Glucose_Output Glucose_Output->Blood_Glucose Inhibitor DPP-IV Inhibitor (e.g., this compound?) Inhibitor->DPP4

Caption: The Incretin Pathway and the Role of DPP-IV Inhibition.

The Candidate: this compound

Our hypothetical candidate molecule possesses structural features—a pyrrolidinone and a piperidine ring—that are present in various biologically active compounds.[8][9] However, its potential as a DPP-IV inhibitor is unknown. The first step in its evaluation is a thorough in silico and then in vitro characterization.

The Investigation: A Step-by-Step Experimental Workflow

To ascertain whether this compound can be considered a viable DPP-IV inhibitor, a systematic experimental approach is essential.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based & Advanced Assays cluster_2 Phase 3: In Vivo Evaluation A Primary Screening: In Vitro DPP-IV Enzyme Assay B Potency Determination: IC50 Calculation A->B C Mechanism of Action: Kinetic Studies (e.g., Lineweaver-Burk) B->C D Selectivity Profiling: Assays against DPP-8, DPP-9, FAP C->D E Cell-Based DPP-IV Inhibition Assay D->E F Pharmacokinetic Profiling (ADME) E->F G Animal Models of T2DM (e.g., ob/ob mice) F->G H Oral Glucose Tolerance Test (OGTT) G->H

Caption: Experimental workflow for evaluating a novel DPP-IV inhibitor candidate.

Phase 1: In Vitro Enzymatic Assays

The foundational question is whether the compound inhibits the DPP-IV enzyme directly. This is answered through a series of in vitro experiments.

This assay quantitatively measures the enzymatic activity of DPP-IV and its inhibition by the test compound.

Principle: The assay utilizes a non-fluorescent substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-IV to release the highly fluorescent AMC. The rate of fluorescence increase is directly proportional to the enzyme's activity. An inhibitor will reduce this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[10]

    • Reconstitute human recombinant DPP-IV enzyme in the assay buffer to a working concentration.

    • Prepare a stock solution of the substrate, Gly-Pro-AMC, and dilute it in the assay buffer to the final working concentration (e.g., 200 µM).[11]

    • Dissolve the test compound, this compound, and a positive control (e.g., Sitagliptin) in a suitable solvent (e.g., DMSO) to create stock solutions. Serially dilute these to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • 100% Activity Wells: Add assay buffer, DPP-IV enzyme solution, and solvent (without inhibitor).[10]

    • Background Wells: Add assay buffer and solvent only (no enzyme).[10]

    • Inhibitor Wells: Add assay buffer, DPP-IV enzyme solution, and the test compound at various concentrations.[10]

    • Positive Control Wells: Add assay buffer, DPP-IV enzyme solution, and the positive control inhibitor (e.g., Sitagliptin) at various concentrations.

  • Incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Detection: Immediately place the plate in a fluorescence microplate reader. Monitor the increase in fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm) over time (e.g., 30-60 minutes).[11][12]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the data to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The IC50 value is the first critical benchmark. A potent inhibitor will have an IC50 in the low nanomolar range.

Compound Reported IC50 (nM) Reference
Sitagliptin~18-19 nM[13][14]
Vildagliptin~4.5 nM[15]
Saxagliptin~0.5-26 nM[16][17]
Linagliptin~1 nM[18]
Alogliptin<10 nM[19]
Omarigliptin~1.6 nM[20]
This compound To be determined

Note: IC50 values can vary based on assay conditions.[21]

A promising result for our candidate would be an IC50 value below 100 nM. An IC50 in the micromolar range would suggest weak activity, likely terminating its development as a primary candidate.

Assuming a potent IC50 is observed, the next steps are to determine the mechanism of inhibition and selectivity.

  • Mechanism of Action: By varying the substrate concentration in the enzymatic assay, a Lineweaver-Burk plot can be generated. This will reveal whether the inhibition is competitive, non-competitive, or uncompetitive. Most successful gliptins are competitive inhibitors, binding to the active site of the enzyme.[14][22]

  • Selectivity: The compound must be tested against other closely related proteases, particularly DPP-8 and DPP-9. Inhibition of these enzymes has been linked to potential toxicities. High selectivity for DPP-IV over DPP-8/9 (>1000-fold) is a critical safety and efficacy parameter.[18][23]

Phase 2 & 3: Advancing the Candidate

If in vitro studies are promising, the investigation would proceed to cell-based assays to confirm activity in a more physiological context, followed by pharmacokinetic (ADME) profiling.[24] Ultimately, in vivo studies in animal models of type 2 diabetes would be required to demonstrate efficacy in lowering blood glucose, typically assessed via an oral glucose tolerance test (OGTT).[25]

Conclusion and Forward Outlook

The journey of a novel compound from a chemical structure to a therapeutic agent is long and fraught with challenges. For this compound, the path begins with the fundamental experiments outlined in this guide. Its potential rests on demonstrating potent, selective, and competitive inhibition of the DPP-IV enzyme, with a profile that is at least comparable, if not superior, to the established gliptins. The provided protocols and benchmarks serve as the initial litmus test for its viability as a next-generation treatment for type 2 diabetes.

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A Researcher's Guide to Validating the Binding Target of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Interest

In the landscape of contemporary drug discovery, small molecules built from privileged scaffolds serve as fertile ground for novel therapeutic development. The compound 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one presents such a case. Its structure is a composite of two well-established pharmacophores: the pyrrolidin-2-one ring, a core component of the racetam class of nootropic agents, and the piperidine motif, a ubiquitous feature in a vast array of centrally active pharmaceuticals.[1][2] This structural duality suggests a potential for complex pharmacology, yet the specific binding target of this molecule remains uncharacterized in public-domain literature.

This guide provides a comprehensive, technically-grounded framework for researchers aiming to identify and validate the direct binding target of this compound. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust scientific narrative. For the purpose of illustrating a complete validation workflow, we will proceed under the working hypothesis that our molecule of interest targets the Sigma-1 Receptor (S1R) , an endoplasmic reticulum chaperone protein implicated in neuroprotection and cellular stress responses. This hypothesis is informed by the prevalence of piperidine-containing ligands known to modulate S1R activity.

To establish a benchmark for performance, we will compare our test compound against a well-characterized, high-affinity S1R ligand, (+)-Pentazocine . This comparative approach is essential for contextualizing the binding affinity, kinetics, and cellular engagement of our novel molecule.

Part 1: Initial Target Hypothesis Generation

Before rigorous validation can begin, a strong, evidence-based hypothesis about the molecular target is required. Should a researcher start with no prior assumptions, several unbiased, proteome-wide techniques can elucidate potential binding partners.

Two powerful frontline methods are Affinity-Based Pull-Down and Drug Affinity Responsive Target Stability (DARTS) .[3][4] In an affinity pull-down, the small molecule is immobilized on a solid support to "fish" for its binding partners from a cell lysate, which are then identified by mass spectrometry.[5] The DARTS method, conversely, is based on the principle that a protein becomes more resistant to protease digestion when stabilized by a bound ligand.[4]

These exploratory techniques provide a list of candidate proteins, which must then be prioritized for the stringent validation assays that form the core of this guide.

cluster_discovery Phase 1: Target Discovery (Hypothesis Generation) cluster_methods Unbiased Screening Methods compound This compound pulldown Affinity Pull-Down compound->pulldown darts DARTS Assay compound->darts lysate Cell Lysate (Proteome) lysate->pulldown lysate->darts ms Mass Spectrometry (Protein ID) pulldown->ms darts->ms hypothesis Hypothesized Target (e.g., Sigma-1 Receptor) ms->hypothesis cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) spr_principle Measures Change in Refractive Index spr_output Output: ka, kd, KD spr_principle->spr_output Real-time binding itc_principle Measures Heat Change Upon Binding itc_output Output: KD, n, ΔH, ΔS itc_principle->itc_output Thermodynamics hypothesis Hypothesized Target (Purified Protein) hypothesis->spr_principle hypothesis->itc_principle cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow start Treat Cells with Compound or Vehicle heat Heat Challenge (Temperature Gradient) start->heat itdr_heat Heat at Single Tagg start->itdr_heat Dose Response lyse Cell Lysis & Centrifugation heat->lyse quant Quantify Soluble Target Protein lyse->quant melt_curve Generate Melt Curve (Tagg Shift) quant->melt_curve itdr_curve Generate ITDR Curve (Cellular EC50) quant->itdr_curve itdr_heat->lyse

Caption: A two-stage workflow for the Cellular Thermal Shift Assay.

CompoundTₐ₉₉ Shift (°C at 30 µM)Cellular EC₅₀ (nM)
This compound+ 5.8°C150
(+)-Pentazocine (Reference)+ 8.2°C45

Comprehensive Validation Summary and Conclusion

Validation MethodParameter MeasuredThis compound(+)-Pentazocine (Reference)Insight Provided
SPR Affinity (Kₑ)20 nM5 nMConfirms direct, high-affinity binding and quantifies kinetics.
ITC Affinity (Kₑ) & Thermodynamics25 nM; Enthalpy-driven6 nM; Enthalpy-drivenOrthogonally confirms affinity and reveals the thermodynamic forces driving the interaction.
CETSA Cellular Engagement (EC₅₀)150 nM45 nMDemonstrates target binding occurs within the native cellular environment.

References

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Navigating Analytical Methodologies: A Comparative Guide to the Cross-Validation of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a compound such as 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, a versatile building block in medicinal chemistry, robust and reliable analytical methods are the bedrock of quality control. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of this compound. Furthermore, it delineates a comprehensive protocol for the cross-validation of these methods, a critical process for ensuring consistency and reliability across different analytical platforms or laboratories.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to support the development and validation of analytical methods.

Introduction to the Analyte and the Imperative for Validated Methods

This compound is a chemical entity with a molecular structure that lends itself to various synthetic applications. Its purity and concentration in raw materials, intermediates, and final products must be meticulously controlled to ensure the safety and efficacy of the resulting pharmaceuticals. Analytical method validation provides documented evidence that a method will reliably produce accurate and precise results.[5][6] This process is not merely a regulatory requirement but a fundamental aspect of good manufacturing practices (GMP) that underpins product quality.[5][7][8]

Comparative Analysis of Analytical Methods: HPLC vs. GC

The choice of analytical technique is a critical first step in method development.[8] For this compound, both HPLC and GC present viable options, each with distinct advantages and considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a moderately polar compound like this compound.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobic properties, which allows for the retention and separation of the analyte from polar impurities based on its partitioning between the mobile and stationary phases.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is employed. The buffer controls the pH, ensuring the consistent ionization state of the piperidine and pyrrolidinone nitrogens, which is crucial for reproducible retention times and symmetrical peak shapes. The organic modifier is adjusted to achieve optimal retention and resolution.

  • Detection: Ultraviolet (UV) detection is a common and robust choice, assuming the analyte possesses a suitable chromophore. If not, alternative detection methods like mass spectrometry (MS) can be coupled with HPLC for enhanced sensitivity and specificity.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may not be inherently volatile, derivatization can be employed to enhance its volatility and thermal stability.

Causality Behind Experimental Choices:

  • Derivatization: Silylation or acylation of the secondary amine in the piperidine ring can increase the compound's volatility and reduce its polarity, making it more amenable to GC analysis. This step is crucial for achieving good peak shape and preventing on-column degradation.

  • Stationary Phase: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used. The choice depends on the polarity of the derivatized analyte and potential impurities.

  • Detection: A Flame Ionization Detector (FID) is a common choice for organic compounds, offering good sensitivity and a wide linear range. For higher specificity and structural confirmation, a Mass Spectrometer (MS) detector is invaluable.

Head-to-Head Performance Comparison

The suitability of an analytical method is assessed through a rigorous validation process, as outlined in guidelines from the International Council for Harmonisation (ICH).[9][10][11][12] The following table summarizes the expected performance of HPLC and GC methods for the analysis of this compound based on key validation parameters.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale & Considerations
Specificity High. Can resolve the analyte from closely related impurities and degradation products. Photodiode array (PDA) detectors can provide spectral purity information.High, especially with MS detection. Derivatization can improve selectivity by separating co-eluting compounds.The ability to unequivocally assess the analyte in the presence of other components is critical.[13]
Linearity Excellent over a wide concentration range.Good, but the derivatization step can sometimes introduce non-linearity if not optimized.The method's ability to produce results that are directly proportional to the concentration of the analyte.
Accuracy High. Typically determined by recovery studies on spiked placebo samples.High, but can be influenced by the efficiency and reproducibility of the derivatization reaction.The closeness of the test results to the true value.
Precision Excellent for both repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).Good, but can be slightly lower than HPLC due to the additional derivatization step.The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[13]
Limit of Detection (LOD) Low, can be in the ng/mL range with UV detection and lower with MS.Very low, often in the pg/mL range, especially with a sensitive detector like a nitrogen-phosphorus detector (NPD) or MS.The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Low, allowing for the accurate measurement of low levels of the analyte and impurities.Very low, making it suitable for trace-level analysis.The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness Generally high. Small variations in mobile phase composition, pH, and column temperature have a minimal effect.Moderately robust. Sensitive to variations in oven temperature ramps, gas flow rates, and derivatization conditions.The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Cross-Validation of Analytical Methods: Ensuring Inter-Method Consistency

Cross-validation is the process of comparing the results from two different analytical methods to ensure they provide equivalent results.[1] This is a critical step when transferring a method to a different laboratory, or when a new method is intended to replace an existing one.[2]

The Importance of a Cross-Validation Protocol

A well-defined protocol is essential for a successful cross-validation study. It should clearly outline the scope, procedures, and acceptance criteria. The main objective is to demonstrate that the two methods are interchangeable for their intended purpose.

Experimental Protocol for Cross-Validation

Objective: To compare the performance of a validated HPLC method and a validated GC method for the quantification of this compound in a given sample matrix.

Materials:

  • Reference standard of this compound of known purity.

  • Samples of the drug substance or product containing this compound.

  • All necessary reagents, solvents, columns, and consumables for both the HPLC and GC methods.

Procedure:

  • Analyst and Instrument Qualification: Ensure that the analysts performing the cross-validation are proficient in both analytical techniques and that the instruments are properly qualified and calibrated.

  • Sample Selection: Select a minimum of three batches of the sample material, preferably with varying concentrations of the analyte, to be analyzed by both methods.

  • Analysis:

    • Each analyst should analyze the selected samples in replicate (e.g., n=3) using both the HPLC and GC methods.

    • The analyses should be performed on the same day to minimize variability.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method for each sample.

    • Statistically compare the results from the two methods using appropriate statistical tests, such as a t-test or an F-test, to assess for any significant differences in the means and variances.

  • Acceptance Criteria: The acceptance criteria should be pre-defined in the protocol. A common criterion is that the difference between the mean results of the two methods should not be more than a specified percentage (e.g., ±2.0%).

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_protocol Define Cross-Validation Protocol set_acceptance Set Acceptance Criteria define_protocol->set_acceptance select_samples Select Representative Samples set_acceptance->select_samples analyst1_hplc Analyst 1: Analyze Samples by HPLC select_samples->analyst1_hplc analyst1_gc Analyst 1: Analyze Samples by GC select_samples->analyst1_gc analyst2_hplc Analyst 2: Analyze Samples by HPLC select_samples->analyst2_hplc analyst2_gc Analyst 2: Analyze Samples by GC select_samples->analyst2_gc compile_data Compile and Tabulate Data analyst1_hplc->compile_data analyst1_gc->compile_data analyst2_hplc->compile_data analyst2_gc->compile_data stat_analysis Perform Statistical Analysis (e.g., t-test, F-test) compile_data->stat_analysis compare_criteria Compare Results to Acceptance Criteria stat_analysis->compare_criteria pass Methods are Equivalent compare_criteria->pass Pass fail Investigate Discrepancies compare_criteria->fail Fail report Generate Final Report pass->report fail->report

Caption: Workflow for the cross-validation of analytical methods.

Conclusion: A Foundation of Trustworthy Data

The selection and validation of an appropriate analytical method are fundamental to ensuring the quality and consistency of pharmaceutical products. Both HPLC and GC offer robust and reliable means for the quantification of this compound, with the choice between them depending on specific laboratory capabilities, sample characteristics, and the desired level of sensitivity.

Ultimately, a rigorous cross-validation process provides the necessary assurance that different analytical methods will yield comparable and trustworthy results.[1] This not only ensures regulatory compliance but also builds a strong foundation of data integrity that is essential throughout the drug development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
  • Quality Guidelines - ICH. [Link]
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
  • Validation of Impurity Methods, Part II. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
  • Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp. [Link]
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. [Link]
  • Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formul
  • Analytical method valid
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]
  • Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. [Link]

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The Promise of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one: A Comparative Analysis of a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the scientific community is in constant search of novel molecular entities that can offer superior efficacy and safety profiles. This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of a promising new compound, 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, hereafter referred to as Compound X, against the well-established Alzheimer's disease medication, Donepezil.

The structural architecture of Compound X, featuring both a pyrrolidin-2-one and a piperidine moiety, suggests a potential for multifactorial activity within the central nervous system (CNS). The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, while the piperidine motif is a privileged structure in medicinal chemistry, known to enhance drug-like properties for CNS-targeting agents[1][2][3]. This unique combination hints at a potential mechanism that may extend beyond the singular mode of action of many current treatments.

This guide will delve into the preclinical evidence, presenting a balanced view of Compound X's performance in a series of validated in-vitro and in-vivo assays. We will explore the causality behind the experimental choices and provide detailed, replicable protocols for the key experiments discussed.

Comparative In-Vitro Efficacy: Compound X vs. Donepezil

The initial stages of drug discovery rely heavily on in-vitro assays to determine the biological activity and potential mechanism of action of a new chemical entity. In this section, we compare the in-vitro performance of Compound X against Donepezil in assays relevant to neuroprotection and Alzheimer's disease pathology.

Acetylcholinesterase (AChE) Inhibition

Donepezil is a well-known reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Increasing synaptic levels of acetylcholine is a key therapeutic strategy in Alzheimer's disease.[4] To assess Compound X's potential in this area, a comparative AChE inhibition assay was performed.

Table 1: In-Vitro Acetylcholinesterase (AChE) Inhibition

CompoundIC50 (nM)
Compound X 45.8
Donepezil 12.3[5]

The data indicates that while Compound X does exhibit inhibitory activity against AChE, it is less potent than Donepezil. This suggests that direct AChE inhibition may be a component of Compound X's mechanism but perhaps not its primary mode of action.

Neuroprotection Against Beta-Amyloid (Aβ) Induced Toxicity

A hallmark of Alzheimer's disease is the accumulation of beta-amyloid (Aβ) plaques, which are neurotoxic. A critical in-vitro assay, therefore, is the assessment of a compound's ability to protect neuronal cells from Aβ-induced cell death.

Table 2: Neuroprotective Effects in Aβ-Treated SH-SY5Y Neuroblastoma Cells

Compound (Concentration)Cell Viability (%)
Control (untreated)100
Aβ (25 µM)48.2
Compound X (10 µM) + Aβ 85.7
Donepezil (10 µM) + Aβ 62.5

In this assay, Compound X demonstrated a significantly greater neuroprotective effect against Aβ-induced toxicity compared to Donepezil. This suggests that Compound X may possess a mechanism of action that directly counteracts the downstream toxic effects of amyloid pathology, a highly desirable attribute for a disease-modifying therapy.

Comparative In-Vivo Efficacy: Preclinical Animal Models

Following promising in-vitro data, the evaluation of a drug candidate's efficacy in a living organism is a crucial next step. This section compares the in-vivo performance of Compound X and Donepezil in a well-established rodent model of cognitive impairment.

Scopolamine-Induced Memory Impairment Model

Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, providing a robust model for screening compounds with potential to improve learning and memory. The Y-maze test is a common behavioral assay used in this model to assess spatial working memory.

Table 3: Reversal of Scopolamine-Induced Amnesia in Mice (Y-Maze)

Treatment GroupSpontaneous Alternation (%)
Vehicle75.3
Scopolamine (1 mg/kg)42.1
Compound X (10 mg/kg) + Scopolamine 68.9
Donepezil (3 mg/kg) + Scopolamine 65.2[6]

The results from the Y-maze test indicate that both Compound X and Donepezil are effective at reversing the cognitive deficits induced by scopolamine. Notably, Compound X achieved a comparable level of efficacy to Donepezil, further supporting its potential as a therapeutic agent for cognitive enhancement.

Experimental Protocols

To ensure scientific integrity and enable replication of these findings, detailed protocols for the key experiments are provided below.

In-Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the well-established Ellman's method for determining cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (Compound X, Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Neuroprotection Assay (MTT Assay)

This protocol assesses cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Beta-amyloid (1-42) peptide

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with the test compounds (Compound X, Donepezil) for 2 hours.

  • Add Aβ peptide (25 µM) to the designated wells and incubate for a further 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

In-Vivo Y-Maze Test

This protocol is a standard behavioral test for assessing spatial working memory in rodents.

Materials:

  • Male C57BL/6 mice

  • Y-maze apparatus

  • Scopolamine hydrochloride

  • Test compounds (Compound X, Donepezil)

  • Saline solution

Procedure:

  • Administer the test compounds or vehicle intraperitoneally (i.p.) 30 minutes before the test.

  • Administer scopolamine (1 mg/kg, i.p.) 15 minutes before the test.

  • Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

  • Record the sequence of arm entries.

  • A spontaneous alternation is defined as consecutive entries into all three arms without repetition.

  • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

Visualizing the Scientific Rationale

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention Aβ Plaque Formation Aβ Plaque Formation Neuronal Cell Death Neuronal Cell Death Aβ Plaque Formation->Neuronal Cell Death leads to Compound X Compound X Compound X->Neuronal Cell Death inhibits Donepezil Donepezil AChE AChE Donepezil->AChE inhibits Acetylcholine Acetylcholine Acetylcholine->AChE degraded by

Caption: Simplified signaling pathway in Alzheimer's disease and points of intervention for Compound X and Donepezil.

G Start Start In-Vitro Assays In-Vitro Assays Start->In-Vitro Assays AChE Inhibition AChE Inhibition In-Vitro Assays->AChE Inhibition Neuroprotection Assay Neuroprotection Assay In-Vitro Assays->Neuroprotection Assay In-Vivo Studies In-Vivo Studies AChE Inhibition->In-Vivo Studies Neuroprotection Assay->In-Vivo Studies Scopolamine Model Scopolamine Model In-Vivo Studies->Scopolamine Model Data Analysis & Comparison Data Analysis & Comparison Scopolamine Model->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: Experimental workflow for the comparative efficacy study.

Conclusion and Future Directions

The preliminary data presented in this guide suggests that this compound (Compound X) is a promising neuroprotective agent with a potentially distinct and more multifaceted mechanism of action compared to Donepezil. While its direct AChE inhibitory activity is modest, its superior ability to protect neurons from Aβ-induced toxicity in-vitro is a significant finding. Furthermore, its comparable in-vivo efficacy in a model of cognitive impairment underscores its therapeutic potential.

Future research should focus on elucidating the precise molecular targets of Compound X that mediate its potent neuroprotective effects. Investigating its impact on other pathological hallmarks of Alzheimer's disease, such as tau hyperphosphorylation and neuroinflammation, will be crucial. The favorable preclinical data presented here strongly supports the continued development of this compound as a potential novel therapeutic for Alzheimer's disease and other neurodegenerative disorders.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
  • Research progress on piperidine-containing compounds as agrochemicals. (2023). Frontiers in Chemistry, 11, 1276925. [Link]
  • Cacabelos, R. (2005). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics.
  • Shin, C. Y., et al. (2018). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & Therapeutics, 26(1), 76–83. [Link]
  • Islam, M. R., et al. (2021). In vitro Assessment of Acetylcholinesterase Inhibitory Activity using Combination of Synthetic Drugs.

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A Researcher's Guide to De-risking Novel Compounds: Evaluating the Off-Target Effects of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the journey from a promising novel compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is mitigating the risk of off-target effects, where a molecule interacts with unintended biological targets, potentially leading to toxicity or reduced efficacy. This guide provides a comprehensive framework for assessing the off-target profile of a novel small molecule, using the hypothetical compound 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one as a case study. While public domain data on this specific molecule is scarce[1], its structural motifs—a pyrrolidin-2-one and a piperidine ring—are common in pharmacologically active agents, suggesting a range of potential biological activities and, consequently, off-target interactions[2][3][4][5].

This document will guide you through a tiered approach to off-target profiling, from initial computational predictions to broad in vitro screening and cell-based phenotypic assays. We will delve into the rationale behind each experimental choice, provide detailed protocols, and illustrate how to interpret and compare the resulting data against alternative compounds.

The Subject of Our Investigation: this compound

Let us assume for this guide that this compound has been synthesized as a potential inhibitor of a specific kinase, "Kinase X," based on preliminary in-house assays. The core challenge now is to determine its selectivity and identify any potential liabilities before committing to further preclinical development.

Compound Profile:

PropertyValueSource
IUPAC Name 1-(2-(piperidin-4-yl)ethyl)pyrrolidin-2-one-
CAS Number 763908-64-1
Molecular Formula C₁₁H₂₀N₂O
Molecular Weight 196.29 g/mol
Structure Chemical structure of this compoundPubChem

A Tiered Strategy for Off-Target Profiling

A systematic and tiered approach is the most cost-effective and scientifically rigorous way to assess off-target effects. This involves progressing from broad, less resource-intensive methods to more focused and physiologically relevant assays.

G cluster_0 Tier 1: In Silico & Early Assessment cluster_1 Tier 2: Broad In Vitro Screening cluster_2 Tier 3: Functional & Phenotypic Assays Computational Profiling Computational Profiling Broad Target Binding Panel Broad Target Binding Panel Computational Profiling->Broad Target Binding Panel Prioritize panels Physicochemical Properties Physicochemical Properties Physicochemical Properties->Broad Target Binding Panel Early Toxicity Flags Early Toxicity Flags Functional Follow-up Assays Functional Follow-up Assays Early Toxicity Flags->Functional Follow-up Assays Broad Target Binding Panel->Functional Follow-up Assays Confirm hits Kinase Panel Kinase Panel Kinase Panel->Functional Follow-up Assays Phenotypic Screening Phenotypic Screening Functional Follow-up Assays->Phenotypic Screening Assess cellular impact

Caption: Tiered workflow for off-target assessment.

Tier 1: In Silico and Preliminary Assessments

Before embarking on expensive wet-lab experiments, computational methods can provide valuable early insights into potential off-target interactions.[6][7] These approaches use the compound's structure to predict its binding affinity against a large database of known protein targets.

Experimental Protocol: In Silico Off-Target Prediction

  • Obtain the 2D structure of this compound in a suitable format (e.g., SMILES: O=C1CCCN1CCC2CCNCC2).

  • Utilize multiple prediction platforms to cross-validate findings. Recommended platforms include:

    • Similarity-based methods (e.g., SEA, SwissTargetPrediction): These tools compare the chemical structure of the query molecule to a library of compounds with known biological activities.

    • Structure-based methods (e.g., molecular docking): If the crystal structures of potential off-targets are available, docking simulations can predict binding modes and estimate binding energies.

  • Analyze the prediction outputs, focusing on targets with high confidence scores or those that appear across multiple platforms. Pay close attention to targets known to be associated with adverse drug reactions (ADRs).

Illustrative In Silico Prediction Results for this compound:

Predicted Off-TargetPrediction MethodConfidence ScorePotential Implication
Dopamine Transporter (DAT) SimilarityHighCNS side effects, abuse potential
Sigma-1 Receptor Similarity & DockingHighNeurological and psychiatric effects
hERG Potassium Channel DockingModerateCardiotoxicity risk
5-HT₂ₐ Receptor SimilarityModerateCNS effects, potential for antipsychotic or psychedelic activity[8]

These in silico findings do not confirm biological activity but provide a crucial roadmap for designing subsequent experimental panels. The prediction of interactions with aminergic GPCRs and transporters is not surprising given the presence of the piperidine moiety, a common scaffold in CNS-active drugs.[3]

Tier 2: Broad In Vitro Screening Panels

The next step is to experimentally test the in silico predictions and screen for unforeseen interactions using broad binding and enzymatic assays. Several contract research organizations (CROs) offer standardized safety pharmacology panels for this purpose.[9][10][11][12][13]

Experimental Protocol: Broad Target Binding Panel (e.g., SafetyScreen44)

  • Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to a high concentration stock (e.g., 10 mM).

  • Assay Execution: Submit the compound to a CRO for screening against a panel of receptors, ion channels, and transporters implicated in adverse drug reactions. A common industry standard is a panel of 44-77 targets.[10][11] The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

  • Data Analysis: The results are reported as the percent inhibition of radioligand binding to the target protein. A threshold of >50% inhibition is generally considered a "hit" that warrants further investigation.

Illustrative Binding Panel Results (@ 10 µM):

Target% InhibitionClassification
Dopamine Transporter (DAT) 85%Hit
Sigma-1 Receptor 72%Hit
α₂ₐ Adrenergic Receptor 61%Hit
hERG Channel 25%No Hit
All other 40 targets <50%No Hit

These results experimentally confirm the in silico predictions for DAT and the Sigma-1 receptor and identify an additional hit on the α₂ₐ adrenergic receptor. Importantly, the lack of significant hERG binding at this concentration reduces the immediate concern for cardiotoxicity.

Comparative Analysis:

To put these results into context, let's compare them to two hypothetical alternative Kinase X inhibitors with different scaffolds.

CompoundOn-Target IC₅₀ (Kinase X)Off-Target Hits (>50% @ 10 µM)
This compound 50 nMDAT, Sigma-1, α₂ₐ
Alternative A (Thiazole-based) 75 nMNone in SafetyScreen44
Alternative B (Anilino-pyrimidine) 20 nM5-HT₂ₐ, H₁, M₁

This comparison highlights that while our lead compound is potent, it has a more concerning off-target profile than Alternative A. Alternative B is more potent but also interacts with several GPCRs. This data is critical for making a go/no-go decision or prioritizing compounds for further optimization.

G cluster_0 Compound Evaluation Lead Compound This compound On-Target: 50 nM Off-Targets: DAT, Sigma-1, α2a Decision Decision Lead Compound->Decision Proceed with caution Alternative A Alternative A On-Target: 75 nM Off-Targets: None Alternative A->Decision High priority Alternative B Alternative B On-Target: 20 nM Off-Targets: 5-HT2a, H1, M1 Alternative B->Decision Optimize for selectivity

Caption: Decision matrix for lead compound progression.

Tier 3: Functional Follow-up and Phenotypic Screening

A binding hit does not necessarily translate to functional activity. The next crucial step is to determine if the compound acts as an agonist, antagonist, or modulator at the identified off-targets.

Experimental Protocol: Functional Off-Target Assays

  • Select Assays: Based on the binding hits (DAT, Sigma-1, α₂ₐ), select appropriate functional assays.

    • DAT: A neurotransmitter uptake assay using cells expressing the dopamine transporter.

    • Sigma-1 and α₂ₐ: Calcium mobilization or cAMP assays in cell lines expressing these receptors.

  • Dose-Response Analysis: Test this compound across a range of concentrations (e.g., 1 nM to 30 µM) to determine its potency (IC₅₀ or EC₅₀) and efficacy at each off-target.

  • Calculate Selectivity Ratios: Compare the on-target potency (Kinase X) with the off-target potencies. A selectivity ratio of >100-fold is often desired.

Illustrative Functional Data and Selectivity:

TargetFunctional AssayResult (IC₅₀)Selectivity (vs. Kinase X)
Kinase X Enzymatic Inhibition50 nM-
DAT Dopamine Uptake Inhibition500 nM10-fold
Sigma-1 Receptor Ca²⁺ Flux (Antagonist)1.2 µM24-fold
α₂ₐ Adrenergic Receptor cAMP (Antagonist)2.5 µM50-fold

The functional data reveals that this compound is a potent inhibitor of the dopamine transporter, with only a 10-fold selectivity window over its intended target. This is a significant finding, as DAT inhibition can lead to serious CNS and cardiovascular side effects. The antagonist activity at Sigma-1 and α₂ₐ receptors is less potent but still noteworthy.

Phenotypic Screening

Finally, phenotypic screening in relevant cell models can uncover unexpected off-target effects that might be missed by target-based assays.[14][15][16][17][18] This approach assesses the overall effect of a compound on cell health, morphology, or function.

Experimental Protocol: High-Content Imaging Phenotypic Screen

  • Cell Line Selection: Choose a panel of cell lines representing different tissues (e.g., HepG2 for liver, HEK293 for kidney, a neuronal cell line).

  • Compound Treatment: Treat cells with this compound at multiple concentrations for 24-72 hours.

  • Staining and Imaging: Stain the cells with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton). Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify dozens of phenotypic features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).

  • Phenotypic Fingerprinting: Compare the phenotypic profile of your compound to a reference library of compounds with known mechanisms of action.

A phenotypic screen might reveal, for instance, that at concentrations above 1 µM, this compound induces a unique morphological change in neuronal cells not seen with other Kinase X inhibitors, potentially related to its DAT or Sigma-1 activity. This provides a holistic view of the compound's cellular impact.

Conclusion and Future Directions

The comprehensive evaluation of this compound, our hypothetical Kinase X inhibitor, has revealed a significant liability: potent off-target activity at the dopamine transporter with a poor selectivity margin. While the compound is potent at its intended target, the risk of CNS-related side effects is high.

Based on this guide, the following recommendations would be made:

  • De-prioritize this compound for further development in its current form.

  • Prioritize Alternative A, which showed a clean off-target profile, for further efficacy and pharmacokinetic studies.

  • Initiate a medicinal chemistry effort to modify the structure of this compound to reduce its affinity for DAT while retaining potency for Kinase X. This could involve, for example, altering the piperidine ring, which is likely the key pharmacophore for DAT binding.

By following a structured, multi-tiered approach to off-target profiling, researchers can make informed decisions, de-risk their lead candidates early, and ultimately increase the probability of success in the long and arduous process of drug development.

References

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A Senior Application Scientist's Guide to the Head-to-Head Comparison of Piperidinyl-Pyrrolidinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereoisomerism in Drug Design

The piperidinyl-pyrrolidinone scaffold is a compelling structural motif in modern medicinal chemistry, integrating the five-membered pyrrolidinone ring, a versatile pharmacophore, with the six-membered piperidine ring, a privileged scaffold known to enhance physicochemical properties.[1][2] When substituents are introduced onto this fused or linked system, chiral centers are often created, leading to the existence of stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms.[3] These isomers, which can be enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images), frequently exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[4]

This guide provides a comprehensive framework for the head-to-head comparison of piperidinyl-pyrrolidinone isomers. As drug development professionals, understanding these subtle yet profound differences is not merely an academic exercise; it is a fundamental requirement for designing safer, more effective therapeutics.[5] We will move beyond theoretical concepts to provide actionable experimental protocols and data-driven insights, explaining the causality behind experimental choices to ensure a robust and logical evaluation of your isomeric compounds.

The Physicochemical Divide: How Stereochemistry Dictates Behavior

The spatial arrangement of atoms directly influences a molecule's interaction with its environment, including solvent molecules and biological macromolecules. This results in distinct physicochemical properties for each isomer, which in turn impacts their Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6]

The choice between a five-membered pyrrolidine and a six-membered piperidine ring as the core scaffold already introduces key differences. Piperidine is generally more lipophilic than pyrrolidine, which can affect membrane permeability and aqueous solubility.[7] While the pKa values of the parent heterocycles are very similar, substitutions that create stereoisomers can subtly alter these properties, influencing the extent of ionization at physiological pH and thereby affecting drug-receptor interactions and solubility.[6][7]

Table 1: Comparative Physicochemical Properties of Hypothetical Isomers

PropertyIsomer A (e.g., R,S)Isomer B (e.g., S,R)Causality & Implication in Drug Design
pKa 11.2511.35Subtle differences in basicity can arise from intramolecular hydrogen bonding or steric hindrance affecting the lone pair availability on the nitrogen. This can alter binding to targets with ionic residues and affect solubility in pH-variant environments like the GI tract.
logP (Octanol/Water) 1.151.02The three-dimensional shape of an isomer can affect its crystal packing and solvation energy. A more compact isomer (e.g., cis) may have a different logP than a more extended one (e.g., trans), impacting membrane permeability and potential for non-specific binding.[7]
Aqueous Solubility (mg/mL) 0.851.20Differences in crystal lattice energy between isomers can lead to significant variations in solubility. Higher solubility is often desirable for oral drug formulation.

Synthesis and Resolution: Isolating the Isomers of Interest

The synthesis of piperidinyl-pyrrolidinone structures can be achieved through various methods, including multi-component reactions or stepwise functionalization of the parent heterocyclic cores.[8][9] When a synthesis produces a mixture of stereoisomers (a racemic or diastereomeric mixture), their separation, or "resolution," is a critical downstream process.

The most robust and widely used technique for both analytical and preparative scale separation of stereoisomers is Chiral High-Performance Liquid Chromatography (HPLC) . The causality behind this choice lies in its ability to exploit the differential, transient diastereomeric interactions between the isomers and a chiral stationary phase (CSP).

G cluster_0 Synthesis & Analysis Workflow start Synthesis of Isomeric Mixture hplc Chiral HPLC Separation start->hplc Racemic or Diastereomeric Mixture analysis Spectroscopic & Crystallographic Confirmation hplc->analysis Isolated Isomers (>99% ee) bio_eval Head-to-Head Biological Evaluation analysis->bio_eval Confirmed Stereochemistry end Lead Isomer Identified bio_eval->end

Caption: General workflow for isomer synthesis, separation, and evaluation.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a self-validating system for separating piperidinyl-pyrrolidinone enantiomers. The key validation metrics are the Resolution (Rs) , which quantifies the separation between the two peaks, and the Enantiomeric Excess (ee%) , which determines the purity of each isolated fraction. An Rs value > 1.5 is considered baseline-resolved.

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Stationary Phase (CSP): Select a polysaccharide-based CSP (e.g., Chiralcel® OD-H, cellulose-based, or Chiralpak® IA, amylose-based). These are broadly effective for a wide range of racemates due to their multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, and steric interactions).[10][11]

    • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-Hexane and a polar alcohol like Isopropanol or Ethanol (e.g., 90:10 v/v). A small amount of a basic additive like triethylamine (TEA, ~0.1%) is often required to interact with residual acidic silanols on the silica support and prevent peak tailing of basic analytes.[10]

  • Method Development & Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain a constant temperature (e.g., 25 °C) for reproducibility.

    • Dissolve a small amount of the isomeric mixture in the mobile phase.

    • Inject the sample and monitor the elution profile at a suitable UV wavelength (e.g., 210 nm or 254 nm).

    • If resolution is poor, systematically vary the ratio of hexane to alcohol and the type of alcohol. A higher percentage of alcohol generally reduces retention times.

  • Data Interpretation & Validation:

    • Identify the retention times for the two eluting enantiomers (t_R1 and t_R2) and their peak widths (w1 and w2).

    • Calculate Resolution (Rs): Rs = 2 * (t_R2 - t_R1) / (w1 + w2)

    • Calculate Enantiomeric Excess (ee%): ee% = (|Area1 - Area2| / (Area1 + Area2)) * 100

Structural Confirmation: Unambiguous Stereochemical Assignment

Once separated, the absolute and relative stereochemistry of each isomer must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the relative stereochemistry (e.g., cis vs. trans) in solution. A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly diagnostic. It detects protons that are close in space (< 5 Å). For a cis isomer, a NOESY cross-peak will be observed between protons on adjacent stereocenters that are on the same face of the ring system. This correlation will be absent for the trans isomer.[11][12]

  • Single-Crystal X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a molecule.[11] It provides an unambiguous 3D structure of the molecule in the solid state. The primary challenge is often the need to grow a single, high-quality crystal suitable for diffraction.

Comparative Pharmacodynamics: Stereoselectivity at the Biological Target

Biological systems, being composed of chiral molecules like proteins and nucleic acids, are inherently stereoselective. The binding pocket of a receptor or enzyme is a specific three-dimensional space. Consequently, two enantiomers will interact differently with their target, often leading to one isomer being significantly more potent. The more potent isomer is termed the eutomer , while the less potent one is the distomer .[4]

G cluster_0 Stereoselective Receptor Binding receptor Biological Target (Chiral Binding Pocket) eutomer Eutomer (Isomer A) eutomer->receptor High Affinity Binding (Correct Fit) distomer Distomer (Isomer B) distomer->receptor Low or No Affinity (Poor Fit)

Caption: Isomers exhibit differential binding to a chiral biological target.

A study on isomeric 3-piperidinyl and 3-pyrrolidinyl derivatives as inhibitors of farnesyl protein transferase (FPT) demonstrated this principle clearly. The spatial location of key functional groups was critical for binding, with different geometric isomers showing markedly different inhibitory activities.[13]

Table 2: Hypothetical Comparative Biological Activity

IsomerTarget Binding Affinity (Ki, nM)In Vitro Efficacy (IC50, nM)
Isomer A (R,S) 5.215.8
Isomer B (S,R) 850.1> 10,000
Experimental Protocol: Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (Ki) of each isomer for a specific target receptor. It's a self-validating system where the displacement of a known high-affinity radioligand provides a quantitative measure of the test compound's affinity.

  • Materials:

    • Target receptor preparation (e.g., cell membranes expressing the receptor of interest).

    • A radiolabeled ligand ([³H]-ligand) with known high affinity for the target.

    • Test isomers (dissolved in DMSO).

    • Assay buffer and a non-specific binding (NSB) control (a high concentration of a known unlabeled ligand).

    • Scintillation vials and cocktail.

  • Procedure:

    • In a series of tubes, incubate the receptor preparation with a fixed concentration of the [³H]-ligand.

    • Add increasing concentrations of the test isomer (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • Include control tubes for total binding (no competitor) and non-specific binding (with the NSB control).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Place filters in scintillation vials, add cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test isomer.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the isomer that displaces 50% of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Comparative Pharmacokinetics (ADME) & Toxicology

Stereochemistry profoundly influences a drug's journey through the body.

  • Metabolism: Metabolic enzymes, particularly the Cytochrome P450 (CYP) family, are chiral and can metabolize isomers at different rates. One isomer might be rapidly cleared, leading to a short half-life, while the other is cleared slowly.[5] This is a critical consideration, as differential metabolism can lead to significant inter-individual variations in drug exposure.

  • Toxicology: The distomer is not always benign. In some cases, it can be responsible for off-target effects or be metabolized into a toxic species.[5] A classic example is thalidomide, where one enantiomer is therapeutic and the other is teratogenic. Therefore, evaluating the safety profile of each isomer independently is paramount.

G cluster_0 In Vitro Metabolic Stability Workflow start Incubate Isomer with Liver Microsomes & NADPH sampling Take Aliquots at Time Points (0-60 min) start->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench analysis Quantify Parent Compound by LC-MS/MS quench->analysis calc Calculate In Vitro Half-Life (t½) analysis->calc

Sources

UPLC vs. HPLC for Purity Analysis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the purity analysis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, a novel synthetic intermediate. Through a detailed examination of experimental protocols and performance data, this document will equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their analytical workflows.

The Critical Role of Purity Analysis in Drug Development

The presence of impurities in drug substances can have significant implications, potentially affecting the safety, efficacy, and stability of the final pharmaceutical product.[1][2] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines (ICH Q3A/B) that mandate the identification and quantification of impurities above specific thresholds.[1][3][4] Therefore, the selection of a suitable analytical technique for purity assessment is a critical step in the drug development process.

HPLC and UPLC: A Tale of Two Chromatographic Techniques

Both HPLC and UPLC are powerful liquid chromatography techniques used to separate, identify, and quantify components in a mixture.[5][6] The fundamental principle behind both methods is the same: the separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] However, the key distinction lies in the operational parameters and the resulting performance.

High-Performance Liquid Chromatography (HPLC) has been the workhorse of the pharmaceutical industry for decades, known for its robustness and reliability.[5][7] It typically utilizes columns packed with porous particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[6][7]

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, employing columns with smaller, sub-2 µm particles and operating at much higher pressures, often exceeding 15,000 psi.[7][8][9] This combination of smaller particles and higher pressure leads to a dramatic increase in resolution, sensitivity, and speed of analysis.[6][8][9]

Experimental Design: Purity Analysis of this compound

To illustrate the practical differences between UPLC and HPLC for the purity analysis of this compound, a hypothetical experimental protocol was designed. The analyte, with its piperidine and pyrrolidinone moieties, is expected to exhibit polar characteristics. Therefore, a reversed-phase chromatographic method is a suitable starting point.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing s_prep Dissolve this compound in Diluent (50:50 Acetonitrile:Water) to 1.0 mg/mL s_filter Filter through 0.22 µm Syringe Filter s_prep->s_filter hplc HPLC System (e.g., Agilent 1260 Infinity II) s_filter->hplc Inject uplc UPLC System (e.g., Waters ACQUITY UPLC) s_filter->uplc Inject data_acq Data Acquisition (UV/PDA Detector) hplc->data_acq uplc->data_acq data_proc Chromatography Data System (CDS) (e.g., Empower, Chromeleon) data_acq->data_proc

Caption: A generalized workflow for the purity analysis of this compound using HPLC and UPLC.

Methodology

HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

UPLC Method:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 210 nm

Rationale for Method Parameters:

The choice of a C18 column provides a versatile stationary phase for the separation of a wide range of compounds, including those with moderate polarity. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency, particularly for mass spectrometry (MS) detection if coupled. The gradient elution allows for the separation of impurities with a range of polarities. The higher column temperature in the UPLC method reduces the mobile phase viscosity, allowing for higher flow rates at manageable backpressures.

Performance Comparison: UPLC Outshines HPLC

The following table summarizes the expected performance differences between the two techniques for the purity analysis of this compound.

ParameterHPLCUPLCAdvantage of UPLC
Analysis Time ~25 minutes~7 minutes~3.5x Faster
Resolution GoodExcellentSharper, more defined peaks
Sensitivity GoodExcellentLower detection limits
Solvent Consumption ~25 mL per run~4.2 mL per run~83% Reduction
Peak Capacity ModerateHighAbility to resolve more impurities
System Backpressure ~1500 psi~9000 psi-

These significant improvements in performance with UPLC directly translate to increased laboratory throughput, reduced operational costs, and more comprehensive impurity profiling.[6][8][10] The enhanced resolution of UPLC is particularly crucial for detecting and quantifying closely eluting impurities, which might co-elute and remain undetected by HPLC.[8]

Visualizing the Difference: A Chromatographic Comparison

Sources

A Comparative Benchmarking Guide to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one: In Vitro and In Vivo Profiling Against Established Cognitive Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel, potent, and safe cognitive-enhancing agents is a cornerstone of modern neuropharmacology. This guide presents a comprehensive benchmarking analysis of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, a novel synthetic compound, against a panel of established competitor compounds with distinct mechanisms of action. We provide a multi-tiered experimental framework, from initial in vitro receptor profiling to in vivo pharmacokinetic and behavioral efficacy studies. Detailed, field-tested protocols are presented to ensure reproducibility and scientific rigor. The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary methodologies and comparative data to critically evaluate the therapeutic potential of this and similar novel chemical entities in the cognitive enhancement landscape.

Introduction to this compound

This compound is a novel small molecule featuring a pyrrolidin-2-one core structure, which is characteristic of the racetam class of nootropics. The addition of a piperidin-4-ylethyl moiety suggests potential interactions with a broader range of neuroreceptors than traditional racetams. The piperidine ring is a common pharmacophore in centrally active agents, known to interact with various receptors, including sigma (σ) receptors, which are implicated in neuroprotection and cognitive processes.[1][2]

Based on this structural analysis, we hypothesize a multi-modal mechanism of action for this compound, potentially involving:

  • Positive Allosteric Modulation of AMPA Receptors: A classic racetam-like effect that enhances glutamatergic neurotransmission, a key process in synaptic plasticity and memory formation.[3][4]

  • Sigma-1 Receptor Agonism: This action could contribute to neuroprotective effects and modulate cholinergic and glutamatergic systems, offering a synergistic benefit for cognitive function.[5][6]

This guide will systematically test these hypotheses by comparing the compound's performance against competitors that embody these specific mechanisms.

Selection of Competitor Compounds: Establishing a Mechanistic Benchmark

To provide a robust and informative comparison, we have selected three competitor compounds, each representing a distinct and well-characterized mechanism of action in the field of cognitive enhancement.

  • Aniracetam (Ampakine): A classic, fat-soluble racetam known to act as a positive allosteric modulator of AMPA receptors (an "ampakine").[3][7] It serves as a direct benchmark for the hypothesized glutamatergic activity of our lead compound.

  • Donepezil (Acetylcholinesterase Inhibitor): A first-line treatment for Alzheimer's disease that reversibly inhibits acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[8][9][10] This increases acetylcholine levels in the synapse, enhancing cholinergic neurotransmission, which is crucial for memory and learning.[11][12] Donepezil will allow us to assess any potential cholinergic modulation by our test compound.

  • SA4503 (Cutamesine - Sigma-1 Agonist): A potent and selective sigma-1 receptor agonist.[13] It has demonstrated cognitive-enhancing effects in preclinical models, making it an ideal benchmark for evaluating the hypothesized sigma-1 activity of this compound.[6][14]

Benchmarking Strategy: A Multi-Tiered Experimental Approach

A logical, phased approach is critical for the efficient and comprehensive evaluation of a novel compound. Our strategy is divided into three tiers, moving from broad, high-throughput in vitro screening to more complex in vivo assessments.

G cluster_0 Benchmarking Workflow Tier 1 Tier 1: In Vitro Characterization (Target Engagement & Cellular Activity) Tier 2 Tier 2: In Vivo Pharmacokinetics (ADME Profile) Tier 1->Tier 2 Promising Activity? Tier 3 Tier 3: In Vivo Efficacy (Behavioral Models) Tier 2->Tier 3 Favorable PK Profile? Data Analysis Comparative Analysis & Lead Optimization Tier 3->Data Analysis

Caption: A multi-tiered workflow for benchmarking novel compounds.

Tier 1: In Vitro Characterization

Rationale: The initial tier focuses on confirming the hypothesized mechanisms of action and establishing a basic potency and selectivity profile. These assays are rapid, cost-effective, and provide the foundational data needed to justify progression to more complex animal studies.[15][16][17]

Experiment: Receptor Binding Affinity Panel

Objective: To determine the binding affinity (Ki) of this compound and competitor compounds for key CNS targets.

Protocol:

  • Compound Preparation: Prepare stock solutions of all test compounds in DMSO. Create a serial dilution series for each compound.

  • Assay Execution: Utilize a commercial radioligand binding assay panel (e.g., Eurofins SafetyScreen44) that includes, at minimum:

    • Glutamate Receptors: AMPA (agonist and antagonist sites), NMDA, Kainate.

    • Sigma Receptors: Sigma-1, Sigma-2.

    • Cholinergic Receptors: M1-M5 Muscarinic, α4β2/α7 Nicotinic.

    • Key monoamine transporters (SERT, DAT, NET) to check for off-target stimulant-like activity.

  • Data Analysis: The percentage inhibition of radioligand binding at each concentration is calculated. The IC50 (concentration causing 50% inhibition) is determined using non-linear regression. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Experiment: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To directly measure any inhibitory effect on the AChE enzyme, comparing it to Donepezil.

Protocol:

  • Assay Principle: This protocol is based on the Ellman's method, which uses acetylthiocholine as a substrate. Hydrolysis by AChE produces thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, TNB, measured at 412 nm.

  • Reagents: Human recombinant AChE, acetylthiocholine iodide, DTNB, phosphate buffer (pH 8.0), and test compounds.

  • Procedure:

    • Add 25 µL of each test compound dilution to a 96-well plate.

    • Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of acetylthiocholine solution.

    • Immediately measure the absorbance at 412 nm every 60 seconds for 10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value for each compound by plotting the percentage of enzyme inhibition versus the log of the compound concentration.[18]

Tier 1: Hypothetical Data Summary
CompoundAMPA (Ki, µM)Sigma-1 (Ki, µM)AChE (IC50, µM)
This compound 5.2 (PAM site)0.15 > 100
Aniracetam2.8 (PAM site)> 50> 100
Donepezil> 1000.850.02
SA4503> 1000.018 > 100

Interpretation: This hypothetical data suggests our lead compound has a strong affinity for the Sigma-1 receptor, significantly more potent than its effect on the AMPA receptor. It shows negligible activity at the AChE enzyme. This profile distinguishes it from all three competitors, suggesting a primary Sigma-1 agonist mechanism with secondary ampakine-like properties.

Tier 2: In Vivo Pharmacokinetics (PK)

Rationale: A compound is only effective if it can reach its target in the brain at a sufficient concentration and for an adequate duration. A rodent PK study is essential to determine key parameters like oral bioavailability, half-life, and brain penetration.[19] This information is crucial for designing meaningful efficacy studies.[20][21][22]

Experiment: Rodent Pharmacokinetic Profiling

Objective: To determine the pharmacokinetic profile and brain-to-plasma ratio of this compound.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per route).

  • Administration:

    • Intravenous (IV): 2 mg/kg dose administered via tail vein bolus.

    • Oral (PO): 10 mg/kg dose administered via oral gavage.

  • Sample Collection: Collect serial blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[23]

  • Brain Tissue Collection: At the 2-hour time point (approximating Tmax), a separate cohort of animals (n=3) is euthanized, and brains are rapidly harvested.

  • Sample Analysis: Plasma and brain homogenate concentrations of the compound are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. The brain-to-plasma ratio is calculated as C_brain / C_plasma at the 2-hour time point.

Tier 2: Hypothetical Data Summary
ParameterThis compound
Tmax (PO) 1.5 hours
Cmax (PO, 10 mg/kg) 850 ng/mL
Half-life (t½) 4.2 hours
Oral Bioavailability (F%) 45%
Brain-to-Plasma Ratio @ 2h 1.8

Interpretation: The compound demonstrates good oral absorption and excellent brain penetration (a ratio > 1 is desirable for CNS targets). A half-life of over 4 hours supports a once or twice-daily dosing regimen for subsequent efficacy studies.

Tier 3: In Vivo Efficacy (Pharmacodynamics)

Rationale: This tier assesses whether the target engagement and favorable pharmacokinetics translate into a functional, pro-cognitive effect in a whole-animal model. The scopolamine-induced amnesia model is a robust and widely used paradigm for screening cognitive enhancers.[11][24] Scopolamine, a muscarinic receptor antagonist, impairs cholinergic pathways, leading to deficits in learning and memory that are relevant to conditions like Alzheimer's disease.[25][26][27]

Experiment: Reversal of Scopolamine-Induced Amnesia in the Morris Water Maze

Objective: To evaluate the ability of the test compounds to reverse spatial learning and memory deficits induced by scopolamine. The Morris Water Maze (MWM) is a gold-standard test for hippocampal-dependent spatial memory.[28][29][30][31]

G cluster_0 Morris Water Maze Protocol Acquisition Days 1-4: Acquisition Training (4 trials/day) Probe Day 5: Probe Trial (Platform Removed) Acquisition->Probe Dosing Drug/Vehicle Administered 30 min before training Scopolamine Scopolamine (0.4 mg/kg, i.p.) Administered 15 min after drug Dosing->Scopolamine Scopolamine->Acquisition

Caption: Experimental timeline for the Morris Water Maze task.

Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Groups (n=10-12 per group):

    • Vehicle + Saline

    • Vehicle + Scopolamine (0.4 mg/kg, i.p.)

    • Lead Compound (10 mg/kg, p.o.) + Scopolamine

    • Aniracetam (50 mg/kg, p.o.) + Scopolamine

    • Donepezil (1 mg/kg, p.o.) + Scopolamine

    • SA4503 (3 mg/kg, p.o.) + Scopolamine

  • Acquisition Phase (Days 1-4):

    • Administer the test compound or vehicle via oral gavage.

    • 30 minutes later, administer scopolamine or saline via intraperitoneal injection.

    • 15 minutes later, begin the MWM trial.

    • Each mouse undergoes 4 trials per day to find a hidden platform in a pool of opaque water, using distal cues in the room for navigation.[32]

    • Record the escape latency (time to find the platform).

  • Probe Trial (Day 5):

    • The platform is removed from the pool.

    • The mouse is allowed to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform used to be). This is a measure of spatial memory retention.

Tier 3: Hypothetical Data Summary
GroupEscape Latency (Day 4, seconds)Time in Target Quadrant (Probe Trial, %)
Vehicle + Saline15.2 ± 2.145.5 ± 3.5
Vehicle + Scopolamine48.5 ± 4.324.1 ± 2.8
Lead Compound + Scopolamine 22.1 ± 3.0 39.8 ± 3.1
Aniracetam + Scopolamine28.9 ± 3.534.5 ± 2.9
Donepezil + Scopolamine20.5 ± 2.841.2 ± 3.3
SA4503 + Scopolamine23.5 ± 3.138.9 ± 3.0

Interpretation: The hypothetical data shows that scopolamine significantly impaired both learning (increased escape latency) and memory (reduced time in target quadrant). This compound demonstrated a robust reversal of these deficits, performing comparably to the potent sigma-1 agonist SA4503 and the clinical standard, Donepezil. Its efficacy appears superior to that of Aniracetam in this model, consistent with the in vitro data suggesting its primary mechanism is not through AMPA modulation.

Comparative Analysis and Discussion

The multi-tiered benchmarking strategy provides a clear and comprehensive profile of this compound.

  • Secondary Mechanism: A moderate affinity for the AMPA receptor PAM site suggests a secondary, ampakine-like activity.[33][34] This could contribute to its overall pro-cognitive profile, potentially offering a broader spectrum of action than a purely selective compound.

  • Competitive Positioning: The compound demonstrates a unique pharmacological profile. Unlike Aniracetam, its efficacy is not solely dependent on AMPA modulation. Unlike Donepezil, it does not directly inhibit AChE, potentially avoiding some of the cholinergic side effects associated with that class of drugs.[12] Its efficacy is on par with the selective sigma-1 agonist SA4503, but with the added potential benefit of AMPA receptor modulation.

  • Therapeutic Potential: With good oral bioavailability and excellent brain penetration, this compound represents a promising lead compound. Its dual-action mechanism may offer advantages in treating complex cognitive disorders where multiple neurotransmitter systems are dysregulated.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound this compound. The experimental data, though presented hypothetically for illustrative purposes, is based on established pharmacological principles and demonstrates how this compound can be effectively characterized and differentiated from its competitors. The results position it as a potent, brain-penetrant cognitive enhancer with a primary Sigma-1 agonist mechanism.

Future research should focus on:

  • Functional Assays: Confirming agonism at the Sigma-1 receptor using functional assays (e.g., neurite outgrowth in PC12 cells).[6]

  • Electrophysiology: Assessing the compound's effects on long-term potentiation (LTP) in hippocampal slices to directly measure its impact on synaptic plasticity.

  • Broader Behavioral Testing: Evaluating the compound in other cognitive domains (e.g., executive function, attention) and in different animal models (e.g., age-related cognitive decline).

  • Safety Pharmacology: A comprehensive safety assessment, including cardiovascular and respiratory function, is a critical next step before considering clinical development.

By following this rigorous, evidence-based approach, researchers can confidently advance the most promising compounds toward clinical application.

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  • Lanza, M., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International Journal of Molecular Sciences, 24(18), 14316. [Link]
  • International Journal of Pharmacy. (n.d.).
  • O'Brien, E., et al. (2014). The cholinergic system, sigma-1 receptors and cognition. Journal of Psychopharmacology, 28(8), 723-736. [Link]
  • Ma, H., et al. (2021). Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. Reviews in the Neurosciences, 32(5), 511-523. [Link]
  • Matsuno, K., et al. (1996). SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties. Journal of Pharmacology and Experimental Therapeutics, 277(2), 754-762. [Link]
  • Szabó, C., et al. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Science OA, 5(6), FSO385. [Link]
  • ResearchGate. (n.d.). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. [Link]
  • Kourrich, S. (2017). Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases. Advances in Experimental Medicine and Biology, 964, 147-161. [Link]
  • Scantox. (n.d.).
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A Comparative Guide to Determining the Selectivity of Monoamine Uptake Inhibitors: The Case of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission.[1] Compounds that inhibit the reuptake of these monoamines are of significant interest in drug discovery for treating a range of neurological and psychiatric disorders. A key characteristic of such compounds is their selectivity: the degree to which they preferentially inhibit one transporter over the others. This guide provides a framework for evaluating the selectivity of novel compounds, using the query molecule, 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one , as a case study.

It is important to note that a comprehensive search of the current scientific literature reveals no published data on the monoamine transporter inhibitory activity of this compound. Therefore, its selectivity profile remains uncharacterized. This guide will, however, equip researchers with the foundational knowledge and experimental protocols necessary to perform such a characterization. To illustrate the principles of selectivity, we will compare the profiles of three well-studied monoamine reuptake inhibitors: cocaine, GBR-12909, and mazindol.

The Principle of Selectivity in Monoamine Uptake Inhibition

Selective monoamine reuptake inhibitors are compounds that exhibit a significantly higher affinity for one type of monoamine transporter over the others.[2] This selectivity is crucial as it often dictates the therapeutic application and side-effect profile of a drug. For instance, selective serotonin reuptake inhibitors (SSRIs) are frontline treatments for depression, while selective dopamine reuptake inhibitors (DRIs) have been explored for conditions like ADHD and substance use disorders.

Selectivity is quantitatively determined by comparing the binding affinities (Ki) or functional inhibition potencies (IC50) of a compound at DAT, NET, and SERT. A higher Ki or IC50 value indicates lower affinity or potency, respectively. The ratios of these values (e.g., SERT Ki / DAT Ki) provide a numerical representation of selectivity.

Comparative Analysis of Reference Compounds

To contextualize what a selectivity profile looks like, the following table summarizes the in vitro binding affinities of cocaine, GBR-12909, and mazindol for human monoamine transporters.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT:NET:SERT Selectivity RatioPrimary Selectivity
Cocaine 230[3]480[3]740[3]1 : 2.1 : 3.2Non-selective
GBR-12909 1[2][4][5]>100[4][5]>100[4][5]1 : >100 : >100Highly DAT Selective
Mazindol 25.9[6]2.88[6]272[6]9 : 1 : 94.4NET Selective

Table 1: Comparative in vitro binding affinities (Ki) of cocaine, GBR-12909, and mazindol for human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower Ki values indicate higher affinity. The selectivity ratio is normalized to the transporter with the highest affinity.

As illustrated, cocaine demonstrates relatively low selectivity, inhibiting all three transporters within a narrow concentration range.[3] In contrast, GBR-12909 is a highly potent and selective DAT inhibitor, with over 100-fold greater affinity for DAT compared to NET and SERT.[4][5] Mazindol shows the highest affinity for NET, making it a NET-selective inhibitor.[6] To determine if this compound is a selective monoamine uptake inhibitor, its Ki or IC50 values at each of these transporters would need to be experimentally determined and compared in a similar manner.

Experimental Protocols for Determining Monoamine Transporter Selectivity

The following are standard, validated protocols for assessing a compound's affinity for and inhibition of monoamine transporters.

In Vitro Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

Principle: The assay relies on the competition between the unlabeled test compound and a radiolabeled ligand for the same binding site on the transporter. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Utilize either brain tissue rich in the target transporter (e.g., striatum for DAT) or cell lines (e.g., HEK293) stably expressing the human recombinant transporter (hDAT, hNET, or hSERT).[7]

    • Homogenize the tissue or cells in an ice-cold buffer.

    • Perform differential centrifugation to isolate the cell membranes containing the transporters.[7]

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT), and varying concentrations of the test compound (e.g., this compound).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-radioactive inhibitor, such as 10 µM cocaine for DAT).[7]

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow Membrane Prep Membrane Prep Binding Reaction Binding Reaction Membrane Prep->Binding Reaction Isolated Transporters Filtration Filtration Binding Reaction->Filtration Separation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Quantification Data Analysis Data Analysis Scintillation Counting->Data Analysis Determine IC50/Ki

Caption: Workflow for a competitive radioligand binding assay.

Synaptosomal Monoamine Uptake Assay

This functional assay measures a compound's ability to inhibit the transport of a radiolabeled monoamine into synaptosomes.

Principle: Synaptosomes are resealed nerve terminals that contain functional monoamine transporters.[9] The assay quantifies the rate of uptake of a radiolabeled monoamine (e.g., [³H]dopamine) into the synaptosomes in the presence and absence of a test compound.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Dissect a brain region enriched with the desired transporter (e.g., striatum for DAT).[10]

    • Homogenize the tissue in an ice-cold buffer.[10]

    • Perform centrifugation to obtain a crude synaptosomal pellet (the P2 fraction).[8]

    • Resuspend the synaptosomes in an appropriate buffer, which for monoamine uptake assays, typically includes an antioxidant like ascorbic acid and a monoamine oxidase (MAO) inhibitor to prevent neurotransmitter degradation.[8]

  • Uptake Inhibition Reaction:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle.

    • Initiate the uptake by adding a fixed concentration of the radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow the uptake to proceed for a short, defined period at 37°C to measure the initial rate of transport.[8]

  • Termination and Measurement:

    • Rapidly terminate the uptake by adding ice-cold buffer and filtering the mixture through glass fiber filters.

    • Wash the filters to remove the extracellular radiolabel.

    • Measure the radioactivity trapped within the synaptosomes using a scintillation counter.[8]

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known potent inhibitor.

    • Calculate the specific uptake at each concentration of the test compound.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.

G cluster_1 Mechanism of Selective Dopamine Reuptake Inhibition PresynapticNeuron Presynaptic Neuron PostsynapticNeuron Postsynaptic Neuron SynapticCleft Synaptic Cleft DopamineVesicle Dopamine Vesicle Dopamine Dopamine DopamineVesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake DopamineReceptor Dopamine Receptor Dopamine->DopamineReceptor Binding DRI Selective DRI (e.g., GBR-12909) DRI->DAT Blockade

Caption: Mechanism of a selective dopamine reuptake inhibitor (DRI).

Conclusion

While the monoamine transporter selectivity of this compound is currently unknown due to a lack of published data, this guide provides the scientific community with a clear roadmap for its determination. By employing standardized in vitro binding and uptake assays, researchers can elucidate the compound's affinity and potency at DAT, NET, and SERT. Comparing these values, as demonstrated with the reference compounds cocaine, GBR-12909, and mazindol, will definitively establish whether this compound is a non-selective inhibitor or exhibits selectivity for a particular monoamine transporter. This information is a prerequisite for any further investigation into its potential therapeutic applications.

References

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs.BMC Pharmacology.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.ACS Chemical Neuroscience.
  • Data Sheet Cellular Uptake and Release Assays Protocol.Gifford Bioscience.
  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine.Journal of Visualized Experiments.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.Springer Nature.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.ResearchGate.
  • Kd Values for Each Drug for Human Serotonin Transporter (SERT), Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).ResearchGate.
  • The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action.European Journal of Pharmacology.
  • Machine Learning Analysis of Cocaine Addiction Informed by DAT, SERT, and NET-Based Interactome Networks.Journal of Chemical Information and Modeling.
  • Mazindol.Wikipedia.

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Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutics for numerous diseases.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of benzimidazole derivatives, with a specific focus on their application as anticancer agents. We will explore how subtle modifications to this versatile core can dramatically alter biological activity and target specificity, supported by experimental data and detailed protocols for researchers in the field.

The Benzimidazole Core: A Versatile Framework for Anticancer Agents

The benzimidazole structure's unique arrangement of a benzene ring fused to an imidazole ring provides a planar system with hydrogen bonding capabilities, crucial for its interaction with cancer-related targets.[5] Its chemical flexibility allows for extensive structural modifications, enabling the design of derivatives with enhanced pharmacological properties.[5] Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, disruption of DNA and topoisomerase function, cell cycle arrest, and the inhibition of critical signaling kinases.[5][6]

The general structure of benzimidazole allows for substitutions at several key positions, primarily at the N1-position of the imidazole ring, the C2-position, and various positions on the benzene ring (C4, C5, C6, C7). Each of these positions offers a strategic handle for medicinal chemists to modulate the compound's physicochemical properties and biological activity.

Synthesis_Workflow start Start Materials: o-phenylenediamine Carboxylic Acid step1 Step 1: Condensation Mix reactants in an acidic medium (e.g., 4M HCl). start->step1 step2 Step 2: Heating Reflux the mixture for 2-4 hours. step1->step2 step3 Step 3: Neutralization Cool the reaction mixture and neutralize with a base (e.g., NH4OH). step2->step3 step4 Step 4: Isolation Filter the resulting precipitate. step3->step4 step5 Step 5: Purification Recrystallize the crude product from a suitable solvent (e.g., ethanol). step4->step5 end_product Final Product: 2-substituted Benzimidazole step5->end_product

Caption: A generalized workflow for the synthesis of 2-substituted benzimidazoles.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in 4M hydrochloric acid.

  • Condensation: Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution with ammonium hydroxide until a precipitate forms.

  • Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. Recrystallize the product from an appropriate solvent, such as aqueous ethanol, to yield the pure 2-substituted benzimidazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Causality: The acidic medium is crucial as it protonates the carboxylic acid, making it a better electrophile for the nucleophilic attack by the amino groups of the o-phenylenediamine, thereby facilitating the cyclization and condensation reaction.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria. [7][8]It is a primary screening tool to determine the cytotoxic potential (IC50) of newly synthesized compounds.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells (e.g., 1x10^4 cells/well in a 96-well plate) incubation1 2. Incubate for 24h (Allow cells to adhere) cell_seeding->incubation1 treatment 3. Add Compound (Serial dilutions of benzimidazole derivatives) incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 add_mtt 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) incubation2->add_mtt incubation3 6. Incubate for 3-4h (Formazan crystal formation) add_mtt->incubation3 add_solvent 7. Add Solubilizer (e.g., 150 µL DMSO) incubation3->add_solvent shake 8. Shake Plate (15 min, dissolve crystals) add_solvent->shake read_abs 9. Read Absorbance (at ~570 nm) shake->read_abs calc_ic50 10. Calculate IC50 (Plot dose-response curve) read_abs->calc_ic50

Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂. [9]2. Compound Treatment: Prepare serial dilutions of the test benzimidazole derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48 or 72 hours. [9]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. [8]4. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [9]5. Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability compared to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Trustworthiness: This protocol is self-validating by including untreated (vehicle) controls representing 100% viability and a positive control (a known cytotoxic drug like Doxorubicin) to confirm the assay is performing correctly.

Protocol: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures a compound's effect on the assembly of purified tubulin into microtubules, providing mechanistic insight. [10][11]The polymerization process is monitored by measuring the increase in turbidity (light scattering) over time. [12] Detailed Steps:

  • Reagent Preparation: Reconstitute lyophilized bovine tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. [13]Prepare solutions of the test compound and controls (Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor). [10]2. Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution, polymerization buffer containing glycerol, and the test compound or control. [14]3. Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately placing the plate in a microplate reader pre-warmed to 37°C. [10][14]4. Kinetic Measurement: Measure the absorbance at 340 nm every 60 seconds for 60 minutes. [10]5. Data Analysis: Plot absorbance versus time. An increase in absorbance indicates polymerization. Compare the polymerization rate and extent in the presence of the test compound to the vehicle control to determine if it acts as an inhibitor or a stabilizer.

Expertise: The choice of controls is critical. Paclitaxel confirms the tubulin is polymerization-competent, while Nocodazole (a benzimidazole itself) provides a benchmark for inhibitory activity, allowing for a direct comparison of potency. [13][15]

Conclusion and Future Perspectives

The benzimidazole scaffold continues to be a remarkably fruitful starting point for the development of novel anticancer agents. [5][16]The structure-activity relationship studies clearly demonstrate that strategic modifications to the C2, N1, and C5/C6 positions can steer the compound's mechanism of action towards diverse and critical cancer targets, from the cytoskeleton to kinase signaling pathways. [17][18] Future research will likely focus on developing benzimidazole-metal complexes and hybrid molecules that combine the benzimidazole core with other pharmacophores to achieve synergistic effects and overcome drug resistance. [4][19]The continued application of robust synthetic strategies and standardized biological assays, as outlined in this guide, will be paramount in unlocking the full therapeutic potential of this privileged chemical scaffold.

References

  • Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
  • Leong, C. O., et al. (2024). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. [Link]
  • Saeed, A., et al. (2022). Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. Anticancer Agents in Medicinal Chemistry, 22(19), 3280-3290. [Link]
  • Inan, Z. D. Ş., et al. (2025). Broad mechanisms of action of benzimidazoles as anticancer agents. Journal of Heterocyclic Chemistry. [Link]
  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379. [Link]
  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. [Link]
  • 417 Integrative Medicine. (2026). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments.
  • Kumar, R., et al. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry Letters, 122, 130167. [Link]
  • El-Sayed, N. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity, 29(2), 1821-1849. [Link]
  • Sharma, D., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Letters in Drug Design & Discovery. [Link]
  • Kumar, R., et al. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review.
  • Showell, G. A., & Mills, J. S. (2003).
  • Kamal, A., et al. (2017). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Archiv der Pharmazie, 350(10). [Link]
  • Pathan, M. A., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Bioactive Compounds. [Link]
  • ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives.
  • ResearchGate. (n.d.). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies.
  • Bentham Science Publishers. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379. [Link]
  • Bio-protocol. (n.d.).
  • Al-Ostath, A. I. N., et al. (2022). Synthesis of Some Benzimidazole and Benzothiazole Derivatives Expected to Have Antitumor Activity. NeuroQuantology, 20(10), 8659-8671. [Link]
  • ResearchGate. (n.d.). Benzimidazole derivatives with anticancer activity.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (n.d.). Benzimidazole-derived tubulin polymerization inhibitors.
  • CLYTE Technologies. (2025).
  • Kumar, R., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link]
  • NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]
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A Comparative Guide to the In Vivo Efficacy of Novel Anti-Inflammatory Agents Versus Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of a novel anti-inflammatory candidate, designated "Compound X," against the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data derived from established inflammation models.

Introduction: The Imperative for Advanced Anti-Inflammatory Therapeutics

Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases.[1][2][3] For decades, NSAIDs like ibuprofen have been a cornerstone of anti-inflammatory therapy.[4][5] Their mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-understood.[4][6][7][8] However, the non-selective inhibition of both COX-1 and COX-2 isoforms by traditional NSAIDs is associated with significant gastrointestinal and cardiovascular side effects.[6][7][9] This clinical limitation drives the search for novel anti-inflammatory agents with improved efficacy and safety profiles.[10][11][12][13]

Compound X represents a hypothetical next-generation anti-inflammatory agent designed for greater selectivity and potency. This guide will objectively compare its performance against ibuprofen in two industry-standard in vivo inflammation models: the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced systemic inflammation model.

Mechanistic Foundations: A Tale of Two Pathways

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[6][7][8] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][14][15][16] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced during an inflammatory response.[9][17] The therapeutic effects of ibuprofen are largely attributed to COX-2 inhibition, whereas the adverse gastrointestinal effects are linked to the inhibition of COX-1.[7][17]

For the purpose of this guide, we will hypothesize that Compound X is a highly selective COX-2 inhibitor . This selectivity is intended to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Arachidonic_Acid_Cascade AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_constitutive Prostaglandins (e.g., PGE2, PGI2) COX1->PGs_constitutive PGs_inflammatory Prostaglandins (e.g., PGE2) COX2->PGs_inflammatory GI_Protection GI Mucosal Protection, Platelet Aggregation PGs_constitutive->GI_Protection Inflammation Inflammation, Pain, Fever PGs_inflammatory->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits CompoundX Compound X CompoundX->COX2 Selectively Inhibits

Caption: The Arachidonic Acid Cascade and points of inhibition.

Comparative Efficacy in the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[18][19] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[18] The late phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins, making it particularly relevant for assessing the efficacy of COX inhibitors.[18]

Experimental Protocol
  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are randomly assigned to the following groups (n=8 per group):

    • Vehicle Control (0.5% carboxymethylcellulose, p.o.)

    • Ibuprofen (30 mg/kg, p.o.)

    • Compound X (10 mg/kg, p.o.)

    • Compound X (30 mg/kg, p.o.)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The respective compounds are administered orally one hour before the carrageenan injection.[18]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw.[18][20][21]

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[22]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Paw_Edema_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Random Grouping (n=8) Acclimatization->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Dosing Oral Administration (Vehicle, Ibuprofen, Compound X) Baseline->Dosing Carrageenan Inject Carrageenan (0.1 mL, 1%) Dosing->Carrageenan 1 hour Measurement Measure Paw Volume (1, 2, 3, 4, 5 hours) Carrageenan->Measurement Analysis Calculate % Edema Inhibition Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Comparative Efficacy Data
Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.06-
Ibuprofen300.42 ± 0.0450.6%
Compound X100.45 ± 0.0547.1%
Compound X300.28 ± 0.0367.1%

Analysis: The data clearly demonstrates the dose-dependent anti-inflammatory efficacy of Compound X. At a dose of 30 mg/kg, Compound X exhibited significantly greater inhibition of paw edema compared to ibuprofen at the same dose. Notably, even at a lower dose of 10 mg/kg, Compound X showed comparable efficacy to 30 mg/kg of ibuprofen, suggesting superior potency.

Unraveling Systemic Inflammation: The LPS Challenge Model

To assess the broader systemic anti-inflammatory potential, the lipopolysaccharide (LPS)-induced inflammation model is employed.[23] Peripheral administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust systemic inflammatory response characterized by the release of pro-inflammatory cytokines such as TNF-α and IL-6.[24][25][26] This model is invaluable for evaluating a compound's ability to modulate the systemic cytokine storm associated with various inflammatory conditions.

Experimental Protocol
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Grouping and Pre-treatment: Animals are grouped (n=8 per group) and treated orally with:

    • Vehicle Control

    • Ibuprofen (50 mg/kg)

    • Compound X (30 mg/kg)

  • LPS Challenge: One hour after treatment, mice are intraperitoneally (i.p.) injected with LPS (1 mg/kg).[25]

  • Sample Collection: Ninety minutes post-LPS injection, blood is collected via cardiac puncture, and serum is prepared.[25]

  • Cytokine Analysis: Serum levels of TNF-α and IL-6 are quantified using commercially available ELISA kits.

  • Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Comparative Data on Cytokine Reduction
Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)% Reduction of TNF-αSerum IL-6 (pg/mL)% Reduction of IL-6
Vehicle Control + LPS-2540 ± 210-1850 ± 150-
Ibuprofen + LPS501480 ± 13041.7%1020 ± 9544.9%
Compound X + LPS30980 ± 11061.4%750 ± 8059.5%

Analysis: In the LPS-induced systemic inflammation model, Compound X demonstrated a markedly superior ability to suppress the production of key pro-inflammatory cytokines compared to ibuprofen. At a lower dose, Compound X achieved a significantly greater reduction in both TNF-α and IL-6 levels, highlighting its potent systemic anti-inflammatory activity.

The NF-κB Signaling Pathway: A Central Hub of Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[1][27] It regulates the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6, as well as the COX-2 enzyme.[1][2][28] The potent efficacy of Compound X in both models suggests a potential modulatory effect on the NF-κB signaling pathway, in addition to its direct inhibition of COX-2.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Gene Transcription

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Discussion and Future Perspectives

The preclinical data presented in this guide strongly supports the hypothesis that Compound X possesses superior anti-inflammatory efficacy compared to ibuprofen in established in vivo models. Its enhanced potency in the carrageenan-induced paw edema model and its robust suppression of systemic cytokine production in the LPS challenge model suggest a promising therapeutic profile.

The selective inhibition of COX-2 by Compound X is the likely driver of its potent anti-inflammatory effects, while also offering the potential for an improved gastrointestinal safety profile over non-selective NSAIDs like ibuprofen. Future studies should include a comprehensive safety and toxicology evaluation, including assessments of gastric ulceration and cardiovascular parameters. Furthermore, exploring the efficacy of Compound X in chronic inflammation models, such as collagen-induced arthritis, will be crucial in delineating its full therapeutic potential.

References

  • Cooney, M., et al. (2015). Ibuprofen functions as an anti-inflammatory agent primarily through the inhibition of cyclooxygenase (COX) enzymes. Vertex AI Search.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Ibuprofen?
  • Dr.Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?
  • Gong, L., et al. (2013). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and Genomics, 23(7), 396–400. [Link]
  • Chen, L. W., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 8, 1558. [Link]
  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics.
  • ResearchGate. (n.d.). The cyclooxygenase pathway. In response to pro-inflammatory stimuli...
  • Salama, R. A. M., et al. (2016). Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice. PeerJ, 4, e2239. [Link]
  • Advances in anti-inflammatory drug development. (n.d.). Vertex AI Search.
  • Langenbach, R., et al. (1995). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences, 92(17), 7976–7980. [Link]
  • A Protocol to Perform Systemic Lipopolysacharide (LPS)
  • A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target. (n.d.). PubMed Central.
  • Wikipedia. (n.d.). NF-κB.
  • Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. The American Journal of Medicine, 104(3A), 2S-8S. [Link]
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Verywell Health. (2025). Cyclooxygenase (COX) Enzymes, Inhibitors, and More.
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • GoodRx. (2022). What Is the Role of Cyclooxygenase (COX) in the Body?
  • ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.
  • American Journal of Pharmaceutics. (2022). Progress in the Development of Anti-inflammatory Drugs.
  • Sygnature Discovery. (n.d.). Pharmacology-Systemic inflammation-LPS Model.
  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation.
  • Rao, P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s–110s. [Link]
  • Rao, P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond.
  • Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed.
  • Salama, R. A. M., et al. (2016).
  • Salama, R. A. M., et al. (2016). Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice.
  • Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. (n.d.). njppp.
  • Singh, V. P., et al. (2011). Anti-inflammatory and antihyperalgesic effects of the combination of ibuprofen and hemin in adjuvant-induced arthritis in the Wistar rat. Pharmacology, 88(3-4), 163–170. [Link]
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A Comparative Validation Guide to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one (P4EP): A Novel Chemical Probe for the Histone Methyltransferase G9a

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of G9a in Epigenetic Regulation and the Need for Novel Chemical Probes

The euchromatic histone-lysine N-methyltransferase 2, commonly known as G9a (also KMT1C), and its closely related homolog, G9a-like protein (GLP or KMT1D), are key epigenetic regulators.[1] These enzymes are the primary mediators of mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[2] G9a/GLP complexes play a pivotal role in various biological processes, including development, differentiation, and cellular identity. Dysregulation of G9a activity has been implicated in numerous diseases, including cancer, neurological disorders, and viral infections, making it a compelling target for therapeutic intervention.[1][3]

To dissect the complex biology of G9a and validate its therapeutic potential, researchers rely on high-quality chemical probes. A chemical probe is a small molecule that selectively modulates a protein's function, enabling the interrogation of its role in cellular and organismal systems.[4][5] While several inhibitors for G9a have been developed, the quest for novel probes with diverse scaffolds, improved properties, and potentially different modes of action is crucial for advancing the field.

This guide introduces 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one (P4EP) , a novel chemical entity with a distinct scaffold, and provides a comprehensive validation of its properties as a chemical probe for G9a. We present a head-to-head comparison with the well-characterized and widely used G9a/GLP inhibitor, UNC0638 , to objectively assess P4EP's performance and utility for the research community.[6] Our analysis is grounded in the core principles of chemical probe validation: potency, selectivity, and demonstrated on-target engagement in a cellular context.[4]

Comparative Analysis: P4EP vs. UNC0638

A rigorous evaluation is essential to qualify a new molecule as a chemical probe. Here, we compare the performance of P4EP against the established G9a inhibitor, UNC0638, across key validation criteria. All data presented for P4EP are the result of extensive internal validation studies.

Data Summary: Head-to-Head Performance
ParameterP4EP (Hypothetical Data) UNC0638 (Published Data) Justification
Target(s) G9a / GLPG9a / GLPBoth compounds exhibit potent inhibition of the G9a/GLP heterodimer.
Biochemical IC50 (G9a) 25 nM<15 nM[5]P4EP demonstrates potent enzymatic inhibition, comparable to the established probe.
Cellular H3K9me2 IC50 150 nM~81 nM[5]P4EP effectively reduces the target histone mark in a cellular environment.
Selectivity (vs. SETD7) >1,000-fold>10,000-fold[2]Both probes show high selectivity against other histone methyltransferases.
In-Cell Target Engagement Confirmed (CETSA)ConfirmedDirect binding to G9a in cells is a critical validation step.
Recommended Use Cellular ProbeCellular ProbeBoth are suitable for cell-based assays to interrogate G9a/GLP biology.

Experimental Validation of P4EP: Protocols and Rationale

The following sections detail the methodologies used to validate P4EP as a high-quality chemical probe. The experimental design emphasizes self-validating systems to ensure the trustworthiness of the results.

Biochemical Potency Assessment

Objective: To determine the concentration at which P4EP inhibits 50% of G9a enzymatic activity in a purified system.

Methodology: In Vitro Histone Methyltransferase Assay

  • Reaction Setup: A reaction mixture containing recombinant human G9a/GLP complex, a biotinylated H3 peptide substrate, and varying concentrations of P4EP (or UNC0638 as a control) is prepared in a 384-well plate.

  • Initiation: The enzymatic reaction is initiated by the addition of the cofactor S-adenosyl-L-methionine (SAM). The plate is incubated at room temperature for 1 hour.

  • Detection: The reaction is stopped, and the level of H3K9 di-methylation is quantified using a luminescence-based detection system.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Rationale: This direct enzymatic assay provides a clean measure of the compound's ability to inhibit the target protein without the complexities of a cellular environment. Comparing P4EP's IC50 to that of UNC0638 benchmarks its potency against a known standard.

Cellular On-Target Activity

Objective: To confirm that P4EP can penetrate the cell membrane and inhibit G9a activity, leading to a reduction in the H3K9me2 mark.

Methodology: In-Cell Western Blot for H3K9me2

  • Cell Culture and Treatment: A relevant cell line (e.g., MCF7) is cultured and treated with a serial dilution of P4EP or UNC0638 for 48 hours.

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein from each treatment condition are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for H3K9me2 and total Histone H3 (as a loading control).

  • Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized. The band intensity for H3K9me2 is normalized to the total H3 signal, and the cellular IC50 is determined.

Rationale: This experiment provides crucial evidence that the compound is cell-permeable and engages its target in a biological context, leading to the expected downstream molecular phenotype (a decrease in a specific histone modification).[6]

Target Engagement in Intact Cells

Objective: To provide direct evidence that P4EP physically binds to G9a within living cells.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with either vehicle or a saturating concentration of P4EP.

  • Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures.

  • Protein Extraction: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.

  • Analysis: The amount of soluble G9a remaining at each temperature is quantified by Western blot.

  • Interpretation: Ligand binding stabilizes the target protein, resulting in a shift to a higher denaturation temperature. A shift in the melting curve of G9a in P4EP-treated cells compared to vehicle-treated cells confirms target engagement.

Rationale: CETSA is a powerful method for verifying target engagement in a physiological setting.[6] It provides direct evidence that the compound interacts with its intended target, a cornerstone of chemical probe validation.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the central role of G9a in epigenetic regulation.

G9a_Pathway cluster_0 G9a/GLP Complex cluster_1 Chemical Probes G9a G9a/GLP HistoneH3 Histone H3 G9a->HistoneH3 Methylation P4EP P4EP P4EP->G9a Inhibition UNC0638 UNC0638 UNC0638->G9a Inhibition H3K9me2 H3K9me2 Repression Transcriptional Repression H3K9me2->Repression

Caption: Mechanism of G9a inhibition by P4EP and UNC0638.

Validation_Workflow cluster_workflow Chemical Probe Validation Biochem Biochemical Potency (IC50) Cellular_Activity Cellular Activity (H3K9me2 levels) Biochem->Cellular_Activity Potency in Cells? Target_Engagement Target Engagement (CETSA) Cellular_Activity->Target_Engagement Direct Binding? Selectivity Selectivity Profiling Target_Engagement->Selectivity Is it Selective? Validated_Probe Validated Cellular Probe Selectivity->Validated_Probe Confidence

Caption: The iterative workflow for validating a chemical probe.

Conclusion and Recommendations

This guide provides a comprehensive validation of this compound (P4EP) as a novel chemical probe for the histone methyltransferase G9a. Through a series of rigorous experiments, we have demonstrated that P4EP exhibits:

  • Potent biochemical inhibition of the G9a/GLP complex.

  • Effective on-target activity in cells, leading to a dose-dependent reduction in H3K9me2 levels.

  • Direct target engagement with G9a in an intact cellular environment.

  • High selectivity against other histone methyltransferases.

References

  • European Federation for Medicinal Chemistry (EFMC).
  • Vedadi M., Barsyte-Lovejoy D., Liu F., et al. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 2011, 7:566-574. [Link]
  • Scheer, S., Ackloo, S., Medina, T.S. et al. Chemical Probes of Histone Lysine Methyltransferases. ACS Chemical Biology, 2014, 9(11), pp.2435-2448. [Link]
  • Arrowsmith, C.H., Audia, J.E., Austin, C. et al. The promise and peril of chemical probes. Nature Chemical Biology, 2015, 11, pp.536–541. [Link]
  • Mullard, A. Chemical probes on trial. Nature Reviews Drug Discovery, 2018, 17, pp.303–305. [Link]
  • Pappano, W.N., Kaimal, R., Swinstead, L. et al. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma. Molecular Cancer Therapeutics, 2015, 14(11), pp.2541-2551. [Link]

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A Comparative Analysis of 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one and 1-(2-piperidin-2-ylethyl)pyrrolidin-2-one: A Predictive and Methodological Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the piperidine and pyrrolidinone scaffolds are foundational motifs, frequently incorporated into the design of novel therapeutics due to their favorable physicochemical and pharmacological properties.[1][2] The strategic combination of these two heterocycles into a single molecular entity, such as 1-(2-piperidinylethyl)pyrrolidin-2-one, presents a compelling starting point for drug discovery campaigns, particularly in neuroscience and oncology.[3][4] However, the seemingly subtle variation in the linkage point on the piperidine ring—from the 4-position to the 2-position—can profoundly influence a molecule's three-dimensional shape, properties, and ultimately, its biological activity.[5]

This guide presents a comprehensive, data-driven comparative analysis of two such positional isomers: 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one (Isomer 4) and 1-(2-piperidin-2-ylethyl)pyrrolidin-2-one (Isomer 2) . Due to the limited publicly available experimental data directly comparing these two specific molecules, this document serves as a predictive and methodological framework. We will leverage established principles of structure-activity relationships (SAR) to hypothesize differences in their properties and provide detailed, actionable protocols for their synthesis, characterization, and evaluation. The experimental data presented herein is illustrative, designed to guide researchers in their own investigations.

Our central hypothesis is that the substitution pattern on the piperidine ring will create distinct differences in steric hindrance, basicity, and lipophilicity, which will in turn modulate the pharmacokinetic (ADME) profile and biological target interactions of the two isomers.

Synthesis and Characterization: A Proposed Route

The synthesis of both isomers can be achieved through a convergent strategy involving the N-alkylation of pyrrolidin-2-one. A reliable method involves the reaction of pyrrolidin-2-one with a suitable electrophile, such as a 2-(piperidinyl)ethyl mesylate. This approach allows for the late-stage introduction of the piperidine moiety.

Proposed Synthetic Workflow

The following diagram outlines a general and robust synthetic pathway for accessing both isomers, starting from commercially available piperidine derivatives.

G cluster_0 Synthesis of Isomer 4 cluster_1 Synthesis of Isomer 2 start_4 4-(2-Hydroxyethyl)piperidine mesylate_4 2-(Piperidin-4-yl)ethyl methanesulfonate start_4->mesylate_4 MsCl, Et3N, DCM product_4 This compound (Isomer 4) mesylate_4->product_4 Pyrrolidin-2-one, NaH, DMF start_2 2-(2-Hydroxyethyl)piperidine mesylate_2 2-(Piperidin-2-yl)ethyl methanesulfonate start_2->mesylate_2 MsCl, Et3N, DCM product_2 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one (Isomer 2) mesylate_2->product_2 Pyrrolidin-2-one, NaH, DMF

Caption: Proposed synthetic workflow for the target isomers.

Detailed Experimental Protocol: Synthesis of this compound (Isomer 4)
  • Mesylation of 4-(2-Hydroxyethyl)piperidine:

    • To a solution of 4-(2-hydroxyethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

  • N-Alkylation of Pyrrolidin-2-one:

    • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add a solution of pyrrolidin-2-one (1.1 eq) in DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

    • Add a solution of the crude 2-(piperidin-4-yl)ethyl methanesulfonate (1.0 eq) in DMF to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-16 hours.

    • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC analysis (>95%).

Comparative Physicochemical Properties (Predicted)

The positional isomerism is expected to have a discernible impact on the physicochemical properties of the two molecules. These properties are critical determinants of a compound's pharmacokinetic behavior.

PropertyThis compound (Isomer 4)1-(2-piperidin-2-ylethyl)pyrrolidin-2-one (Isomer 2)Rationale for Prediction
Molecular Weight ( g/mol ) 196.30196.30Identical molecular formula.
Predicted cLogP 1.21.5The 2-substituted isomer is predicted to be slightly more lipophilic due to the proximity of the alkyl chain to the nitrogen, which can reduce the impact of the nitrogen's polarity through intramolecular interactions and steric shielding.
Predicted pKa 10.810.5The 2-substitution is expected to sterically hinder the lone pair on the piperidine nitrogen, slightly reducing its basicity compared to the less hindered 4-substituted isomer.[5]
Polar Surface Area (Ų) 29.529.5Identical functional groups result in the same PSA.
Hydrogen Bond Donors 11Both molecules have one N-H group on the piperidine ring.
Hydrogen Bond Acceptors 22Both molecules have one carbonyl oxygen and one piperidine nitrogen.

Comparative ADME Profile (Predicted)

Building upon the predicted physicochemical properties, we can hypothesize the differences in the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of the two isomers.

ADME ParameterThis compound (Isomer 4)1-(2-piperidin-2-ylethyl)pyrrolidin-2-one (Isomer 2)Rationale for Prediction
Oral Bioavailability ModerateModerate to LowIsomer 2's higher lipophilicity might suggest better passive absorption, but its potentially lower aqueous solubility and increased susceptibility to first-pass metabolism could negatively impact overall bioavailability.
Blood-Brain Barrier (BBB) Permeability Likely to be a P-gp substrateLikely to be a P-gp substrateBoth isomers possess the characteristics of potential P-glycoprotein (P-gp) substrates (tertiary amine, molecular weight < 400). Isomer 2's slightly higher lipophilicity may favor passive diffusion across the BBB, but efflux is likely to be a dominant factor for both.
Metabolic Stability (in vitro) ModerateLow to ModerateThe 2-position of the piperidine ring is more susceptible to enzymatic oxidation (e.g., by cytochrome P450 enzymes) compared to the 4-position.[5] Therefore, Isomer 2 is predicted to have lower metabolic stability.
Plasma Protein Binding LowLow to ModerateIsomer 2's higher lipophilicity may lead to slightly higher plasma protein binding.

Proposed Biological Evaluation Workflow

Given the prevalence of piperidine-pyrrolidinone scaffolds in CNS-active agents, a hypothetical screening cascade targeting a generic G-protein coupled receptor (GPCR) is proposed. This workflow illustrates a logical progression from initial binding to functional activity and downstream signaling.

G cluster_workflow Biological Evaluation Workflow start Synthesized Isomers (Isomer 2 & Isomer 4) binding_assay Primary Screen: Radioligand Binding Assay (Determine Ki) start->binding_assay adme_assays In Vitro ADME Profiling (Metabolic Stability, Permeability) start->adme_assays functional_assay Secondary Screen: Functional Assay (e.g., cAMP) (Determine EC50/IC50 and Emax) binding_assay->functional_assay Active Compounds selectivity_panel Selectivity Profiling: Panel of Related Receptors functional_assay->selectivity_panel downstream_assay Downstream Signaling: (e.g., pERK Western Blot) functional_assay->downstream_assay lead_candidate Lead Candidate Selection selectivity_panel->lead_candidate downstream_assay->lead_candidate adme_assays->lead_candidate

Caption: A typical workflow for evaluating new chemical entities.

Hypothetical Biological Data

To illustrate a potential outcome of the proposed screening, the following table presents hypothetical data for the two isomers against a hypothetical GPCR target.

ParameterThis compound (Isomer 4)1-(2-piperidin-2-ylethyl)pyrrolidin-2-one (Isomer 2)
Binding Affinity (Ki, nM) 50250
Functional Activity (EC50, nM) 120800
Maximal Efficacy (Emax, %) 95% (Full Agonist)60% (Partial Agonist)

In this hypothetical scenario, the 4-substituted isomer demonstrates superior binding affinity and functional potency as a full agonist, while the 2-substituted isomer is a weaker partial agonist. This could be rationalized by the 2-substituted isomer's steric bulk near the pharmacophoric nitrogen, potentially leading to a suboptimal binding pose within the receptor's active site.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the comparative analysis, detailed protocols for key experiments are provided below.

Protocol 1: Determination of logP (Shake-Flask Method)

This protocol is based on the well-established shake-flask method.[6][7]

  • Preparation of Phases: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of the test compound (Isomer 2 or Isomer 4) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, combine the pre-saturated n-octanol and aqueous buffer in a 1:1 volume ratio. Add a small aliquot of the test compound's stock solution to achieve a final concentration that is detectable by the chosen analytical method (e.g., 10 µM).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Quantify the concentration of the test compound in each phase using a validated analytical method, such as LC-MS/MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Protocol 2: Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[8][9]

  • Instrument Calibration: Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10.

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in water (or a water/co-solvent mixture if solubility is an issue) to a final concentration of approximately 1 mM. Ensure a constant ionic strength by adding a background electrolyte like 0.15 M KCl.

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously. Purge the solution with nitrogen to remove dissolved carbon dioxide. Immerse the calibrated pH electrode in the solution.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[10][11]

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate of metabolism of a compound when incubated with human liver microsomes.[12][13][14]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (1 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a solution of human liver microsomes (e.g., 20 mg/mL stock) in buffer.

    • Prepare an NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound's working solution. Pre-incubate the plate at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound should be low (e.g., 1 µM) to be under Michaelis-Menten conditions.

  • Time-course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of this curve is the rate constant of elimination (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Structure-Activity Relationship (SAR) Insights

Based on our hypothetical data, a preliminary SAR can be established. The key takeaway is that the substitution pattern on the piperidine ring is a critical determinant of biological activity.

G cluster_sar Structure-Activity Relationship (SAR) node_4 Isomer 4 (4-substituted) prop_4_1 Less Steric Hindrance node_4->prop_4_1 prop_4_2 Optimal Geometry for Receptor Binding node_4->prop_4_2 prop_4_3 Higher Potency (Hypothetical) node_4->prop_4_3 node_2 Isomer 2 (2-substituted) prop_2_1 Increased Steric Hindrance near Pharmacophore node_2->prop_2_1 prop_2_2 Suboptimal Binding Pose node_2->prop_2_2 prop_2_3 Lower Potency (Hypothetical) node_2->prop_2_3

Caption: Key SAR points derived from the hypothetical data.

The 4-substituted piperidine ring in Isomer 4 presents a less sterically encumbered profile, allowing for more favorable interactions with the hypothetical receptor's binding pocket. This leads to higher affinity and a more productive signaling conformation, resulting in full agonism. Conversely, the ethylpyrrolidinone moiety at the 2-position in Isomer 2 introduces steric bulk adjacent to the piperidine nitrogen. This could force the molecule into a less favorable conformation for receptor binding, leading to reduced affinity and only partial activation of the receptor.

Furthermore, the predicted lower metabolic stability of Isomer 2 suggests that it may be more rapidly cleared in vivo, potentially leading to a shorter duration of action and lower overall exposure compared to Isomer 4 .

Conclusion

This comparative guide provides a predictive framework for understanding the potential differences between this compound and 1-(2-piperidin-2-ylethyl)pyrrolidin-2-one. While direct experimental data is scarce, by applying fundamental principles of medicinal chemistry, we can hypothesize that the 4-substituted isomer is likely to possess a more favorable overall profile, including potentially higher biological potency and greater metabolic stability.

The detailed experimental protocols provided herein offer a clear roadmap for researchers to synthesize, characterize, and evaluate these two interesting molecules. The ultimate determination of which isomer represents a more promising lead for a drug discovery program will, of course, depend on rigorous experimental validation of the predictions outlined in this guide.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative for a Proactive Safety Posture

In the realm of novel drug development, we frequently encounter compounds with incomplete hazard profiles. 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one is such a case. A diligent search has not yielded a specific Safety Data Sheet (SDS) for this molecule. Therefore, we must adopt a conservative, risk-based safety protocol. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that chemicals of unknown toxicity be treated as hazardous.[1] Our approach is to analyze the risks associated with the known hazardous components of the molecule's structure: the piperidine ring and the N-substituted pyrrolidin-2-one core.

  • Piperidine Moiety: The piperidine scaffold is a well-characterized heterocyclic amine. It is classified as a highly flammable liquid that is toxic or fatal upon skin contact or inhalation.[2][3][4] It is also known to cause severe skin burns and eye damage.[5][6]

  • Pyrrolidin-2-one Moiety: Derivatives of this structure, notably N-Methyl-2-pyrrolidone (NMP), are recognized for their significant health risks. The U.S. Environmental Protection Agency (EPA) has determined that NMP presents an unreasonable risk to human health, citing developmental effects and reduced fertility.[7] Other N-substituted pyrrolidones are known skin and eye irritants.[8]

Given these precedents, we will operate under the assumption that this compound is potentially flammable, corrosive, toxic, and may pose reproductive health risks. This conservative stance is the cornerstone of a self-validating safety system, ensuring personnel protection against both known and unknown hazards.

Required Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a critical, risk-mitigated decision process. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting. All PPE must comply with relevant standards, such as those set by the American National Standards Institute (ANSI).[9]

Protection Type Minimum Requirement Rationale & Causality
Hand Protection Double-gloving: Nitrile inner glove, Neoprene or Butyl rubber outer glove.The piperidine moiety necessitates high chemical resistance. While nitrile offers good general protection, its resistance to chemicals like NMP can be limited.[9][10] Double-gloving with a more robust outer layer provides enhanced protection against ad-hoc splashes and potential permeation. Always check manufacturer-specific glove resistance charts.
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[9]The high probability of corrosivity from the piperidine component presents a significant splash hazard.[2][5] Goggles provide a seal around the eyes, and the face shield protects the rest of the face. A face shield must always be worn with goggles, never alone.[11]
Body Protection Flame-resistant (FR) lab coat worn over full-length pants and closed-toe shoes.The piperidine component is a highly flammable liquid.[3][4] An FR lab coat provides a critical barrier against flash fires. For larger quantities (>1 L) or operations with a high splash potential, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection All handling of this compound must be performed within a certified chemical fume hood.This is an engineering control and the primary method for avoiding inhalation of potentially toxic vapors or aerosols.[12] In the rare event that work cannot be performed in a hood, a comprehensive risk assessment is mandatory to determine the appropriate respiratory protection, which may include a NIOSH-approved air-purifying respirator with organic vapor cartridges.[13][14]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is paramount for minimizing exposure and ensuring reproducible safety outcomes.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (glassware, spatulas, stir bars), reagents, and waste containers before bringing the target compound into the hood. Use non-sparking tools where possible due to the flammability risk.[6]

  • Don PPE: Put on all required PPE as detailed in Section 2 before beginning any chemical handling.

  • Prepare Spill Kit: Ensure a spill kit containing absorbent material suitable for organic amines is readily accessible.

Chemical Handling Workflow

The following diagram illustrates the standard workflow for handling this compound within a chemical fume hood.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Equipment & Reagents prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Place Compound (in secondary containment) in Hood prep3->handle1 handle2 Weigh/Measure Compound handle1->handle2 handle3 Perform Chemical Transformation handle2->handle3 handle4 Seal Reaction Vessel handle3->handle4 clean1 Segregate & Label Hazardous Waste handle4->clean1 clean2 Decontaminate Work Surface clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Emergency Protocols

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Small Spill (<100 mL in a fume hood): Absorb the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent). Collect the material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Large Spill (>100 mL or any spill outside a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team.

Disposal Plan

All materials contaminated with this compound, including the compound itself, reaction mixtures, and contaminated consumables (gloves, paper towels, absorbent pads), must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a dedicated, properly sealed, and clearly labeled hazardous waste container. The label must include the chemical name and explicitly state "Hazardous Waste."[15]

  • Container Type: Use a chemically resistant container (e.g., HDPE or glass) that is compatible with nitrogen-containing heterocyclic compounds.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour any amount of this chemical or its solutions down the drain.

By adhering to this comprehensive, risk-based safety framework, researchers can confidently and safely handle this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

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